molecular formula C26H42N7O17P3S B15548676 (2E)-2-methylbutenoyl-CoA

(2E)-2-methylbutenoyl-CoA

カタログ番号: B15548676
分子量: 849.6 g/mol
InChIキー: PMWATMXOQQZNBX-LHHJGKSTSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2E)-2-methylbutenoyl-CoA is a useful research compound. Its molecular formula is C26H42N7O17P3S and its molecular weight is 849.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C26H42N7O17P3S

分子量

849.6 g/mol

IUPAC名

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-2-methylbut-2-enethioate

InChI

InChI=1S/C26H42N7O17P3S/c1-5-14(2)25(38)54-9-8-28-16(34)6-7-29-23(37)20(36)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-19(49-51(39,40)41)18(35)24(48-15)33-13-32-17-21(27)30-12-31-22(17)33/h5,12-13,15,18-20,24,35-36H,6-11H2,1-4H3,(H,28,34)(H,29,37)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/b14-5+

InChIキー

PMWATMXOQQZNBX-LHHJGKSTSA-N

製品の起源

United States

Foundational & Exploratory

The Pivotal Role of (2E)-2-Methylbutenoyl-CoA in Bacterial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2E)-2-Methylbutenoyl-CoA, also known as tiglyl-CoA, is a critical intermediate in bacterial metabolism, primarily situated at the crossroads of L-isoleucine catabolism and the biosynthesis of complex secondary metabolites. Derived from the oxidative decarboxylation of L-isoleucine, this molecule serves as a key precursor for the generation of acetyl-CoA and propionyl-CoA, feeding into central carbon metabolism. Furthermore, its role as a starter unit in the assembly of polyketide natural products, including a variety of antibiotics, positions it as a molecule of significant interest for metabolic engineering and drug discovery. This technical guide provides an in-depth exploration of the functions of this compound in bacteria, detailing its metabolic pathways, the enzymes involved, their regulation, and its role as a biosynthetic precursor.

Core Metabolic Functions of this compound

This compound is a central metabolite in the degradation pathway of the branched-chain amino acid L-isoleucine. This pathway ultimately yields acetyl-CoA and propionyl-CoA, which are vital for the tricarboxylic acid (TCA) cycle and as building blocks for various biosynthetic processes.

The formation of this compound from L-isoleucine involves a series of enzymatic reactions:

  • Transamination: L-isoleucine is first converted to (S)-α-keto-β-methylvalerate by a branched-chain amino acid aminotransferase (BCAT) .[1]

  • Oxidative Decarboxylation: (S)-α-keto-β-methylvalerate is then oxidatively decarboxylated to form (S)-2-methylbutanoyl-CoA by the branched-chain α-keto acid dehydrogenase complex (BCKDC) .[1]

  • Dehydrogenation: (S)-2-methylbutanoyl-CoA is subsequently dehydrogenated to this compound (tiglyl-CoA) by a 2-methyl-branched-chain acyl-CoA dehydrogenase .[2]

From this compound, the pathway proceeds through several steps to yield acetyl-CoA and propionyl-CoA.[2][3]

Enzymology of this compound Metabolism

The metabolism of this compound is orchestrated by a series of key enzymes. The kinetic properties of these enzymes are crucial for understanding the flux through the isoleucine degradation pathway.

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC)

This multi-enzyme complex is a critical regulatory point in the catabolism of branched-chain amino acids.[4] In bacteria such as Pseudomonas putida, the BCKDC is encoded by the bkd operon.[3][5]

2-Methyl-Branched-Chain-Enoyl-CoA Reductase

This enzyme, also known as 2-methyl-branched-chain acyl-CoA dehydrogenase, catalyzes the reversible conversion of (S)-2-methylbutanoyl-CoA to this compound.[6][7] While detailed kinetic data for the bacterial enzyme is limited, studies on the orthologous enzyme from the nematode Ascaris suum provide valuable insights. This enzyme exhibits activity on both 2-methylbutyryl-CoA and 2-methylvaleryl-CoA.[6]

Quantitative Data on Enzyme Kinetics and Metabolite Concentrations

Quantitative understanding of the isoleucine degradation pathway requires data on enzyme kinetics and the intracellular concentrations of its intermediates.

EnzymeOrganismSubstrateKm (µM)Vmax (µmol/min/mg)Notes
Branched-Chain Keto Acid DehydrogenasePseudomonas putida2-Ketoisovalerate-10Active with 2-ketoisocaproate and 2-keto-3-methylvalerate.[3]
2-Methyl-Branched-Chain Acyl-CoA DehydrogenaseAscaris suum2-Methylbutyryl-CoA181.62Functions as a reductase in vivo.[6]
2-Methyl-Branched-Chain Acyl-CoA DehydrogenaseAscaris suum2-Methylvaleryl-CoA211.58
MetaboliteOrganismGrowth ConditionIntracellular ConcentrationReference
Acetyl-CoAEscherichia coliAerobic, glucose20-600 µM[1]
Malonyl-CoAEscherichia coliAerobic, glucose4-90 µM[1]
Total CoA poolEscherichia coliVarious0.30-0.52 mM[8]
IsoleucineRhodospirillum rubrumPhotoheterotrophicRelative abundance increases under light stress[9][10]

Regulatory Mechanisms

The catabolism of isoleucine is tightly regulated at the transcriptional level to meet the metabolic needs of the cell.

Transcriptional Regulation of the bkd Operon

In both Pseudomonas putida and Bacillus subtilis, the expression of the bkd operon, which encodes the BCKDC, is controlled by a transcriptional activator known as BkdR (in P. putida) or a homologous regulator (in B. subtilis).[5][11]

  • Induction: The presence of branched-chain amino acids, such as L-valine, L-isoleucine, and L-leucine, induces the expression of the bkd operon.[5]

  • Activation: The transcriptional activator BkdR binds to an upstream activating sequence of the bkd operon, and this binding is enhanced in the presence of L-valine.[3]

  • Catabolite Repression: The expression of the bkd operon can be subject to catabolite repression by preferred carbon sources like glucose.[11]

Bkd_Operon_Regulation cluster_inducers Inducers cluster_regulator Regulator cluster_operon bkd Operon L-Isoleucine L-Isoleucine BkdR BkdR L-Isoleucine->BkdR activate L-Valine L-Valine L-Valine->BkdR activate L-Leucine L-Leucine L-Leucine->BkdR activate bkd_promoter Promoter BkdR->bkd_promoter binds & activates bkd_genes bkd genes (BCKDC) bkd_promoter->bkd_genes transcription BCKDC BCKDC bkd_genes->BCKDC translation Glucose Glucose Glucose->bkd_promoter represses

Transcriptional Regulation of the bkd Operon.

Role in Polyketide Biosynthesis

This compound, as tiglyl-CoA, or its precursor, (S)-2-methylbutanoyl-CoA, serves as a crucial starter unit for the biosynthesis of a diverse array of polyketides, many of which are potent antibiotics. Polyketide synthases (PKSs) utilize these starter units to initiate the assembly of complex carbon skeletons.

Examples of polyketides derived from isoleucine catabolism intermediates include:

  • Avermectin (B7782182): A potent anthelmintic and insecticidal agent produced by Streptomyces avermitilis. The biosynthesis of avermectin can be initiated with either 2-methylbutyryl-CoA or isobutyryl-CoA.

  • Monensin (B1676710): An ionophore antibiotic produced by Streptomyces cinnamonensis. The ratio of monensin A to monensin B is influenced by the availability of butyryl-CoA, which can be derived from isoleucine catabolism.

  • Tylosin: A macrolide antibiotic produced by Streptomyces fradiae. The biosynthesis of the tylactone (B1246279) ring involves the incorporation of various acyl-CoA precursors.

The selection of the starter unit by the PKS loading module is a key determinant of the final structure of the polyketide.

Polyketide_Biosynthesis_Initiation L-Isoleucine L-Isoleucine Isoleucine Catabolism Isoleucine Catabolism L-Isoleucine->Isoleucine Catabolism 2-Methylbutanoyl-CoA 2-Methylbutanoyl-CoA Isoleucine Catabolism->2-Methylbutanoyl-CoA Tiglyl-CoA Tiglyl-CoA 2-Methylbutanoyl-CoA->Tiglyl-CoA PKS Loading Module PKS Loading Module 2-Methylbutanoyl-CoA->PKS Loading Module Starter Unit Tiglyl-CoA->PKS Loading Module Starter Unit Polyketide Chain Elongation Polyketide Chain Elongation PKS Loading Module->Polyketide Chain Elongation Antibiotic Antibiotic Polyketide Chain Elongation->Antibiotic

Initiation of Polyketide Synthesis.

Experimental Protocols

Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKDC) Activity

This spectrophotometric assay measures the production of NADH resulting from the oxidative decarboxylation of a branched-chain α-keto acid substrate.

Materials:

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.5), 2 mM MgCl₂, 1 mM thiamine (B1217682) pyrophosphate (TPP), 0.2 mM EDTA.

  • Substrate Solution: 10 mM α-ketoisovalerate (or other branched-chain α-keto acid) in water.

  • Cofactor Solution: 10 mM NAD⁺ and 2 mM Coenzyme A in water.

  • Enzyme Preparation: Purified BCKDC or a cell-free extract containing the enzyme complex.

Procedure:

  • In a cuvette, combine 800 µL of Assay Buffer, 100 µL of Cofactor Solution, and the enzyme preparation.

  • Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 100 µL of the Substrate Solution.

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

BCKDC_Assay_Workflow start Start prepare_mix Prepare Reaction Mix (Buffer, Cofactors, Enzyme) start->prepare_mix incubate Incubate at 30°C (5 min) prepare_mix->incubate add_substrate Add Substrate (α-ketoisovalerate) incubate->add_substrate measure_abs Monitor Absorbance at 340 nm add_substrate->measure_abs calculate Calculate Activity measure_abs->calculate end End calculate->end

BCKDC Activity Assay Workflow.
Purification of a Bacterial Enoyl-CoA Reductase (General Protocol)

This protocol provides a general framework for the purification of an enoyl-CoA reductase, which can be adapted for the specific enzyme acting on this compound.

Steps:

  • Cell Lysis: Resuspend bacterial cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors) and lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at high speed to remove cell debris and obtain a clear cell-free extract.

  • Ammonium (B1175870) Sulfate Precipitation: Fractionally precipitate proteins from the cell-free extract using ammonium sulfate. The enoyl-CoA reductase is typically expected to precipitate between 40% and 70% saturation.

  • Ion-Exchange Chromatography: Apply the resuspended and dialyzed protein fraction to an anion-exchange column (e.g., Q-Sepharose) and elute with a linear salt gradient (e.g., 0-1 M NaCl).

  • Affinity Chromatography: Further purify the active fractions using an affinity chromatography column, such as Blue Sepharose, which binds many nucleotide-cofactor-dependent enzymes. Elute with a high concentration of the cofactor (e.g., NAD(P)H) or a salt gradient.

  • Size-Exclusion Chromatography: As a final polishing step, apply the purified protein to a size-exclusion chromatography column to separate it based on molecular weight and assess its oligomeric state.

Conclusion and Future Directions

This compound stands as a metabolite of considerable importance in bacterial physiology, linking primary amino acid catabolism to the production of essential metabolic intermediates and a rich diversity of bioactive secondary metabolites. A thorough understanding of the enzymes that produce and consume this intermediate, as well as the regulatory networks that control its flux, is paramount for harnessing its biosynthetic potential. Future research should focus on obtaining more detailed kinetic and structural information on the key bacterial enzymes involved in its metabolism. Such knowledge will be invaluable for the rational design of metabolic engineering strategies aimed at overproducing valuable polyketides and for the development of novel antimicrobial agents targeting these essential metabolic pathways.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Tiglyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of tiglyl-CoA, a critical intermediate in isoleucine catabolism. This document details the core metabolic pathway, enzymatic reactions, regulatory mechanisms, and its relevance in disease and drug development. Quantitative data is presented in structured tables, and detailed experimental protocols for key enzymes are provided. All pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the biochemical processes.

Introduction to Tiglyl-CoA

Tiglyl-coenzyme A (tiglyl-CoA) is a thioester intermediate primarily formed during the mitochondrial catabolism of the branched-chain amino acid (BCAA) L-isoleucine.[1][2][3] Its metabolism is crucial for energy production from isoleucine and is implicated in several inherited metabolic disorders. Dysregulation of the isoleucine catabolic pathway can lead to the accumulation of toxic metabolites, making the enzymes involved in tiglyl-CoA metabolism potential targets for therapeutic intervention.[4][5] Tiglyl-CoA also serves as a precursor for the synthesis of some secondary metabolites in plants.[6]

The Core Biosynthesis Pathway of Tiglyl-CoA from Isoleucine

The primary and most well-characterized pathway for tiglyl-CoA biosynthesis is the catabolism of L-isoleucine. This process occurs within the mitochondrial matrix and involves a series of enzymatic reactions.

Key Enzymatic Steps

The conversion of L-isoleucine to tiglyl-CoA can be summarized in three main steps:

  • Transamination of L-Isoleucine: The initial step is a reversible transamination reaction catalyzed by branched-chain amino acid aminotransferase (BCAT) . This enzyme transfers the amino group from L-isoleucine to α-ketoglutarate, yielding L-glutamate and the corresponding α-keto acid, (S)-3-methyl-2-oxopentanoate.[2][7] In humans, two isozymes exist: the cytosolic BCAT1 and the mitochondrial BCAT2.[7]

  • Oxidative Decarboxylation: The (S)-3-methyl-2-oxopentanoate then undergoes irreversible oxidative decarboxylation to form (S)-2-methylbutyryl-CoA. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDC) , a large, multi-enzyme complex located on the inner mitochondrial membrane.[2][8][9] This is a critical regulatory step in BCAA catabolism.[10]

  • Dehydrogenation to Tiglyl-CoA: The final step in the formation of tiglyl-CoA is the dehydrogenation of (S)-2-methylbutyryl-CoA, catalyzed by 2-methylacyl-CoA dehydrogenase , also known as short/branched-chain acyl-CoA dehydrogenase (ACADSB).[3] This enzyme introduces a double bond between the α- and β-carbons, resulting in the formation of tiglyl-CoA.

The overall transformation is depicted in the following diagram:

Isoleucine_to_Tiglyl_CoA Isoleucine L-Isoleucine alpha_keto (S)-3-Methyl-2-oxopentanoate Isoleucine->alpha_keto BCAT (α-Ketoglutarate -> Glutamate) methylbutyryl_CoA (S)-2-Methylbutyryl-CoA alpha_keto->methylbutyryl_CoA BCKDC (CoA + NAD+ -> CO2 + NADH) Tiglyl_CoA Tiglyl-CoA methylbutyryl_CoA->Tiglyl_CoA ACADSB (FAD -> FADH2)

Diagram 1: Biosynthesis of Tiglyl-CoA from L-Isoleucine.

Quantitative Data on Key Enzymes

The efficiency of the tiglyl-CoA biosynthesis pathway is determined by the kinetic properties of its constituent enzymes. The following table summarizes available quantitative data for the key enzymes in this pathway.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Organism/Source
Branched-Chain Amino Acid Aminotransferase (BCAT) L-Isoleucine~83,500~0.18Thermoproteus tenax
α-Ketoglutarate---
Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) (S)-3-Methyl-2-oxopentanoate~50-600.013-0.015Normal Human Lymphoblastoid Cells
2-Methylacyl-CoA Dehydrogenase (ACADSB) (S)-2-Methylbutyryl-CoA202.2Rat Liver Mitochondria

Note: Kinetic parameters can vary significantly depending on the specific isoform, organism, and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for assaying the activity of the key enzymes involved in tiglyl-CoA biosynthesis.

Branched-Chain Amino Acid Aminotransferase (BCAT) Activity Assay

This spectrophotometric assay measures the activity of BCAT by coupling the production of glutamate (B1630785) to the oxidation of NADH.[11]

Principle: The glutamate produced from the transamination of isoleucine is used by glutamate dehydrogenase, which reduces NAD+ to NADH. The decrease in NADH absorbance at 340 nm is monitored.

Reagents:

  • Tris/HCl buffer (100 mmol/L, pH 8.45)

  • 2-Oxoglutarate (12.5 mmol/L)

  • NADH (0.2 mmol/L)

  • D-2-hydroxyisocaproate dehydrogenase (12 mg protein/L in assay)

  • L-Leucine (for initiating the reaction, final concentration 8.5 mmol/L)

  • Enzyme preparation (e.g., mitochondrial extract)

Procedure:

  • Prepare the assay mixture containing Tris/HCl buffer, 2-oxoglutarate, NADH, and D-2-hydroxyisocaproate dehydrogenase.

  • Add the enzyme preparation to the mixture.

  • Record the baseline absorbance at 334 nm.

  • Initiate the reaction by adding L-leucine.

  • Monitor the decrease in absorbance at 334 nm over time. The rate of NADH oxidation is proportional to the BCAT activity.

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) Activity Assay

This assay measures the overall activity of the BCKDC by monitoring the production of NADH.[12][13]

Principle: The oxidative decarboxylation of (S)-3-methyl-2-oxopentanoate by BCKDC is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is measured.

Reagents:

  • Potassium phosphate (B84403) buffer

  • (S)-3-methyl-2-oxopentanoic acid (substrate)

  • Coenzyme A (CoA)

  • NAD+

  • Thiamine pyrophosphate (TPP)

  • Mitochondrial extract or purified enzyme

Procedure:

  • Prepare a reaction mixture containing buffer, CoA, NAD+, and TPP.

  • Add the enzyme sample (e.g., mitochondrial extract).

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate, (S)-3-methyl-2-oxopentanoic acid.

  • Immediately monitor the increase in absorbance at 340 nm. The rate of NADH production is directly proportional to BCKDC activity.

2-Methylacyl-CoA Dehydrogenase (ACADSB) Activity Assay

This spectrophotometric assay measures the activity of ACADSB using an artificial electron acceptor.[14]

Principle: The dehydrogenation of (S)-2-methylbutyryl-CoA by ACADSB is coupled to the reduction of an electron acceptor, such as phenazine (B1670421) ethosulfate (PES), which in turn reduces 2,6-dichlorophenolindophenol (DCPIP). The decrease in absorbance of DCPIP at 600 nm is monitored.

Reagents:

  • Phosphate buffer

  • (S)-2-Methylbutyryl-CoA (substrate)

  • Phenazine ethosulfate (PES)

  • 2,6-Dichlorophenolindophenol (DCPIP)

  • Mitochondrial extract or purified enzyme

Procedure:

  • Prepare a reaction mixture containing buffer, PES, and DCPIP.

  • Add the enzyme sample.

  • Initiate the reaction by adding (S)-2-methylbutyryl-CoA.

  • Monitor the decrease in absorbance at 600 nm. The rate of DCPIP reduction is proportional to ACADSB activity.

Regulation of the Tiglyl-CoA Biosynthesis Pathway

The biosynthesis of tiglyl-CoA is tightly regulated, primarily at the level of the BCKDC complex.

  • Phosphorylation/Dephosphorylation: The activity of BCKDC is controlled by a dedicated kinase (BCKDK) and phosphatase (BCKDP).[9][15] BCKDK phosphorylates and inactivates the E1α subunit of the complex, while BCKDP dephosphorylates and activates it. The activity of BCKDK is in turn regulated by the concentration of branched-chain α-keto acids.

  • Nutritional and Hormonal Control: The expression and activity of the enzymes in the isoleucine catabolism pathway are influenced by diet and hormones. For instance, a low-protein diet can lead to an upregulation of BCAA catabolism, while insulin (B600854) has been shown to play a role in regulating this pathway.[16][17]

  • Transcriptional Regulation: Studies in various organisms have shown that the genes encoding the enzymes of this pathway are subject to transcriptional control, ensuring a coordinated response to metabolic needs.

Regulation_Pathway BCKDC_active BCKDC (Active) BCKDC_inactive BCKDC-P (Inactive) BCKDC_active->BCKDC_inactive Phosphorylation BCKDC_inactive->BCKDC_active Dephosphorylation BCKDK BCKD Kinase BCKDK->BCKDC_active BCKDP BCKD Phosphatase BCKDP->BCKDC_inactive BCKAs Branched-Chain α-Keto Acids BCKAs->BCKDK Inhibits

Diagram 2: Regulation of the BCKDC Complex.

Clinical Significance and Drug Development

Defects in the isoleucine catabolism pathway can lead to several inherited metabolic disorders, collectively known as organic acidemias.

  • Maple Syrup Urine Disease (MSUD): This is a rare but severe disorder caused by a deficiency in the BCKDC complex.[2] The resulting accumulation of BCAAs and their corresponding α-keto acids is toxic, particularly to the central nervous system.

  • Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Deficiency: A deficiency in ACADSB leads to the accumulation of 2-methylbutyrylglycine (B135152) in the urine. While some individuals are asymptomatic, others may present with neurological problems.[18]

The enzymes of the isoleucine catabolism pathway represent potential targets for drug development.

  • Metabolic Disorders: Modulating the activity of BCKDC or other enzymes in the pathway could be a therapeutic strategy for MSUD and other related disorders.[19]

  • Cancer Metabolism: Cancer cells often exhibit altered metabolism, including an increased reliance on certain amino acids. Targeting amino acid catabolic pathways is an emerging area of cancer drug discovery.[4][14] While direct targeting of tiglyl-CoA biosynthesis in cancer is not yet a mainstream approach, the broader field of metabolic oncology is rapidly advancing.

Conclusion

The biosynthesis of tiglyl-CoA is a fundamental metabolic process with significant implications for human health. A thorough understanding of this pathway, its regulation, and its role in disease is essential for researchers and clinicians. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for further investigation into this critical area of metabolism and for the development of novel therapeutic strategies.

References

The Role of (2E)-2-Methylbutenoyl-CoA in Fatty Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(2E)-2-methylbutenoyl-CoA, more commonly known as tiglyl-CoA, is a pivotal intermediate in the mitochondrial catabolism of the essential branched-chain amino acid L-isoleucine. Its role in fatty acid synthesis is indirect but significant, primarily serving as a precursor to propionyl-CoA, a building block for odd-chain fatty acids, and influencing the pool of acetyl-CoA. Furthermore, the precursor of tiglyl-CoA, (S)-2-methylbutanoyl-CoA, can act as a primer for the synthesis of specialized branched-chain fatty acids known as anteiso-fatty acids. Dysregulation of the isoleucine catabolic pathway, and consequently the levels of tiglyl-CoA and its related metabolites, is associated with several inborn errors of metabolism, highlighting its importance in cellular energy homeostasis. This technical guide provides an in-depth analysis of the metabolic context of this compound, quantitative data on related metabolites, detailed experimental protocols for its study, and visual diagrams of the key pathways and workflows.

Introduction

Fatty acid synthesis is a critical anabolic process for energy storage and the generation of structural components of cell membranes. While the canonical pathway primarily utilizes acetyl-CoA for the synthesis of straight, even-chain fatty acids, variations in primer units and chain elongation substrates can lead to a diverse range of fatty acid species, including odd-chain and branched-chain fatty acids. This compound, a C5-acyl-CoA intermediate, arises from the degradation of L-isoleucine and plays a crucial role in contributing to this diversity.[1][2][3] This guide will elucidate the precise role of this molecule, its metabolic origins, and its ultimate fate in the context of fatty acid biosynthesis.

The Metabolic Pathway of L-Isoleucine Catabolism

The breakdown of L-isoleucine occurs within the mitochondrial matrix and is a multi-step enzymatic process that converts the amino acid into acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle or be utilized for fatty acid synthesis.[2][4]

The initial steps of this pathway lead to the formation of (S)-2-methylbutanoyl-CoA.[1][5] This is then dehydrogenated by the enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD) to form this compound (tiglyl-CoA).[3][5] The subsequent steps involve hydration, another dehydrogenation, and finally thiolytic cleavage to yield acetyl-CoA and propionyl-CoA.[3]

Isoleucine_Catabolism Isoleucine L-Isoleucine AKMV (S)-α-keto-β-methylvalerate Isoleucine->AKMV Branched-chain aminotransferase (BCAT) SMBCoA (S)-2-methylbutanoyl-CoA AKMV->SMBCoA Branched-chain α-keto acid dehydrogenase (BCKD) complex TiglylCoA This compound (Tiglyl-CoA) SMBCoA->TiglylCoA Short/Branched-chain acyl-CoA dehydrogenase (SBCAD) MHBCoA (2S,3R)-2-Methyl-3-hydroxybutanoyl-CoA TiglylCoA->MHBCoA Enoyl-CoA hydratase MACoA α-Methylacetoacetyl-CoA MHBCoA->MACoA 3-Hydroxy-2-methylbutanoyl-CoA dehydrogenase PropionylCoA Propionyl-CoA MACoA->PropionylCoA β-ketothiolase AcetylCoA Acetyl-CoA MACoA->AcetylCoA β-ketothiolase

Figure 1: The catabolic pathway of L-isoleucine.

Role in Fatty Acid Synthesis

The contribution of this compound to fatty acid synthesis is primarily through its degradation products:

  • Propionyl-CoA: This three-carbon molecule serves as the primer for the synthesis of odd-chain fatty acids. The fatty acid synthase complex incorporates propionyl-CoA instead of acetyl-CoA in the initial step, followed by the addition of two-carbon units from malonyl-CoA, resulting in fatty acids with an odd number of carbons.

  • Acetyl-CoA: This is the fundamental two-carbon building block for the synthesis of even-chain fatty acids.

  • (S)-2-methylbutanoyl-CoA as a Primer: The precursor to this compound, (S)-2-methylbutanoyl-CoA, can be used as a primer to synthesize anteiso-series fatty acids, which are a type of branched-chain fatty acid.[6] This process is particularly relevant in bacteria but also occurs in mammals.[6]

Regulation of the Pathway

The flux through the isoleucine catabolic pathway is tightly regulated, primarily at the level of the Branched-Chain α-Keto Acid Dehydrogenase (BCKD) complex. This enzyme complex is responsible for the irreversible oxidative decarboxylation of the α-keto acids derived from all three branched-chain amino acids. The activity of the BCKD complex is controlled by a phosphorylation/dephosphorylation cycle.[7]

  • Inactivation: The BCKD complex is inactivated by phosphorylation, a reaction catalyzed by the BCKD kinase (BDK).[7][8]

  • Activation: The BCKD complex is activated by dephosphorylation, catalyzed by the phosphatase PPM1K (also known as PP2Cm).[8][9]

The activity of BDK and PPM1K are in turn regulated by various factors, including the levels of branched-chain α-keto acids, hormones, and nutritional status.[7][9][10]

BCKD_Regulation cluster_regulators Regulation BCKD_active BCKD Complex (Active) BCKD_inactive BCKD Complex (Inactive) (Phosphorylated) BCKD_active->BCKD_inactive Phosphorylation BCKD_inactive->BCKD_active Dephosphorylation BDK BCKD Kinase (BDK) BDK->BCKD_active Inactivates PPM1K Phosphatase (PPM1K) PPM1K->BCKD_inactive Activates

Figure 2: Regulation of the BCKD complex.

Quantitative Data

Direct quantitative data on the cellular concentrations of this compound are limited due to its transient nature as a metabolic intermediate.[11] However, data on the concentrations of other short-chain acyl-CoAs and the metabolic flux through the isoleucine pathway provide valuable context.

Metabolite Tissue/Cell Type Concentration (pmol/10^6 cells or pmol/mg protein) Reference
Acetyl-CoARat Liver Mitochondria~1.0 nmol/mg protein[12]
Propionyl-CoAMouse Liver~0.05 nmol/mg protein[13]
C4-CoA (Butyryl-CoA)Mouse Liver~0.02 nmol/mg protein[13]
C5-CoA (Valeryl-CoA)Mouse Liver~0.01 nmol/mg protein[13]

Table 1: Concentrations of various short-chain acyl-CoAs in mammalian tissues.

Metabolic flux analysis in pigs has shown that in the postprandial state, the hindquarter (muscle) is a net releaser of branched-chain keto acids, which are then taken up by the liver for further catabolism.[14] This highlights the inter-organ transport and metabolism of these crucial intermediates.

Enzyme Substrate Km Vmax kcat Reference
Short/Branched-chain Acyl-CoA Dehydrogenase (SBCAD)(S)-2-methylbutyryl-CoAData not readily availableData not readily availableData not readily available[15][16]
Medium-chain Acyl-CoA Dehydrogenase (MCAD)Octanoyl-CoA~2-10 µM[17]

Table 2: Kinetic parameters of related acyl-CoA dehydrogenases. (Note: Specific kinetic data for SBCAD with (S)-2-methylbutyryl-CoA is not consistently reported in readily accessible literature).

Experimental Protocols

The analysis of this compound and other acyl-CoAs is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Quantitative Analysis of Acyl-CoAs by UHPLC-ESI-MS/MS

This protocol is a synthesized representation based on established methods.[6][13][18]

1. Sample Preparation (from cell culture or tissue): a. Quench metabolism rapidly by flash-freezing the cell pellet or tissue sample in liquid nitrogen. b. For extraction, add a pre-chilled (-20°C) extraction solvent (e.g., acetonitrile/methanol/water 2:2:1 v/v/v) to the frozen sample. c. Homogenize the sample thoroughly on ice using a tissue homogenizer or probe sonicator. d. Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cellular debris. e. Collect the supernatant containing the acyl-CoAs. f. For improved analysis, a solid-phase extraction (SPE) step can be incorporated to concentrate the acyl-CoAs and remove interfering substances.

2. UHPLC Separation: a. Use a C18 reversed-phase column suitable for high pH conditions. b. Mobile Phase A: Ammonium hydroxide (B78521) in water (e.g., pH 10.5). c. Mobile Phase B: Acetonitrile. d. Run a gradient from a low to high percentage of Mobile Phase B to elute the acyl-CoAs based on their hydrophobicity.

3. Tandem Mass Spectrometry (MS/MS) Detection: a. Operate the mass spectrometer in positive electrospray ionization (ESI) mode. b. Use Multiple Reaction Monitoring (MRM) for quantification. i. Precursor Ion: The [M+H]+ ion of the target acyl-CoA. ii. Product Ion: A common fragment ion resulting from the neutral loss of the phosphopantetheine moiety (507 Da) is often used for screening.[1] For specific quantification, a transition to the acyl-carnitine or another characteristic fragment is used. c. For this compound (Tiglyl-CoA), the precursor ion would be m/z 849.16 and a characteristic product ion would be monitored.

4. Data Analysis: a. Generate a standard curve using authentic standards of the acyl-CoAs of interest. b. Quantify the amount of each acyl-CoA in the sample by comparing its peak area to the standard curve. c. Normalize the results to cell number or total protein content.

Experimental_Workflow Sample Cell/Tissue Sample Quench Metabolic Quenching (Liquid Nitrogen) Sample->Quench Extract Extraction with Cold Solvent Quench->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid-Phase Extraction (Optional) Supernatant->SPE UHPLC UHPLC Separation (C18 Column) Supernatant->UHPLC Direct Injection SPE->UHPLC MSMS Tandem Mass Spectrometry (ESI+, MRM) UHPLC->MSMS Data Data Analysis (Quantification) MSMS->Data

Figure 3: General experimental workflow for acyl-CoA analysis.

Conclusion

This compound, or tiglyl-CoA, is a key metabolic intermediate that links the catabolism of the branched-chain amino acid L-isoleucine to central carbon metabolism and fatty acid synthesis. While not a direct substrate for the main fatty acid synthase complex, its degradation products, propionyl-CoA and acetyl-CoA, are essential for the synthesis of odd-chain and even-chain fatty acids, respectively. Furthermore, its precursor can prime the synthesis of anteiso-branched-chain fatty acids. The tight regulation of its production, primarily at the BCKD complex, underscores its importance in maintaining metabolic homeostasis. The analytical methods outlined in this guide provide a framework for the accurate quantification of this and other acyl-CoAs, which is crucial for advancing our understanding of metabolic disorders and for the development of novel therapeutic interventions.

References

(2E)-2-Methylbutenoyl-CoA: A Potential Biomarker in the Landscape of Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(2E)-2-Methylbutenoyl-CoA, also known as tiglyl-CoA, is a pivotal intermediate in the catabolism of the essential branched-chain amino acid, isoleucine. Dysregulation in the isoleucine metabolic pathway can lead to the accumulation of this compound and its precursors, signaling a potential metabolic imbalance. This technical guide provides a comprehensive overview of this compound as a biomarker, with a primary focus on its role in Short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency. We will delve into the quantitative data, detailed experimental protocols for its detection, and the associated metabolic pathways.

Metabolic Pathway of Isoleucine Catabolism and the Role of this compound

The breakdown of isoleucine occurs primarily in the mitochondria and involves a series of enzymatic steps. A key enzyme in this pathway is Short/branched-chain acyl-CoA dehydrogenase (SBCAD), which catalyzes the conversion of 2-methylbutyryl-CoA to this compound (tiglyl-CoA). A deficiency in SBCAD leads to a bottleneck in this pathway, resulting in the accumulation of 2-methylbutyryl-CoA. This accumulated intermediate is then diverted into alternative metabolic routes, leading to the formation of downstream metabolites such as 2-methylbutyrylcarnitine (B1244155) (C5-acylcarnitine) and 2-methylbutyrylglycine, which are excreted in the blood and urine, respectively.[1][2][3]

Isoleucine_Catabolism Isoleucine L-Isoleucine Keto_Acid α-keto-β-methylvalerate Isoleucine->Keto_Acid BCAT Methylbutyryl_CoA (S)-2-Methylbutanoyl-CoA Keto_Acid->Methylbutyryl_CoA BCKDH SBCAD SBCAD (Deficient in SBCADD) Methylbutyryl_CoA->SBCAD C5_Carnitine 2-Methylbutyrylcarnitine (C5-Acylcarnitine) Methylbutyryl_CoA->C5_Carnitine CPT2 Methylbutyrylglycine 2-Methylbutyrylglycine Methylbutyryl_CoA->Methylbutyrylglycine Glycine N-acyltransferase Tiglyl_CoA This compound (Tiglyl-CoA) Acetyl_CoA Acetyl-CoA Tiglyl_CoA->Acetyl_CoA Propionyl_CoA Propionyl-CoA Tiglyl_CoA->Propionyl_CoA SBCAD->Tiglyl_CoA Dehydrogenation Blood Blood C5_Carnitine->Blood Urine Urine Methylbutyrylglycine->Urine

Figure 1: Isoleucine Catabolism and Biomarker Formation in SBCAD Deficiency.

Quantitative Data

The primary biomarker for SBCAD deficiency detected in newborn screening is the elevation of C5-acylcarnitine (2-methylbutyrylcarnitine) in dried blood spots.[4][5] The following tables summarize the quantitative data for C5-acylcarnitine levels in healthy newborns and those with SBCAD deficiency.

Table 1: C5-Acylcarnitine Concentrations in Newborn Screening for SBCAD Deficiency

PopulationC5-Acylcarnitine Concentration (μmol/L)Reference
Healthy Newborns (Normal Range)0.05 - 0.3[6]
SBCAD Deficiency (Initial Screen Cutoff)≥ 0.44[4][5]
SBCAD Deficiency (Wisconsin Revised Cutoff)≥ 0.60[4]
SBCAD Deficiency (Observed Range)0.5 - 1.9[6]

Table 2: Comparison of C5-Acylcarnitine and its Ratios in SBCAD Deficiency and Isovaleric Acidemia (IVA)

AnalyteSBCAD Deficiency (Mean ± SD)IVA (Mean ± SD)Reference
C5-Acylcarnitine (μmol/L)0.83 ± 0.536.44 ± 4.51[4]
C5/C2 (Acetylcarnitine) Ratio0.08 ± 0.050.58 ± 0.33[4]
C5/C3 (Propionylcarnitine) Ratio0.90 ± 0.524.39 ± 2.45[4]

Note: C5-acylcarnitine is an isobaric compound, meaning that 2-methylbutyrylcarnitine (from isoleucine metabolism) and isovalerylcarnitine (B1198194) (from leucine (B10760876) metabolism, elevated in Isovaleric Acidemia) cannot be distinguished by standard tandem mass spectrometry alone.[6]

Experimental Protocols

Analysis of C5-Acylcarnitine from Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)

This method is the standard for newborn screening and involves the analysis of acylcarnitines after butylation.

acylcarnitine_workflow cluster_prep Sample Preparation cluster_analysis MS/MS Analysis cluster_data Data Analysis DBS Dried Blood Spot Punch Extraction Methanol (B129727) Extraction with Internal Standards DBS->Extraction Derivatization Butylation Extraction->Derivatization Evaporation Evaporation & Reconstitution Derivatization->Evaporation FIA Flow Injection Analysis Evaporation->FIA MSMS Tandem Mass Spectrometry (Precursor Ion Scan of m/z 85) FIA->MSMS Quantification Quantification against Calibrators MSMS->Quantification

Figure 2: Workflow for Acylcarnitine Analysis from Dried Blood Spots.

Methodology:

  • Sample Collection: A 3mm punch from a dried blood spot is used.

  • Extraction: The punch is placed in a microtiter plate well, and acylcarnitines are extracted using a methanol solution containing isotopically labeled internal standards.

  • Derivatization: The extracted acylcarnitines are derivatized to their butyl esters by adding butanolic-HCl and incubating at 65°C.

  • Evaporation and Reconstitution: The solvent is evaporated under nitrogen, and the residue is reconstituted in a solvent suitable for mass spectrometry.

  • Analysis: The sample is introduced into a tandem mass spectrometer, typically via flow injection analysis. A precursor ion scan for ions that fragment to a common product ion of m/z 85 (characteristic of carnitine and its esters) is performed to identify and quantify the different acylcarnitine species.

Direct Quantification of this compound by LC-MS/MS

Direct measurement of this compound provides a more immediate assessment of the metabolic block. This requires a more specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1]

Sample Preparation (Protein Precipitation): [1]

  • To 50 µL of a biological sample (e.g., tissue homogenate, cell lysate), add 100 µL of ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA).

  • Vortex vigorously for 30 seconds.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for analysis.

LC-MS/MS Parameters: [1]

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: The primary transition for this compound is based on the neutral loss of the adenosine (B11128) 3'-phosphate 5'-diphosphate group (507 m/z). The specific precursor and product ions should be optimized for the instrument used.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample Precipitation Protein Precipitation (e.g., with SSA) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC UHPLC Separation (C18 column) Supernatant->LC MSMS Tandem Mass Spectrometry (MRM Mode) LC->MSMS Quantification Quantification using Internal Standard MSMS->Quantification

Figure 3: Workflow for the Direct Quantification of this compound.

Potential Pathophysiological Consequences and Signaling Implications

While many individuals with SBCAD deficiency are asymptomatic, some may experience neurological symptoms, especially during times of metabolic stress.[3][7] The accumulation of 2-methylbutyryl-CoA and its derivatives may contribute to cellular dysfunction through various mechanisms, although this is an area of ongoing research.

One potential consequence is the induction of oxidative stress. The accumulation of abnormal metabolites can disrupt mitochondrial function and lead to an increase in reactive oxygen species (ROS). This, in turn, can damage cellular components and activate stress-response signaling pathways.

Signaling_Implications SBCADD SBCAD Deficiency Accumulation Accumulation of 2-Methylbutyryl-CoA & Derivatives SBCADD->Accumulation Mito_Dysfunction Mitochondrial Dysfunction Accumulation->Mito_Dysfunction ROS Increased ROS Production (Oxidative Stress) Mito_Dysfunction->ROS Cell_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cell_Damage Signaling Activation of Stress Signaling Pathways ROS->Signaling Symptoms Potential Neurological Symptoms Cell_Damage->Symptoms Signaling->Symptoms

Figure 4: Potential Signaling Consequences of SBCAD Deficiency.

This compound in Other Metabolic Disorders

While SBCAD deficiency is the most direct cause of elevated 2-methylbutyryl-CoA and its derivatives, elevated C5-acylcarnitine can also be a secondary finding in other metabolic disorders, such as certain organic acidemias. However, in these cases, the elevation is typically accompanied by the accumulation of other specific biomarkers that allow for differential diagnosis. Further research is needed to fully elucidate the role of this compound and its precursors as biomarkers in a broader range of metabolic diseases.

Conclusion

This compound and its precursor, 2-methylbutyryl-CoA, are critical intermediates in isoleucine metabolism. The accumulation of the downstream metabolite, 2-methylbutyrylcarnitine (C5-acylcarnitine), is a key biomarker for the detection of SBCAD deficiency through newborn screening. The analytical methods outlined in this guide, particularly LC-MS/MS, provide the necessary tools for the accurate quantification of these compounds. While the clinical presentation of SBCAD deficiency can be variable, understanding the underlying metabolic disruptions and potential downstream signaling consequences is crucial for patient management and the development of future therapeutic strategies. Further investigation into the role of these metabolites in other metabolic disorders and their impact on cellular function will continue to expand our understanding of their importance as biomarkers.

References

The Pivotal Role of Short-Chain Acyl-CoA Esters in Mitochondrial Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Mitochondria, the powerhouses of the cell, are central hubs for a multitude of metabolic pathways crucial for cellular energy homeostasis. Among the key players in these processes are short-chain acyl-Coenzyme A (acyl-CoA) esters, which are not merely metabolic intermediates but also critical signaling molecules. The discovery and subsequent characterization of these molecules within the mitochondrial matrix have unveiled intricate regulatory networks that govern cellular function and are implicated in a range of pathologies. This in-depth technical guide provides a comprehensive overview of the discovery, analysis, and functional significance of short-chain acyl-CoA esters in mitochondria. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to investigate these vital molecules. The guide details experimental protocols for the isolation of mitochondria and the extraction and quantification of short-chain acyl-CoAs, presents quantitative data in a structured format, and visualizes key pathways and workflows to facilitate a deeper understanding of this complex field.

Introduction: A Historical Perspective on Mitochondrial Acyl-CoA Metabolism

The journey to understanding the role of short-chain acyl-CoA esters in mitochondria is deeply rooted in the history of metabolic research. The elucidation of the mitochondrial fatty acid β-oxidation (mFAO) pathway in the early 20th century laid the groundwork for appreciating how fatty acids are broken down into two-carbon acetyl-CoA units.[1] A significant milestone was the discovery of carnitine's essential role in transporting long-chain fatty acids into the mitochondria in the mid-20th century.[2] The first inherited disorder of mFAO, carnitine palmitoyltransferase II (CPTII) deficiency, was identified in 1973, followed by the discovery of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, highlighting the clinical significance of this pathway.[1][2]

Initially, short-chain acyl-CoAs were primarily viewed as intermediates in the final stages of fatty acid and branched-chain amino acid catabolism. However, emerging research has revealed their broader significance as allosteric regulators and substrates for post-translational modifications, thereby directly linking the metabolic state of the mitochondria to the regulation of protein function and signaling cascades.[3][4]

The Cast of Characters: Key Short-Chain Acyl-CoA Esters in Mitochondria

The mitochondrial matrix hosts a diverse pool of short-chain acyl-CoA esters, each with distinct origins and functions. The most prominent of these include:

  • Acetyl-CoA (C2-CoA): The central hub of metabolism, derived from fatty acid oxidation, pyruvate (B1213749) dehydrogenase, and amino acid catabolism. It is the primary substrate for the tricarboxylic acid (TCA) cycle and a key donor of acetyl groups for protein acetylation.

  • Propionyl-CoA (C3-CoA): Generated from the oxidation of odd-chain fatty acids and the catabolism of several amino acids (isoleucine, valine, threonine, and methionine). It is carboxylated to methylmalonyl-CoA and eventually converted to the TCA cycle intermediate, succinyl-CoA.

  • Butyryl-CoA (C4-CoA): An intermediate in the β-oxidation of fatty acids with four or more carbons. Its metabolism is critically dependent on the enzyme short-chain acyl-CoA dehydrogenase (SCAD).[5]

  • Succinyl-CoA (C4-CoA dicarboxylate): A key intermediate of the TCA cycle and also generated from the metabolism of propionyl-CoA. It serves as a substrate for heme synthesis and for the post-translational modification, succinylation.

  • Crotonyl-CoA (C4-CoA, unsaturated): An intermediate in the β-oxidation of fatty acids and the degradation of lysine (B10760008) and tryptophan.

  • 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA): A key intermediate in the synthesis of ketone bodies in the liver mitochondria.

Quantitative Analysis of Mitochondrial Short-Chain Acyl-CoA Esters

The accurate quantification of short-chain acyl-CoA esters is crucial for understanding their roles in mitochondrial function. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity and specificity.[6] Below are tables summarizing representative quantitative data from studies on mitochondrial short-chain acyl-CoA levels in various contexts.

Table 1: Acylcarnitine Levels in Livers of Wild-Type (Acads+/+) and SCAD-Deficient (Acads-/-) Mice on High-Fat (HF) and Low-Fat (LF) Diets. Acylcarnitines are derived from their corresponding acyl-CoAs and are often used as biomarkers for acyl-CoA accumulation.[7]

Acylcarnitine SpeciesGenotypeDietConcentration (nmol/g tissue)
Butyrylcarnitine (C4)Acads+/+LF~0.02
Acads+/+HF~0.03
Acads-/-LF~0.15
Acads-/-HF~0.25
Acetylcarnitine (C2)Acads+/+LF~15
Acads+/+HF~20
Acads-/-LF~18
Acads-/-HF~25
Propionylcarnitine (C3)Acads+/+LF~0.1
Acads+/+HF~0.15
Acads-/-LF~0.12
Acads-/-HF~0.18

Data is approximated from graphical representations in the cited literature for illustrative purposes.

Table 2: Relative Abundance of Short-Chain Acyl-CoAs in Normal and Ischemic Rat Liver. [8]

Acyl-CoA SpeciesNormal Liver (Relative Abundance)Mild Ischemia (Relative Abundance)Advanced Ischemia (Relative Abundance)
Acetyl-CoA100%~95%~60%
Succinyl-CoA100%~70%~40%
Propionyl-CoA100%~110%~80%
Butyryl-CoA100%~120%~90%

Data is presented as a percentage of the control (normal liver) to illustrate relative changes.

Experimental Protocols

This section provides detailed methodologies for the key experiments required for the study of mitochondrial short-chain acyl-CoA esters.

Isolation of Mitochondria from Rodent Liver

This protocol is adapted from several sources to provide a robust method for obtaining a purified mitochondrial fraction.[9][10]

Materials:

  • Isolation Buffer I: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EGTA. Keep on ice.

  • Isolation Buffer II: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4). Keep on ice.

  • Dounce homogenizer with a loose-fitting pestle.

  • Refrigerated centrifuge.

Procedure:

  • Euthanize the animal according to approved institutional protocols.

  • Quickly excise the liver and place it in a beaker of ice-cold Isolation Buffer I.

  • Mince the liver into small pieces with scissors and wash several times with Isolation Buffer I to remove excess blood.

  • Transfer the minced tissue to a pre-chilled Dounce homogenizer with 5-10 volumes of Isolation Buffer I.

  • Homogenize with 5-10 slow strokes of the loose-fitting pestle.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 600-800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully decant the supernatant into a new pre-chilled centrifuge tube.

  • Centrifuge the supernatant at 8,000-10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant. Resuspend the mitochondrial pellet in ice-cold Isolation Buffer II.

  • Repeat the centrifugation at 8,000-10,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II or a buffer compatible with downstream applications.

  • Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., BCA or Bradford).

Extraction of Short-Chain Acyl-CoA Esters from Isolated Mitochondria

This protocol is a synthesis of methods described for the extraction of acyl-CoAs for LC-MS/MS analysis.[6][11]

Materials:

  • Methanol (LC-MS grade), pre-chilled to -20°C.

  • 5% (w/v) 5-Sulfosalicylic acid (SSA) in water, pre-chilled to 4°C.

  • Internal standards (e.g., 13C-labeled acyl-CoAs).

  • Refrigerated microcentrifuge.

  • Nitrogen evaporator or vacuum concentrator.

Procedure:

  • Place a known amount of mitochondrial protein (e.g., 0.5-1 mg) in a pre-chilled microcentrifuge tube.

  • Add a known amount of the internal standard mixture.

  • Add 200 µL of ice-cold 5% SSA.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • The sample is now ready for direct injection for LC-MS/MS analysis or can be dried down under a stream of nitrogen or in a vacuum concentrator if concentration is required.

  • If dried, reconstitute the pellet in a small volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., 5% acetonitrile (B52724) in water with 0.1% formic acid).

LC-MS/MS Analysis of Short-Chain Acyl-CoA Esters

The following provides a general framework for the LC-MS/MS parameters. Specific conditions may need to be optimized for the instrument and analytes of interest.[6][11]

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 2-5%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes to elute the acyl-CoAs.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is typically used for targeted quantification. A neutral loss scan of 507 Da can be used for the discovery of novel acyl-CoAs, as this corresponds to the loss of the phosphoadenosine diphosphate (B83284) moiety.[11]

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each acyl-CoA and its corresponding internal standard. Examples include:

      • Acetyl-CoA: m/z 810.1 -> 303.1

      • Propionyl-CoA: m/z 824.1 -> 317.1

      • Butyryl-CoA: m/z 838.2 -> 331.1

      • Succinyl-CoA: m/z 868.1 -> 361.1

Signaling Roles and Logical Relationships

Short-chain acyl-CoA esters are increasingly recognized for their roles in cellular signaling, primarily through the post-translational modification of proteins.

Protein Acylation: A Direct Link Between Metabolism and Function

The high concentration of acetyl-CoA and other short-chain acyl-CoAs in the mitochondrial matrix, coupled with the alkaline pH (~8.0), can lead to the non-enzymatic acylation of lysine residues on mitochondrial proteins.[1] This process is counteracted by the activity of mitochondrial sirtuins, such as SIRT3 (a deacetylase) and SIRT5 (a desuccinylase), which are NAD+-dependent enzymes.[3]

The balance between acylation and deacylation acts as a metabolic sensor, directly linking the levels of mitochondrial intermediates to the regulation of enzyme activity. For instance, hyperacetylation of enzymes involved in fatty acid oxidation and the TCA cycle can inhibit their activity, providing a feedback mechanism to prevent metabolic overload.[4][12]

Protein_Acylation_Signaling Metabolism Metabolic Inputs (Fatty Acids, Glucose, Amino Acids) AcylCoA Mitochondrial Short-Chain Acyl-CoA Pool (e.g., Acetyl-CoA, Succinyl-CoA) Metabolism->AcylCoA Oxidation AcylatedProtein Acylated Mitochondrial Proteins (e.g., Acetylated, Succinylated) AcylCoA->AcylatedProtein Non-enzymatic Acylation Protein Mitochondrial Proteins AcylatedProtein->Protein Deacylation EnzymeActivity Altered Enzyme Activity & Mitochondrial Function AcylatedProtein->EnzymeActivity Regulation Sirtuins Sirtuins (SIRT3, SIRT5) Sirtuins->Protein Catalyzes NAD NAD+ NAD->Sirtuins Required Cofactor

Caption: Mitochondrial Protein Acylation Signaling Pathway.

Experimental and Diagnostic Workflows

The study of mitochondrial short-chain acyl-CoA esters involves a multi-step process from sample collection to data interpretation. Similarly, the diagnosis of related metabolic disorders follows a logical progression of tests.

Experimental_Workflow Sample Tissue/Cell Sample Collection Mito_Isolation Mitochondrial Isolation (Differential Centrifugation) Sample->Mito_Isolation Extraction Acyl-CoA Extraction (e.g., SSA Precipitation) Mito_Isolation->Extraction LCMS LC-MS/MS Analysis (Targeted MRM or Untargeted) Extraction->LCMS Data_Processing Data Processing (Peak Integration, Normalization) LCMS->Data_Processing Stats Statistical Analysis & Pathway Analysis Data_Processing->Stats Interpretation Biological Interpretation Stats->Interpretation Diagnostic_Workflow Clinical_Suspicion Clinical Suspicion of Mitochondrial FAO Disorder Acylcarnitine Plasma Acylcarnitine Profile (NBS or Targeted) Clinical_Suspicion->Acylcarnitine Urine_Organic Urine Organic Acid Analysis Clinical_Suspicion->Urine_Organic Abnormal_Acyl Abnormal Acylcarnitine Profile? (e.g., Elevated C4) Acylcarnitine->Abnormal_Acyl Abnormal_Organic Abnormal Organic Acids? (e.g., Ethylmalonic Acid) Urine_Organic->Abnormal_Organic Enzyme_Assay Enzyme Activity Assay (Fibroblasts or Leukocytes) Abnormal_Acyl->Enzyme_Assay Yes No_Diagnosis Consider Other Diagnoses Abnormal_Acyl->No_Diagnosis No Abnormal_Organic->Enzyme_Assay Yes Abnormal_Organic->No_Diagnosis No Genetic_Testing Molecular Genetic Testing (e.g., ACADS gene) Enzyme_Assay->Genetic_Testing Diagnosis Definitive Diagnosis Genetic_Testing->Diagnosis

References

An In-depth Technical Guide to the Enzymatic Degradation of Isoleucine to Tiglyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core metabolic pathway responsible for the catabolism of the essential branched-chain amino acid (BCAA) L-isoleucine to its intermediate, tiglyl-CoA. This pathway is a critical component of amino acid metabolism, providing energy and metabolic intermediates. Dysregulation of this pathway is associated with several metabolic disorders, making it a key area of interest for research and drug development.

The Core Metabolic Pathway

The catabolism of L-isoleucine is a multi-step enzymatic process that primarily occurs in the mitochondria of extra-hepatic tissues, particularly skeletal muscle.[1] The initial steps, shared with the other BCAAs (valine and leucine), convert isoleucine into a specific acyl-CoA derivative.[2] The pathway from L-isoleucine to tiglyl-CoA involves three primary enzymatic reactions.

  • Transamination: The pathway begins with the reversible transfer of the amino group from L-isoleucine to α-ketoglutarate. This reaction is catalyzed by a branched-chain amino acid aminotransferase (BCAT).[2] The products are L-glutamate and the α-keto acid of isoleucine, (S)-3-methyl-2-oxopentanoate (also known as α-keto-β-methylvalerate).[3]

  • Oxidative Decarboxylation: The resulting α-keto acid undergoes an irreversible oxidative decarboxylation. This reaction is catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex, a large multi-enzyme complex.[2][4] This step removes the carboxyl group as CO₂, reduces NAD+ to NADH, and attaches the remaining carbon skeleton to coenzyme A (CoA), forming (S)-2-methylbutanoyl-CoA.[3]

  • Dehydrogenation: The final step in this sequence is the dehydrogenation of (S)-2-methylbutanoyl-CoA to form tiglyl-CoA ((E)-2-methylcrotonoyl-CoA).[3] This reaction is catalyzed by an acyl-CoA dehydrogenase, which transfers electrons to electron transfer flavoprotein (ETF).[3]

Tiglyl-CoA is a key intermediate that proceeds through several more steps, ultimately yielding acetyl-CoA and propionyl-CoA, which can enter the citric acid cycle.[5][6] Because this pathway produces both ketogenic (acetyl-CoA) and glucogenic (propionyl-CoA) precursors, isoleucine is classified as both a ketogenic and glucogenic amino acid.[2][4]

Pathway Visualization

The enzymatic cascade from L-Isoleucine to Tiglyl-CoA is illustrated below.

Isoleucine_Degradation cluster_pathway Isoleucine to Tiglyl-CoA Pathway cluster_cofactors Cofactors & Byproducts Isoleucine L-Isoleucine KetoAcid (S)-3-Methyl-2-oxopentanoate Isoleucine->KetoAcid BCAT aKG α-Ketoglutarate MethylbutanoylCoA (S)-2-Methylbutanoyl-CoA KetoAcid->MethylbutanoylCoA BCKDH Complex NAD_in NAD+ CoA_in CoA-SH TiglylCoA Tiglyl-CoA MethylbutanoylCoA->TiglylCoA Acyl-CoA Dehydrogenase FAD_in ETF-FAD Glu Glutamate NADH_out NADH + H+ CO2_out CO2 FADH2_out ETF-FADH2

Caption: Enzymatic conversion of L-Isoleucine to Tiglyl-CoA.

Data Presentation

The core enzymes and their respective reactions in the degradation of isoleucine to tiglyl-CoA are summarized below.

EnzymeEC NumberSubstrate(s)Product(s)
Branched-Chain Amino Acid Aminotransferase (BCAT)2.6.1.42L-Isoleucine, α-Ketoglutarate(S)-3-Methyl-2-oxopentanoate, L-Glutamate
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex1.2.4.4(S)-3-Methyl-2-oxopentanoate, NAD+, CoA-SH(S)-2-Methylbutanoyl-CoA, NADH, CO₂
Short/Branched Chain Acyl-CoA Dehydrogenase (SBCAD)1.3.8.1(S)-2-Methylbutanoyl-CoA, ETF-FADTiglyl-CoA, ETF-FADH₂

Quantitative kinetic data for these enzymes are highly dependent on the species, tissue, and specific experimental conditions. However, data from commercially available assay kits provide an indication of measurable ranges.

Assay TypeAnalyteMethodLinear Detection RangeSource
BCAA Assay KitTotal BCAAsCoupled Enzyme, Colorimetric (450 nm)2 - 10 nmole per well
BCAT Activity AssayBCAT ActivityCoupled Enzyme, Colorimetric (340 nm)Proportional to NADH consumption[7]

Experimental Protocols

Detailed methodologies are crucial for studying this pathway. Below are representative protocols for key experiments.

This protocol is a generalized method based on a coupled enzyme reaction where the product of the BCAT reaction is used in a subsequent reaction that can be monitored spectrophotometrically.[7]

Principle: The transamination of isoleucine with α-ketoglutarate produces (S)-3-methyl-2-oxopentanoate and glutamate. The rate of this reaction can be measured by monitoring the consumption of NADH in a coupled reaction catalyzed by a dehydrogenase that uses the α-keto acid product as a substrate.[7]

Materials:

  • 96-well UV-transparent microplate

  • Spectrophotometric microplate reader capable of reading at 340 nm

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4

  • L-Isoleucine solution: 50 mM in Assay Buffer

  • α-Ketoglutarate solution: 20 mM in Assay Buffer

  • Coupled enzyme system (e.g., D-2-hydroxyisocaproate dehydrogenase)

  • NADH solution: 5 mM in Assay Buffer

  • Biological sample (cell lysate, tissue homogenate, or purified enzyme)

Procedure:

  • Sample Preparation: Homogenize cells or tissue in cold Assay Buffer. Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet insoluble material. Use the supernatant for the assay.

  • Reaction Mixture Preparation: Prepare a master mix for the number of samples to be tested. For each well, the reaction mixture will contain:

    • 50 µL Assay Buffer

    • 10 µL α-Ketoglutarate solution

    • 10 µL Coupled enzyme system

    • 10 µL NADH solution

  • Assay Execution:

    • Add 20 µL of the biological sample to appropriate wells of the 96-well plate.

    • Add 80 µL of the Reaction Mixture to each well.

    • Incubate at 37°C for 5 minutes to allow for temperature equilibration.

    • Initiate the reaction by adding 10 µL of the L-Isoleucine solution to each well.

    • Immediately begin measuring the absorbance at 340 nm every 30-60 seconds for 15-30 minutes. The rate of decrease in absorbance is proportional to BCAT activity.

  • Data Analysis: Calculate the rate of NADH consumption (ΔA340/min) from the linear portion of the curve. Use the Beer-Lambert law (ε for NADH = 6220 M⁻¹cm⁻¹) to convert this rate into µmol/min/mg of protein.

This workflow outlines the general steps for the sensitive and specific quantification of intermediates like 2-methylbutanoyl-CoA and tiglyl-CoA from biological samples.

LCMS_Workflow start Biological Sample (e.g., Tissue, Cells) extraction 1. Metabolite Extraction (e.g., Acetonitrile/Methanol Precipitation) start->extraction derivatization 2. Optional: Derivatization (Improves chromatographic properties) extraction->derivatization lc_separation 3. Liquid Chromatography (LC) (e.g., Reversed-Phase C18 Column) derivatization->lc_separation ms_detection 4. Tandem Mass Spectrometry (MS/MS) (MRM/SRM for high specificity) lc_separation->ms_detection data_analysis 5. Data Analysis (Peak Integration, Calibration Curve) ms_detection->data_analysis quantification Result: Absolute Quantification (nmol/g tissue) data_analysis->quantification

Caption: Workflow for Acyl-CoA quantification by LC-MS/MS.

Regulation and Clinical Significance

The primary point of regulation for the BCAA catabolic pathways is the BCKDH complex .[4] Its activity is tightly controlled by a phosphorylation/dephosphorylation cycle. A specific kinase (BCKDK) phosphorylates and inactivates the complex, while a phosphatase (PP2Cm) dephosphorylates and activates it.

Defects in this pathway can have severe clinical consequences. A deficiency in the BCKDH complex leads to the accumulation of BCAAs and their corresponding α-keto acids in the blood and urine, a condition known as Maple Syrup Urine Disease (MSUD) .[4][6] This rare but serious inherited metabolic disorder can cause neurological damage, developmental delays, and death if not managed through a strict diet low in BCAAs.[6]

Conclusion

The enzymatic degradation of isoleucine to tiglyl-CoA is a fundamental metabolic pathway with significant implications for cellular energy and homeostasis. A thorough understanding of the enzymes, intermediates, and regulatory mechanisms is essential for researchers in metabolic diseases and drug development. The protocols and data presented in this guide provide a framework for the quantitative and functional analysis of this critical pathway. Further research into the kinetic parameters and regulatory nuances in various physiological and pathological states will continue to illuminate new therapeutic opportunities.

References

The Crossroads of Metabolism: A Technical Guide to (2E)-2-Methylbutenoyl-CoA and its Integration with Propionyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate web of cellular metabolism, the convergence of pathways for the degradation of branched-chain amino acids and odd-chain fatty acids presents a critical node for cellular energy homeostasis. Central to this nexus is the metabolism of propionyl-CoA, a three-carbon thioester that serves as a key entry point into the tricarboxylic acid (TCA) cycle. This technical guide provides an in-depth exploration of the metabolic fate of (2E)-2-methylbutenoyl-CoA (commonly known as tiglyl-CoA), an intermediate in the catabolism of the essential amino acid isoleucine, and its direct relationship with the propionyl-CoA metabolic pathway. Understanding this intersection is crucial for researchers in metabolic diseases, drug development professionals targeting metabolic pathways, and scientists investigating cellular energy regulation. This document will detail the enzymatic steps, present quantitative data, outline experimental protocols, and provide visual representations of the involved biochemical pathways.

The Metabolic Journey from Isoleucine to Propionyl-CoA

The catabolism of isoleucine, a branched-chain amino acid, proceeds through a series of enzymatic reactions that ultimately yield acetyl-CoA and propionyl-CoA. A key intermediate in this pathway is this compound, or tiglyl-CoA. The conversion of tiglyl-CoA to propionyl-CoA involves a dedicated set of mitochondrial enzymes.

The pathway unfolds as follows:

  • Hydration of Tiglyl-CoA: The journey begins with the hydration of tiglyl-CoA, a reaction catalyzed by enoyl-CoA hydratase . This enzyme adds a water molecule across the double bond of tiglyl-CoA to form (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA.

  • Dehydrogenation: Subsequently, 2-methyl-3-hydroxybutyryl-CoA dehydrogenase catalyzes the NAD+-dependent oxidation of the hydroxyl group, yielding 2-methylacetoacetyl-CoA.

  • Thiolytic Cleavage: The final step in this sequence is the thiolytic cleavage of 2-methylacetoacetyl-CoA by acetyl-CoA C-acetyltransferase (also known as thiolase). This reaction, which requires the input of a free Coenzyme A molecule, cleaves the four-carbon backbone to produce propionyl-CoA and acetyl-CoA .

The acetyl-CoA produced can directly enter the TCA cycle for energy production or be utilized in other biosynthetic pathways. The propionyl-CoA, however, must undergo further processing to enter the central metabolic machinery.

The Propionyl-CoA to Succinyl-CoA Conversion Pathway

Propionyl-CoA, derived from isoleucine metabolism as well as the catabolism of valine, methionine, threonine, odd-chain fatty acids, and cholesterol side chains, is channeled into the TCA cycle via a three-step enzymatic pathway:

  • Carboxylation: Propionyl-CoA carboxylase (PCC) , a biotin-dependent enzyme, catalyzes the ATP-dependent carboxylation of propionyl-CoA to form D-methylmalonyl-CoA.[1][2]

  • Epimerization: Methylmalonyl-CoA epimerase then converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.[3][4]

  • Isomerization: Finally, methylmalonyl-CoA mutase , a vitamin B12-dependent enzyme, catalyzes the rearrangement of L-methylmalonyl-CoA to succinyl-CoA , an intermediate of the TCA cycle.[5][6][7]

This conversion is a vital anaplerotic sequence, replenishing TCA cycle intermediates and thus supporting cellular energy production.

Quantitative Data on Key Enzymes

The efficiency and regulation of these metabolic pathways are dictated by the kinetic properties of the involved enzymes. The following tables summarize available quantitative data for the key enzymes in the conversion of tiglyl-CoA to propionyl-CoA and the subsequent metabolism of propionyl-CoA.

EnzymeSubstrateKm (mM)VmaxOrganism/Source
Propionyl-CoA Carboxylase (PCC) Propionyl-CoA0.29[2]Not specifiedBovine Kidney[2]
Bicarbonate3.0[2]Not specifiedBovine Kidney[2]
ATP0.08[8]Not specifiedNot specified
Acetyl-CoANot specified1.5% of propionyl-CoA rate[2]Experimental conditions[2]
Methylmalonyl-CoA Mutase L-Methylmalonyl-CoANot specifiedNot specified
Adenosylcobalamin (AdoCbl)Increased 40- to 900-fold in mutants0.2% to nearly 100% of wild-type in mutantsHuman Fibroblasts[9]
Acetyl-CoA/Propionyl-CoA Carboxylase Acetyl-CoA0.06Not specifiedMetallosphaera sedula[10]
Propionyl-CoA0.07Not specifiedMetallosphaera sedula[10]
ATP0.04Not specifiedMetallosphaera sedula[10]
Bicarbonate0.3Not specifiedMetallosphaera sedula[10]

Note: Comprehensive Vmax values are not consistently reported across the literature. The provided data represents a compilation from various sources and experimental conditions.

Experimental Protocols

Accurate measurement of enzyme activity and metabolite levels is paramount for studying these pathways. Below are detailed methodologies for key experimental procedures.

Protocol 1: Assay for Propionyl-CoA Carboxylase (PCC) Activity (Radiometric Method)

This protocol is based on the principle of measuring the incorporation of radiolabeled bicarbonate into propionyl-CoA.[11][12]

Materials:

  • Cell or tissue homogenate

  • Assay buffer: 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT

  • Substrate solution: 5 mM ATP, 10 mM propionyl-CoA

  • Radiolabeled bicarbonate: [¹⁴C]NaHCO₃ (specific activity ~50-60 mCi/mmol)

  • Stopping solution: 10% (w/v) trichloroacetic acid (TCA)

  • Scintillation cocktail

  • Scintillation vials

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube on ice:

    • 50 µL Assay buffer

    • 10 µL Cell/tissue homogenate (protein concentration determined by Bradford or similar assay)

    • 10 µL Substrate solution

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of [¹⁴C]NaHCO₃ (final concentration ~1 mM).

  • Incubate at 37°C for 10-30 minutes (time should be optimized for linearity).

  • Stop the reaction by adding 50 µL of cold 10% TCA.

  • Centrifuge at 14,000 x g for 5 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new tube.

  • To remove unreacted [¹⁴C]NaHCO₃, the supernatant can be dried under a stream of nitrogen or by gentle heating.

  • Resuspend the dried residue in 100 µL of water.

  • Add 5 mL of scintillation cocktail to a scintillation vial.

  • Add the 100 µL of resuspended product to the scintillation vial.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific activity as nmol of bicarbonate incorporated per minute per mg of protein.

Protocol 2: Assay for Methylmalonyl-CoA Mutase Activity (HPLC-based Method)

This protocol measures the conversion of methylmalonyl-CoA to succinyl-CoA by separating and quantifying the substrate and product using High-Performance Liquid Chromatography (HPLC).[13][14]

Materials:

  • Cell or tissue homogenate

  • Assay buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.0

  • Substrate: 1 mM (2R,S)-methylmalonyl-CoA

  • Cofactor: 50 µM adenosylcobalamin (AdoCbl)

  • Stopping solution: 1 M perchloric acid

  • HPLC system with a C18 reverse-phase column

  • Mobile phase A: 50 mM potassium phosphate buffer, pH 5.5

  • Mobile phase B: Acetonitrile (B52724)

  • UV detector set to 254 nm

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube:

    • 50 µL Assay buffer

    • 10 µL Cell/tissue homogenate

    • 10 µL AdoCbl solution

  • Pre-incubate at 37°C for 5 minutes.

  • Start the reaction by adding 10 µL of methylmalonyl-CoA substrate.

  • Incubate at 37°C for 15-60 minutes.

  • Stop the reaction by adding 20 µL of 1 M perchloric acid.

  • Centrifuge at 14,000 x g for 5 minutes to pellet protein.

  • Filter the supernatant through a 0.22 µm filter.

  • Inject an appropriate volume (e.g., 20 µL) onto the HPLC system.

  • Separate methylmalonyl-CoA and succinyl-CoA using a gradient of mobile phase B (e.g., 5-25% acetonitrile over 20 minutes).

  • Quantify the peak areas of methylmalonyl-CoA and succinyl-CoA by comparing to standard curves.

  • Calculate the enzyme activity as nmol of succinyl-CoA produced per minute per mg of protein.

Protocol 3: Quantification of Acyl-CoAs by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of acyl-CoA species, including tiglyl-CoA and propionyl-CoA, from biological samples.[9][15][16][17][18]

Materials:

  • Cultured cells or tissue samples

  • Extraction solvent: Ice-cold 10% (w/v) trichloroacetic acid (TCA) or acetonitrile/methanol/water mixture

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs)

  • LC-MS/MS system with a C18 or similar reverse-phase column and a triple quadrupole mass spectrometer.

  • Mobile phase A: Water with 0.1% formic acid or an ion-pairing agent

  • Mobile phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • Sample Extraction:

    • For cultured cells, aspirate the media, wash with ice-cold PBS, and add 1 mL of ice-cold extraction solvent per 10 cm dish.

    • For tissue, homogenize the frozen tissue in the extraction solvent.

    • Spike the samples with a known amount of internal standards.

    • Incubate on ice for 15 minutes.

    • Centrifuge at high speed (e.g., 17,000 x g) at 4°C for 10 minutes.

    • Collect the supernatant.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto the LC-MS/MS system.

    • Separate the acyl-CoAs using a suitable gradient of mobile phase B.

    • The mass spectrometer should be operated in positive ion mode with electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acyl-CoA of interest and their corresponding internal standards.

  • Data Analysis:

    • Integrate the peak areas for each analyte and its internal standard.

    • Calculate the concentration of each acyl-CoA species by comparing the peak area ratio of the analyte to its internal standard against a standard curve.

Visualization of Metabolic Pathways

To facilitate a clear understanding of the biochemical transformations, the following diagrams, generated using the DOT language, illustrate the key metabolic pathways discussed.

Isoleucine_to_PropionylCoA cluster_isoleucine_degradation Isoleucine Degradation Pathway Isoleucine Isoleucine Tiglyl-CoA Tiglyl-CoA Isoleucine->Tiglyl-CoA Multiple Steps 2-Methyl-3-hydroxybutyryl-CoA 2-Methyl-3-hydroxybutyryl-CoA Tiglyl-CoA->2-Methyl-3-hydroxybutyryl-CoA Enoyl-CoA Hydratase 2-Methylacetoacetyl-CoA 2-Methylacetoacetyl-CoA 2-Methyl-3-hydroxybutyryl-CoA->2-Methylacetoacetyl-CoA 2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase Propionyl-CoA Propionyl-CoA 2-Methylacetoacetyl-CoA->Propionyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 2-Methylacetoacetyl-CoA->Acetyl-CoA Thiolase

Caption: Isoleucine degradation to Propionyl-CoA and Acetyl-CoA.

PropionylCoA_Metabolism cluster_pathway Propionyl-CoA to Succinyl-CoA Conversion Propionyl-CoA Propionyl-CoA D-Methylmalonyl-CoA D-Methylmalonyl-CoA Propionyl-CoA->D-Methylmalonyl-CoA Propionyl-CoA Carboxylase (Biotin, ATP) L-Methylmalonyl-CoA L-Methylmalonyl-CoA D-Methylmalonyl-CoA->L-Methylmalonyl-CoA Methylmalonyl-CoA Epimerase Succinyl-CoA Succinyl-CoA L-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase (Vitamin B12) TCA_Cycle TCA Cycle Succinyl-CoA->TCA_Cycle Enters

Caption: Conversion of Propionyl-CoA to Succinyl-CoA.

Conclusion

The metabolic pathways of this compound and propionyl-CoA are intricately linked, representing a critical juncture in cellular metabolism. The degradation of isoleucine provides a direct influx of both acetyl-CoA and propionyl-CoA, highlighting the interconnectedness of amino acid and fatty acid catabolism. A thorough understanding of the enzymes, their kinetics, and the methods to study them is essential for advancing our knowledge of metabolic regulation in both health and disease. This guide provides a foundational resource for researchers and professionals in the field, offering a comprehensive overview of these vital metabolic routes. The provided diagrams and protocols serve as practical tools to facilitate further investigation and drug development efforts targeting these pathways.

References

Structural Identification of (2E)-2-Methylbutenoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(2E)-2-methylbutenoyl-CoA , also known as tiglyl-CoA , is a key intermediate in the catabolism of the essential amino acid L-isoleucine. Its precise structural identification is crucial for researchers in metabolism, enzymology, and drug development to understand its role in various physiological and pathological processes. This technical guide provides an in-depth overview of the core analytical techniques and data used for the structural elucidation of this molecule.

Molecular Structure and Properties

This compound is an acyl-coenzyme A thioester. The "(2E)" designation indicates the trans configuration of the double bond between the second and third carbons of the butenoyl moiety.

Table 1: General Properties of this compound

PropertyValueSource
Synonyms Tiglyl-CoA, 2-Methylcrotonoyl-CoA[1][2]
Molecular Formula C26H42N7O17P3S[1]
Monoisotopic Mass 849.157073179 Da[3]
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E)-2-methylbut-2-enethioate[1]
Cellular Location Mitochondria[1]

Spectroscopic and Spectrometric Data

The definitive structural identification of this compound relies on a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Table 2: Predicted ¹H NMR Chemical Shifts for the Tiglyl Moiety of this compound

AtomChemical Shift (ppm)Multiplicity
H36.7 - 6.9Quartet (q)
H4 (CH₃)1.8 - 1.9Doublet (d)
2-CH₃1.7 - 1.8Singlet (s)

Note: Predicted values are based on computational models and may vary from experimental data. The coenzyme A moiety exhibits a complex set of resonances that are well-documented in the literature.

Table 3: Predicted ¹³C NMR Chemical Shifts for the Tiglyl Moiety of this compound

AtomChemical Shift (ppm)
C1 (C=O)190 - 195
C2135 - 140
C3140 - 145
C4 (CH₃)14 - 16
2-CH₃12 - 14

Note: Predicted values are based on computational models and may vary from experimental data.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a molecule, as well as providing structural information through fragmentation analysis. For acyl-CoA molecules, electrospray ionization tandem mass spectrometry (ESI-MS/MS) is commonly employed.

A characteristic fragmentation pattern is observed for all acyl-CoA species, which is instrumental in their identification. This involves a neutral loss of the adenosine (B11128) 3'-phosphate 5'-diphosphate portion of the coenzyme A molecule (507 Da) and the formation of a key fragment ion at m/z 428, corresponding to the adenosine 3',5'-diphosphate fragment.[4][5]

Table 4: Key Mass Spectrometry Fragments for the Identification of Acyl-CoAs

Ion Descriptionm/zSignificance
[M+H]⁺ 850.164Protonated molecular ion of this compound.
[M - 507 + H]⁺ 343Fragment containing the acyl-thioester-cystamine-pantothenic acid moiety. This ion is specific to the acyl group.
[Adenosine 3',5'-diphosphate]⁺ 428Characteristic fragment of the coenzyme A moiety.

Experimental Protocols

The following sections detail generalized protocols for the synthesis, purification, and analysis of this compound.

A common method for the synthesis of acyl-CoA thioesters is the mixed anhydride (B1165640) method.

Protocol: Mixed Anhydride Synthesis

  • Activation of Tiglic Acid: Dissolve tiglic acid in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF).

  • Add a base (e.g., triethylamine) and an activating agent (e.g., ethyl chloroformate) at a low temperature (e.g., 0°C) to form the mixed anhydride.

  • Thioesterification: Prepare a solution of coenzyme A (lithium salt) in an aqueous buffer (e.g., sodium bicarbonate).

  • Slowly add the mixed anhydride solution to the coenzyme A solution with vigorous stirring.

  • Monitor the reaction progress using a suitable method, such as the disappearance of free thiol groups with Ellman's reagent.

  • Purification: Purify the resulting this compound using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

  • Sample Solubilization: Dissolve 1-5 mg of lyophilized this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD). For aqueous samples, a buffered solution (e.g., phosphate (B84403) buffer in D₂O) is recommended to maintain a stable pH.

  • Internal Standard: Add a known amount of an internal standard (e.g., trimethylsilylpropanoic acid - TSP) for chemical shift referencing.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.

  • Sample Extraction: For biological samples, extract short-chain acyl-CoAs by protein precipitation with an acid (e.g., perchloric acid or trichloroacetic acid).

  • Purification: Remove the precipitating agent and other interfering substances using solid-phase extraction (SPE).

  • Chromatographic Separation: Separate the acyl-CoAs using reversed-phase HPLC with a C18 column. A typical mobile phase consists of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) gradient.

  • Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer with electrospray ionization (ESI) in positive ion mode. Monitor for the specific precursor-to-product ion transitions outlined in Table 4.

Metabolic Pathway and Biological Role

This compound is an intermediate in the catabolic pathway of L-isoleucine. This pathway primarily occurs in the mitochondria and is essential for the complete oxidation of this branched-chain amino acid.

Isoleucine_Catabolism Isoleucine L-Isoleucine Keto_acid α-Keto-β-methylvalerate Isoleucine->Keto_acid Branched-chain aminotransferase Methylbutanoyl_CoA (S)-2-Methylbutanoyl-CoA Keto_acid->Methylbutanoyl_CoA Branched-chain α-keto acid dehydrogenase complex Methylbutenoyl_CoA This compound (Tiglyl-CoA) Methylbutanoyl_CoA->Methylbutenoyl_CoA Acyl-CoA dehydrogenase Hydroxybutyryl_CoA 2-Methyl-3-hydroxybutyryl-CoA Methylbutenoyl_CoA->Hydroxybutyryl_CoA Enoyl-CoA hydratase Acetoacetyl_CoA α-Methylacetoacetyl-CoA Hydroxybutyryl_CoA->Acetoacetyl_CoA 3-Hydroxyacyl-CoA dehydrogenase Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA->Acetyl_CoA Propionyl_CoA Propionyl-CoA Acetoacetyl_CoA->Propionyl_CoA Citric_Acid_Cycle Citric Acid Cycle Acetyl_CoA->Citric_Acid_Cycle Propionyl_CoA->Citric_Acid_Cycle via Succinyl-CoA

Isoleucine Catabolism Pathway

The workflow for the structural identification of this compound typically involves a combination of synthesis, purification, and analysis.

Structural_ID_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Chemical Synthesis Purification HPLC or SPE Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS LC-MS/MS Analysis Purification->MS Data_Analysis Data Analysis & Comparison - Chemical Shifts - Coupling Constants - m/z Values - Fragmentation Pattern NMR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structural Confirmation Data_Analysis->Structure_Confirmed

Experimental Workflow for Structural ID

This comprehensive approach, combining chemical synthesis with advanced spectroscopic and spectrometric techniques, allows for the unambiguous structural identification of this compound, facilitating further research into its metabolic significance.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tiglyl-coenzyme A (tiglyl-CoA) is a pivotal intermediate in the catabolism of the essential branched-chain amino acid, isoleucine. Its metabolism is conserved across diverse life forms, including humans, animals, plants, and bacteria. Dysregulation of tiglyl-CoA metabolism is implicated in several inherited metabolic disorders, highlighting its clinical significance. Furthermore, in the plant kingdom, tiglyl-CoA serves as a precursor for the biosynthesis of a variety of secondary metabolites, including alkaloids with potential pharmacological activities. This technical guide provides a comprehensive overview of the natural occurrence of tiglyl-CoA, its metabolic pathways, and its role in health and disease. It also details experimental protocols for its quantification and presents key metabolic pathways in a visually accessible format for researchers and drug development professionals.

Natural Occurrence and Endogenous Sources

Tiglyl-CoA is an endogenous metabolite found within the mitochondrial matrix of cells.[1] Its primary source is the catabolism of L-isoleucine, one of the three branched-chain amino acids (BCAAs).[2][3] The breakdown of isoleucine generates acetyl-CoA and propionyl-CoA, which can then enter central carbon metabolism for energy production or biosynthetic purposes.

While precise quantitative data on the physiological concentrations of tiglyl-CoA in various healthy tissues are not extensively documented in the literature, its presence has been confirmed in numerous organisms. Inborn errors of metabolism, such as beta-ketothiolase deficiency, can lead to the accumulation of tiglyl-CoA and its derivatives, which are then detectable in urine and blood.[4][5]

In the plant kingdom, tiglyl-CoA is notably involved in the biosynthesis of secondary metabolites. For instance, in species like Lupinus albus (white lupin), tiglyl-CoA serves as a precursor for the synthesis of quinolizidine (B1214090) alkaloids, a class of compounds with diverse ecological and pharmacological roles.[4][5][6]

Table 1: Documented Natural Occurrence of Tiglyl-CoA and Related Compounds

Organism/SystemCompoundBiological ContextReference(s)
HumansTiglyl-CoAIntermediate in isoleucine catabolism.[2][3]
TiglylglycineExcreted metabolite in beta-ketothiolase deficiency.[4]
2-Methyl-3-hydroxybutyryl-CoAIntermediate in isoleucine catabolism.[3][4]
Pseudomonas putidaTiglyl-CoAIntermediate in isoleucine degradation.
Lupinus albusTigloyl-CoAPrecursor for quinolizidine alkaloid biosynthesis.[4][6]

Note: Specific concentrations are often not reported and can vary significantly based on metabolic state and genetic background.

Metabolic Pathways Involving Tiglyl-CoA

Isoleucine Catabolism

The primary metabolic pathway involving tiglyl-CoA is the degradation of isoleucine. This multi-step process occurs within the mitochondria and can be summarized as follows:

  • Transamination: L-isoleucine is converted to α-keto-β-methylvalerate.

  • Oxidative Decarboxylation: α-keto-β-methylvalerate is converted to 2-methylbutyryl-CoA.

  • Dehydrogenation: 2-methylbutyryl-CoA is oxidized to tiglyl-CoA by short/branched-chain acyl-CoA dehydrogenase (SBCAD).

  • Hydration: Tiglyl-CoA is hydrated to 2-methyl-3-hydroxybutyryl-CoA by enoyl-CoA hydratase.[7]

  • Dehydrogenation: 2-methyl-3-hydroxybutyryl-CoA is oxidized to 2-methylacetoacetyl-CoA by 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD).[3][8]

  • Thiolytic Cleavage: 2-methylacetoacetyl-CoA is cleaved by β-ketothiolase (T2) into acetyl-CoA and propionyl-CoA.

These end products, acetyl-CoA and propionyl-CoA, can then enter the citric acid cycle for energy production or be utilized in other biosynthetic pathways.

Isoleucine_Catabolism Isoleucine L-Isoleucine Keto_acid α-Keto-β-methylvalerate Isoleucine->Keto_acid Transamination Methylbutyryl_CoA 2-Methylbutyryl-CoA Keto_acid->Methylbutyryl_CoA Oxidative Decarboxylation Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA SBCAD Hydroxybutyryl_CoA 2-Methyl-3-hydroxybutyryl-CoA Tiglyl_CoA->Hydroxybutyryl_CoA Enoyl-CoA Hydratase Acetoacetyl_CoA 2-Methylacetoacetyl-CoA Hydroxybutyryl_CoA->Acetoacetyl_CoA MHBD Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA->Acetyl_CoA β-Ketothiolase (T2) Propionyl_CoA Propionyl-CoA Acetoacetyl_CoA->Propionyl_CoA β-Ketothiolase (T2)

Figure 1: Isoleucine Catabolism Pathway.
Quinolizidine Alkaloid Biosynthesis in Plants

In certain plants, tiglyl-CoA serves as a building block for the synthesis of quinolizidine alkaloids. One key enzymatic step is the transfer of the tigloyl group from tiglyl-CoA to a hydroxylated alkaloid precursor. For example, the enzyme tigloyl-CoA:13-hydroxylupanine (B1673957) O-tigloyltransferase catalyzes the esterification of 13-hydroxylupanine with the tigloyl moiety from tiglyl-CoA.[4][6]

Quinolizidine_Alkaloid_Biosynthesis Tiglyl_CoA Tiglyl-CoA Enzyme Tigloyl-CoA: 13-hydroxylupanine O-tigloyltransferase Tiglyl_CoA->Enzyme Hydroxylupanine 13-Hydroxylupanine Hydroxylupanine->Enzyme Tigloyloxylupanine 13-Tigloyloxylupanine Enzyme->Tigloyloxylupanine

Figure 2: Role of Tiglyl-CoA in Quinolizidine Alkaloid Biosynthesis.

Clinical Significance and Drug Development Implications

The proper metabolism of tiglyl-CoA is crucial for human health. Genetic defects in the enzymes of the isoleucine catabolic pathway can lead to the accumulation of tiglyl-CoA and its upstream metabolites, resulting in serious metabolic disorders.

  • Beta-Ketothiolase Deficiency (T2 Deficiency): This autosomal recessive disorder is caused by mutations in the gene encoding mitochondrial acetoacetyl-CoA thiolase (T2). The deficiency of this enzyme leads to the accumulation of 2-methylacetoacetyl-CoA, 2-methyl-3-hydroxybutyryl-CoA, and tiglyl-CoA, particularly during periods of metabolic stress.[4] This results in episodes of severe ketoacidosis.[4] The diagnosis is often aided by the detection of characteristic organic acids, including tiglylglycine, in the urine.[4]

The inhibition of N-acetylglutamate synthetase by tiglyl-CoA and other acyl-CoA esters is another area of interest for drug development.[9] N-acetylglutamate is an essential activator of carbamoyl (B1232498) phosphate (B84403) synthetase I, the first enzyme of the urea (B33335) cycle. Inhibition of its synthesis can lead to hyperammonemia, a serious condition. Understanding the structure-activity relationship of this inhibition could inform the design of novel therapeutics for managing hyperammonemia or for targeting metabolic pathways in diseases like cancer.

Experimental Protocols

The accurate quantification of tiglyl-CoA and other short-chain acyl-CoAs is essential for studying their metabolic roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for this purpose. Below is a generalized protocol based on established methods for short-chain acyl-CoA analysis.

Extraction of Short-Chain Acyl-CoAs from Tissues and Cells

Objective: To extract short-chain acyl-CoAs, including tiglyl-CoA, from biological samples while preserving their integrity.

Materials:

  • Frozen tissue or cell pellet

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) perchloric acid (PCA)

  • Internal standard (e.g., a stable isotope-labeled version of the analyte of interest, if available, or a structurally similar acyl-CoA not present in the sample)

  • Homogenizer (for tissues)

  • Centrifuge capable of reaching >15,000 x g at 4°C

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • Acetonitrile (B52724) (ACN)

  • Methanol (B129727) (MeOH)

  • Ammonium (B1175870) acetate

Procedure:

  • Sample Preparation: For tissues, quickly weigh the frozen tissue and place it in a pre-chilled tube containing ice-cold 10% TCA. For cell pellets, add ice-cold 10% TCA directly to the pellet. Add the internal standard.

  • Homogenization (for tissues): Homogenize the tissue sample on ice until a uniform suspension is achieved.

  • Protein Precipitation: Vortex the sample vigorously and incubate on ice for 10-15 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the homogenate at >15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with a solution of acetonitrile or methanol, often containing a small amount of a volatile salt like ammonium acetate.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas or using a vacuum concentrator. Reconstitute the dried extract in a small volume of a solvent compatible with the LC-MS/MS analysis (e.g., a mixture of water and acetonitrile with a small amount of formic acid or ammonium acetate).

Quantification by LC-MS/MS

Objective: To separate and quantify tiglyl-CoA and other short-chain acyl-CoAs using LC-MS/MS.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Reversed-phase C18 column suitable for polar compounds.

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid or a volatile buffer like ammonium acetate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient from a low to a high percentage of mobile phase B is typically used to elute the acyl-CoAs. The specific gradient will need to be optimized for the separation of the analytes of interest.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

MS/MS Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions need to be determined for each analyte and the internal standard. For tiglyl-CoA (C26H42N7O17P3S, exact mass: 849.1571), the precursor ion would be [M+H]+. Product ions are generated by fragmentation in the collision cell and are specific to the molecule's structure.

  • Optimization: The collision energy and other MS parameters should be optimized for each MRM transition to maximize sensitivity.

Data Analysis:

  • A calibration curve is generated using known concentrations of authentic standards.

  • The peak area of the analyte is normalized to the peak area of the internal standard.

  • The concentration of the analyte in the sample is determined by interpolating its normalized peak area against the calibration curve.

LC_MS_Workflow Sample Biological Sample (Tissue or Cells) Extraction Extraction with Acid & Internal Standard Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction Centrifugation->SPE Drying Drying & Reconstitution SPE->Drying LC_MS LC-MS/MS Analysis (Separation & Detection) Drying->LC_MS Data_Analysis Data Analysis (Quantification) LC_MS->Data_Analysis

Figure 3: General Workflow for Acyl-CoA Quantification.

Conclusion and Future Directions

Tiglyl-CoA is a critical metabolite at the crossroads of amino acid catabolism and, in some organisms, secondary metabolism. Its accumulation in human genetic disorders underscores the importance of maintaining its metabolic flux. While significant progress has been made in understanding the pathways involving tiglyl-CoA, several areas warrant further investigation. The precise quantification of tiglyl-CoA and other acyl-CoAs in different tissues and subcellular compartments under various physiological and pathological conditions remains a key challenge. The development and application of advanced analytical techniques will be crucial in this endeavor. Furthermore, elucidating the potential signaling roles of tiglyl-CoA and its derivatives, beyond their metabolic functions, could open new avenues for therapeutic intervention in a range of diseases. A deeper understanding of the regulation of tiglyl-CoA metabolism in plants could also provide opportunities for metabolic engineering to enhance the production of valuable natural products.

References

cellular localization of short-chain acyl-CoA pools

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Cellular Localization of Short-Chain Acyl-CoA Pools

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, acting as acyl group carriers and serving as critical nodes between catabolic and anabolic pathways. Short-chain acyl-CoAs (SC-CoAs), such as acetyl-CoA, propionyl-CoA, and succinyl-CoA, are not just metabolic intermediates but also key regulators of cellular signaling and gene expression through post-translational modifications of proteins, most notably histone acylation. The functions of these molecules are intrinsically linked to their subcellular compartmentalization. Distinct pools of SC-CoAs exist within the mitochondria, cytosol, nucleus, and peroxisomes, each with unique sources, fates, and regulatory roles. Understanding the precise localization and concentration of these pools is paramount for elucidating the crosstalk between metabolism and cellular regulation and for developing novel therapeutic strategies targeting metabolic and epigenetic pathways.

This guide provides a comprehensive overview of the subcellular distribution of SC-CoA pools, detailed methodologies for their quantification, and a summary of the key metabolic and signaling pathways that govern their localization and function.

Quantitative Distribution of Short-Chain Acyl-CoA Pools

The concentration of short-chain acyl-CoAs varies significantly between different subcellular compartments. While whole-cell measurements provide a general metabolic snapshot, they often mask critical concentration gradients between organelles.[1] The following tables summarize quantitative data on the distribution of key SC-CoAs, compiled from various studies. It is important to note that absolute concentrations can vary based on cell type, organism, and metabolic state.

Table 1: Subcellular Concentrations of Acetyl-CoA

Cellular CompartmentOrganism/Cell TypeConcentrationReference(s)
Mitochondria Yeast (S. cerevisiae)20-30x higher than cytosol; mM range[2]
Neuronal Cells~10 µM[3]
Skeletal Muscle (human)2 - 13 µM (extrapolated)[4]
Cytosol / Nucleus Yeast (S. cerevisiae)20-30x lower than mitochondria[2]
Neuronal Cells~7 µM[3]
Whole Cell Rat Liver0.10 - 0.35 nmol/mg protein[5]
HepG2 Cells~10.6 pmol/10⁶ cells[6]
Mouse Heart~5.8 pmol/mg tissue[6]

Table 2: Subcellular Concentrations and Ratios of Propionyl-CoA and Other SC-CoAs

Acyl-CoACellular CompartmentOrganism/Cell TypeConcentration / RatioReference(s)
Propionyl-CoA Nucleus HepG2 CellsEnriched vs. Cytosol; Acetyl-CoA:Propionyl-CoA ratio is ~1:1[7][8][9]
Cytosol HepG2 CellsAcetyl-CoA is >5-fold more abundant than Propionyl-CoA[8]
Whole Cell HepG2 Cells~3.5 pmol/10⁶ cells[6]
Mouse Heart~0.48 pmol/mg tissue[6]
Engineered Yeast4 - 9 µM[10]
Succinyl-CoA Mitochondria HepG2 Cells>4-fold more abundant than mitochondrial Acetyl-CoA[8]
Whole Cell HepG2 Cells~25.5 pmol/10⁶ cells[6]
Butyryl-CoA Whole Cell HepG2 Cells~1.0 pmol/10⁶ cells[6]

Metabolic Pathways and Subcellular Transport

The distinct SC-CoA pools are maintained by a complex network of metabolic pathways and dedicated transport systems that shuttle these molecules or their precursors across organellar membranes.

Overview of SC-CoA Metabolism

Short-chain acyl-CoAs are generated from the catabolism of major nutrients. Glucose, fatty acids, and amino acids are processed in different compartments to feed into the various SC-CoA pools, which are then utilized for energy production, biosynthesis, or regulatory modifications.

cluster_cyto Cytosol / Nucleus cluster_mito Mitochondria cluster_pero Peroxisomes ACLY ACLY cyto_acetyl_coa Acetyl-CoA ACLY->cyto_acetyl_coa ACSS2 ACSS2 ACSS2->cyto_acetyl_coa Lipid_Synth Fatty Acid & Cholesterol Synthesis Histone_Acyl Histone Acylation (Propionylation, Acetylation) cyto_acetyl_coa->Lipid_Synth cyto_acetyl_coa->Histone_Acyl cyto_propionyl_coa Propionyl-CoA cyto_propionyl_coa->Histone_Acyl PDC PDC mito_acetyl_coa Acetyl-CoA PDC->mito_acetyl_coa FAO Fatty Acid β-Oxidation FAO->mito_acetyl_coa BCAA_cat BCAA Catabolism mito_propionyl_coa Propionyl-CoA BCAA_cat->mito_propionyl_coa Isoleucine TCA TCA Cycle mito_acetyl_coa->ACLY via Citrate (B86180) Shuttle mito_acetyl_coa->TCA mito_propionyl_coa->cyto_propionyl_coa via Carnitine Shuttle? VLCFA_Ox VLCFA Oxidation pero_sc_coa Short/Medium- Chain Acyl-CoAs VLCFA_Ox->pero_sc_coa pero_sc_coa->FAO Transport to Mitochondria Glucose Glucose Glucose->PDC Pyruvate Fatty_Acids Fatty Acids Fatty_Acids->FAO VLCFA Very Long-Chain Fatty Acids (VLCFA) VLCFA->VLCFA_Ox Amino_Acids Amino Acids (e.g., Isoleucine) Amino_Acids->BCAA_cat Acetate Acetate Acetate->ACSS2

Caption: Overview of subcellular short-chain acyl-CoA metabolism.

Transport of Acetyl-CoA for Histone Acetylation

Acetyl-CoA is a prime example of metabolic compartmentalization. It is heavily produced within mitochondria from pyruvate, fatty acid, and amino acid catabolism. However, the inner mitochondrial membrane is impermeable to acetyl-CoA.[11] To supply the nucleocytosolic pool required for lipid synthesis and histone acetylation, acetyl units are exported to the cytosol primarily via the citrate shuttle.[11][12] Mitochondrial acetyl-CoA condenses with oxaloacetate to form citrate, which is transported to the cytosol and then cleaved by ATP-citrate lyase (ACLY) to regenerate cytosolic acetyl-CoA.[11] An alternative pathway utilizes acetate, which is converted to acetyl-CoA in the cytosol and nucleus by acetyl-CoA synthetase 2 (ACSS2). This latter pathway is particularly important under metabolic stress conditions.

AcetylCoA_Transport cluster_mito Mitochondria cluster_cyto Cytosol / Nucleus Pyruvate Pyruvate PDC Pyruvate Dehydrogenase Complex (PDC) Pyruvate->PDC mito_AcCoA Acetyl-CoA PDC->mito_AcCoA Cit_Synth Citrate Synthase mito_AcCoA->Cit_Synth Citrate_mito Citrate Cit_Synth->Citrate_mito Citrate_cyto Citrate Citrate_mito->Citrate_cyto Citrate Transporter ACLY ATP-Citrate Lyase (ACLY) Citrate_cyto->ACLY cyto_AcCoA Acetyl-CoA ACLY->cyto_AcCoA HATs Histone Acetyltransferases (HATs) cyto_AcCoA->HATs Acetylated_Histones Acetylated Histones (Gene Expression) HATs->Acetylated_Histones Histones Histones Histones->HATs Acetate Acetate ACSS2 Acetyl-CoA Synthetase 2 (ACSS2) Acetate->ACSS2 ACSS2->cyto_AcCoA

Caption: Acetyl-CoA transport for histone acetylation.

Isoleucine as a Source for Nuclear Propionyl-CoA and Histone Propionylation

Recent studies have revealed a distinct nuclear acyl-CoA profile, with a notable enrichment of propionyl-CoA.[7][9] Isotope tracing experiments have identified the branched-chain amino acid (BCAA) isoleucine as a major metabolic source of this nuclear propionyl-CoA pool.[8][9] Isoleucine is catabolized within the mitochondria to produce propionyl-CoA. This mitochondrial propionyl-CoA is then transported to the nucleus, likely via a carnitine shuttle, where it serves as the substrate for histone propionylation, establishing a direct link between amino acid metabolism and epigenetic regulation.[8]

PropionylCoA_Pathway cluster_mito Mitochondria cluster_nucleus Nucleus Isoleucine Isoleucine BCAA_Catabolism BCAA Catabolism (multi-step) Isoleucine->BCAA_Catabolism mito_PropCoA Propionyl-CoA BCAA_Catabolism->mito_PropCoA nuc_PropCoA Propionyl-CoA mito_PropCoA->nuc_PropCoA Transport (e.g., Carnitine Shuttle) KATs Lysine Acetyltransferases (KATs) nuc_PropCoA->KATs Propionylated_Histones Propionylated Histones (Chromatin Regulation) KATs->Propionylated_Histones Histones Histones Histones->KATs

Caption: Isoleucine-driven histone propionylation pathway.

Experimental Protocols

Accurate quantification of SC-CoAs within specific organelles is technically challenging due to their low abundance, instability, and the potential for artifacts during fractionation. The following section outlines a generalized workflow combining subcellular fractionation with LC-MS/MS analysis. For rigorous quantification, advanced methods like Stable Isotope Labeling of Essential nutrients in cell Culture - Subcellular Fractionation (SILEC-SF) are recommended to properly control for metabolite loss and matrix effects.[7][13]

Experimental Workflow for Subcellular Acyl-CoA Analysis

The overall process involves gentle cell lysis, separation of organelles by sequential centrifugation steps, extraction of metabolites, and sensitive detection by mass spectrometry.

Workflow start 1. Cell Harvesting homogenization 2. Homogenization (Dounce homogenizer in isotonic buffer) start->homogenization centrifuge1 3. Centrifugation 1 (Low Speed, e.g., 600 x g) homogenization->centrifuge1 pellet1 Pellet 1 (Nuclei & Intact Cells) centrifuge1->pellet1 Pellet supernatant1 Supernatant 1 (Cytosol, Mitochondria, etc.) centrifuge1->supernatant1 Supernatant extraction 5. Acyl-CoA Extraction (e.g., Acid Precipitation) pellet1->extraction Nuclear Fraction centrifuge2 4. Centrifugation 2 (Mid Speed, e.g., 7,000 x g) supernatant1->centrifuge2 pellet2 Pellet 2 (Mitochondria) centrifuge2->pellet2 Pellet supernatant2 Supernatant 2 (Cytosol) centrifuge2->supernatant2 Supernatant pellet2->extraction Mitochondrial Fraction supernatant2->extraction Cytosolic Fraction analysis 6. LC-MS/MS Analysis (Quantification) extraction->analysis end Data Analysis analysis->end

Caption: Experimental workflow for subcellular acyl-CoA analysis.

Protocol 1: Subcellular Fractionation by Differential Centrifugation

This protocol is adapted from methods for isolating nuclear and mitochondrial fractions. All steps should be performed at 4°C to minimize enzymatic activity.

  • Harvesting: Harvest cells (e.g., 5 x 10⁷) by centrifugation at low speed (e.g., 300 x g) for 5 minutes. Wash the cell pellet with ice-cold PBS.

  • Homogenization: Resuspend the pellet in an ice-cold isotonic homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA, plus protease/phosphatase inhibitors).

  • Lysis: Lyse the cells using a Dounce homogenizer with a tight-fitting pestle (approx. 20-30 strokes). Check for lysis under a microscope.

  • Nuclear Fraction Isolation:

    • Centrifuge the homogenate at low speed (e.g., 600-800 x g) for 10 minutes.

    • The resulting pellet contains the nuclei. The supernatant contains cytosol, mitochondria, and other organelles.

    • Carefully collect the supernatant for the next step. Wash the nuclear pellet with homogenization buffer and re-centrifuge to reduce contamination. The final nuclear pellet is ready for extraction.

  • Mitochondrial Fraction Isolation:

    • Take the supernatant from the previous step and centrifuge at a higher speed (e.g., 7,000-10,000 x g) for 10 minutes.

    • The resulting pellet contains the mitochondria. The supernatant is the cytosolic fraction.

    • Wash the mitochondrial pellet with buffer to improve purity. The final mitochondrial pellet and the cytosolic supernatant are ready for extraction.

Protocol 2: Acyl-CoA Extraction and Quantification

This protocol describes a general method for extracting SC-CoAs for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Extraction:

    • To each isolated organelle fraction (or whole-cell lysate), add an ice-cold extraction solvent. A common method involves protein precipitation with an acid, such as 2.5-10% trichloroacetic acid (TCA) or sulfosalicylic acid (SSA).[14]

    • Add an internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not abundant in the sample) to each sample at the very beginning of the extraction to account for sample loss and degradation.[6]

    • Vortex vigorously and incubate on ice for 10-15 minutes.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

    • Collect the supernatant containing the acyl-CoAs.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the acyl-CoAs using reversed-phase ion-pairing liquid chromatography. A C18 column is commonly used.

    • Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM).[14] Each acyl-CoA species is identified and quantified by a specific precursor-to-product ion transition.

    • Quantification: Create a standard curve using known concentrations of acyl-CoA standards. The absolute concentration in the sample is determined by comparing its peak area (normalized to the internal standard) against the standard curve.[10]

Conclusion

The compartmentalization of short-chain acyl-CoA metabolism is a fundamental feature of cellular bioenergetics and regulation. The distinct pools in the mitochondria, nucleus, cytosol, and peroxisomes are dynamically regulated and are not in simple equilibrium. The nuclear enrichment of propionyl-CoA and its direct link to isoleucine metabolism highlights a sophisticated crosstalk between nutrient availability and epigenetic control. Advances in analytical techniques, particularly mass spectrometry-based methods combined with robust subcellular fractionation, are paving the way for a more precise understanding of these localized pools.[7][14] For researchers in metabolism and drug development, the ability to quantify and manipulate these specific acyl-CoA pools offers exciting new avenues for therapeutic intervention in diseases ranging from cancer to metabolic disorders.

References

The Diverse World of Acyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the structure, function, and analysis of acyl-coenzyme A molecules in nature, tailored for researchers, scientists, and drug development professionals.

Acyl-Coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, acting as critical intermediates in a vast array of biochemical pathways. Their remarkable diversity, stemming from the variable length, saturation, and functionalization of their acyl chains, underpins their involvement in numerous biological processes, from energy metabolism and lipid biosynthesis to cellular signaling and gene regulation. This technical guide provides a comprehensive overview of the multifaceted nature of acyl-CoAs, detailing their biosynthesis, diverse functions, and the analytical methodologies used for their study.

The Structural and Functional Diversity of Acyl-CoA Molecules

Acyl-CoAs are thioester derivatives of coenzyme A, where an acyl group is attached to the sulfhydryl group of CoA. This high-energy thioester bond makes them highly reactive and suitable for a variety of enzymatic reactions. The diversity of acyl-CoAs is vast, ranging from the ubiquitous two-carbon acetyl-CoA to very-long-chain fatty acyl-CoAs.[1][2] This structural variety dictates their specific roles within the cell.

Key functions of diverse acyl-CoA molecules include:

  • Energy Metabolism: Short-chain acyl-CoAs like acetyl-CoA are central to cellular respiration, feeding into the tricarboxylic acid (TCA) cycle for ATP production.[2][3] Longer-chain acyl-CoAs are substrates for β-oxidation, a major pathway for energy generation from fatty acids.[2][4]

  • Lipid Biosynthesis: Acyl-CoAs are the building blocks for a wide range of lipids, including fatty acids, triglycerides, phospholipids, and cholesterol esters.[2][5]

  • Cellular Signaling: Long-chain fatty acyl-CoAs and their derivatives can act as signaling molecules, modulating the activity of enzymes and transcription factors.[5][6] For example, they can influence ion channels and gene expression.[5]

  • Protein Acylation: The acyl groups from acyl-CoAs can be post-translationally attached to proteins, a process known as acylation. This modification can alter protein function, localization, and stability. Acetylation, the transfer of an acetyl group from acetyl-CoA, is a well-studied example that plays a crucial role in regulating histone function and gene expression.[3][7] Other forms of acylation, such as succinylation and propionylation, are also emerging as important regulatory mechanisms.[8]

Biosynthesis of Acyl-CoA Molecules

The synthesis of acyl-CoAs is a fundamental cellular process. Fatty acids, either from dietary sources or de novo synthesis, are "activated" by the attachment of coenzyme A. This reaction is catalyzed by a family of enzymes called acyl-CoA synthetases (ACSs).[2][4] Different isoforms of ACSs exhibit specificity for fatty acids of varying chain lengths, contributing to the diverse pool of acyl-CoAs within the cell.[4]

The central molecule, acetyl-CoA, is generated from multiple sources, including the breakdown of carbohydrates (glycolysis and pyruvate (B1213749) dehydrogenase complex), the oxidation of fatty acids (β-oxidation), and the catabolism of certain amino acids.[3][9]

Quantitative Analysis of Acyl-CoA Pools

The study of acyl-CoA metabolism relies on accurate and sensitive analytical techniques to quantify the diverse species present in biological samples. Due to their low abundance and inherent instability, the analysis of acyl-CoAs presents significant challenges.[10][11] The current gold-standard method for comprehensive acyl-CoA profiling is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12][13]

The following tables summarize the reported abundance of various acyl-CoA species in different biological systems, highlighting the diversity of these molecules across nature.

Table 1: Abundance of Acyl-CoA Species in Mammalian Cell Lines

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)[10]MCF7 (pmol/mg protein)[10]RAW264.7 (pmol/mg protein)[10]
Acetyl-CoA10.644--
Propionyl-CoA3.532--
Butyryl-CoA1.013--
Valeryl-CoA1.118--
Crotonoyl-CoA0.032--
HMG-CoA0.971--
Succinyl-CoA25.467--
Glutaryl-CoA0.647--
C14:0-CoA-~2.5~1.5
C16:0-CoA-~12~4
C18:0-CoA-~8~2.5
C18:1-CoA-~7~3
C20:0-CoA-~1<0.5
C20:4-CoA-~0.5~0.5
C22:0-CoA-~1.5<0.5
C24:0-CoA-~4<0.5
C26:0-CoA-~1<0.5

Note: Data from different sources may involve variations in experimental conditions and normalization methods, affecting direct comparability.

Table 2: Acyl-CoA Concentrations in Rat Liver

Acyl-CoA SpeciesConcentration (nmol/g wet weight)[9][14]
Acetyl-CoA20-60
Succinyl-CoA5-20
Malonyl-CoA1-5
Propionyl-CoA0.5-2
Butyryl-CoA0.1-0.5
Palmitoyl-CoA5-15
Oleoyl-CoA2-10
Stearoyl-CoA1-5

Experimental Protocols for Acyl-CoA Analysis

The accurate quantification of acyl-CoAs requires meticulous sample handling and extraction procedures to minimize degradation and ensure high recovery. The following is a generalized protocol for the extraction and analysis of acyl-CoAs from biological samples using LC-MS/MS.

General Protocol for Acyl-CoA Extraction

This protocol provides a general framework for the extraction of a broad range of acyl-CoAs. Specific modifications may be necessary depending on the sample type.

Materials and Reagents:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold extraction solvent (e.g., 10% trichloroacetic acid (TCA)[15], or a mixture of acetonitrile, isopropanol, and water)

  • Internal standards (a mixture of stable isotope-labeled acyl-CoAs)

  • Microcentrifuge tubes

  • Homogenizer (for tissue samples)

  • Cell scraper (for adherent cells)

  • Refrigerated centrifuge

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Sample Collection and Quenching: Rapidly harvest cells or tissues and immediately quench metabolic activity. For cultured cells, this can be achieved by washing with ice-cold PBS and then adding the cold extraction solvent.[10] For tissues, samples should be flash-frozen in liquid nitrogen immediately after collection.

  • Homogenization (for tissues): Homogenize frozen tissue samples in the presence of the ice-cold extraction solvent and internal standards.[16]

  • Lysis and Protein Precipitation: Lyse cells or homogenized tissue in the extraction solvent. The acidic or organic nature of the solvent will also precipitate proteins.[15]

  • Centrifugation: Pellet the precipitated proteins and cell debris by centrifugation at high speed (e.g., 16,000 x g) at 4°C.[10]

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new pre-chilled tube.

  • Drying and Reconstitution: Dry the supernatant using a vacuum concentrator or under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of methanol (B129727) and water).[10]

LC-MS/MS Analysis

The analysis of acyl-CoAs is typically performed on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

  • Chromatographic Separation: Acyl-CoAs are separated based on their hydrophobicity using a C18 reversed-phase column. A gradient elution with a mobile phase containing an ion-pairing agent or an acidic modifier is often employed to achieve good separation of the diverse acyl-CoA species.[12][17]

  • Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for targeted quantification. This involves selecting the precursor ion of a specific acyl-CoA and then monitoring a specific fragment ion after collision-induced dissociation. This highly selective and sensitive technique allows for the accurate quantification of individual acyl-CoA species even in complex biological matrices.[6][12]

Visualizing Acyl-CoA in Cellular Pathways

To better understand the intricate roles of acyl-CoAs, it is essential to visualize their position within metabolic and signaling networks. The following diagrams, generated using the Graphviz DOT language, illustrate key pathways involving acyl-CoA molecules.

Fatty Acid β-Oxidation Pathway

This pathway illustrates the catabolism of a fatty acyl-CoA into acetyl-CoA molecules in the mitochondrion.

fatty_acid_oxidation Fatty Acyl-CoA Fatty Acyl-CoA Trans-Δ2-Enoyl-CoA Trans-Δ2-Enoyl-CoA Fatty Acyl-CoA->Trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase Acyl-CoA\nDehydrogenase Acyl-CoA Dehydrogenase FAD FAD FADH2 FADH2 FAD->FADH2 H2O H2O Enoyl-CoA\nHydratase Enoyl-CoA Hydratase NAD+ NAD+ NADH NADH NAD+->NADH CoA-SH CoA-SH Thiolase Thiolase Acetyl-CoA Acetyl-CoA Shorter Acyl-CoA Shorter Acyl-CoA L-β-Hydroxyacyl-CoA L-β-Hydroxyacyl-CoA Trans-Δ2-Enoyl-CoA->L-β-Hydroxyacyl-CoA Enoyl-CoA Hydratase β-Ketoacyl-CoA β-Ketoacyl-CoA L-β-Hydroxyacyl-CoA->β-Ketoacyl-CoA β-Hydroxyacyl-CoA Dehydrogenase β-Hydroxyacyl-CoA\nDehydrogenase β-Hydroxyacyl-CoA Dehydrogenase β-Ketoacyl-CoA->Acetyl-CoA Thiolase β-Ketoacyl-CoA->Shorter Acyl-CoA Thiolase

Fatty Acid β-Oxidation Pathway
Fatty Acid Synthesis Pathway

This diagram outlines the synthesis of a fatty acyl-CoA from acetyl-CoA in the cytoplasm.

fatty_acid_synthesis Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA Carboxylase Fatty Acid Synthase\n(FAS) Complex Fatty Acid Synthase (FAS) Complex Acetyl-CoA->Fatty Acid Synthase\n(FAS) Complex Malonyl-CoA->Fatty Acid Synthase\n(FAS) Complex Growing Acyl Chain\n(on FAS) Growing Acyl Chain (on FAS) Fatty Acid Synthase\n(FAS) Complex->Growing Acyl Chain\n(on FAS) Condensation NADPH NADPH NADP+ NADP+ NADPH->NADP+ Growing Acyl Chain\n(on FAS)->Growing Acyl Chain\n(on FAS) Palmitate\n(C16:0) Palmitate (C16:0) Growing Acyl Chain\n(on FAS)->Palmitate\n(C16:0) Thioesterase

Fatty Acid Synthesis Pathway
Experimental Workflow for Acyl-CoA Profiling

This workflow illustrates the key steps in the analysis of acyl-CoA molecules from biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Collection\n(Cells/Tissues) Sample Collection (Cells/Tissues) Metabolic Quenching Metabolic Quenching Sample Collection\n(Cells/Tissues)->Metabolic Quenching Lysis & Extraction\n(with Internal Standards) Lysis & Extraction (with Internal Standards) Metabolic Quenching->Lysis & Extraction\n(with Internal Standards) Protein Precipitation Protein Precipitation Lysis & Extraction\n(with Internal Standards)->Protein Precipitation Supernatant Collection Supernatant Collection Protein Precipitation->Supernatant Collection Drying & Reconstitution Drying & Reconstitution Supernatant Collection->Drying & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Drying & Reconstitution->LC-MS/MS Analysis Data Acquisition\n(MRM Mode) Data Acquisition (MRM Mode) LC-MS/MS Analysis->Data Acquisition\n(MRM Mode) Peak Integration Peak Integration Data Acquisition\n(MRM Mode)->Peak Integration Quantification\n(using Internal Standards) Quantification (using Internal Standards) Peak Integration->Quantification\n(using Internal Standards) Statistical Analysis Statistical Analysis Quantification\n(using Internal Standards)->Statistical Analysis

References

An In-depth Technical Guide to Xenobiotic Acyl-CoA Esters: Formation, Metabolism, and Toxicological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenobiotic acyl-CoA esters are reactive metabolites formed from the bioactivation of carboxylic acid-containing drugs and other foreign compounds. This activation is a critical step in their metabolism, often leading to detoxification and elimination. However, the formation of these thioesters can also initiate pathways leading to significant toxicity, including mitochondrial dysfunction and idiosyncratic drug reactions (IDRs). Understanding the lifecycle of xenobiotic acyl-CoA esters—from their enzymatic synthesis to their ultimate metabolic fate and toxicological impact—is paramount for the development of safer pharmaceuticals and for assessing the risks associated with environmental chemical exposure. This guide provides a comprehensive overview of the core principles of xenobiotic acyl-CoA ester biochemistry, detailed experimental protocols for their study, and a summary of key quantitative data to aid in research and drug development.

Formation of Xenobiotic Acyl-CoA Esters

The formation of xenobiotic acyl-CoA esters is an ATP-dependent process catalyzed by a superfamily of enzymes known as acyl-CoA synthetases (ACSs) or ligases.[1] These enzymes are not exclusively dedicated to xenobiotic metabolism; they also play a crucial role in the activation of endogenous fatty acids for processes like beta-oxidation and complex lipid synthesis.[1][2] The lack of stringent substrate specificity of some ACS isoforms allows them to activate xenobiotic carboxylic acids, thereby diverting them into endogenous metabolic pathways.[3]

The activation occurs in a two-step reaction:

  • Adenylation: The carboxylic acid substrate reacts with ATP to form an acyl-adenylate intermediate and pyrophosphate (PPi).

  • Thioesterification: The activated acyl group is then transferred to the sulfhydryl group of coenzyme A (CoA), forming the corresponding acyl-CoA thioester and releasing AMP.

This enzymatic activation primarily takes place in the liver and kidneys, with ACS enzymes located in various subcellular compartments, including the mitochondria, peroxisomes, and the endoplasmic reticulum (microsomes).[4]

Metabolic Fate of Xenobiotic Acyl-CoA Esters

Once formed, xenobiotic acyl-CoA esters can undergo several metabolic transformations:

  • Amino Acid Conjugation: This is a major detoxification pathway where the acyl group is transferred from CoA to an amino acid, typically glycine.[3] This reaction is catalyzed by N-acyltransferases and results in a more water-soluble and readily excretable conjugate.[2]

  • Incorporation into Complex Lipids: Xenobiotic acyl-CoAs can mimic their endogenous counterparts and be incorporated into glycerolipids, such as triglycerides and phospholipids. This can lead to the formation of hybrid lipids with potentially altered biological functions.

  • Hydrolysis: The thioester bond can be cleaved by acyl-CoA thioesterases, regenerating the parent carboxylic acid and free CoA.

  • Stereoselective Inversion: For certain chiral xenobiotics, such as some profen non-steroidal anti-inflammatory drugs (NSAIDs), the formation of a CoA thioester is a key step in the inversion of the inactive R-enantiomer to the pharmacologically active S-enantiomer.[3]

Toxicological Significance

The formation of xenobiotic acyl-CoA esters is a double-edged sword. While often a prerequisite for detoxification, these reactive intermediates can also mediate toxicity through several mechanisms:

  • Covalent Binding to Proteins: The electrophilic nature of the thioester bond makes xenobiotic acyl-CoA esters susceptible to nucleophilic attack by amino acid residues on proteins.[5][6] This covalent modification can alter protein structure and function, leading to enzyme inhibition, disruption of cellular signaling, and the formation of neoantigens that can trigger immune-mediated adverse drug reactions.[4][5]

  • Mitochondrial Dysfunction: Xenobiotic acyl-CoAs can interfere with mitochondrial function in multiple ways.[3][7] They can inhibit key enzymes of beta-oxidation, sequester the essential cofactor CoA, and disrupt the mitochondrial membrane potential, leading to impaired ATP production and oxidative stress.[3]

  • Disruption of Endogenous Metabolism: By competing with endogenous acyl-CoAs for enzymes and binding sites, xenobiotic acyl-CoAs can disrupt lipid metabolism and cellular signaling pathways that are regulated by endogenous acyl-CoA pools.[3][8]

Data Presentation

Table 1: Reactivity of Xenobiotic Acyl-CoA Esters vs. Acyl Glucuronides
CompoundRelative Reactivity (Acyl-CoA vs. Acyl Glucuronide)Reference
2-Phenylpropionic acid (2-PPA)~70-fold higher reactivity of 2-PPA-SCoA with GSH[9]
Naproxen~100-fold higher reactivity towards nucleophiles[3]
General ObservationAcyl-CoA thioesters are generally considered more reactive than the corresponding acyl glucuronides.[6]
Table 2: Covalent Binding of Xenobiotic Acyl-CoA Esters to Human Liver Microsomal Proteins
Xenobiotic Acyl-CoA EsterCovalent Binding (pmol drug eq/mg protein)Reference
Ibuprofenyl-CoA1000[5]
Ibufenacyl-CoA8600[5]

Experimental Protocols

Protocol 1: In Vitro Acyl-CoA Synthetase Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a method to measure the activity of acyl-CoA synthetase in tissue or cell lysates.

Materials:

  • Assay Buffer (e.g., 20 mM potassium phosphate, pH 7.4, containing 0.5% Triton X-100)

  • Xenobiotic carboxylic acid substrate

  • Coenzyme A (CoA)

  • ATP

  • Enzyme Mix (containing enzymes to couple acyl-CoA formation to a fluorescent product)

  • Developer Mix

  • Converter Mix

  • Fluorometric Probe

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

  • Tissue/cell lysate

Procedure:

  • Sample Preparation:

    • Homogenize tissue (e.g., 10 mg) or cells (e.g., 1 x 10^6) in ice-cold Assay Buffer.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for the assay.

  • Reaction Setup:

    • For each sample, prepare two wells: "Sample" and "Sample Background".

    • Add 2-20 µL of the sample supernatant to both wells. Adjust the volume to 50 µL with Assay Buffer.

    • Prepare a "Positive Control" well with a known acyl-CoA synthetase.

    • Prepare a "Background Control" well containing only Assay Buffer.

  • Reaction Mix Preparation:

    • Reaction Mix (for "Sample" and "Positive Control" wells): For each reaction, mix the required volumes of Assay Buffer, ACS Substrate, Acyl-CoA Enzyme Mix, ACS Converter, and ACS Developer.

    • Background Mix (for "Sample Background" and "Background Control" wells): Prepare a similar mix as the Reaction Mix but omit the ACS Substrate.

  • Assay:

    • Add 50 µL of the appropriate mix (Reaction or Background) to the designated wells.

    • Incubate the plate at room temperature for 40 minutes, protected from light.

    • Measure the fluorescence at Ex/Em = 535/587 nm.

  • Calculations:

    • Subtract the background fluorescence from the sample fluorescence.

    • Determine the acyl-CoA synthetase activity from a standard curve generated with a known concentration of the fluorescent product or by using a provided standard.

Protocol 2: LC-MS/MS Analysis of Xenobiotic Acyl-CoA Esters

This protocol outlines a general approach for the extraction and quantification of xenobiotic acyl-CoA esters from biological samples.

Materials:

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or an odd-chain acyl-CoA not present in the sample)

  • Extraction Solvent (e.g., methanol (B129727) or acetonitrile)

  • Solid Phase Extraction (SPE) cartridges (if necessary for sample cleanup)

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • Reversed-phase C8 or C18 column

Procedure:

  • Sample Preparation:

    • Homogenize tissue or lyse cells in a cold solvent.

    • Spike the sample with a known amount of the internal standard.

    • Precipitate proteins (e.g., with trichloroacetic acid or a cold organic solvent).

    • Centrifuge to pellet the precipitated protein and cell debris.

    • Collect the supernatant.

  • Solid Phase Extraction (Optional but Recommended):

    • Condition the SPE cartridge with methanol and then equilibrate with an appropriate buffer.

    • Load the sample supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoA esters with an appropriate solvent mixture.

    • Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Inject the reconstituted sample onto the LC system.

      • Separate the acyl-CoA esters using a gradient elution with a mobile phase typically consisting of an aqueous component with an ion-pairing agent (e.g., ammonium (B1175870) acetate (B1210297) or ammonium hydroxide) and an organic component (e.g., acetonitrile (B52724) or methanol).

    • Mass Spectrometry:

      • Use electrospray ionization (ESI) in positive ion mode.

      • Perform Multiple Reaction Monitoring (MRM) for quantification.

      • Monitor the transition of the precursor ion ([M+H]+) to a characteristic product ion. A common fragmentation for acyl-CoAs is the neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety.[8][10]

  • Quantification:

    • Generate a standard curve using synthetic standards of the xenobiotic acyl-CoA ester of interest.

    • Calculate the concentration of the analyte in the sample by comparing its peak area ratio to the internal standard against the standard curve.

Protocol 3: Assessment of Mitochondrial Dysfunction using a Seahorse XF Analyzer

This protocol provides a method to assess the impact of a xenobiotic carboxylic acid on mitochondrial respiration in live cells.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF cell culture microplates

  • HepG2 cells or other relevant cell line

  • Cell culture medium

  • Xenobiotic carboxylic acid of interest

  • Mitochondrial stress test kit (containing oligomycin (B223565), FCCP, and rotenone/antimycin A)

Procedure:

  • Cell Seeding:

    • Seed HepG2 cells into a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • The following day, replace the culture medium with fresh medium containing the desired concentrations of the xenobiotic carboxylic acid.

    • Incubate for the desired treatment duration.

  • Seahorse XF Assay:

    • Wash the cells with Seahorse XF base medium and incubate in a non-CO2 incubator for 1 hour prior to the assay.

    • Load the mitochondrial stress test compounds into the injection ports of the sensor cartridge.

    • Place the cell plate in the Seahorse XF analyzer and initiate the assay protocol.

    • The instrument will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.

  • Data Analysis:

    • The sequential injection of the mitochondrial inhibitors allows for the determination of key parameters of mitochondrial function:

      • Basal Respiration: The initial OCR before any injections.

      • ATP-linked Respiration: The decrease in OCR after the injection of oligomycin (an ATP synthase inhibitor).

      • Maximal Respiration: The OCR after the injection of FCCP (an uncoupling agent).

      • Spare Respiratory Capacity: The difference between maximal and basal respiration.

      • Non-mitochondrial Respiration: The OCR remaining after the injection of rotenone/antimycin A (complex I and III inhibitors).

    • Compare these parameters between control and treated cells to assess the extent and nature of mitochondrial dysfunction.

Mandatory Visualizations

xenobiotic_acyl_coa_formation XCA Xenobiotic Carboxylic Acid X_AMP Xenobiotic Acyl-Adenylate XCA->X_AMP Adenylation ATP ATP ATP->X_AMP AMP_PPi AMP + PPi X_AMP->AMP_PPi X_CoA Xenobiotic Acyl-CoA Ester X_AMP->X_CoA Thioesterification CoA Coenzyme A CoA->X_CoA ACS Acyl-CoA Synthetase ACS->X_AMP ACS->X_CoA

Caption: Formation of a xenobiotic acyl-CoA ester from a carboxylic acid.

metabolic_fate_of_xenobiotic_acyl_coa X_CoA Xenobiotic Acyl-CoA Ester Amino_Acid_Conj Amino Acid Conjugate X_CoA->Amino_Acid_Conj N-Acyltransferase Glycerolipids Hybrid Glycerolipids X_CoA->Glycerolipids Acyltransferases Parent_XCA Parent Xenobiotic Carboxylic Acid X_CoA->Parent_XCA Thioesterase Detox Detoxification & Excretion Amino_Acid_Conj->Detox Altered_Function Altered Lipid Function Glycerolipids->Altered_Function

Caption: Major metabolic fates of xenobiotic acyl-CoA esters.

toxicity_pathways_of_xenobiotic_acyl_coa X_CoA Xenobiotic Acyl-CoA Ester Protein_Adducts Protein Adducts X_CoA->Protein_Adducts Covalent Binding Mito_Dysfunction Mitochondrial Dysfunction X_CoA->Mito_Dysfunction Inhibition of β-oxidation, CoA sequestration Metabolic_Disruption Disruption of Endogenous Metabolism X_CoA->Metabolic_Disruption Competition with endogenous acyl-CoAs Toxicity Cellular Toxicity Protein_Adducts->Toxicity Mito_Dysfunction->Toxicity Metabolic_Disruption->Toxicity

Caption: Key toxicological pathways initiated by xenobiotic acyl-CoA esters.

Conclusion

The formation of xenobiotic acyl-CoA esters is a pivotal event in the disposition of many carboxylic acid-containing compounds. While serving as a gateway to detoxification, these reactive intermediates also harbor the potential to initiate significant cellular toxicity. A thorough understanding of the enzymes involved, the subsequent metabolic pathways, and the mechanisms of toxicity is crucial for predicting and mitigating adverse drug reactions and for assessing the safety of chemical exposures. The experimental protocols and quantitative data provided in this guide offer a framework for researchers to investigate the role of xenobiotic acyl-CoA esters in their specific areas of interest, ultimately contributing to the development of safer medicines and a healthier environment.

References

An In-depth Technical Guide on (2E)-2-Methylbutenoyl-CoA in Secondary Metabolite Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-2-Methylbutenoyl-CoA, also known as tiglyl-CoA, is a pivotal intermediate derived from the catabolism of the branched-chain amino acid L-isoleucine. While its role in primary metabolism is well-established, its function as a key building block in the biosynthesis of a diverse array of secondary metabolites is of significant interest to the fields of natural product chemistry and drug development. This guide provides a comprehensive technical overview of the biosynthesis of tiglyl-CoA, its incorporation into complex natural products such as polyketides and alkaloids, and the regulatory networks that govern its availability. Detailed experimental protocols for the extraction, quantification, and enzymatic analysis of tiglyl-CoA and related compounds are provided, alongside quantitative data to support research and development efforts.

Introduction

Secondary metabolites represent a rich source of bioactive compounds with profound applications in medicine and agriculture. The structural diversity of these molecules is generated through complex biosynthetic pathways that utilize a limited set of precursor molecules derived from primary metabolism. This compound (tiglyl-CoA) is one such precursor, a C5 branched-chain acyl-CoA that serves as a starter or extender unit in the assembly of various natural products.

Derived from the oxidative degradation of L-isoleucine, the availability of tiglyl-CoA links branched-chain amino acid catabolism directly to the production of specialized metabolites. Its incorporation introduces structural complexity, including methyl branches, which are often critical for the biological activity of the final compound. This guide will explore the enzymatic pathways that produce tiglyl-CoA and its subsequent utilization by enzyme families such as Polyketide Synthases (PKSs) and acyltransferases.

Biosynthesis of this compound

The primary route for the formation of this compound is the catabolism of L-isoleucine, a pathway conserved across many organisms, including the prolific secondary metabolite producers of the Streptomyces genus. The pathway involves a series of enzymatic steps that convert the amino acid into its corresponding activated thioester.

The key steps are:

  • Transamination: L-isoleucine is converted to (S)-α-keto-β-methylvalerate by a branched-chain amino acid aminotransferase (BCAT).

  • Oxidative Decarboxylation: The resulting α-keto acid is converted to (S)-2-methylbutanoyl-CoA by the branched-chain α-keto acid dehydrogenase (BCDH) complex.[1][2] This multi-enzyme complex is a critical control point.

  • Dehydrogenation: (S)-2-methylbutanoyl-CoA is subsequently oxidized to this compound (tiglyl-CoA) by a short/branched-chain acyl-CoA dehydrogenase (AcdH).[3]

The subsequent metabolic fate of tiglyl-CoA can either proceed further down the isoleucine degradation pathway (hydration by enoyl-CoA hydratase/crotonase to α-methyl-β-hydroxybutyryl-CoA) or be intercepted by synthases for incorporation into secondary metabolites.[4][5][6][7]

Tiglyl_CoA_Biosynthesis Isoleucine L-Isoleucine KetoAcid (S)-α-Keto-β-methylvalerate Isoleucine->KetoAcid BCAT MethylbutanoylCoA (S)-2-Methylbutanoyl-CoA KetoAcid->MethylbutanoylCoA BCDH Complex TiglylCoA This compound (Tiglyl-CoA) MethylbutanoylCoA->TiglylCoA AcdH SecondaryMetabolism Secondary Metabolite Biosynthesis (e.g., PKS) TiglylCoA->SecondaryMetabolism Degradation Further Isoleucine Degradation TiglylCoA->Degradation Enoyl-CoA Hydratase

Figure 1: Biosynthesis of this compound from L-Isoleucine.

Role in Secondary Metabolite Biosynthesis

Tiglyl-CoA and its immediate precursor, 2-methylbutanoyl-CoA, are valuable starter units for Type I Polyketide Synthases and substrates for various acyltransferases, leading to diverse classes of natural products.

Polyketides

Many complex polyketides are initiated with branched-chain starter units derived from amino acid catabolism. The acyltransferase (AT) domain of the PKS loading module specifically selects these precursors over the more common acetyl-CoA or propionyl-CoA.

  • Avermectins & Bafilomycins: The biosynthesis of the potent anthelmintic avermectins by Streptomyces avermitilis and the antifungal bafilomycins by Streptomyces species utilizes starter units derived from isoleucine and valine.[1][8] Deletion of the bkd gene cluster, which encodes the BCDH complex, abolishes the production of natural avermectins, but production can be restored by feeding the appropriate branched-chain carboxylic acids.[1] This highlights the direct link between the isoleucine degradation pathway and polyketide initiation. The loading module of the bafilomycin PKS has been confirmed to be specific for isobutyrate or other branched-chain starters.[8]

Quinolizidine (B1214090) Alkaloids

In plants, tiglyl-CoA is a key precursor for the synthesis of quinolizidine alkaloid esters. In Lupinus albus (white lupine), the enzyme 13-hydroxylupanine O-tigloyltransferase (HLT) specifically catalyzes the transfer of the tigloyl group from tiglyl-CoA to the 13-hydroxyl position of lupanine, a core alkaloid structure.[9][10] This acylation is a crucial step in the diversification of these defense compounds.

Quantitative Data

The efficiency of tiglyl-CoA production and its incorporation into secondary metabolites is dependent on the kinetic properties of the enzymes involved. Limited quantitative data is available, but key parameters for a characterized tigloyl-CoA-utilizing enzyme are presented below.

EnzymeOrganismSubstrateKm (µM)VmaxReference
13-Hydroxylupanine O-Tigloyltransferase (HLT)Lupinus albusTigloyl-CoA359N/A[9]
13α-Hydroxylupanine112N/A[9]
Citrate Synthase (CitA)Streptomyces coelicolorAcetyl-CoA3221.0 U/mg[11]

Note: The data for Citrate Synthase is provided for comparison of a primary metabolic enzyme's affinity for its acyl-CoA substrate. Obtaining kinetic data for PKS loading domains with branched-chain acyl-CoAs remains a significant area of research. Intracellular concentrations of acyl-CoA pools, including tiglyl-CoA, are highly dynamic and vary based on growth phase and nutrient availability. In Streptomyces, efforts to improve polyketide titers often focus on increasing the precursor pools derived from amino acid catabolism or fatty acid metabolism.[12]

Regulation of Biosynthesis

The channeling of isoleucine catabolites into secondary metabolism is a tightly regulated process, ensuring that the cell balances primary metabolic needs with the production of specialized compounds. This regulation occurs at multiple levels.

Transcriptional Regulation of Precursor Supply

The expression of the genes for branched-chain amino acid degradation, particularly the bkd operon encoding the BCDH complex, is often under the control of specific transcriptional regulators. In Bacillus thuringiensis, the bkd gene cluster is activated by the regulator BkdR.[10] In Streptomyces, regulators like BkdR have been shown to positively regulate the bkd operon while being negatively auto-regulated.[13] This intricate control modulates the supply of branched-chain acyl-CoA precursors for secondary metabolism.

Pathway-Specific Regulation of Secondary Metabolism

The biosynthetic gene clusters (BGCs) for secondary metabolites are typically controlled by pathway-specific regulatory genes. For example, the bafilomycin BGC in Streptomyces lohii contains at least two positive regulators, bafG (an AfsR family regulator) and orf1 (a LuxR family regulator).[14] Knockout of either of these genes completely abolishes bafilomycin production, while their overexpression increases the yield.[14] This demonstrates a hierarchical control where global and pathway-specific regulators coordinate to activate antibiotic production when precursor pools are sufficient.

Regulatory_Network cluster_0 Precursor Supply cluster_1 Secondary Metabolism Isoleucine Isoleucine bkd_operon bkd Operon (BCDH Complex) Isoleucine->bkd_operon TiglylCoA Tiglyl-CoA bkd_operon->TiglylCoA BkdR BkdR BkdR->bkd_operon (+) baf_BGC Bafilomycin BGC (PKS genes) TiglylCoA->baf_BGC Starter Unit Bafilomycin Bafilomycin baf_BGC->Bafilomycin orf1 orf1 (LuxR) orf1->baf_BGC (+) bafG bafG (AfsR) bafG->baf_BGC (+) Signal Nutrient Signals (e.g., Amino Acid Levels) Signal->BkdR Signal->orf1 Signal->bafG

Figure 2: Simplified regulatory logic linking precursor supply and pathway activation.

Experimental Protocols

Protocol for Acyl-CoA Extraction from Streptomyces

This protocol is adapted from methods developed for the analysis of acyl-CoA pools in actinomycetes.[2][15] It is designed to rapidly quench metabolism and efficiently extract a broad range of acyl-CoA species for LC-MS/MS analysis.

Materials:

  • Streptomyces culture grown to the desired metabolic phase.

  • Extraction Buffer: 1:1 (v/v) mixture of 25 mM potassium phosphate (B84403) buffer (pH 7.2) and 2-propanol.

  • Quenching Solution: 60% aqueous methanol (B129727), pre-chilled to -80°C.

  • Internal Standard (IS): e.g., [13C3]-propionyl-CoA or other non-endogenous acyl-CoA.

  • Liquid nitrogen.

  • Centrifuge capable of 4°C and >12,000 x g.

  • Lyophilizer or vacuum concentrator.

Procedure:

  • Harvesting & Quenching: Rapidly harvest mycelia from the liquid culture by vacuum filtration. Immediately flash-freeze the mycelial pad in liquid nitrogen to quench all metabolic activity.

  • Homogenization: Grind the frozen mycelia to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.

  • Extraction: Transfer approximately 50 mg (accurately weighed) of the frozen powder to a pre-chilled 2 mL microcentrifuge tube. Add 1 mL of cold (-20°C) extraction buffer supplemented with the internal standard.

  • Lysis: Vortex vigorously for 1 minute, then sonicate on ice for 3 cycles of 30 seconds on, 30 seconds off.

  • Phase Separation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled tube.

  • Drying: Dry the extract completely using a vacuum concentrator or lyophilizer.

  • Reconstitution: Reconstitute the dried pellet in 100 µL of a suitable solvent for LC-MS analysis (e.g., 5% sulfosalicylic acid (SSA) or 50% methanol in water) by vortexing and brief sonication.[1]

  • Final Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet any remaining insoluble material. Transfer the clear supernatant to an LC-MS vial for analysis.

Protocol for LC-MS/MS Quantification of Acyl-CoAs

This method utilizes ion-pairing reverse-phase liquid chromatography coupled with tandem mass spectrometry for sensitive and specific quantification.[1][2][16][17][18]

Instrumentation & Columns:

  • UPLC/HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., QTOF, Orbitrap).

  • Reversed-phase C18 column (e.g., Agilent AdvanceBio peptide C18, 2.1 × 150 mm, 2.7 µm).

Mobile Phases:

  • Mobile Phase A: 50 mM Ammonium Acetate in water.

  • Mobile Phase B: Acetonitrile.

LC Gradient (Example):

  • Flow Rate: 250 µL/min

  • 0-1 min: 3% B

  • 1-7 min: Gradient from 3% to 25% B

  • 7-8 min: Gradient from 25% to 40% B

  • 8-11 min: Hold at 40% B

  • 11-15 min: Return to 3% B and equilibrate.

Mass Spectrometry (Positive ESI Mode):

  • Detection: Multiple Reaction Monitoring (MRM) is typically used for quantification on a triple quadrupole instrument.

  • Precursor Ion: The protonated molecular ion [M+H]+ for each acyl-CoA.

  • Product Ion: A common and specific fragmentation is the neutral loss of the phosphopantetheine moiety or a characteristic fragment of the CoA molecule (e.g., m/z 428). For tiglyl-CoA (C26H42N7O17P3S, MW: 849.63), the transition would be m/z 850.16 -> [M-507+H]+ or another specific fragment.

  • Quantification: Create a standard curve using authentic standards of the acyl-CoAs of interest, spiked into the extraction matrix. Quantify endogenous levels relative to the internal standard.

LCMS_Workflow Start Extracted & Reconstituted Sample Injection UPLC/HPLC Injection Start->Injection Column C18 Reversed-Phase Column Separation Injection->Column ESI Electrospray Ionization (ESI+) Column->ESI MS1 Mass Analyzer 1 (Precursor Ion Selection e.g., m/z 850.16 for Tiglyl-CoA) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Product Ion Detection) CID->MS2 Detector Detector MS2->Detector Quant Quantification (vs. Standard Curve) Detector->Quant

Figure 3: General experimental workflow for LC-MS/MS analysis of Acyl-CoAs.

Conclusion

This compound is a critical metabolic node linking primary amino acid catabolism with the rich chemical diversity of secondary metabolism. Its role as a branched-chain precursor is essential for the biosynthesis of numerous bioactive natural products. Understanding the enzymatic machinery that produces and utilizes tiglyl-CoA, along with the complex regulatory networks that control its flux, provides a powerful toolkit for researchers in drug discovery and metabolic engineering. The ability to manipulate the availability of tiglyl-CoA and to engineer the substrate specificity of PKS and acyltransferase enzymes opens exciting avenues for generating novel, high-value molecules with enhanced therapeutic properties. The protocols and data presented in this guide serve as a foundational resource for the further exploration and exploitation of this important biosynthetic pathway.

References

Methodological & Application

Application Note: Quantitative Analysis of Short-Chain Acyl-CoAs by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Short-chain acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in cellular metabolism, linking the catabolism of fatty acids and carbohydrates to energy production and biosynthesis. Accurate quantification of these molecules is crucial for understanding metabolic regulation in various physiological and pathological states. This document provides a detailed protocol for the sensitive and specific quantification of short-chain acyl-CoAs in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Coenzyme A (CoA) and its acyl derivatives are central to numerous metabolic processes, including the Krebs cycle and fatty acid β-oxidation.[1] Dysregulation of acyl-CoA metabolism has been implicated in a range of diseases, making their precise measurement a key aspect of metabolic research and drug development.[2][3] LC-MS/MS has emerged as the gold standard for this analysis due to its high selectivity and sensitivity.[1]

Experimental Protocols

This section details a robust method for the extraction and quantification of short-chain acyl-CoAs from mammalian cells and tissues, adapted from established methodologies.[1][4]

Materials and Reagents
  • Acyl-CoA standards (e.g., Acetyl-CoA, Propionyl-CoA, Butyryl-CoA)

  • Stable isotope-labeled internal standards (e.g., ¹³C₂-Acetyl-CoA)

  • 5-sulfosalicylic acid (SSA)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265)

  • Formic acid

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) columns (optional, for alternative extraction methods)[5]

Sample Preparation: 5-Sulfosalicylic Acid (SSA) Extraction

This method is advantageous as it does not require a separate solid-phase extraction step for deproteinization, which can lead to the loss of analytes.[1]

  • Cell Harvesting: For adherent cells, wash the culture plate with ice-cold phosphate-buffered saline (PBS), then add ice-cold methanol and incubate at -80°C for 15 minutes. Scrape the cells and collect the lysate.[6] For suspension cells, pellet the cells by centrifugation and wash with ice-cold PBS before lysis.

  • Tissue Homogenization: Weigh frozen tissue (~100 mg) and homogenize in a suitable volume of ice-cold methanol-chloroform (2:1 v/v).[5]

  • Internal Standard Spiking: Add a known concentration of the stable isotope-labeled internal standard (e.g., ¹³C₂-acetyl-CoA) to each sample to correct for matrix effects and variations in extraction efficiency and instrument response.

  • Deproteinization and Extraction:

    • Add 200 µL of 2.5% (w/v) 5-sulfosalicylic acid (SSA) to the cell lysate or tissue homogenate.[1]

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 15,000 x g) at 4°C for 10 minutes to pellet precipitated proteins.[6]

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new microcentrifuge tube.

  • Sample Dilution: The supernatant can be directly injected for LC-MS/MS analysis or diluted with an appropriate solvent if concentrations are expected to be high.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A UPLC or HPLC system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm) is commonly used.[7]

  • Mobile Phases:

    • Mobile Phase A: 100 mM ammonium formate in water, pH 5.0.[7]

    • Mobile Phase B: Acetonitrile.[7]

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the acyl-CoAs. The column is then washed with a high percentage of mobile phase B and re-equilibrated to initial conditions.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ion electrospray ionization (ESI) mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The MRM transitions correspond to the precursor ion (the protonated molecule [M+H]⁺) and a specific product ion. A common fragmentation for acyl-CoAs is the loss of the 3'-phosphoadenosine 5'-diphosphate moiety.[1]

Data Presentation

Quantitative data from various studies are summarized below to provide an overview of the expected performance of the LC-MS/MS method for short-chain acyl-CoAs.

AnalyteLLOQ (ng/mL)Linearity Range (ng/mL)Reference
Acetyl-CoA1.091.09 - 2187>0.99[8]
Malonyl-CoA1.091.09 - 2193>0.99[8]
AnalyteIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Acetyl-CoA<15<1581 - 108[7]
Propionyl-CoA<15<1587 - 105[7]

Signaling Pathways and Experimental Workflows

Central Metabolic Pathways of Short-Chain Acyl-CoAs

Short-chain acyl-CoAs are central hubs in cellular metabolism, participating in both energy-generating and biosynthetic pathways. Acetyl-CoA, the most abundant short-chain acyl-CoA, is the entry point into the Krebs cycle for the complete oxidation of carbohydrates, fatty acids, and amino acids.[9] It is also a fundamental building block for the synthesis of fatty acids and cholesterol. The β-oxidation of fatty acids produces a series of acyl-CoAs, which are sequentially cleaved to yield acetyl-CoA.[10][11]

Metabolic_Pathways Carbohydrates Carbohydrates Pyruvate Pyruvate Carbohydrates->Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Fatty_Acids Fatty Acids Beta_Oxidation Fatty Acid β-Oxidation Fatty_Acids->Beta_Oxidation Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Odd-chain FAs Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_CoA->Fatty_Acid_Synthesis Cholesterol_Synthesis Cholesterol Synthesis Acetyl_CoA->Cholesterol_Synthesis Propionyl_CoA->Krebs_Cycle as Succinyl-CoA Energy_ATP Energy (ATP) Krebs_Cycle->Energy_ATP

Central role of short-chain acyl-CoAs in metabolism.
Experimental Workflow for LC-MS/MS Analysis

The overall workflow for the quantification of short-chain acyl-CoAs involves several key steps, from sample collection to data analysis. A stable isotope dilution strategy is highly recommended for the most accurate quantification.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample_Collection Biological Sample (Cells or Tissue) Internal_Standard Spike with Internal Standard Sample_Collection->Internal_Standard Extraction Extraction & Deproteinization (e.g., SSA) Internal_Standard->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_Separation UPLC/HPLC Separation (C18 Column) Supernatant_Collection->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Workflow for short-chain acyl-CoA quantification.

References

Application Notes and Protocols: Synthesis and Application of (2E)-2-Methylbutenoyl-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-2-Methylbutenoyl-CoA, also known as tiglyl-CoA, is a critical intermediate in the metabolic pathway of the branched-chain amino acid isoleucine.[1] Its accumulation or deficiency is implicated in various metabolic disorders, most notably Maple Syrup Urine Disease (MSUD), a rare but serious inherited condition.[2][3] Furthermore, tiglyl-CoA has been identified as an inhibitor of N-acetylglutamate synthetase, a key enzyme in the urea (B33335) cycle.[1][4] Accurate and reliable standards of this compound are therefore essential for a wide range of research applications, including enzyme kinetics, metabolic flux analysis, and as a diagnostic tool in the study of metabolic diseases. This document provides detailed protocols for the chemical and enzymatic synthesis of this compound and highlights its application in metabolic research.

Synthesis of this compound

The synthesis of this compound can be achieved through both enzymatic and chemical methodologies. The choice of method will depend on the desired stereospecificity, available starting materials, and laboratory equipment. For many biological applications, the enzymatic synthesis starting from L-isoleucine is preferred as it yields the naturally occurring (S)-enantiomer.

Table 1: Comparison of Synthesis Methods for this compound and Similar Acyl-CoAs
Synthesis MethodStarting MaterialKey Reagents/EnzymesTypical YieldReaction TimeNotes
Enzymatic Synthesis (2E)-2-Methylbutenoic acid (Tiglic Acid)Acyl-CoA Synthetase, Coenzyme A, ATP, MgCl₂>90% (for similar short-chain acyl-CoAs)1-4 hoursProduces the biologically relevant stereoisomer if a stereospecific enzyme is used. Milder reaction conditions.
Chemical Synthesis (CDI) (2E)-2-Methylbutenoic acid (Tiglic Acid)Carbonyldiimidazole (CDI), Coenzyme A40-70% (for various acyl-CoAs)[5]~2 hoursA versatile method applicable to a wide range of carboxylic acids.[6]
Chemical Synthesis (ECF) (2E)-2-Methylbutenoic acid (Tiglic Acid)Ethylchloroformate (ECF), Triethylamine, Coenzyme A40-60% (for various acyl-CoAs)[6]~2 hoursForms a reactive mixed anhydride; can result in side products.[6]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is adapted from methods for the synthesis of similar short-chain acyl-CoAs and utilizes an acyl-CoA synthetase.

Materials:

  • (2E)-2-Methylbutenoic acid (Tiglic acid)

  • Coenzyme A (CoA), lithium salt

  • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

  • Acyl-CoA synthetase (from Pseudomonas sp. or similar)

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Trifluoroacetic acid (TFA) or Formic acid (for quenching)

  • Methanol (B129727)

  • Solid-Phase Extraction (SPE) C18 cartridges

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

    • Potassium phosphate buffer (100 mM, pH 7.5) to a final volume of 1 mL.

    • Coenzyme A (1 mM final concentration).

    • (2E)-2-Methylbutenoic acid (2 mM final concentration).

    • ATP (5 mM final concentration).

    • MgCl₂ (10 mM final concentration).

  • Enzyme Addition: Initiate the reaction by adding acyl-CoA synthetase to a final concentration of 0.1-0.5 U/mL.

  • Incubation: Incubate the reaction mixture at 37°C for 1-4 hours. Monitor the reaction progress by HPLC if desired.

  • Quenching: Stop the reaction by adding 10 µL of 10% TFA or formic acid to precipitate the enzyme.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Purification (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the supernatant from the centrifugation step onto the conditioned cartridge.

    • Wash the cartridge with 3 mL of deionized water to remove salts and other polar impurities.

    • Elute the this compound with 1-2 mL of 50-70% methanol in water.

  • Analysis and Storage: Confirm the product identity and purity using LC-MS. Lyophilize the purified product for long-term storage at -80°C.

Protocol 2: Chemical Synthesis of this compound using Carbonyldiimidazole (CDI)

This protocol provides a general framework for the chemical synthesis of acyl-CoAs.[6]

Materials:

  • (2E)-2-Methylbutenoic acid (Tiglic acid)

  • Carbonyldiimidazole (CDI)

  • Coenzyme A (CoA), lithium salt

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO₃) solution (0.5 M)

Procedure:

  • Activation of Carboxylic Acid:

    • In a dry glass vial, dissolve (2E)-2-methylbutenoic acid (0.031 mmol) in 200 µL of anhydrous THF.

    • Add CDI (4.2 mg, 0.026 mmol) to the solution.

    • Stir the mixture at room temperature (22°C) for 1 hour to form the acyl-imidazolide intermediate.[6]

  • Coupling with Coenzyme A:

    • Dissolve Coenzyme A (5 mg, 0.0064 mmol) in 50 µL of 0.5 M NaHCO₃ solution.[6]

    • Add the CoA solution to the activated tiglic acid mixture.

    • Stir the reaction for another 45 minutes at room temperature.[6]

  • Work-up and Purification:

    • Flash freeze the reaction mixture in liquid nitrogen and lyophilize overnight.

    • Dissolve the lyophilized powder in a minimal amount of water.

    • Purify the this compound using preparative HPLC or SPE as described in the enzymatic protocol.

  • Analysis and Storage: Characterize the final product by LC-MS and store at -80°C after lyophilization.

Application: A Standard for Studying Isoleucine Metabolism and Related Disorders

This compound is a key metabolite in the catabolic pathway of isoleucine. A defect in the branched-chain α-keto acid dehydrogenase (BCKAD) complex, the enzyme responsible for the degradation of branched-chain amino acids, leads to the accumulation of upstream metabolites, including tiglyl-CoA, and is the underlying cause of Maple Syrup Urine Disease (MSUD).[2][3]

The availability of a pure this compound standard is crucial for:

  • Enzyme Assays: To study the kinetics and inhibition of enzymes involved in isoleucine metabolism, such as enoyl-CoA hydratase and N-acetylglutamate synthetase.[1]

  • Metabolite Quantification: As a standard in mass spectrometry-based methods for the accurate quantification of tiglyl-CoA levels in biological samples (e.g., plasma, urine, tissues) from patients with MSUD or other metabolic disorders.

  • Drug Discovery: To screen for potential therapeutic agents that modulate the activity of enzymes in the isoleucine degradation pathway.

Visualizations

Diagram 1: Synthesis Workflow of this compound

Synthesis Workflow of this compound cluster_enzymatic Enzymatic Synthesis cluster_chemical Chemical Synthesis cluster_purification Purification & Analysis Tiglic_Acid_E Tiglic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase + CoA, ATP, MgCl₂ Tiglic_Acid_E->Acyl_CoA_Synthetase Tiglyl_CoA_E This compound Acyl_CoA_Synthetase->Tiglyl_CoA_E Purification Purification (SPE or HPLC) Tiglyl_CoA_E->Purification Tiglic_Acid_C Tiglic Acid Activation Activation (CDI or ECF) Tiglic_Acid_C->Activation Activated_Intermediate Activated Intermediate Activation->Activated_Intermediate Coupling Coupling + CoA Activated_Intermediate->Coupling Tiglyl_CoA_C This compound Coupling->Tiglyl_CoA_C Tiglyl_CoA_C->Purification Analysis Analysis (LC-MS) Purification->Analysis Final_Product Pure Standard Analysis->Final_Product

Caption: Workflow for enzymatic and chemical synthesis of this compound.

Diagram 2: Role of this compound in Isoleucine Metabolism and Disease

Role of this compound in Metabolism Isoleucine L-Isoleucine Keto_Acid α-Keto-β-methylvalerate Isoleucine->Keto_Acid BCKAD Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Complex Keto_Acid->BCKAD Tiglyl_CoA This compound (Tiglyl-CoA) BCKAD->Tiglyl_CoA MSUD Maple Syrup Urine Disease (MSUD) (BCKAD Deficiency) BCKAD->MSUD Downstream Further Metabolism (Propionyl-CoA & Acetyl-CoA) Tiglyl_CoA->Downstream NAGS N-Acetylglutamate Synthetase Tiglyl_CoA->NAGS Inhibition Urea_Cycle Urea Cycle NAGS->Urea_Cycle

References

Application Notes and Protocols for the Extraction of Acyl-CoA Esters from Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) esters are central intermediates in cellular metabolism, playing critical roles in energy production, lipid biosynthesis, and cellular signaling pathways.[1][2][3] The accurate quantification of the acyl-CoA pool in various tissues is crucial for understanding metabolic regulation and for the development of therapeutic agents targeting metabolic diseases. This document provides detailed protocols for the extraction of acyl-CoA esters from tissue samples, along with data on expected recoveries and physiological concentrations.

Acyl-CoAs are involved in a multitude of metabolic processes, including fatty acid β-oxidation, the citric acid cycle, and the synthesis of complex lipids such as triglycerides and phospholipids.[2][4][5] Furthermore, long-chain acyl-CoA esters have been recognized as important signaling molecules that can modulate the activity of various enzymes and transcription factors, often mediated by acyl-CoA-binding proteins (ACBPs).[6][7]

Given their diverse roles, the ability to accurately measure the concentration of different acyl-CoA species is of significant interest in various research fields, including metabolic diseases, oncology, and pharmacology. The protocols outlined below describe robust methods for the extraction and purification of a broad range of acyl-CoA esters from tissue samples, suitable for subsequent analysis by techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).[1][4][8]

Data Presentation

Table 1: Recovery Rates of Acyl-CoA Esters Using a Combined Organic Solvent Extraction and Solid-Phase Extraction (SPE) Method

This table summarizes the recovery efficiency of a two-step extraction procedure involving an initial organic solvent extraction followed by solid-phase extraction (SPE) for the purification of acyl-CoA esters from rat liver tissue. This method demonstrates high recovery rates across a wide range of acyl-CoA chain lengths.[1]

Acyl-CoA EsterTissue Extraction Recovery (%)Solid-Phase Extraction Recovery (%)
Acetyl-CoA93 - 10483 - 90
Malonyl-CoA93 - 10483 - 90
Octanoyl-CoA93 - 10483 - 90
Oleoyl-CoA93 - 10483 - 90
Palmitoyl-CoA93 - 10483 - 90
Arachidonyl-CoA93 - 10483 - 90
Table 2: Concentration of Long-Chain Acyl-CoA Esters in Various Rat Tissues

The following table presents the physiological concentrations of total long-chain acyl-CoA esters in different tissues of rats, providing a baseline for metabolic studies.[9][10]

TissueTotal Long-Chain Acyl-CoA (nmol/g wet weight)
Liver83 ± 11
Heart61 ± 9
Red Muscle4.1 - 4.4
White Muscle~2.0
Adipose Tissue< 1

Experimental Protocols

Protocol 1: Combined Organic Solvent and Solid-Phase Extraction of Acyl-CoA Esters

This protocol is designed for the quantitative isolation and purification of a broad range of acyl-CoA esters, from short- to long-chain, from tissue samples.[1]

Materials:

  • Tissue sample (e.g., rat liver), powdered under liquid nitrogen

  • Acetonitrile

  • Isopropanol

  • 0.1 M Potassium phosphate (B84403) buffer, pH 6.7

  • 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel for SPE

  • SPE column conditioning solution: Acetonitrile/Isopropanol/Water/Acetic acid (9:3:4:4, v/v/v/v)

  • Elution buffer: Methanol/250 mM Ammonium formate (B1220265) (4:1, v/v)

  • Tissue homogenizer

  • Centrifuge

Procedure:

  • Homogenization: In a glass tube, place 20-26 mg of powdered tissue. Add 1.5 mL of acetonitrile/isopropanol (3:1, v/v) and homogenize for 30 seconds.

  • Second Homogenization: Add 0.5 mL of 0.1 M potassium phosphate buffer (pH 6.7) and homogenize for another 30 seconds.[1]

  • Centrifugation: Centrifuge the homogenate to pellet the precipitated proteins and cellular debris.

  • SPE Column Preparation: Condition the 2-(2-pyridyl)ethyl functionalized silica gel SPE column by washing with the conditioning solution. This step protonates the pyridyl group, enabling it to act as an anion exchanger.[1]

  • Sample Loading: Apply the supernatant from the centrifugation step to the conditioned SPE column.

  • Washing: Wash the column with 1 mL of the conditioning solution to remove any unbound contaminants.

  • Elution: Elute the acyl-CoA esters with 2 mL of the elution buffer. The pH of this buffer (pH 7) neutralizes the pyridyl group, releasing the bound acyl-CoAs.[1]

  • Sample Preparation for Analysis: The eluted fraction containing the purified acyl-CoA esters is now ready for analysis by LC-MS/MS or other analytical methods.

Protocol 2: Liquid-Liquid Extraction of Long-Chain Acyl-CoA Esters

This protocol is a rapid method for the specific isolation of long-chain acyl-CoA esters from mammalian tissues.[9]

Materials:

  • Tissue sample

  • Chloroform

  • Methanol

  • Phase partition solvents

  • Centrifuge

Procedure:

  • Extraction: Homogenize the tissue sample in a chloroform/methanol mixture to extract the lipids and acyl-CoA esters.

  • Phase Separation: Perform a phase partition by adding appropriate solvents to separate the acyl-CoA esters from other lipid-containing metabolites.

  • Collection: The phase containing the long-chain acyl-CoA esters is carefully collected.

  • Analysis: The extracted acyl-CoAs can then be quantified, for instance, by gas-liquid chromatography after derivatization.

Mandatory Visualization

Acyl_CoA_Extraction_Workflow cluster_tissue_prep Tissue Preparation cluster_extraction Extraction cluster_purification Solid-Phase Extraction (SPE) Purification cluster_analysis Analysis tissue_sample Tissue Sample powdered_tissue Powdered Tissue (in liquid N2) tissue_sample->powdered_tissue Freeze & Pulverize homogenization1 Homogenize in Acetonitrile/Isopropanol powdered_tissue->homogenization1 homogenization2 Add KH2PO4 Buffer & Re-homogenize homogenization1->homogenization2 centrifugation Centrifuge homogenization2->centrifugation supernatant Collect Supernatant centrifugation->supernatant load_sample Load Supernatant supernatant->load_sample condition_spe Condition SPE Column condition_spe->load_sample wash_spe Wash Column load_sample->wash_spe elute_acyl_coa Elute Acyl-CoAs wash_spe->elute_acyl_coa analysis LC-MS/MS Analysis elute_acyl_coa->analysis

Caption: Experimental workflow for the extraction of acyl-CoA esters from tissue.

Acyl_CoA_Metabolic_Pathways cluster_fates Metabolic Fates Fatty_Acids Fatty Acids Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acids->Acyl_CoA_Synthetase Acyl_CoA Acyl-CoA Beta_Oxidation β-Oxidation (Mitochondria) Acyl_CoA->Beta_Oxidation Triglyceride_Synthesis Triglyceride & Phospholipid Synthesis (ER) Acyl_CoA->Triglyceride_Synthesis Cholesterol_Esters Cholesterol Ester Synthesis Acyl_CoA->Cholesterol_Esters Signaling Cellular Signaling (e.g., via ACBP) Acyl_CoA->Signaling Acyl_CoA_Synthetase->Acyl_CoA

Caption: Central role of Acyl-CoA in major metabolic and signaling pathways.

References

Application Notes and Protocols for the Development of a Radio-HPLC Assay for Acyl-CoA Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) esters are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and as precursors for the synthesis of complex lipids. Beyond their metabolic functions, acyl-CoAs are increasingly recognized as important signaling molecules that can modulate the activity of various enzymes and transcription factors, thereby influencing a wide range of cellular processes. The accurate quantification of individual acyl-CoA species is therefore crucial for understanding cellular physiology and for the development of therapeutic agents targeting metabolic and signaling pathways.

High-Performance Liquid Chromatography (HPLC) coupled with radiodetection (radio-HPLC) offers a highly sensitive and specific method for the analysis of radiolabeled acyl-CoA esters. This technique is particularly valuable for tracing the metabolic fate of fatty acids and for studying the dynamics of acyl-CoA pools in various biological systems. This application note provides a detailed protocol for the development and implementation of a radio-HPLC assay for the quantitative analysis of acyl-CoA esters.

Signaling Pathways Involving Acyl-CoA Esters

Acyl-CoA esters are not merely metabolic intermediates but also act as signaling molecules that can directly influence cellular processes. Long-chain acyl-CoAs, for instance, have been shown to regulate the activity of key enzymes involved in glucose and lipid metabolism, such as acetyl-CoA carboxylase (ACC) and carnitine palmitoyltransferase 1 (CPT1). They can also modulate the function of ion channels and transcription factors, thereby impacting gene expression and cellular signaling cascades.

Acyl_CoA_Signaling Fatty Acids Fatty Acids Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acids->Acyl-CoA Synthetase Activation Acyl-CoA Esters Acyl-CoA Esters Acyl-CoA Synthetase->Acyl-CoA Esters Metabolic Pathways Metabolic Pathways Acyl-CoA Esters->Metabolic Pathways Substrate Signaling Targets Signaling Targets Acyl-CoA Esters->Signaling Targets Modulation Cellular Response Cellular Response Metabolic Pathways->Cellular Response Signaling Targets->Cellular Response

Caption: Acyl-CoA esters in metabolism and signaling.

Experimental Protocols

I. Sample Preparation: Extraction of Acyl-CoA Esters from Tissues and Cells

The accurate quantification of acyl-CoA esters begins with a robust and reproducible sample preparation protocol. Due to their inherent instability, it is crucial to rapidly quench metabolic activity and efficiently extract the acyl-CoAs while minimizing degradation.

Materials:

  • Tissue or cell samples

  • Liquid nitrogen

  • Pre-chilled 100 mM potassium phosphate (B84403) buffer (KH2PO4), pH 4.9

  • Internal standard (e.g., heptadecanoyl-CoA)

  • 2-propanol

  • Acetonitrile

  • Saturated ammonium (B1175870) sulfate (B86663) ((NH4)2SO4) solution

  • Homogenizer (e.g., glass Dounce or mechanical homogenizer)

  • Centrifuge

Protocol:

  • Tissue/Cell Lysis: Immediately freeze-clamp tissues in liquid nitrogen or rapidly harvest and wash cell pellets with ice-cold phosphate-buffered saline (PBS).

  • Homogenization: Homogenize the frozen powdered tissue or cell pellet on ice in 2 mL of pre-chilled 100 mM KH2PO4 buffer (pH 4.9) containing a known amount of internal standard (e.g., 16 nmol of heptadecanoyl-CoA).

  • Organic Solvent Addition: Add 2.0 mL of 2-propanol to the homogenate and re-homogenize.

  • Precipitation and Extraction: Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile. Vortex the mixture vigorously for 5 minutes.

  • Phase Separation: Centrifuge the mixture at 1,900 x g for 5 minutes at 4°C.

  • Collection of Acyl-CoA Fraction: Carefully collect the upper aqueous-organic phase containing the acyl-CoA esters.

  • Dilution: Dilute the collected supernatant with 10 mL of 100 mM KH2PO4 buffer (pH 4.9) before HPLC analysis.

II. Radio-HPLC Analysis of Acyl-CoA Esters

This protocol is based on the method described by Watmough et al. (1989) for the direct measurement of radioactive acyl-CoA esters.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and UV detector

  • On-line radiochemical detector (flow-through scintillation counter)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and analysis software

Reagents:

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9

  • Mobile Phase B: Acetonitrile

  • Radiolabeled precursor (e.g., [14C]-palmitic acid) for in vitro or in vivo labeling of acyl-CoAs

  • Acyl-CoA standards (for retention time determination)

  • Scintillation cocktail (for on-line detection)

Protocol:

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 56% Mobile Phase A and 44% Mobile Phase B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Injection: Inject the prepared sample extract (typically 20-100 µL) onto the column.

  • Chromatographic Separation: Separate the acyl-CoA esters using a linear gradient of Mobile Phase B (acetonitrile). A typical gradient could be:

    • 0-20 min: 44% to 60% B

    • 20-25 min: 60% to 100% B

    • 25-30 min: Hold at 100% B

    • 30-35 min: Return to 44% B

  • Detection: Monitor the eluent simultaneously with a UV detector at 260 nm (for the adenine (B156593) ring of CoA) and an on-line radiochemical detector. For radiodetection, the eluent is mixed with a scintillation cocktail before passing through the detector's flow cell.

  • Quantification: Identify the acyl-CoA peaks based on their retention times compared to standards. Quantify the amount of each radiolabeled acyl-CoA by integrating the peak area from the radio-chromatogram. The amount of radioactivity can be converted to molar amounts using the specific activity of the radiolabeled precursor.

Experimental Workflow

Radio_HPLC_Workflow cluster_0 Sample Preparation cluster_1 Radio-HPLC Analysis A Tissue/Cell Homogenization (with Internal Standard) B Organic Solvent Extraction A->B C Phase Separation B->C D Collect Supernatant C->D E HPLC Separation (C18 Column, Gradient Elution) D->E F UV Detection (260 nm) E->F G On-line Radiodetection E->G H Data Acquisition & Analysis F->H G->H

Caption: Experimental workflow for radio-HPLC assay.

Data Presentation

Quantitative data from the radio-HPLC analysis should be summarized in a clear and concise manner to allow for easy comparison between different experimental conditions.

Table 1: Retention Times of Acyl-CoA Standards

Acyl-CoA EsterCarbon ChainRetention Time (min)
Myristoyl-CoAC14:012.5
Palmitoleoyl-CoAC16:114.2
Palmitoyl-CoAC16:015.8
Oleoyl-CoAC18:117.5
Stearoyl-CoAC18:019.1
Note: Retention times are approximate and may vary depending on the specific HPLC system, column, and gradient conditions.

Table 2: Performance Characteristics of the Radio-HPLC Assay

ParameterTypical Value
Linearity (R²)> 0.99
Limit of Detection (LOD)~5 pmol
Limit of Quantitation (LOQ)~15 pmol
Recovery85-95%
Note: These values are illustrative and should be determined for each specific assay and instrument.

Troubleshooting

A systematic approach is crucial for troubleshooting issues that may arise during the development and execution of the radio-HPLC assay.

Table 3: Troubleshooting Guide for Radio-HPLC of Acyl-CoA Esters

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Signal - Inefficient extraction of acyl-CoAs- Degradation of acyl-CoAs- Detector malfunction- Optimize extraction protocol- Keep samples on ice and process quickly- Check detector settings and connections
Poor Peak Shape (Tailing or Broadening) - Column contamination or degradation- Inappropriate mobile phase pH- High dead volume in the system- Wash or replace the column- Ensure mobile phase pH is optimal for acyl-CoA stability and separation- Use appropriate tubing and fittings
High Background Noise - Contaminated mobile phase or scintillation cocktail- Air bubbles in the detector flow cell- Radioactive contamination of the system- Use HPLC-grade solvents and fresh cocktail- Degas mobile phase and prime the system- Flush the system with appropriate cleaning solutions
Variable Retention Times - Inconsistent mobile phase composition- Fluctuations in column temperature- Pump malfunction- Prepare fresh mobile phase daily- Use a column oven for temperature control- Check pump for leaks and ensure proper function

Application Note and Protocol: Solid-Phase Extraction for Cleanup of Acyl-CoA Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the tricarboxylic acid (TCA) cycle. Accurate quantification of acyl-CoAs is essential for understanding cellular metabolism and the pathophysiology of various diseases. Biological samples, however, contain a complex matrix of proteins, lipids, and other metabolites that can interfere with downstream analysis, such as mass spectrometry. Solid-phase extraction (SPE) is a highly effective technique for the selective purification and concentration of acyl-CoAs from these complex matrices, ensuring more accurate and reliable quantification. This document provides a detailed protocol for the cleanup of acyl-CoA samples using SPE, along with representative data and a visual workflow.

Data Presentation

The recovery of acyl-CoAs using SPE can be influenced by the chain length of the acyl group and the specific SPE sorbent and protocol employed. The following table summarizes typical recovery rates for a range of acyl-CoA species using different SPE methods.

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)Reference
Acetyl-CoAShort (C2)2-(2-pyridyl)ethyl85-95%[1]
Malonyl-CoAShort (C3)2-(2-pyridyl)ethyl83-90%[1]
Octanoyl-CoAMedium (C8)2-(2-pyridyl)ethyl88-92%[1]
Oleoyl-CoALong (C18:1)2-(2-pyridyl)ethyl85-90%[1]
Palmitoyl-CoALong (C16:0)Oligonucleotide70-80%[1]
Arachidonyl-CoALong (C20:4)2-(2-pyridyl)ethyl83-88%[1]

Experimental Protocols

This section details a widely used protocol for the extraction and purification of acyl-CoAs from tissue samples using solid-phase extraction. This method is a compilation of established procedures designed to yield high-purity acyl-CoA fractions suitable for downstream analysis.[1][2][3]

Materials:

  • Tissues: Fresh or frozen tissue samples.[1]

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[1][2]

  • Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol).[1][2]

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges are commonly used.[1][3] Alternatively, weak anion exchange or oligonucleotide purification columns can be employed, particularly for long-chain acyl-CoAs.[2][4]

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[1]

  • Elution Solution: Methanol (B129727)/250 mM Ammonium Formate (4:1, v/v).[1]

  • Internal Standard: e.g., Heptadecanoyl-CoA.[2]

  • Equipment: Pre-chilled glass homogenizer, centrifuge, vortex mixer, vacuum manifold (optional), nitrogen evaporator or vacuum concentrator.[1][2]

Procedure:

1. Sample Preparation and Homogenization:

  • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.[1]

  • Add 1 mL of ice-cold Homogenization Buffer containing an appropriate internal standard.[1][2]

  • Homogenize the tissue on ice until a uniform suspension is achieved.[1]

  • Add 1 mL of 2-Propanol and homogenize again.[1]

2. Extraction of Acyl-CoAs:

  • Transfer the homogenate to a centrifuge tube.[1]

  • Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.[1]

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully collect the supernatant, which contains the acyl-CoAs.[1]

3. Solid-Phase Extraction (SPE):

  • Column Conditioning: Condition the SPE column (e.g., 2-(2-pyridyl)ethyl) by passing 2 mL of the Wash Solution through it.[1] Do not allow the sorbent to dry out.

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.[1] Allow the sample to pass through the sorbent bed by gravity or with a gentle vacuum.

  • Washing: Wash the column with 2 mL of the Wash Solution to remove any unbound impurities.[1]

  • Elution: Elute the bound acyl-CoAs from the column by adding 1.5 mL of the Elution Solution.[1] Collect the eluate in a clean collection tube.

4. Sample Concentration and Reconstitution:

  • Evaporate the collected eluate to dryness under a gentle stream of nitrogen or by using a vacuum concentrator.[1]

  • Reconstitute the dried acyl-CoAs in a solvent suitable for your downstream analysis (e.g., a mixture of water and methanol for LC-MS).[1]

Visualizations

Experimental Workflow Diagram

Caption: Workflow for acyl-CoA cleanup using solid-phase extraction.

Acyl-CoA Metabolism Overview

Acyl_CoA_Metabolism FattyAcids Fatty Acids AcylCoA_Synthase Acyl-CoA Synthetase FattyAcids->AcylCoA_Synthase AcylCoAs Acyl-CoAs AcylCoA_Synthase->AcylCoAs BetaOxidation β-Oxidation AcylCoAs->BetaOxidation Lipid_Synthesis Lipid Synthesis AcylCoAs->Lipid_Synthesis AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle

Caption: Key metabolic pathways involving acyl-CoAs.

References

Application Notes and Protocols for the Derivatization of Acyl-CoAs for Fluorescent Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in a multitude of metabolic pathways, including fatty acid β-oxidation, the citric acid cycle, and the biosynthesis of lipids. The concentration and flux of specific acyl-CoA species can provide critical insights into the metabolic state of cells and tissues, making their accurate detection and quantification essential for research in metabolic diseases, drug development, and fundamental biology. Due to their low abundance and inherent instability, the analysis of acyl-CoAs presents significant challenges.

Fluorescent detection methods offer high sensitivity and specificity for the analysis of acyl-CoAs. This document provides detailed application notes and protocols for three primary approaches to the fluorescent detection of acyl-CoAs: direct chemical derivatization, indirect enzymatic assays, and the use of genetically encoded fluorescent biosensors.

Methods for Fluorescent Detection of Acyl-CoAs

There are three main strategies for the fluorescent detection of acyl-CoAs, each with its own advantages and applications:

  • Direct Chemical Derivatization: This pre-column derivatization approach involves the covalent attachment of a fluorescent tag to the acyl-CoA molecule, typically at the free thiol group of the coenzyme A moiety. This method is often coupled with High-Performance Liquid Chromatography (HPLC) for the separation and quantification of individual acyl-CoA species.

  • Indirect Enzymatic Assays: These methods utilize enzymes for which acyl-CoAs are substrates. The enzymatic reaction produces a product that is either directly fluorescent or can be coupled to a secondary reaction that generates a fluorescent signal. These assays are often performed in a microplate format for high-throughput analysis.

  • Genetically Encoded Fluorescent Biosensors: These are engineered fluorescent proteins that exhibit a change in their fluorescent properties upon binding to specific acyl-CoA molecules. These biosensors can be expressed in living cells, enabling the real-time monitoring of acyl-CoA dynamics in a cellular context.

I. Direct Chemical Derivatization with Monobromobimane (B13751) (mBBr) followed by HPLC

This method is based on the reaction of the thiol-reactive fluorescent dye monobromobimane (mBBr) with the free sulfhydryl group of Coenzyme A in acyl-CoA molecules. The resulting fluorescently labeled acyl-CoAs are then separated by reverse-phase HPLC and quantified using a fluorescence detector.

Experimental Workflow

sample Cell/Tissue Homogenate extraction Acyl-CoA Extraction sample->extraction derivatization Derivatization with mBBr extraction->derivatization hplc RP-HPLC Separation derivatization->hplc detection Fluorescence Detection (Ex: 390 nm, Em: 475 nm) hplc->detection quantification Quantification detection->quantification

Figure 1: Workflow for acyl-CoA analysis by mBBr derivatization and HPLC.
Detailed Protocol

A. Acyl-CoA Extraction from Cells/Tissues

  • Homogenization: Homogenize frozen tissue samples or cell pellets in 10 volumes of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9).

  • Solvent Addition: Add an equal volume of 2-propanol to the homogenate and vortex thoroughly.

  • Extraction: Add two volumes of acetonitrile, vortex, and incubate on ice for 10 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable buffer for derivatization (e.g., 50 mM HEPES, pH 8.0).

B. Derivatization with Monobromobimane (mBBr)

  • Reagent Preparation: Prepare a 10 mM stock solution of monobromobimane (mBBr) in acetonitrile. Prepare a 50 mM HEPES buffer (pH 8.0).

  • Reaction Mixture: In a microcentrifuge tube, mix the reconstituted acyl-CoA extract with the HEPES buffer.

  • Derivatization: Add a 2-fold molar excess of the mBBr solution to the acyl-CoA mixture.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 2 hours.

  • Reaction Quenching: Stop the reaction by adding an equal volume of 100 mM methanesulfonic acid.

C. HPLC Analysis

  • Column: Use a C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.25% aqueous acetic acid, pH adjusted to 3.5 with NaOH.

    • Mobile Phase B: Methanol.

  • Gradient Elution: A typical gradient would be:

    • 0-5 min: 15% B

    • 5-15 min: 15-23% B

    • 15-45 min: 23-42% B

    • 45-65 min: 42-15% B

  • Flow Rate: 1.2 mL/min.

  • Fluorescence Detection: Set the excitation wavelength to 390 nm and the emission wavelength to 475 nm.

Quantitative Data
ParameterValueReference
Linearity Range 20 - 3000 nM (for lipoic acid)[1]
Limit of Detection (LOD) 0.5 µM (for H2S)[2]
Recovery 60-80% (from tissue)[1]

Note: The linearity and LOD will vary depending on the specific acyl-CoA and the instrumentation used.

II. Indirect Enzymatic Assays

Indirect enzymatic assays offer a high-throughput method for the quantification of total or specific acyl-CoAs. These assays are typically based on the enzymatic conversion of the acyl-CoA to a product that can be detected fluorometrically.

Principle of an Acyl-CoA Oxidase-Based Assay

acyl_coa Acyl-CoA enoyl_coa Enoyl-CoA acyl_coa->enoyl_coa Acyl-CoA Oxidase h2o2 H2O2 acyl_coa->h2o2 Acyl-CoA Oxidase fluorescent_dimer Fluorescent Dimer (Ex: 315 nm, Em: 425 nm) h2o2->fluorescent_dimer HRP homovanillic_acid Homovanillic Acid homovanillic_acid->fluorescent_dimer HRP acyl_coa_oxidase Acyl-CoA Oxidase hrp Horseradish Peroxidase

Figure 2: Principle of an acyl-CoA oxidase-based fluorescent assay.
General Protocol (using a commercial kit)

Commercial kits for the fluorometric detection of acyl-CoAs are widely available. The following is a general protocol; always refer to the manufacturer's instructions for specific details.

  • Sample Preparation: Extract acyl-CoAs from cells or tissues as described in the previous section.

  • Standard Curve: Prepare a standard curve using the provided acyl-CoA standard.

  • Reaction Setup: In a 96-well microplate, add the sample or standard, the reaction mix (containing acyl-CoA oxidase, horseradish peroxidase, and a fluorescent probe like homovanillic acid), and the assay buffer.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 30-60 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the recommended excitation and emission wavelengths.

  • Quantification: Calculate the acyl-CoA concentration in the samples by comparing their fluorescence values to the standard curve.

Quantitative Data from Commercial Kits
ParameterAcetyl-CoA Assay KitGeneral Acyl-CoA Assay Kit
Detection Range 0.1 - 10 µMVaries by kit
Assay Time < 60 minutes< 60 minutes
Sample Type Cell lysates, tissue extractsCell lysates, tissue extracts

III. Genetically Encoded Fluorescent Biosensors

Genetically encoded biosensors allow for the real-time visualization of acyl-CoA dynamics in living cells. These sensors are typically fusion proteins containing a fluorescent protein and a binding domain that recognizes a specific acyl-CoA.

Principle of a FRET-based Acetyl-CoA Biosensor

no_acetyl_coa No Acetyl-CoA (Low FRET) acetyl_coa_bound Acetyl-CoA Bound (High FRET) cfp CFP yfp YFP binding_domain Acetyl-CoA Binding Domain binding_domain->acetyl_coa_bound Conformational Change acetyl_coa Acetyl-CoA acetyl_coa->binding_domain Binding

Figure 3: Principle of a FRET-based acetyl-CoA biosensor.
Experimental Protocol

  • Plasmid Transfection: Transfect the cells of interest with a plasmid encoding the acyl-CoA biosensor.

  • Cell Culture: Culture the transfected cells under the desired experimental conditions.

  • Live-Cell Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the fluorescent proteins in the biosensor (e.g., CFP and YFP for a FRET-based sensor).

  • Image Analysis: Analyze the images to calculate the ratio of the two emission intensities (e.g., YFP/CFP ratio for FRET). Changes in this ratio reflect changes in the intracellular concentration of the target acyl-CoA.

Performance Data for an Acetyl-CoA Biosensor
ParameterValue
Dynamic Range ~10 µM - 2 mM
Selectivity >7-fold over other acyl-CoAs
Application Live-cell imaging in E. coli and human cells

Application in Metabolic Pathway Analysis: Fatty Acid β-Oxidation

The fluorescent detection of acyl-CoAs is a powerful tool for studying metabolic pathways such as fatty acid β-oxidation. By measuring the levels of different acyl-CoA intermediates, researchers can gain insights into the activity of the pathway and identify potential points of regulation or dysfunction.

fatty_acid Fatty Acid acyl_coa Acyl-CoA (Cn) fatty_acid->acyl_coa Acyl-CoA Synthetase trans_enoyl_coa trans-Δ2-Enoyl-CoA acyl_coa->trans_enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa L-β-Hydroxyacyl-CoA trans_enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa β-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa β-Hydroxyacyl-CoA Dehydrogenase shortened_acyl_coa Acyl-CoA (Cn-2) ketoacyl_coa->shortened_acyl_coa Thiolase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase tca_cycle TCA Cycle acetyl_coa->tca_cycle fad FAD fadh2 FADH2 fad->fadh2 nad NAD+ nadh NADH nad->nadh h2o H2O h2o->trans_enoyl_coa coa_sh CoA-SH coa_sh->ketoacyl_coa

Figure 4: Fatty Acid β-Oxidation Pathway.

Conclusion

The fluorescent detection of acyl-CoAs provides sensitive and specific methods for their quantification in biological samples. The choice of method depends on the specific research question. Direct chemical derivatization coupled with HPLC is ideal for the detailed analysis of a wide range of acyl-CoA species. Indirect enzymatic assays are well-suited for high-throughput screening of total or specific acyl-CoAs. Genetically encoded biosensors offer the unique advantage of real-time monitoring of acyl-CoA dynamics in living cells. By applying these powerful techniques, researchers can gain a deeper understanding of the critical role of acyl-CoAs in health and disease.

References

Application Notes and Protocols for Acyl-CoA Chromatography Using Ion-Pairing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation and quantification of acyl-Coenzyme A (acyl-CoA) species using ion-pairing reversed-phase high-performance liquid chromatography (IP-RP-HPLC) and ultra-high-performance liquid chromatography (IP-RP-UHPLC), often coupled with tandem mass spectrometry (LC-MS/MS).

Introduction

Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid metabolism, the Krebs cycle, and post-translational modification of proteins. Their diverse chain lengths and polar nature make their separation and quantification challenging. Ion-pairing chromatography is a powerful technique that enhances the retention of these polar, anionic molecules on reversed-phase columns by introducing an ion-pairing agent to the mobile phase. This agent forms a neutral ion pair with the negatively charged phosphate (B84403) groups of the acyl-CoA molecule, increasing its hydrophobicity and retention on the non-polar stationary phase.

Principle of Ion-Pairing Chromatography for Acyl-CoA Analysis

In reversed-phase chromatography, highly polar analytes like acyl-CoAs are poorly retained on hydrophobic stationary phases (e.g., C18). To overcome this, an ion-pairing reagent, typically a quaternary ammonium (B1175870) salt with a hydrophobic alkyl chain (e.g., tributylamine (B1682462) or hexylamine), is added to the mobile phase.[1][2] The positively charged amine of the ion-pairing agent interacts with the negatively charged phosphate groups of the acyl-CoA. The hydrophobic tail of the ion-pairing agent then interacts with the stationary phase, effectively retaining the acyl-CoA-ion pair complex. Elution is typically achieved by increasing the concentration of an organic solvent in the mobile phase.

Key Experimental Parameters

Successful separation of acyl-CoAs using ion-pairing chromatography depends on the careful optimization of several parameters:

  • Ion-Pairing Reagent: The choice and concentration of the ion-pairing agent are critical. Common agents for acyl-CoA analysis include triethylamine (B128534) (TEA), tributylamine (TBA), and hexylamine (B90201). The concentration typically ranges from 5 to 15 mM.

  • Mobile Phase pH: The pH of the mobile phase must be controlled to ensure that the acyl-CoAs are in their anionic form. A slightly acidic to neutral pH is generally preferred.

  • Organic Modifier: Acetonitrile (B52724) is a common organic modifier used to elute the acyl-CoAs from the column. A gradient of increasing acetonitrile concentration is typically employed to separate acyl-CoAs of different chain lengths.

  • Column: C18 reversed-phase columns are the most commonly used stationary phase for this application.

Experimental Protocols

Below are detailed protocols for the analysis of short-chain and long-chain acyl-CoAs using IP-RP-LC-MS/MS.

Protocol 1: Analysis of Short-Chain Acyl-CoAs

This protocol is adapted from a method for the simultaneous quantification of several short-chain acyl-CoAs in animal tissues.[3]

1. Sample Preparation (from tissue):

  • Homogenize 10-20 mg of frozen tissue in 500 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA).
  • Centrifuge at 16,000 x g for 10 minutes at 4°C.
  • Wash the supernatant three times with an equal volume of water-saturated diethyl ether to remove the TCA.
  • The resulting aqueous layer contains the acyl-CoAs. Filter through a 0.22 µm filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size).
  • Mobile Phase A: 10 mM tributylamine and 15 mM acetic acid in water.
  • Mobile Phase B: Acetonitrile.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 10 µL.

3. Gradient Elution Program:

Time (min)% Mobile Phase B
0.05
2.05
10.040
10.195
12.095
12.15
15.05

4. Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for each short-chain acyl-CoA.

Protocol 2: Analysis of a Broad Range of Acyl-CoAs (Short to Long Chain)

This protocol is a general approach for the analysis of a wider range of acyl-CoAs.

1. Sample Preparation (from cells):

  • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Add 1 mL of ice-cold 10% TCA to the cell culture plate and scrape the cells.
  • Collect the cell suspension and centrifuge at 16,000 x g for 10 minutes at 4°C.
  • Extract the supernatant with diethyl ether as described in Protocol 1.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
  • Mobile Phase A: 10 mM hexylamine and 10 mM acetic acid in water.
  • Mobile Phase B: Acetonitrile.
  • Flow Rate: 0.25 mL/min.
  • Column Temperature: 35°C.
  • Injection Volume: 5 µL.

3. Gradient Elution Program:

Time (min)% Mobile Phase B
0.02
5.02
20.060
22.098
25.098
25.12
30.02

4. Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • MRM: Monitor the specific precursor-to-product ion transitions for each acyl-CoA of interest.

Data Presentation

The following tables summarize quantitative data from a study analyzing CoA biosynthetic intermediates and short-chain acyl-CoAs using ion-pairing UHPLC.[4][5]

Table 1: Retention Times of CoA Intermediates and Short-Chain Acyl-CoAs [4][5]

CompoundRetention Time (min)
4'-Phosphopantetheine1.8
Dephospho-CoA2.5
Coenzyme A (Free)3.2
Acetyl-CoA4.5
Malonyl-CoA4.8
Succinyl-CoA5.1
Propionyl-CoA5.5
Butyryl-CoA6.2
Isovaleryl-CoA6.8
Hexanoyl-CoA7.5

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of acyl-CoAs using ion-pairing chromatography coupled with mass spectrometry.

workflow sample Biological Sample (Tissue or Cells) extraction Extraction with TCA and Ether Wash sample->extraction Homogenization filtration Filtration (0.22 µm) extraction->filtration lcms IP-RP-LC-MS/MS Analysis filtration->lcms Injection data Data Acquisition and Analysis lcms->data

Caption: General workflow for acyl-CoA analysis.

Acyl-CoA Metabolism Signaling Pathway

This diagram provides a simplified overview of the central role of acyl-CoAs in metabolism.

acyl_coa_pathway FA Fatty Acids BetaOx β-Oxidation FA->BetaOx Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis AminoAcids Amino Acids AACatabolism Amino Acid Catabolism AminoAcids->AACatabolism AcylCoA Acyl-CoA Pool (Various Chain Lengths) AcylCoA->BetaOx FASynthesis Fatty Acid Synthesis AcylCoA->FASynthesis BetaOx->AcylCoA AcetylCoA Acetyl-CoA Glycolysis->AcetylCoA AACatabolism->AcylCoA AACatabolism->AcetylCoA TCA TCA Cycle AcetylCoA->TCA AcetylCoA->FASynthesis Cholesterol Cholesterol Synthesis AcetylCoA->Cholesterol Ketogenesis Ketogenesis AcetylCoA->Ketogenesis

Caption: Central role of Acyl-CoAs in metabolism.

Troubleshooting and Method Development

  • Poor Peak Shape: Tailing peaks can be a common issue.[1] This can sometimes be addressed by adjusting the concentration of the ion-pairing agent or the pH of the mobile phase. A phosphoric acid wash step between injections has also been shown to improve peak shape.[1]

  • Irreproducible Retention Times: Long column equilibration times are often necessary with ion-pairing chromatography. Ensure the column is thoroughly equilibrated with the mobile phase containing the ion-pairing reagent before starting a sequence of injections.

  • Mass Spectrometry Signal Suppression: Ion-pairing reagents can sometimes suppress the ionization of analytes in the mass spectrometer. It is crucial to optimize the MS source parameters and consider using a lower concentration of the ion-pairing agent if possible.

  • Method Development: When developing a new method, start with a well-established protocol and systematically vary key parameters such as the type and concentration of the ion-pairing agent, the organic modifier, and the gradient profile to achieve optimal separation for the acyl-CoAs of interest.[6]

References

Application Note: Quantitative Analysis of Acyl-CoAs in Cell Culture by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in cellular metabolism, connecting the catabolism and anabolism of carbohydrates, fats, and proteins.[1] They are integral to numerous cellular processes, including energy production through β-oxidation, biosynthesis of complex lipids, post-translational modification of proteins, and regulation of gene expression.[2][3][4][5] Given their central role, the accurate quantification of the cellular acyl-CoA pool is crucial for understanding metabolic regulation in both normal physiological states and in diseases like cancer, obesity, and diabetes.[1][4]

However, the quantitative analysis of acyl-CoAs presents significant analytical challenges due to their low cellular abundance, inherent instability in aqueous solutions, and structural diversity.[1][6][7][8] This application note provides a detailed protocol for the robust extraction and quantification of a broad range of short- and long-chain acyl-CoAs from cultured mammalian cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2][9][10]

Principle of the Method

This method employs a rapid and efficient extraction of acyl-CoAs from cultured cells using a cold organic solvent to quench metabolic activity and precipitate proteins.[1][9] Subsequent analysis is performed by reverse-phase liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS).[2] Separation is achieved based on the hydrophobicity of the acyl chain, while quantification is performed using Multiple Reaction Monitoring (MRM) in positive ion mode. This approach allows for the highly specific and sensitive detection of each acyl-CoA species by monitoring a specific precursor-to-product ion transition.[11] Odd-chain acyl-CoAs or stable isotope-labeled analogues are used as internal standards to ensure accurate quantification by correcting for sample loss during preparation and for matrix effects during analysis.[2][12]

Experimental Workflow

Acyl_CoA_Workflow cluster_SamplePrep Sample Preparation cluster_Processing Sample Processing cluster_Analysis Data Acquisition & Analysis CellCulture 1. Cell Culture (Adherent or Suspension) Harvesting 2. Cell Harvesting (Scraping / Centrifugation) CellCulture->Harvesting Washing 3. PBS Wash (Remove Media) Harvesting->Washing Quenching 4. Quenching & Lysis (Cold Methanol + ISTD) Washing->Quenching Extraction 5. Extraction & Protein Precipitation Quenching->Extraction Centrifugation 6. Centrifugation (Pellet Debris) Extraction->Centrifugation Supernatant 7. Supernatant Collection Centrifugation->Supernatant Drying 8. Evaporation (Vacuum / N2 Stream) Supernatant->Drying Reconstitution 9. Reconstitution (LC-MS compatible solvent) Drying->Reconstitution LCMS 10. LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS Integration 11. Peak Integration LCMS->Integration Quantification 12. Quantification (vs. Internal Standard & Calibration Curve) Integration->Quantification

Caption: Workflow for acyl-CoA quantification in cell culture.

Detailed Experimental Protocol

Materials and Reagents

  • Cells: Adherent or suspension cell lines (e.g., HepG2, MCF7, RAW264.7).

  • Culture Reagents: Appropriate cell culture medium, Fetal Bovine Serum (FBS), Penicillin/Streptomycin, Phosphate-Buffered Saline (PBS).

  • Extraction Solvent: HPLC-grade Methanol, pre-chilled to -80°C.

  • Internal Standard (ISTD): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA. Prepare a stock solution in methanol.

  • Reconstitution Solvent: 50% Methanol in 50 mM Ammonium Acetate (B1210297) (pH 7) or 5-sulfosalicylic acid (SSA) solution.[1][11]

  • Equipment: Cell scraper, refrigerated centrifuge, vacuum concentrator or nitrogen evaporator, autosampler vials.

Procedure

1. Cell Harvesting and Washing (perform on ice)

  • For Adherent Cells:
  • Aspirate the culture medium from a near-confluent plate (e.g., 10 cm dish).
  • Wash the cell monolayer twice with 5 mL of ice-cold PBS. Aspirate PBS completely after the final wash.
  • For Suspension Cells:
  • Transfer cells to a centrifuge tube.
  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
  • Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.

2. Acyl-CoA Extraction

  • Add 1-2 mL of pre-chilled (-80°C) methanol, spiked with the internal standard (e.g., a final concentration to yield ~150 pmol), directly to the washed cells.[9]
  • For Adherent Cells: Immediately use a cell scraper to scrape the cells into the cold methanol.[1][9]
  • For Suspension Cells: Resuspend the cell pellet vigorously in the cold methanol.
  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.
  • Incubate at -80°C for at least 15 minutes to ensure complete protein precipitation.[9]

3. Sample Processing

  • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[9]
  • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[1]
  • Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.[9]
  • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of reconstitution solvent. Vortex thoroughly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.[1][9]
  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Chromatography:
  • Column: C18 reverse-phase column (e.g., 100 x 2.0 mm, 3 µm).[13]
  • Mobile Phase A: Water with an ion-pairing agent like triethylammonium (B8662869) acetate (TEAA) or an acidic modifier.
  • Mobile Phase B: Acetonitrile.
  • Gradient: A suitable gradient to separate short-chain from long-chain acyl-CoAs (e.g., a 10-15 minute gradient from 5% to 95% B).
  • Flow Rate: 0.2-0.4 mL/min.
  • Column Temperature: 30-40°C.
  • Mass Spectrometry:
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2]
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Monitor the specific transition for each acyl-CoA. In positive mode, a common fragmentation is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 amu).[11] For example, for Acetyl-CoA (M+H = 810.1), the transition would be 810.1 -> 303.1.
  • Instrument Parameters: Optimize source parameters (e.g., spray voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy) by infusing individual standards.[2][9]

5. Quantification

  • Prepare a calibration curve by serially diluting a mixture of acyl-CoA standards and the internal standard.[2]
  • Process the standards using the same extraction and analysis procedure as the samples to account for matrix effects.
  • Integrate the peak areas for each endogenous acyl-CoA and the internal standard in the cell extracts.
  • Calculate the amount of each acyl-CoA by comparing its peak area ratio (analyte/ISTD) to the calibration curve.
  • Normalize the final amount to cell number or total protein content.

Data Presentation

The following table summarizes representative quantitative data for various acyl-CoA species across different human cell lines as reported in the literature. This allows for a comparative overview of acyl-CoA pool sizes.

Table 1: Acyl-CoA Abundance in Mammalian Cell Lines

Acyl-CoA SpeciesHepG2 (pmol/10⁶ cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Acetyl-CoA10.644[1]--
Propionyl-CoA3.532[1]--
Succinyl-CoA25.467[1]--
C14:0-CoA (Myristoyl)-~7% of total~20% of total
C16:0-CoA (Palmitoyl)-~12~4
C18:0-CoA (Stearoyl)-~6~2
C18:1-CoA (Oleoyl)-~15~3
C24:0-CoA (Lignoceroyl)-HighLow
C26:0-CoA (Cerotoyl)-HighLow

Note: Data is compiled from different sources and may involve variations in experimental conditions, normalization methods (per cell number vs. per mg protein), and instrumentation, affecting direct comparability.[1][2] MCF7 cells generally show higher total acyl-CoA amounts and a greater proportion of very-long-chain species compared to RAW264.7 cells.[2]

Acyl-CoAs in Cellular Signaling

Acyl-CoAs are not merely metabolic intermediates; they are also critical signaling molecules that can directly influence cellular processes.[3] Long-chain acyl-CoAs can allosterically regulate enzymes and act as ligands for transcription factors, thereby modulating gene expression.[5][14]

Acyl_CoA_Signaling cluster_Extracellular Extracellular cluster_Cell Cellular Compartments cluster_Cytosol Cytosol cluster_Mitochondria Mitochondria cluster_Nucleus Nucleus FFA_ext Fatty Acids (Exogenous) FFA_int Intracellular Fatty Acids FFA_ext->FFA_int Transport ACS Acyl-CoA Synthetase (ACS) FFA_int->ACS ACoA_pool Acyl-CoA Pool ComplexLipids Complex Lipid Synthesis (e.g., TAG, Phospholipids) ACoA_pool->ComplexLipids ProteinAcyl Protein Acylation ACoA_pool->ProteinAcyl BetaOx β-Oxidation (Energy Production) ACoA_pool->BetaOx Channeling GeneReg Gene Regulation (e.g., HNF-4, PPARs) ACoA_pool->GeneReg Signaling ACS->ACoA_pool Activation

Caption: Central role of Acyl-CoAs in metabolism and signaling.

References

Application Note: Metabolic Profiling of Acyl-CoA Species in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, acting as pivotal links between carbohydrate, fat, and protein metabolism.[1][2] These molecules are the activated forms of fatty acids and are involved in a multitude of critical biochemical processes, including energy production via beta-oxidation, biosynthesis of complex lipids, regulation of gene expression through protein acylation, and cellular signaling.[3][4][5] The comprehensive profiling of acyl-CoA species provides a snapshot of the metabolic state of cells or tissues, offering valuable insights into metabolic pathway activity.[6]

Altered acyl-CoA metabolism is strongly associated with various metabolic diseases, such as fatty acid oxidation disorders, obesity, diabetes, and cancer.[2][6] Therefore, the accurate quantification of acyl-CoA pools is crucial for researchers, scientists, and drug development professionals. It aids in the discovery of disease biomarkers, the elucidation of disease mechanisms, and the evaluation of the efficacy and off-target effects of therapeutic interventions.[3][6] However, the analysis of acyl-CoAs presents significant challenges due to their low abundance and inherent instability in aqueous solutions.[1][4]

This application note provides detailed protocols for the robust extraction and quantification of a broad range of acyl-CoA species from cultured cells and tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for this type of analysis.[6]

Experimental Workflow

The overall workflow for acyl-CoA profiling involves several critical steps, from initial sample collection to final data analysis. Each step is optimized to ensure maximum recovery and stability of the target analytes.

Acyl_CoA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Cells or Tissue) Harvest Harvesting & Washing Sample->Harvest Homogenize Homogenization / Lysis (in Extraction Solvent) Harvest->Homogenize Precipitate Protein Precipitation & Centrifugation Homogenize->Precipitate Collect Supernatant Collection Precipitate->Collect Dry Drying (Vacuum or N2 Stream) Collect->Dry Reconstitute Reconstitution Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General experimental workflow for acyl-CoA profiling.

Key Metabolic Pathways Involving Acyl-CoAs

Acyl-CoAs, particularly Acetyl-CoA, are at the crossroads of major metabolic pathways. Profiling these molecules can reveal shifts in cellular energy and biosynthetic states.

Acyl_CoA_Pathways AcetylCoA Acetyl-CoA TCA TCA Cycle AcetylCoA->TCA FAS Fatty Acid Synthesis AcetylCoA->FAS Ketogenesis Ketogenesis AcetylCoA->Ketogenesis FAO Fatty Acid β-Oxidation FAO->AcetylCoA Glycolysis Glycolysis (via Pyruvate) Glycolysis->AcetylCoA AA_Catabolism Amino Acid Catabolism AA_Catabolism->AcetylCoA

Caption: Central role of Acetyl-CoA in core metabolic pathways.

Protocol 1: Acyl-CoA Extraction from Cultured Mammalian Cells

This protocol is optimized for extracting a broad range of acyl-CoAs from both adherent and suspension cell cultures.[1]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol (B129727) (MeOH)

  • Internal Standard (ISTD) solution (e.g., 10 µM Heptadecanoyl-CoA (17:0 CoA) or a mix of labeled standards in methanol)[4][7]

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL, pre-chilled)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.[1][8]

    • Suspension Cells: Pellet cells by centrifugation (e.g., 500 x g for 5 min at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.[1]

  • Metabolite Extraction:

    • Add 1-2 mL of ice-cold methanol containing the internal standard directly to the washed cells.[4][9]

    • Adherent Cells: Use a cell scraper to scrape the cells in the cold methanol.[1]

    • Suspension Cells: Resuspend the cell pellet in the cold methanol.

    • Incubate the cell lysate at -80°C for at least 15 minutes to ensure complete protein precipitation.[4][9]

  • Supernatant Collection:

    • Transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 15,000 x g for 5-10 minutes at 4°C.[4][9]

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, avoiding the protein pellet.[1]

  • Sample Drying and Reconstitution:

    • Dry the supernatant completely using a vacuum concentrator or a gentle stream of nitrogen.[4]

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent. Methanol or 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) are common choices as they provide good stability for acyl-CoAs.[1][4]

  • Final Preparation:

    • Vortex the reconstituted sample and centrifuge at high speed for 5 minutes at 4°C to pellet any insoluble debris.

    • Transfer the clear supernatant to an autosampler vial for immediate LC-MS/MS analysis.

Protocol 2: Acyl-CoA Extraction from Tissues

This protocol is adapted for the extraction of acyl-CoAs from tissue samples, which requires an initial homogenization step.

Materials:

  • Frozen tissue sample (~40-100 mg)[7][10]

  • Liquid nitrogen for keeping samples frozen

  • Homogenizer (e.g., bead beater or glass homogenizer)

  • Extraction Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[7][10]

  • Organic Solvent Mix: Acetonitrile/Isopropanol (e.g., 3:1 v/v)[7][11]

  • Internal Standard (ISTD) solution (e.g., Heptadecanoyl-CoA)

  • Centrifuge, vacuum concentrator, and other materials from Protocol 1

Procedure:

  • Sample Handling:

    • Work quickly on dry ice to prevent thawing and degradation. Immediate processing of fresh tissue is optimal; otherwise, tissue must be flash-frozen in liquid nitrogen and stored at -80°C.[10]

  • Homogenization:

    • Weigh approximately 40-100 mg of frozen tissue.

    • In a pre-chilled homogenizer tube, add the tissue to 0.5 mL of ice-cold extraction buffer (KH2PO4) and 0.5 mL of the organic solvent mix containing the internal standard.[7]

    • Homogenize the sample thoroughly on ice until no visible tissue fragments remain.[7]

  • Extraction and Phase Separation:

    • Vortex the homogenate for 2 minutes, then sonicate for 3 minutes.[7]

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet tissue debris and proteins.[7]

  • Supernatant Collection, Drying, and Reconstitution:

    • Carefully collect the supernatant containing the acyl-CoAs.

    • Proceed with the drying and reconstitution steps as described in Protocol 1 (Steps 4 & 5). For tissue extracts, solid-phase extraction (SPE) may be employed after supernatant collection for further purification and to increase recovery rates, especially for long-chain species.[10]

Protocol 3: LC-MS/MS Analysis

This section outlines a general LC-MS/MS method for the quantification of acyl-CoA species. Instrument parameters should be optimized for the specific compounds of interest.

Liquid Chromatography (LC) System:

  • Column: A C18 reversed-phase column (e.g., 150 mm length, 3.0 mm internal diameter, 3.5 µm particle size) is commonly used.[12]

  • Mobile Phase A: 0.1% Formic acid in water, often with an ion-pairing agent like ammonium acetate.[12]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[12]

  • Gradient Elution: A typical gradient runs from a low percentage of Mobile Phase B (e.g., 20%) to a high percentage (e.g., 100%) over 15-20 minutes to separate acyl-CoAs of different chain lengths.[4]

  • Flow Rate: ~0.2-0.5 mL/min.[4][12]

  • Column Temperature: 50°C.[12]

Mass Spectrometry (MS) System:

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is preferred as acyl-CoAs ionize efficiently under these conditions.[13][14]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.

  • MRM Transitions:

    • Quantifier: For most acyl-CoAs, a characteristic neutral loss of the phosphopantetheine moiety ([M+H]+ → [M-507+H]+) is used for quantification.[13]

    • Qualifier: A second transition, often to m/z 428, can be used for qualitative confirmation.[13]

  • Source Parameters: Ion spray voltage, heater temperature, and gas flows should be optimized to achieve maximum signal intensity for acyl-CoA standards.[12]

Quantitative Data Summary

The following tables summarize reported concentrations of various acyl-CoA species in commonly used human cell lines and mammalian tissues. Values can vary based on culture conditions, diet, and extraction methodology.

Table 1: Quantitative Profile of Acyl-CoA Species in Cultured Human Cell Lines

Acyl-CoA SpeciesHepG2 (pmol/10⁶ cells)DU145 (pmol/mg protein)PNT2 (pmol/mg protein)Hep3B (pmol/mg protein)
Short-Chain
Acetyl-CoA10.64[1]---
Propionyl-CoA3.53[1]---
Succinyl-CoA25.47[1]---
Crotonoyl-CoA0.03[1][15]---
HMG-CoA0.97[1]---
Long-Chain
C12:0-CoA-~0.2[4]~0.4[4]<0.1[4]
C14:0-CoA-~1.2[4]~0.5[4]~0.2[4]
C16:0-CoA-~2.5[4]~1.5[4]~0.5[4]
C18:0-CoA-~1.0[4]~0.8[4]~0.2[4]
C18:1-CoA-~1.8[4]~1.5[4]~0.4[4]
C20:4-CoA-~0.1[4]~0.3[4]<0.1[4]

Note: Data is compiled from different sources and normalization methods (per cell vs. per mg protein) affect direct comparison.[1]

Table 2: Quantitative Profile of Acyl-CoA Species in Mammalian Tissues

Acyl-CoA SpeciesMouse Heart (pmol/mg wet weight)Rat Liver (nmol/g wet weight)
Acetyl-CoA5.77[15]~25-30
Propionyl-CoA0.48[15]-
Lactoyl-CoA0.017[15]-
C16:0-CoA-~10-15[14]
C16:1-CoA-~2-4[14]
C18:0-CoA-~3-5[14]
C18:1-CoA-~8-12[14]
C18:2-CoA-~5-8[14]

Note: Values are approximate and serve as a general reference.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Acyl-CoA Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) esters are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, the Krebs cycle, and the biosynthesis of various lipids.[1] Their analysis is crucial for understanding metabolic pathways, disease pathogenesis, and for the development of therapeutic drugs. High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS/MS), has become the gold standard for the sensitive and specific quantification of acyl-CoA species in biological samples.[2][3] These application notes provide detailed protocols for the extraction, separation, and quantification of acyl-CoA esters from biological matrices.

Core Concepts in Acyl-CoA Analysis

The successful analysis of acyl-CoAs hinges on efficient extraction from the biological matrix while minimizing degradation, followed by chromatographic separation and sensitive detection. Due to their amphipathic nature, a variety of extraction and separation strategies have been developed.

Extraction: The choice of extraction method depends on the sample type and the chain length of the acyl-CoAs of interest. Common approaches involve protein precipitation and liquid-liquid or solid-phase extraction to isolate the acyl-CoAs from complex biological samples.[4]

Chromatographic Separation: Reversed-phase HPLC is the most common technique for separating acyl-CoAs.[4] C8 and C18 columns are widely used, with gradient elution employing solvents like acetonitrile (B52724) or methanol (B129727) and aqueous buffers.[5][6] The pH of the mobile phase is a critical parameter for achieving good peak shape and resolution.[1]

Detection: While UV detection at 254-260 nm is possible due to the adenine (B156593) moiety of the CoA molecule, its sensitivity is limited.[7] For enhanced sensitivity and specificity, fluorescence detection after derivatization or mass spectrometry is preferred.[4][8] Tandem mass spectrometry (MS/MS) offers high selectivity and allows for the precise quantification of individual acyl-CoA species, even at low concentrations.[1][5]

Experimental Workflow for Acyl-CoA Analysis

The general workflow for the analysis of acyl-CoA esters from biological samples is depicted below.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Tissue, Cells) homogenization Homogenization & Quenching sample->homogenization extraction Extraction (e.g., Acetonitrile/Isopropanol) homogenization->extraction purification Purification (Solid-Phase Extraction) extraction->purification hplc HPLC Separation (Reversed-Phase C18/C8) purification->hplc Sample Injection detection Detection (UV, Fluorescence, MS/MS) hplc->detection quantification Data Analysis & Quantification detection->quantification

Caption: General experimental workflow for HPLC analysis of acyl-CoA esters.

Detailed Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Animal Tissues

This protocol is adapted from methods described for the extraction of long-chain acyl-CoAs from liver tissue.[4][5]

Materials:

  • Frozen tissue sample

  • 100 mM KH2PO4 buffer, pH 4.9[4]

  • 2-propanol[4]

  • Acetonitrile[4]

  • Saturated (NH4)2SO4[4]

  • Internal standard (e.g., heptadecanoyl-CoA)[4]

  • Solid-phase extraction (SPE) cartridges (e.g., C18)[4]

Procedure:

  • Weigh approximately 50-100 mg of frozen powdered tissue and homogenize it in 2 mL of ice-cold 100 mM KH2PO4 buffer containing the internal standard.[4]

  • Add 2.0 mL of 2-propanol and homogenize again.[4]

  • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile. Vortex the mixture for 5 minutes.[4]

  • Centrifuge at 1,900 x g for 5 minutes.[4]

  • Collect the upper phase containing the acyl-CoAs and dilute it with 10 mL of 100 mM KH2PO4 (pH 4.9).[4]

  • Apply the diluted extract to a pre-conditioned C18 SPE cartridge.[4]

  • Wash the cartridge to remove interfering substances.

  • Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol/water).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for HPLC analysis.

Protocol 2: Extraction of Acyl-CoAs from Cultured Cells

This protocol is a general procedure for the extraction of acyl-CoAs from adherent cell cultures.[9]

Materials:

  • Cultured cells in a petri dish

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold deionized water with 0.6% formic acid[9]

  • Acetonitrile[9]

Procedure:

  • Rinse the cells once with 10 mL of ice-cold PBS.[9]

  • Add 3 mL of ice-cold PBS to the plate and scrape the cells. Transfer the cell suspension to a 15 mL polypropylene (B1209903) centrifuge tube.[9]

  • Rinse the plate with an additional 3 mL of ice-cold PBS and add to the centrifuge tube.[9]

  • Centrifuge at 1,000 rpm for 5 minutes at 4°C.[9]

  • Aspirate the supernatant and resuspend the cell pellet in 300 µL of ice-cold deionized water containing 0.6% formic acid.[9]

  • Add 270 µL of acetonitrile, vortex, and sonicate to ensure homogeneity.[9]

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube for analysis or storage at -80°C.[9]

HPLC and LC-MS/MS Methods

The following tables summarize typical conditions for the HPLC and LC-MS/MS analysis of acyl-CoA esters.

Table 1: HPLC and UPLC Chromatographic Conditions

ParameterMethod 1: Long-Chain Acyl-CoAsMethod 2: Short-Chain Acyl-CoAs
Column Reversed-phase C18, 5 µm[10]Reversed-phase C8, 1.7 µm[6]
Mobile Phase A 25 mM KH2PO4, pH 5.3[10]15 mM Ammonium Hydroxide in Water[6]
Mobile Phase B Acetonitrile[10]Acetonitrile with 15 mM Ammonium Hydroxide[6]
Gradient Gradient elution from a lower to a higher percentage of Mobile Phase B over 25-30 minutes.[10]Binary gradient optimized for the separation of short-chain species.[6]
Flow Rate 0.5 - 1.0 mL/min0.2 - 0.4 mL/min
Column Temperature 35°C[4]Ambient or controlled
Detection UV at 254 nm[10] or MS/MSMS/MS

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)[5]
Scan Type Multiple Reaction Monitoring (MRM)[1]
Precursor Ion [M+H]+
Product Ion (Quantification) [M - 507 + H]+ (Neutral loss of 507 Da corresponding to the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety)[1][5]
Product Ion (Confirmation) m/z 428 (Fragment corresponding to the adenosine 5'-diphosphate)[1]
Collision Energy Optimized for each specific acyl-CoA species.

Quantitative Data Summary

The following table presents a summary of recovery and precision data from a validated LC-MS/MS method for the quantification of long-chain acyl-CoAs.[5]

Table 3: Method Validation Data for Long-Chain Acyl-CoA Quantification

AnalyteAccuracy (%)Inter-run Precision (%RSD)Intra-run Precision (%RSD)
C16:0-CoA 94.8 - 110.82.6 - 12.21.2 - 4.4
C16:1-CoA 94.8 - 110.82.6 - 12.21.2 - 4.4
C18:0-CoA 94.8 - 110.82.6 - 12.21.2 - 4.4
C18:1-CoA 94.8 - 110.82.6 - 12.21.2 - 4.4
C18:2-CoA 94.8 - 110.82.6 - 12.21.2 - 4.4

Data adapted from Magnes et al. (2005).[5]

Signaling Pathway Involvement: Fatty Acid Beta-Oxidation

Acyl-CoAs are key substrates for fatty acid beta-oxidation, a critical metabolic pathway for energy production. The diagram below illustrates the entry of long-chain fatty acyl-CoAs into the mitochondria for subsequent oxidation.

G cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix lcfa Long-Chain Fatty Acid acyl_coa_synthase Acyl-CoA Synthetase lcfa->acyl_coa_synthase lc_acyl_coa Long-Chain Acyl-CoA acyl_coa_synthase->lc_acyl_coa cpt1 CPT1 lc_acyl_coa->cpt1 beta_oxidation Beta-Oxidation Spiral acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle acylcarnitine Acylcarnitine cpt1->acylcarnitine carnitine Carnitine carnitine->cpt1 cpt2 CPT2 acylcarnitine->cpt2 translocase Translocase acylcarnitine->translocase cpt2->beta_oxidation translocase->acylcarnitine Inner Mitochondrial Membrane

Caption: Mitochondrial import and beta-oxidation of long-chain acyl-CoAs.

Conclusion

The protocols and methods outlined in these application notes provide a robust framework for the reliable quantification of acyl-CoA esters in various biological samples. The combination of optimized sample preparation with sensitive and specific LC-MS/MS analysis is essential for advancing our understanding of the metabolic roles of these crucial molecules in health and disease.

References

Application Notes and Protocols for the Absolute Quantification of Acyl-CoAs Using Calibration Curves

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central metabolites in numerous cellular processes, including fatty acid metabolism, the Krebs cycle, and the regulation of gene expression through protein acylation.[1][2][3] Their accurate quantification is crucial for understanding metabolic status and the mechanism of action of drugs targeting metabolic pathways. This document provides a detailed protocol for the absolute quantification of acyl-CoAs in biological samples using a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with calibration curves.

Core Principles

The absolute quantification of acyl-CoAs is achieved by creating a standard curve using known concentrations of pure acyl-CoA standards. The response of the analyte in the biological sample is then compared to this curve to determine its concentration. To account for variations in sample extraction and instrument response, an internal standard (IS) is typically employed. The gold standard for quantification is the use of stable isotope-labeled internal standards (SIL-IS), which are chemically identical to the analyte but have a different mass.[3][4][5][6]

Experimental Workflow Overview

The overall workflow for the absolute quantification of acyl-CoAs involves several key steps, from sample preparation to data analysis.

Acyl-CoA Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample (Tissue, Cells) quench Metabolic Quenching sample->quench homogenize Homogenization & Lysis quench->homogenize is_spike Spike Internal Standard homogenize->is_spike extraction Extraction (e.g., SPE, LLE) is_spike->extraction lc_sep LC Separation extraction->lc_sep ms_detect MS/MS Detection (MRM/SRM) lc_sep->ms_detect peak_integration Peak Integration ms_detect->peak_integration cal_curve Calibration Curve Construction peak_integration->cal_curve quantification Absolute Quantification cal_curve->quantification

Caption: Experimental workflow for acyl-CoA absolute quantification.

Detailed Experimental Protocols

Reagents and Materials
  • Acyl-CoA standards (e.g., Acetyl-CoA, Malonyl-CoA, Palmitoyl-CoA)

  • Stable isotope-labeled internal standards (e.g., [¹³C₂]-Acetyl-CoA) or an odd-chain acyl-CoA not present in the sample (e.g., Heptadecanoyl-CoA).[7]

  • Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Isopropanol (IPA), Water (LC-MS grade)

  • Reagents: Formic acid, Ammonium (B1175870) acetate, Ammonium hydroxide, Perchloric acid, Potassium phosphate (B84403).

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB).[8][9]

Preparation of Standards and Calibration Curve
  • Stock Solutions: Prepare individual stock solutions of each acyl-CoA standard and the internal standard at a concentration of 1-15 mM in an appropriate solvent, such as a mixture of ammonium acetate/methanol/water.[2][10] Store at -80°C.

  • Working Standard Mixture: Prepare a mixed working solution containing all acyl-CoA standards at a known concentration by diluting the stock solutions.

  • Calibration Curve: Generate a series of calibration standards by serially diluting the working standard mixture. The concentration range should encompass the expected concentration of the analytes in the biological samples.[2][7][10] A typical range is from the low fmol to the pmol level on the column.[2][11]

  • Internal Standard Spiking: Spike a constant amount of the internal standard into each calibration standard and each biological sample.

Sample Preparation

The choice of extraction method depends on the chain length of the acyl-CoAs of interest.

Protocol 3.1: Extraction of Short- to Medium-Chain Acyl-CoAs from Cells

  • Metabolic Quenching: Rapidly quench metabolism by adding ice-cold extraction solution to the cell culture plate. A common extraction solution is 10% trichloroacetic acid (TCA) or a mixture of acetonitrile/methanol/water (2:2:1, v/v/v).[2][11][12]

  • Cell Lysis and Homogenization: Scrape the cells and transfer the lysate to a microcentrifuge tube. Further lyse the cells by sonication or freeze-thaw cycles.

  • Internal Standard Spiking: Add the internal standard to the lysate.

  • Protein Precipitation: Centrifuge the samples at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet the protein.[7]

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent, such as methanol.

  • Sample Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS analysis (e.g., 50% methanol/50% 50 mM ammonium acetate).[13]

Protocol 3.2: Extraction of Long-Chain Acyl-CoAs from Tissue

  • Tissue Pulverization: Freeze the tissue sample in liquid nitrogen and pulverize it into a fine powder.[7]

  • Homogenization: Homogenize the powdered tissue in a cold solution, such as 100 mM potassium phosphate monobasic and an organic solvent mixture (e.g., ACN:2-propanol:methanol).[7]

  • Internal Standard Spiking: Add the internal standard during the homogenization step.

  • Extraction and Centrifugation: Vortex and sonicate the homogenate, then centrifuge at 16,000 x g at 4°C for 10 minutes.[7]

  • Further Processing: The supernatant can be further purified using SPE as described in Protocol 3.1.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column for the separation of acyl-CoAs.[8][14]

    • Mobile Phases: A typical mobile phase system consists of an aqueous phase (A) and an organic phase (B).

      • Mobile Phase A: 25 mM ammonium formate (B1220265) in 98% water and 2% acetonitrile, pH 8.2.[15]

      • Mobile Phase B: 98% acetonitrile and 2% water, 5 mM ammonium formate.[15]

    • Gradient: A gradient elution is used to separate the different acyl-CoA species.[15]

  • Mass Spectrometric Detection:

    • Ionization: Use positive electrospray ionization (ESI) mode.[7][14]

    • Detection Mode: Use Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) for targeted quantification.[7]

    • Transitions: A common fragmentation for acyl-CoAs is the neutral loss of 507 Da from the precursor ion [M+H]⁺.[8][13][15] For quantification, the transition [M+H]⁺ → [M-507+H]⁺ is often used.[8]

Data Presentation and Analysis

Quantitative Data Summary

The performance of the method should be validated by determining the linearity, limit of detection (LOD), and limit of quantification (LOQ) for each acyl-CoA.

Acyl-CoALinearity (R²)LOD (nM)LOQ (nM)Reference
Free CoA>0.999--[15]
Acetyl-CoA>0.99--[15]
Propionyl-CoA>0.99--[15]
C16:0-CoA>0.999--[7]
C18:1-CoA>0.999--[7]
Various Acyl-CoAs-2 - 133-[15]

Note: The exact values for LOD and LOQ are instrument-dependent and should be determined experimentally.

Calibration Curve Construction and Quantification
  • Peak Integration: Integrate the peak areas of the analyte and the internal standard in both the calibration standards and the biological samples.

  • Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Calibration Curve: Plot the peak area ratio against the known concentration of the calibration standards.

  • Linear Regression: Perform a linear regression analysis on the calibration curve. A weighting factor of 1/x is often used.[8]

  • Quantification: Determine the concentration of the acyl-CoA in the biological samples by interpolating their peak area ratios on the calibration curve.

Acyl-CoAs in Metabolic Regulation

Acyl-CoAs are not only intermediates in metabolic pathways but also act as regulatory molecules that influence enzyme activity and gene expression. For instance, the ratio of acetyl-CoA to free CoA is a critical regulator of metabolic flux through glycolysis and fatty acid oxidation.[15] Malonyl-CoA, an intermediate in fatty acid synthesis, inhibits the transport of acyl-CoAs into the mitochondria, thereby downregulating fatty acid oxidation.[15]

Acyl_CoA_Metabolic_Regulation glucose Glucose glycolysis Glycolysis glucose->glycolysis pyruvate Pyruvate glycolysis->pyruvate acetyl_coa Acetyl-CoA pyruvate->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC fatty_acids Fatty Acids beta_oxidation β-Oxidation fatty_acids->beta_oxidation cpt1 CPT1 fatty_acids->cpt1 beta_oxidation->acetyl_coa fas Fatty Acid Synthesis malonyl_coa->fas malonyl_coa->cpt1 Inhibition cpt1->beta_oxidation

Caption: Regulatory role of key acyl-CoAs in metabolism.

Conclusion

This application note provides a comprehensive framework for the absolute quantification of acyl-CoAs in biological samples. The detailed protocols for sample preparation and LC-MS/MS analysis, combined with the guidelines for data analysis, will enable researchers to obtain accurate and reproducible results. The careful construction of calibration curves and the use of appropriate internal standards are paramount for achieving high-quality quantitative data.

References

Application of Nuclear Magnetic Resonance (NMR) for the Structural Elucidation of Acyl-CoA Thioesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central metabolites in numerous anabolic and catabolic pathways, including fatty acid metabolism, the Krebs cycle, and the biosynthesis of secondary metabolites. Their diverse roles make them critical targets and biomarkers in various fields of research, from metabolic studies to drug discovery. The inherent complexity and instability of acyl-CoA molecules, however, present significant challenges to their structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful, non-destructive technique for the detailed structural elucidation and quantification of these vital molecules in solution. This document provides detailed application notes and protocols for the use of NMR spectroscopy in the analysis of acyl-CoA thioesters.

Application Notes

NMR spectroscopy offers a unique advantage in acyl-CoA analysis by providing detailed information about the molecular structure, conformation, and dynamics in a single experiment. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to unambiguously identify and quantify different acyl-CoA species.

1D ¹H NMR: This is often the starting point for acyl-CoA analysis. The proton NMR spectrum provides characteristic signals for different parts of the molecule. For instance, the acetyl protons of acetyl-CoA give a sharp singlet around 2.25 ppm, which is often used for quantification. The protons of the adenine (B156593) and pantothenate moieties also have distinct chemical shifts.

1D ¹³C NMR: Carbon NMR provides information on the carbon skeleton of the acyl-CoA. The carbonyl carbon of the thioester bond is particularly informative, typically resonating in the downfield region of the spectrum. Due to the low natural abundance of ¹³C, this technique is less sensitive than ¹H NMR.

2D NMR Techniques: To overcome the signal overlap often encountered in complex 1D spectra, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out the spin systems within the acyl chain and the pantothenate moiety.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, providing a powerful tool for assigning signals in both the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different spin systems and for assigning quaternary carbons, such as the thioester carbonyl.

Quantitative NMR (qNMR) Data for Acyl-CoA Thioesters

The following tables summarize the ¹H and ¹³C NMR chemical shifts for several common acyl-CoA thioesters. Data is presented for samples in D₂O, a common solvent for biological NMR. Note that chemical shifts can be influenced by pH, temperature, and ionic strength.

Table 1: ¹H NMR Spectral Data of Acyl-CoA Thioesters in D₂O

CompoundFunctional GroupChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Acetyl-CoA Acetyl CH₃2.25s-
Adenine H88.45s-
Adenine H28.18s-
Ribose H1'6.08d-
Malonyl-CoA Methylene CH₂3.40s-
Adenine H88.58s-
Adenine H28.28s-
Ribose H1'6.15d5.5
Succinyl-CoA Methylene CH₂ (α to C=O)2.85t6.6
Methylene CH₂ (β to C=O)2.65t6.6
Adenine H88.57s-
Adenine H28.27s-
Ribose H1'6.14d5.6
HMG-CoA *Methylene CH₂2.75s-
Methyl CH₃1.35s-
Adenine H88.56s-
Adenine H28.25s-
Ribose H1'6.13d5.7

*Predicted data from the Human Metabolome Database (HMDB). s: singlet, d: doublet, t: triplet.

Table 2: ¹³C NMR Spectral Data of Acyl-CoA Thioesters in D₂O

CompoundCarbon AtomChemical Shift (δ) ppm
Acetyl-CoA Thioester C=O205.2
Acetyl CH₃33.7
Adenine C8149.3
Adenine C2152.1
Adenine C4155.8
Adenine C5120.5
Adenine C6158.4
Ribose C1'88.2
Malonyl-CoA Thioester C=O175.1
Carboxyl COO⁻175.1
Methylene CH₂45.8
Adenine C8149.3
Adenine C2152.1
Succinyl-CoA Thioester C=O205.8
Carboxyl COO⁻183.1
Methylene CH₂ (α to C=O)32.1
Methylene CH₂ (β to C=O)32.1
Adenine C8149.3
Adenine C2152.1
HMG-CoA Thioester C=O206.1
Carboxyl COO⁻180.2
Methylene CH₂50.1
Quaternary C70.9
Methyl CH₃28.5
Adenine C8149.3
Adenine C2152.1

*Predicted data from the Human Metabolome Database (HMDB).

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis of Acyl-CoA

  • Dissolution: Dissolve 1-5 mg of the acyl-CoA sample in 0.5-0.6 mL of deuterium (B1214612) oxide (D₂O). For quantitative analysis, a known concentration of an internal standard (e.g., TSP, DSS) should be added.

  • pH Adjustment: Adjust the pH of the solution to a physiological range (typically 6.8-7.4) using dilute NaOD or DCl in D₂O. This is critical as chemical shifts of the phosphate (B84403) and adenine moieties are pH-dependent.

  • Filtration: Filter the sample through a 0.22 µm syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional but Recommended): For labile compounds like free Coenzyme A, degassing the sample can prevent oxidation. This can be achieved by bubbling with an inert gas like argon or nitrogen, or by the freeze-pump-thaw method.[1]

  • Storage: If not analyzed immediately, store the NMR sample at -20°C or -80°C to minimize degradation.

Protocol 2: 1D ¹H NMR Data Acquisition

  • Instrument Setup: Use a high-field NMR spectrometer (≥ 500 MHz) for optimal resolution and sensitivity. Tune and match the probe for ¹H.

  • Solvent Suppression: Use a solvent suppression technique (e.g., presaturation) to attenuate the large residual HOD signal from the D₂O solvent.

  • Acquisition Parameters:

    • Pulse Program: A standard 1D pulse sequence with solvent presaturation (e.g., zgpr on Bruker instruments).

    • Spectral Width: ~12-16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton of interest (typically 2-5 seconds for acyl-CoAs). For quantitative analysis, a longer relaxation delay (e.g., 30 seconds) is recommended to ensure full relaxation.

    • Number of Scans: 64-256 scans, depending on the sample concentration.

  • Processing:

    • Apply an exponential window function with a line broadening of 0.3-0.5 Hz.

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the internal standard (e.g., TSP at 0.0 ppm).

Protocol 3: 2D HSQC Data Acquisition

  • Instrument Setup: Tune and match the probe for both ¹H and ¹³C.

  • Acquisition Parameters:

    • Pulse Program: A standard sensitivity-enhanced HSQC pulse sequence with solvent presaturation (e.g., hsqcedetgpsisp2.2 on Bruker instruments).

    • Spectral Width: ¹H dimension: ~12 ppm; ¹³C dimension: ~180-200 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans (per increment): 8-32, depending on concentration.

    • Relaxation Delay (d1): 1.5-2.0 seconds.

    • ¹J(CH) Coupling Constant: Set to an average value of 145 Hz.

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Fourier transform the data.

    • Phase and baseline correct the spectrum.

Protocol 4: 2D HMBC Data Acquisition

  • Instrument Setup: Tune and match the probe for both ¹H and ¹³C.

  • Acquisition Parameters:

    • Pulse Program: A standard HMBC pulse sequence with solvent presaturation (e.g., hmbcgplpndqf on Bruker instruments).

    • Spectral Width: ¹H dimension: ~12 ppm; ¹³C dimension: ~220 ppm (to include the thioester carbonyl).

    • Number of Increments (F1): 256-512.

    • Number of Scans (per increment): 16-64, depending on concentration.

    • Relaxation Delay (d1): 1.5-2.0 seconds.

    • Long-range Coupling Constant (ⁿJ(CH)): Optimized for a range of couplings, typically set to 8-10 Hz.

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Fourier transform the data.

    • Phase and baseline correct the spectrum.

Visualizations

Acyl_CoA_NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structural Elucidation AcylCoA Acyl-CoA Sample Dissolve Dissolve in D2O with Internal Standard AcylCoA->Dissolve pH_Adjust Adjust pH to ~7.2 Dissolve->pH_Adjust Filter Filter into NMR Tube pH_Adjust->Filter NMR_Tube Prepared NMR Sample Filter->NMR_Tube OneD_NMR 1D ¹H NMR (Quantitative Analysis) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR Experiments (HSQC, HMBC, COSY) NMR_Tube->TwoD_NMR Processing Data Processing (FT, Phasing, Baseline Correction) OneD_NMR->Processing Quantification Quantification OneD_NMR->Quantification TwoD_NMR->Processing Assignment Signal Assignment (¹H, ¹³C) Processing->Assignment Structure Structural Elucidation (Connectivity, Conformation) Assignment->Structure NMR_Correlations cluster_structure Acyl-CoA Structure cluster_experiments 2D NMR Experiments H_acyl Acyl Chain Protons (¹H) CO Thioester Carbonyl (¹³C) H_acyl->CO COSY COSY H_acyl->COSY ¹H-¹H (3-bond) HSQC HSQC H_acyl->HSQC ¹H-¹³C (1-bond) HMBC HMBC H_acyl->HMBC ¹H-¹³C (2-3 bonds) C_acyl Acyl Chain Carbons (¹³C) C_acyl->H_acyl CO->HMBC ¹H-¹³C (2-3 bonds) H_panto Pantothenate Protons (¹H) H_panto->COSY ¹H-¹H (3-bond) H_panto->HSQC ¹H-¹³C (1-bond) H_panto->HMBC ¹H-¹³C (2-3 bonds) C_panto Pantothenate Carbons (¹³C) C_panto->H_panto

References

Application Notes and Protocols for Enzymatic Synthesis of CoA Esters in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme A (CoA) and its thioester derivatives, such as acetyl-CoA and malonyl-CoA, are central molecules in cellular metabolism. They are involved in numerous metabolic pathways, including the citric acid cycle, fatty acid synthesis and oxidation, and the biosynthesis of secondary metabolites.[1][2] The ability to synthesize specific CoA esters is crucial for a variety of research applications, including enzyme characterization, metabolic flux analysis, and the development of novel therapeutics.[1] Enzymatic synthesis offers a highly specific and efficient alternative to chemical methods, often providing higher yields and stereoselectivity under mild reaction conditions.[2][3]

These application notes provide detailed protocols for the enzymatic synthesis of various CoA esters using acyl-CoA synthetases (ligases) and phosphopantetheinyl transferases. It also includes methods for the purification and quantification of the synthesized products.

I. Enzymatic Synthesis of Acyl-CoA Esters using Acyl-CoA Synthetases

Acyl-CoA synthetases (ACS), also known as acyl-CoA ligases, catalyze the "activation" of fatty acids and other carboxylic acids by forming a thioester bond with coenzyme A. This is the initial step for their participation in various metabolic pathways.[4][5] The reaction proceeds in two steps, starting with the formation of an acyl-adenylate intermediate from the carboxylic acid and ATP, followed by the reaction with CoA to produce the acyl-CoA ester, AMP, and pyrophosphate.[5]

A. Synthesis of Aromatic CoA Esters

This protocol is adapted from the synthesis of aromatic CoA esters, such as cinnamoyl-CoA and benzoyl-CoA, using recombinant plant 4-coumarate:coenzyme A ligase (4CL) and bacterial benzoate:coenzyme A ligase. This method achieves high conversion rates of up to 95%.[6]

Experimental Protocol:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, combine the following reagents to a final volume of 500 µL:

      • 100 mM Tris-HCl buffer (pH 7.5)

      • 5 mM MgCl₂

      • 5 mM ATP

      • 0.5 mM Coenzyme A (lithium salt)

      • 1 mM of the respective carboxylic acid substrate (e.g., cinnamic acid, benzoic acid)

      • 1-5 µg of purified recombinant His-tagged 4CL or benzoate-CoA ligase.[6]

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by observing the decrease of free CoA using Ellman's reagent or by analyzing small aliquots via reversed-phase HPLC.

  • Reaction Termination: Stop the reaction by adding 50 µL of 10% (v/v) trifluoroacetic acid (TFA).

B. Synthesis of Malonyl-CoA and Methylmalonyl-CoA

This protocol utilizes the CoA ligase MatB for the efficient synthesis of malonyl-CoA and methylmalonyl-CoA, key components in fatty acid and polyketide biosynthesis.[1][2]

Experimental Protocol:

  • Reaction Mixture Preparation:

    • Dissolve the following in 1.3 mL of 200 mM NH₄HCO₃ (pH 6.8) containing 15 mM MgCl₂:

      • 5 mg Coenzyme A (lithium salt)

      • 4 equivalents of malonic acid or methylmalonic acid

      • 4 equivalents of ATP[1]

    • Add purified MatB enzyme to the mixture.

  • Incubation: Incubate the reaction at 30°C.

  • Monitoring and Termination: Monitor the reaction for the disappearance of free thiols using Ellman's reagent. The reaction is typically complete when no free CoA is detected.[1]

II. Purification of Enzymatically Synthesized CoA Esters

A rapid and effective method for purifying CoA esters from the reaction mixture is solid-phase extraction (SPE) using C18 cartridges.[6][7]

Experimental Protocol:

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., Chromabond C18ec) by washing with:

  • Sample Loading:

    • After terminating the synthesis reaction, centrifuge the mixture to pellet any precipitate.

    • Load the supernatant onto the conditioned C18 cartridge.

  • Washing:

    • Wash the cartridge with 5-10 column volumes of 2% aqueous ammonium acetate to remove unreacted substrates, ATP, and AMP.

  • Elution:

    • Elute the purified CoA ester with 1-2 column volumes of distilled water.[7]

  • Lyophilization and Storage:

    • Lyophilize the eluted fractions to obtain the CoA ester as a stable powder.

    • Store the lyophilized product at -80°C. The recombinant enzymes used for synthesis are also stable for several months at -80°C.[6]

III. Quantitative Data Summary

The following tables summarize the yields of various CoA esters synthesized using different enzymatic and chemo-enzymatic methods.

Table 1: Yields of Aromatic CoA Esters

CoA EsterEnzymeConversion (%)Isolation Yield (%)
Cinnamoyl-CoA4-Coumarate:CoA Ligase~95~80
p-Coumaroyl-CoA4-Coumarate:CoA Ligase~95~80
Feruloyl-CoA4-Coumarate:CoA Ligase~95~80
Caffeoyl-CoA4-Coumarate:CoA Ligase~95~80
Benzoyl-CoABenzoate:CoA Ligase~95~80
Data sourced from Beuerle & Pichersky (2002).[6]

Table 2: Yields of Various Acyl-CoAs from Chemo-Enzymatic Methods

Acyl-CoA EsterSynthesis MethodYield (%)
Malonyl-CoAMatB Ligation95
Methylmalonyl-CoAMatB Ligation92
3-Hydroxypropionyl-CoACDI-activation66
(R)-3-Hydroxybutyryl-CoACDI-activation54
(S)-3-Hydroxybutyryl-CoACDI-activation57
6-Oxoheptanoyl-CoACDI-activation56
Methylsuccinyl-CoACDI-activation40
Acrylyl-CoAECF-activation17
Crotonyl-CoAECF-activation44
Octenoyl-CoAECF-activation57
Sorbityl-CoAECF-activation61
3,3-Dimethylacrylyl-CoAECF-activation39
Cinnamoyl-CoAECF-activation75
CDI: 1,1'-Carbonyldiimidazole; ECF: Ethylchloroformate. Data sourced from Peter et al. (2016).[1][3]

IV. Analysis of CoA Esters by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of CoA esters.[8]

Experimental Protocol:

  • Sample Preparation:

    • Reconstitute lyophilized CoA esters in an appropriate buffer, such as 2.5% sulfosalicylic acid (SSA).[8]

  • LC Separation:

    • Inject the sample onto a C18 reversed-phase column (e.g., Acquity HSS T3, 150 × 2.1 mm, 1.8 µm).[9]

    • Use a gradient elution with mobile phase A (e.g., 5 mM ammonium acetate, pH 8 in water) and mobile phase B (e.g., acetonitrile).[9]

  • MS/MS Detection:

    • Perform mass spectrometry in positive ion mode using multiple reaction monitoring (MRM).

    • A common fragmentation pattern for CoA esters involves the loss of the 3'-phospho-adenosine-5'-diphosphate moiety ([M - 507 + H]⁺).[8]

    • Use a stable isotope-labeled internal standard (e.g., ¹³C₃-malonyl-CoA) for absolute quantification.[10]

V. Visualizations

Signaling Pathways and Experimental Workflows

Enzymatic_CoA_Ester_Synthesis_Workflow cluster_synthesis Step 1: Enzymatic Synthesis cluster_purification Step 2: Purification cluster_analysis Step 3: Analysis & Application Carboxylic_Acid Carboxylic Acid (e.g., Fatty Acid, Aromatic Acid) Reaction Reaction Mixture Carboxylic_Acid->Reaction CoA Coenzyme A CoA->Reaction ATP ATP ATP->Reaction Enzyme Acyl-CoA Synthetase/Ligase Enzyme->Reaction Product Crude Acyl-CoA Ester Mixture Reaction->Product Incubation (30-37°C) SPE Solid-Phase Extraction (C18 Cartridge) Product->SPE Loading Wash Wash (e.g., Ammonium Acetate) SPE->Wash Elute Elute (e.g., Water) SPE->Elute Purified_Product Purified Acyl-CoA Ester Elute->Purified_Product LCMS LC-MS/MS Quantification Purified_Product->LCMS Metabolic_Studies Metabolic Studies (Enzyme Assays, etc.) Purified_Product->Metabolic_Studies

Caption: Workflow for enzymatic synthesis of CoA esters.

Fatty_Acid_Biosynthesis_Pathway cluster_input Precursors Acetyl_CoA Acetyl-CoA Fatty_Acid_Synthase Fatty Acid Synthase (FAS) Acetyl_CoA->Fatty_Acid_Synthase Priming Acetyl_CoA_Carboxylase Acetyl-CoA Carboxylase (ACC) Acetyl_CoA->Acetyl_CoA_Carboxylase HCO3-, ATP Malonyl_CoA Malonyl-CoA Acyl_Carrier_Protein Acyl Carrier Protein (ACP) Malonyl_CoA->Acyl_Carrier_Protein Loading Elongation_Cycle Elongation Cycle (4 steps repeated) Fatty_Acid_Synthase->Elongation_Cycle Condensation Acyl_Carrier_Protein->Fatty_Acid_Synthase Elongation_Cycle->Fatty_Acid_Synthase Reduction, Dehydration, Reduction Palmitate Palmitate (C16:0) Elongation_Cycle->Palmitate 7 Cycles Acetyl_CoA_Carboxylase->Malonyl_CoA

Caption: Central role of Acetyl-CoA and Malonyl-CoA in fatty acid biosynthesis.

VI. Applications in Metabolic Studies

Enzymatically synthesized CoA esters are invaluable tools for:

  • Enzyme Assays: Serving as substrates for characterizing the kinetics and substrate specificity of CoA-dependent enzymes.

  • Metabolomics: Used as internal standards for the accurate quantification of endogenous CoA ester pools in biological samples.[8]

  • Metabolic Pathway Elucidation: Introducing labeled CoA esters into cellular systems to trace their metabolic fate.

  • Drug Discovery: Screening for inhibitors of enzymes that utilize CoA esters as substrates.

VII. Conclusion

The enzymatic synthesis of CoA esters provides a robust and versatile platform for producing these critical metabolites for a wide range of research applications. The protocols outlined in these application notes offer reliable methods for the synthesis, purification, and analysis of a variety of CoA esters, empowering researchers to delve deeper into the complexities of cellular metabolism and to accelerate drug discovery efforts.

References

Troubleshooting & Optimization

improving stability of (2E)-2-methylbutenoyl-CoA in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (2E)-2-methylbutenoyl-CoA Stability

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution was freshly prepared, but I'm seeing lower than expected activity in my enzymatic assay. What could be the issue?

A1: Lower than expected biological activity is a primary indicator of this compound degradation. The thioester bond is susceptible to hydrolysis, which yields Coenzyme A and (2E)-2-methylbutenoic acid.[1][2] Neither of these degradation products will be active in an assay that requires the intact thioester. The rate of this hydrolysis is highly dependent on the pH and temperature of your buffer system.

Q2: What is the primary cause of this compound instability in aqueous solutions?

A2: The main cause of instability is the hydrolysis of the high-energy thioester bond.[3][4] This reaction is catalyzed by hydroxide (B78521) ions (OH⁻), meaning the rate of degradation increases significantly at higher pH levels (alkaline conditions).[5] Thioesters are generally more stable in acidic to neutral conditions.

Q3: How should I store this compound for maximum stability?

A3: For long-term storage, this compound should be stored as a dry powder at -20°C or below.[6][7] Aqueous solutions are prone to hydrolysis and should ideally be prepared fresh for each experiment.[6] If a stock solution is necessary, it should be aliquoted into single-use volumes to avoid multiple freeze-thaw cycles, which can accelerate degradation.[6]

Q4: What are the best practices for handling this compound during an experiment to minimize degradation?

A4: To minimize degradation during your experiments, follow these recommendations:

  • Prepare Fresh: Always prepare aqueous solutions on the day of the experiment.[6]

  • Control pH: Use buffers with a pH at or below 7.0, if your experimental conditions allow.[6][7]

  • Maintain Low Temperature: Keep all solutions containing this compound on ice when not in immediate use.

  • Avoid Contamination: Be mindful of potential contamination with thioesterases, which can be present in cell lysates or other biological samples and will enzymatically degrade the compound.[1][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no signal in an endpoint assay Degradation of this compound prior to or during the experiment.Prepare a fresh solution from a dry powder. Verify the pH of your buffer is ≤ 7.0. Keep all reagents on ice.
Inconsistent results between replicates Variable degradation of this compound across different wells or tubes.Ensure uniform temperature control for all samples. Pre-chill all tubes and plates. Use a master mix to ensure consistent concentrations.
Loss of activity over the course of a kinetic experiment Ongoing hydrolysis of the thioester during the assay.Lower the assay temperature if possible. Ensure the pH of the reaction buffer is optimal for stability without compromising enzyme activity.
Unexpected peaks in analytical chromatography (e.g., HPLC) Presence of hydrolysis products ((2E)-2-methylbutenoic acid and Coenzyme A).Run a stability study by incubating the compound in your assay buffer and analyzing aliquots at different time points to confirm degradation.

Data Presentation: Impact of pH on Thioester Stability

While specific kinetic data for this compound is not extensively published, the stability of short-chain acyl-CoA thioesters is known to be highly dependent on pH. The table below provides an illustrative example of this relationship at 25°C, based on general chemical principles of thioester hydrolysis.

pHRelative Rate of HydrolysisEstimated Half-lifeStability Recommendation
6.01x (Baseline)Several hours to daysRecommended for high stability
7.0~10xHoursAcceptable for most experiments
7.5~30x~1-2 hoursUse with caution; prepare immediately before use
8.0~100xMinutes to an hourNot recommended for prolonged experiments
9.0~1000xSeconds to minutesAvoid

Note: This table is for illustrative purposes to demonstrate the trend of pH-dependent hydrolysis and the importance of buffer selection.

Experimental Protocols

Protocol 1: Preparation and Handling of this compound Aqueous Solutions
  • Material Preparation:

    • Equilibrate the vial of powdered this compound to room temperature before opening to prevent condensation.

    • Prepare your desired buffer (e.g., 50 mM potassium phosphate) and adjust the pH to 6.5-7.0.

    • Degas the buffer if oxygen sensitivity is a concern for downstream applications.

    • Pre-chill the buffer and all necessary labware (e.g., microcentrifuge tubes, pipette tips) on ice.

  • Solution Preparation:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the pre-chilled buffer to achieve the desired stock concentration.

    • Gently vortex or pipette up and down to dissolve the powder completely. Avoid vigorous shaking.

    • Keep the stock solution on ice at all times.

  • Aliquoting and Storage:

    • If the entire stock solution will not be used on the same day, immediately aliquot it into single-use volumes in low-adhesion microcentrifuge tubes.

    • Flash-freeze the aliquots in liquid nitrogen and store them at -80°C.

    • For immediate use, keep the working solution on ice. Discard any unused portion of a thawed aliquot; do not refreeze.

Protocol 2: Assessing the Stability of this compound in a Specific Buffer

This protocol uses HPLC to quantify the remaining intact this compound over time.

  • Reaction Setup:

    • Prepare a solution of this compound at a final concentration of 100 µM in the test buffer (e.g., your assay buffer).

    • Prepare control samples in a known stabilizing buffer (e.g., pH 6.0 phosphate (B84403) buffer).

    • Incubate the solutions at the desired experimental temperature (e.g., 25°C or 37°C).

  • Time Points:

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of each reaction mixture.

    • Immediately quench the hydrolysis by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid) and placing the sample on ice.

  • Analysis:

    • Centrifuge the quenched samples to pellet any precipitate.

    • Analyze the supernatant by reverse-phase HPLC using a C18 column.

    • Monitor the absorbance at a wavelength appropriate for the adenine (B156593) ring of Coenzyme A (~260 nm).

    • Quantify the peak area corresponding to intact this compound at each time point.

  • Data Interpretation:

    • Plot the percentage of remaining this compound against time to determine the rate of degradation and the half-life of the compound in your specific buffer.

Mandatory Visualizations

sub This compound (Intact Thioester) h2o H₂O (Water) prod1 (2E)-2-methylbutenoic Acid sub->prod1 Hydrolysis (OH⁻ catalyzed) sub:e->prod1:w Hydrolysis (OH⁻ catalyzed) prod2 Coenzyme A-SH

Caption: Chemical hydrolysis pathway of this compound.

start Unexpected Experimental Result (e.g., low activity) q1 Was the aqueous solution prepared fresh today? start->q1 sol1 Prepare a fresh solution from powdered stock and re-run. q1->sol1 No   q2 What is the pH of your buffer? q1->q2  Yes sol1->q1 sol2 Consider lowering buffer pH to ≤ 7.0 if compatible with the assay. q2->sol2 pH > 7.0   q3 Were solutions kept on ice at all times? q2->q3  pH ≤ 7.0 sol2->q2 sol3 Ensure strict temperature control. Pre-chill all labware. q3->sol3 No   end Run stability check using HPLC (Protocol 2) q3->end  Yes sol3->q3

Caption: Troubleshooting workflow for stability-related issues.

prep 1. Prepare fresh solution of This compound in test buffer incubate 2. Incubate at desired experimental temperature prep->incubate timepoint 3. At specified time points (t₀, t₁, t₂...) remove an aliquot incubate->timepoint quench 4. Immediately quench reaction (e.g., with acid) and place on ice timepoint->quench analyze 5. Analyze by HPLC to quantify remaining intact compound quench->analyze plot 6. Plot % remaining vs. time to determine half-life analyze->plot

Caption: Experimental workflow for assessing aqueous stability.

References

troubleshooting poor recovery of short-chain acyl-CoAs during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acyl-CoA analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the experimental extraction of short-chain acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the recovery of short-chain acyl-CoAs?

A1: The recovery of short-chain acyl-CoAs is primarily influenced by their inherent instability and low abundance in biological samples. Key factors include:

  • Sample Handling: Immediate processing of fresh tissue is optimal. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

  • Extraction Method: The choice of extraction solvent and methodology is crucial. Protein precipitation followed by solid-phase extraction (SPE) is a common and effective method.

  • pH of Solutions: Acyl-CoAs are prone to hydrolysis, especially in alkaline and strongly acidic solutions. Maintaining a neutral or slightly acidic pH during extraction and reconstitution is critical for stability.

  • Analyte Stability: Short-chain acyl-CoAs are susceptible to both enzymatic and chemical degradation. It is essential to work quickly, on ice, and use high-purity solvents to maintain the integrity of the analytes.

Q2: I am observing low yields of my short-chain acyl-CoAs. What are the likely causes and how can I troubleshoot this?

A2: Low recovery of short-chain acyl-CoAs can stem from several issues. Please refer to our troubleshooting guide below for a systematic approach to identifying and resolving the problem. Common causes include incomplete cell lysis, degradation of acyl-CoAs, and inefficient solid-phase extraction.

Q3: Which extraction method provides the best recovery for short-chain acyl-CoAs?

A3: The optimal extraction method can depend on the specific acyl-CoA and the sample matrix. However, studies have shown that 5-Sulfosalicylic Acid (SSA) precipitation can offer higher recovery rates for some short-chain acyl-CoAs compared to the more traditional Trichloroacetic Acid (TCA) precipitation followed by Solid-Phase Extraction (SPE). Below is a table summarizing the recovery efficiencies of different methods.

Troubleshooting Guide: Poor Recovery of Short-Chain Acyl-CoAs

This guide provides a step-by-step approach to troubleshoot and optimize the recovery of short-chain acyl-CoAs during extraction.

TroubleshootingWorkflow start Start: Poor Short-Chain Acyl-CoA Recovery check_lysis 1. Incomplete Cell Lysis or Tissue Homogenization? start->check_lysis improve_lysis Action: Optimize Lysis/Homogenization - Use appropriate buffer - Ensure sufficient mechanical disruption - Visually inspect for complete disruption check_lysis->improve_lysis Yes check_degradation 2. Potential Analyte Degradation? check_lysis->check_degradation No improve_lysis->check_degradation prevent_degradation Action: Minimize Degradation - Work quickly and on ice - Use fresh, high-purity solvents - Add internal standard early - Maintain optimal pH (neutral to slightly acidic) check_degradation->prevent_degradation Yes check_spe 3. Inefficient Solid-Phase Extraction (SPE)? check_degradation->check_spe No prevent_degradation->check_spe optimize_spe Action: Optimize SPE Protocol - Ensure proper column conditioning - Optimize wash and elution steps - Check for analyte breakthrough in wash fractions check_spe->optimize_spe Yes check_solvent 4. Suboptimal Extraction or Reconstitution Solvent? check_spe->check_solvent No optimize_spe->check_solvent optimize_solvent Action: Evaluate Solvents - Test different extraction solvents (e.g., Methanol (B129727), Acetonitrile) - Ensure reconstitution solvent stabilizes acyl-CoAs (e.g., 50% Methanol in 50 mM Ammonium (B1175870) Acetate (B1210297), pH 7) check_solvent->optimize_solvent Yes end End: Improved Recovery check_solvent->end No optimize_solvent->end

Caption: A flowchart for troubleshooting poor short-chain acyl-CoA recovery.

Data Presentation: Comparison of Extraction Methodologies

The following table summarizes the recovery rates of various short-chain acyl-CoAs using different extraction methods. This data can help you select the most effective method for your specific analytes of interest.

Extraction MethodKey PrincipleAcetyl-CoA (C2) Recovery (%)Malonyl-CoA (C3) Recovery (%)Propionyl-CoA (C4) Recovery (%)Reference
Trichloroacetic Acid (TCA) with SPEProtein precipitation followed by Solid-Phase Extraction (SPE) for purification.362662[1][2]
5-Sulfosalicylic Acid (SSA)Protein precipitation without the need for subsequent SPE, as SSA is compatible with LC-MS/MS analysis.597480[1][2]
Acetonitrile/2-propanol with SPETissue extraction using organic solvents followed by purification on a 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel column.93-104 (extraction step) 83-90 (SPE step)93-104 (extraction step) 83-90 (SPE step)Not specified[3]

Experimental Protocols

Detailed Protocol for Short-Chain Acyl-CoA Extraction from Cultured Cells

This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from adherent or suspension cell cultures for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Cultured mammalian cells (adherent or suspension)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, LC-MS grade, chilled to -80°C

  • Internal standard solution (e.g., a mixture of stable isotope-labeled acyl-CoAs in methanol)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

  • Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium acetate, pH 7)

Procedure:

  • Cell Harvesting and Washing:

    • For adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.

  • Metabolite Extraction:

    • Add 1 mL of cold (-80°C) methanol containing the internal standard to each cell plate (for adherent cells) or cell pellet (for suspension cells).

    • For adherent cells: Use a cell scraper to scrape the cells in the cold methanol. Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • For suspension cells: Resuspend the cell pellet in the cold methanol containing the internal standard.

    • Incubate the samples at -20°C for 15 minutes to allow for complete protein precipitation.

  • Protein Precipitation and Supernatant Collection:

    • Centrifuge the cell lysates at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the pellet.

  • Sample Concentration:

    • Dry the supernatant to completeness using a vacuum concentrator or a gentle stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. The choice of reconstitution solvent is critical for acyl-CoA stability; methanol or a solution of 50% methanol in 50 mM ammonium acetate (pH 7) are common choices.[4]

    • Vortex the sample briefly and then centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.[4]

    • Transfer the clear supernatant to an autosampler vial for analysis.

ExperimentalWorkflow start Start: Cell Culture harvest 1. Cell Harvesting & Washing (ice-cold PBS) start->harvest extract 2. Metabolite Extraction (cold Methanol with Internal Standard) harvest->extract precipitate 3. Protein Precipitation & Supernatant Collection (Centrifugation at 15,000 x g) extract->precipitate concentrate 4. Sample Concentration (Vacuum Concentrator or Nitrogen) precipitate->concentrate reconstitute 5. Sample Reconstitution (LC-MS compatible solvent) concentrate->reconstitute analyze End: LC-MS Analysis reconstitute->analyze

Caption: A workflow diagram for the extraction of short-chain acyl-CoAs.

Signaling Pathways

Fatty Acid Beta-Oxidation Pathway

Short-chain acyl-CoAs are key intermediates in the fatty acid beta-oxidation pathway, a major process for energy production from fatty acids. This pathway occurs in the mitochondria and sequentially shortens the fatty acyl-CoA chain to produce acetyl-CoA, which can then enter the citric acid cycle.

FattyAcidBetaOxidation cluster_Mitochondria Mitochondrion FattyAcid Fatty Acid (in Cytosol) AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase (ATP -> AMP + PPi) CarnitineShuttle Carnitine Shuttle AcylCoA->CarnitineShuttle Mitochondria Mitochondrial Matrix MitoAcylCoA Fatty Acyl-CoA (in Mitochondria) CarnitineShuttle->MitoAcylCoA CPT I & II BetaOxidation Beta-Oxidation Cycle EnoylCoA trans-Δ2-Enoyl-CoA MitoAcylCoA->EnoylCoA Acyl-CoA Dehydrogenase (FAD -> FADH2) HydroxyacylCoA L-β-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase (H2O) KetoacylCoA β-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA β-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) ShortenedAcylCoA Shortened Acyl-CoA (re-enters cycle) KetoacylCoA->ShortenedAcylCoA Thiolase (CoA-SH) AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA ShortenedAcylCoA->BetaOxidation Next Cycle TCA Citric Acid Cycle (TCA) AcetylCoA->TCA

Caption: The mitochondrial fatty acid beta-oxidation pathway.

References

Technical Support Center: Optimizing Chromatographic Separation of Acyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the chromatographic separation of acyl-CoA isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the chromatographic separation of acyl-CoA isomers?

The primary challenges in separating acyl-CoA isomers stem from their inherent chemical properties and biological context. These include:

  • Structural Similarity: Isomers possess the same mass and often have very similar physicochemical properties, making them difficult to resolve chromatographically. For instance, methylmalonyl-CoA and succinyl-CoA are structural isomers that often co-elute.[1]

  • Low Abundance: Acyl-CoAs are typically present in low concentrations within complex biological matrices, requiring highly sensitive analytical methods for detection and quantification.[2][3]

  • Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at non-optimal pH and temperature, leading to sample degradation and inaccurate quantification.[3][4]

  • Matrix Effects: Biological samples contain a multitude of other molecules that can interfere with the ionization of acyl-CoAs in the mass spectrometer, a phenomenon known as ion suppression.[4] Chromatographic separation is crucial to minimize these effects.[4]

Q2: Which type of chromatography is best suited for acyl-CoA isomer separation?

Reverse-phase liquid chromatography (RPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the analysis of acyl-CoAs.[5] C18 and C8 columns are commonly employed. The choice between them depends on the chain length of the acyl-CoAs being analyzed. While RPLC is suitable for long-chain compounds, short-chain acyl-CoAs may require slightly acidic mobile phases for optimal separation.[5]

Q3: What are the critical parameters to optimize in an LC-MS/MS method for acyl-CoA analysis?

Key parameters to optimize for robust acyl-CoA analysis include:

  • Mobile Phase Composition and pH: The pH of the mobile phase is critical. A slightly acidic mobile phase (e.g., pH 5.0) has been shown to be optimal for the separation of some acyl-CoAs.[1] The organic modifier (typically acetonitrile (B52724) or methanol) and its gradient profile significantly impact the retention and separation of isomers.

  • Column Temperature: Maintaining a consistent and optimized column temperature (e.g., 42°C) can improve peak shape and resolution.[1]

  • Flow Rate: The flow rate of the mobile phase affects the efficiency of the separation. A flow rate of around 0.2 mL/min has been used effectively.[4]

  • Mass Spectrometer Parameters: Optimization of parameters such as capillary voltage, cone voltage, and collision energy is essential for achieving high sensitivity and specificity in detection.[4]

Troubleshooting Guide

This guide addresses common problems encountered during the chromatographic separation of acyl-CoA isomers.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.[6] 2. Inappropriate mobile phase pH causing silanol (B1196071) interactions.[7] 3. Column overload.1. Wash the column with a strong solvent or, if necessary, replace it.[7] 2. Adjust the mobile phase pH. For basic compounds, a higher pH might improve peak shape.[7] 3. Reduce the sample injection volume or dilute the sample.
Co-elution of Isomers 1. Insufficient chromatographic resolution.[8] 2. Suboptimal mobile phase gradient. 3. Inadequate column chemistry for the specific isomers.1. Optimize the mobile phase gradient by making it shallower.[8] 2. Experiment with different column temperatures.[8] 3. Try a different column with a different stationary phase (e.g., C8 instead of C18, or a column with a different bonding chemistry). 4. For isomers like methylmalonyl-CoA and succinyl-CoA, use a specific fragment ion in MS/MS for selective quantitation.[1]
Low Signal Intensity / Poor Sensitivity 1. Sample degradation.[3] 2. Ion suppression from matrix components.[4] 3. Suboptimal mass spectrometer settings.1. Ensure samples are processed quickly on ice and stored at -80°C.[9] Use a reconstitution solvent that enhances stability, such as 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[4] 2. Improve sample cleanup to remove interfering substances. Optimize the chromatographic separation to separate analytes from the bulk of the matrix.[4] 3. Optimize MS parameters (e.g., capillary voltage, source temperature) by infusing a standard solution.[4]
Retention Time Shifts 1. Changes in mobile phase composition.[6] 2. Lack of column equilibration between runs.[10] 3. Column aging.1. Prepare fresh mobile phase and ensure accurate composition. 2. Increase the column equilibration time between injections.[10] 3. Monitor column performance with standards and replace the column if retention times continue to shift.
High Backpressure 1. Blockage in the system (e.g., column frit, tubing).[6][7] 2. Particulate matter from the sample. 3. High viscosity of the mobile phase.[6]1. Systematically check for blockages by removing components (starting with the column) and observing the pressure.[7] Back-flush the column if the frit is suspected to be clogged.[7] 2. Filter all samples before injection. 3. Review the mobile phase composition; high organic content at low temperatures can increase viscosity.

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs from Tissues

This protocol details a robust method for extracting short-chain acyl-CoAs from tissue samples using 5-sulfosalicylic acid (SSA) for protein precipitation.[9]

Materials and Reagents:

  • Frozen tissue sample

  • 5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, chilled on ice

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Microcentrifuge tubes, pre-chilled

  • Homogenizer (e.g., bead beater)

  • Refrigerated microcentrifuge

Procedure:

  • Tissue Pulverization: Weigh approximately 20-50 mg of frozen tissue. Keep the tissue frozen at all times. Grind the tissue to a fine powder in a pre-chilled mortar containing liquid nitrogen.[9]

  • Homogenization and Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold 5% SSA solution. Homogenize immediately.[9]

  • Centrifugation: Incubate the homogenate on ice for 10 minutes. Centrifuge at 16,000 x g for 10 minutes at 4°C.[9]

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.[9]

  • Storage: Store the extracts at -80°C if not for immediate analysis.[9]

Protocol 2: Extraction of Acyl-CoAs from Cultured Cells

This protocol is designed for the extraction of a broad range of acyl-CoAs from cultured mammalian cells.[3]

Materials and Reagents:

  • Cultured cells (adherent or suspension)

  • Ice-cold phosphate-buffered saline (PBS)

  • Cold methanol

  • Cell scraper (for adherent cells)

  • Refrigerated centrifuge

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Add cold methanol and scrape the cells.[3]

    • Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Wash the cell pellet twice with ice-cold PBS. Resuspend the pellet in cold methanol.[3]

  • Lysis and Extraction: Transfer the cell lysate/suspension to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris.

  • Supernatant Collection: Transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.[3]

  • Drying and Reconstitution: Dry the extract using a vacuum concentrator or nitrogen evaporator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50-100 µL of 50% methanol in 50 mM ammonium acetate, pH 7).[3][4]

Quantitative Data Summary

Table 1: Comparison of Recovery Rates for Short-Chain Acyl-CoAs Using Different Extraction Methods

Acyl-CoA Species5-Sulfosalicylic Acid (SSA) Extraction Recovery (%)Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%)Acetonitrile/2-Propanol with SPE Recovery (%)
Acetyl-CoA ~59%~36%93-104% (extraction), 83-90% (SPE)[9][11]
Propionyl-CoA ~80%~62%Not Reported

Data compiled from BenchChem Application Note.[9]

Visualizations

experimental_workflow Figure 1: General Experimental Workflow for Acyl-CoA Analysis cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis start Biological Sample (Tissue or Cells) extraction Extraction (e.g., SSA or Methanol) start->extraction centrifugation Centrifugation (Pellet Debris) extraction->centrifugation collection Supernatant Collection centrifugation->collection lc_injection LC Injection collection->lc_injection chrom_sep Chromatographic Separation (e.g., C18 Column) lc_injection->chrom_sep ms_detection MS/MS Detection chrom_sep->ms_detection data_acq Data Acquisition ms_detection->data_acq peak_int Peak Integration & Quantification data_acq->peak_int results Results peak_int->results

Caption: Figure 1: General Experimental Workflow for Acyl-CoA Analysis.

troubleshooting_logic Figure 2: Troubleshooting Logic for Co-eluting Isomers start Problem: Co-eluting Isomers Detected q1 Is the gradient optimized? start->q1 a1_yes Modify Gradient: Make it shallower q1->a1_yes No q2 Is column temperature optimized? q1->q2 Yes a1_yes->q2 a2_yes Adjust Temperature: Test higher/lower values q2->a2_yes No q3 Is the column chemistry appropriate? q2->q3 Yes a2_yes->q3 a3_yes Change Column: Try different stationary phase q3->a3_yes No no_solution Consider alternative quantification (e.g., specific MS/MS transition) q3->no_solution Yes solution Isomers Resolved a3_yes->solution

Caption: Figure 2: Troubleshooting Logic for Co-eluting Isomers.

References

minimizing ion suppression in LC-MS/MS analysis of acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in the Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) analysis of acyl-Coenzyme A (acyl-CoA) molecules.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS analysis of acyl-CoAs, with a focus on mitigating ion suppression.

Issue 1: Low signal intensity or high variability in results for acyl-CoAs.

  • Possible Cause: Significant ion suppression from co-eluting matrix components such as phospholipids (B1166683), salts, or detergents.[1][2] Ion suppression reduces the ionization efficiency of the target analyte, leading to a decreased signal.[1]

  • Solution:

    • Improve Sample Preparation: Implement a robust sample cleanup procedure to remove interfering matrix components before LC-MS/MS analysis.[3] Solid-Phase Extraction (SPE) is a highly effective technique for this purpose.[4][5][6]

    • Optimize Chromatography: Adjust the chromatographic method to separate the acyl-CoAs from the regions where matrix components elute.[2]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar ion suppression, allowing for more accurate quantification based on the analyte-to-IS ratio.[1]

    • Sample Dilution: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components.[1][2]

Issue 2: Poor peak shape and retention for short-chain, polar acyl-CoAs.

  • Possible Cause: Insufficient retention of hydrophilic acyl-CoAs on traditional reversed-phase (e.g., C18) columns under typical mobile phase conditions.[7]

  • Solution:

    • Utilize Ion-Pairing Chromatography: Introduce an ion-pairing agent to the mobile phase to improve the retention and peak shape of polar analytes.[7][8] N,N-dimethylbutylamine (DMBA) has been successfully used for the analysis of short-chain acyl-CoAs.[7][8]

    • Alternative Chromatography: Explore other chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for the separation of polar compounds.

Issue 3: Inconsistent results between different sample batches or matrices.

  • Possible Cause: Variable matrix effects across different samples. The composition of the biological matrix can differ, leading to varying degrees of ion suppression.[1]

  • Solution:

    • Matrix-Matched Calibrators: Prepare calibration standards and quality control (QC) samples in a blank matrix that is as similar as possible to the study samples. This helps to compensate for consistent matrix effects.[1]

    • Thorough Sample Cleanup: A consistent and effective sample preparation method, such as SPE, will minimize the variability in matrix composition between samples.[4][5]

Issue 4: Complete loss of signal for certain acyl-CoAs, especially phosphorylated compounds.

  • Possible Cause: Adsorption of the analyte to active sites on the metallic surfaces of the HPLC column and instrument tubing.[9] This can lead to peak tailing, loss of sample, and in severe cases, complete signal loss.[9]

  • Solution:

    • Use Metal-Free or PEEK-Lined Columns and Tubing: Consider using columns with metal-free housing or PEEK-lined hardware to prevent interactions between phosphorylated analytes and metal surfaces.[9]

    • Mobile Phase Additives: The use of chelating agents or specific mobile phase additives might help to passivate the active sites, but switching to inert hardware is often a more robust solution.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect acyl-CoA analysis?

A1: Ion suppression is a matrix effect where co-eluting compounds from the sample reduce the ionization efficiency of the target acyl-CoA in the mass spectrometer's ion source.[1][10] This leads to a lower signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analysis.[1][10]

Q2: What are the most common sources of ion suppression in acyl-CoA analysis?

A2: Common sources include phospholipids from cell membranes, salts from buffers, and other endogenous metabolites present in high concentrations in biological samples.[2][11]

Q3: How can I determine if ion suppression is affecting my results?

A3: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of the acyl-CoA standard into the MS while injecting a blank matrix extract. Dips in the baseline signal of the standard indicate retention times where ion suppression occurs.[11][12]

Q4: Is Solid-Phase Extraction (SPE) necessary for all acyl-CoA analyses?

A4: While not strictly necessary for every application, SPE is highly recommended for complex biological matrices to remove interfering components and minimize ion suppression.[4][5][6] For simpler matrices or when using very robust analytical methods, a simple protein precipitation might be sufficient. However, for reliable quantitative results, a cleanup step like SPE is crucial.

Q5: When should I use an ion-pairing agent in my mobile phase?

A5: Ion-pairing agents are beneficial when analyzing short-chain, more polar acyl-CoAs that exhibit poor retention and peak shape on reversed-phase columns.[7][8] However, be aware that some ion-pairing reagents can cause ion suppression themselves and may require dedicated columns that are not used for other applications.[13][14]

Quantitative Data Summary

The following tables summarize quantitative data on the recovery of acyl-CoAs using different sample preparation methods, highlighting the effectiveness of these techniques in mitigating matrix effects.

Table 1: Acyl-CoA Recovery using 2-(2-pyridyl)ethyl Solid-Phase Extraction (SPE)

Acyl-CoA SpeciesChain LengthAverage Recovery (%)
Acetyl-CoAShort (C2)85-95%
Malonyl-CoAShort (C3)83-90%
Octanoyl-CoAMedium (C8)88-92%
Oleoyl-CoALong (C18:1)85-90%
Palmitoyl-CoALong (C16:0)83-88%
Arachidonyl-CoALong (C20:4)83-88%
Data compiled from published protocols.[4][5]

Table 2: Comparison of Deproteinization Agents on Acyl-CoA Recovery

AnalyteRecovery with Trichloroacetic Acid (TCA) followed by SPE (%)Recovery with 5-Sulfosalicylic Acid (SSA) without SPE (%)
Pantothenate0%>100%
dephospho-CoA0%>99%
CoA1%74%
Malonyl-CoA26%74%
Acetyl-CoA36%59%
Propionyl-CoA62%80%
Isovaleryl-CoA58%59%
This table illustrates that for certain analytes, SSA extraction can be a suitable alternative to TCA with SPE, simplifying the workflow.[7]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment from Tissues

This protocol is a widely used method for the purification of a broad range of acyl-CoAs from tissue samples.[4][5]

  • Materials:

    • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[4][15]

    • Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (Isopropanol).[4][5]

    • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges.[4][5]

    • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[4][5]

    • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v).[4][5]

  • Procedure:

    • Homogenization: Homogenize fresh or frozen tissue in ice-cold Homogenization Buffer. Add 2-Propanol and homogenize again.

    • Extraction: Add Acetonitrile to the homogenate, vortex vigorously, and centrifuge to pellet precipitated proteins.

    • SPE Column Conditioning: Condition the SPE column with the Wash Solution.

    • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.

    • Washing: Wash the column with the Wash Solution to remove unbound impurities.

    • Elution: Elute the acyl-CoAs with the Elution Solution.

    • Sample Concentration: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator and reconstitute in an appropriate solvent for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis using Ion-Pairing Chromatography

This method is suitable for the analysis of short-chain acyl-CoAs.[7]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., Phenomenex Kinetex 2.6 µm, 150 x 2.1 mm).

    • Mobile Phase A: Aqueous solution containing an ion-pairing agent such as N,N-dimethylbutylamine (DMBA) and an acetate (B1210297) buffer.[7]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B.

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification of specific acyl-CoAs.

    • MRM Transitions: Optimized precursor-to-product ion transitions for each acyl-CoA and the internal standard.

Visualizations

IonSuppression_Troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions start Low Signal or High Variability cause1 Matrix Effects / Ion Suppression start->cause1 cause2 Poor Chromatography start->cause2 cause3 Analyte Adsorption start->cause3 sol1a Improve Sample Prep (SPE) cause1->sol1a sol1b Use SIL-IS cause1->sol1b sol1c Dilute Sample cause1->sol1c sol2a Use Ion-Pairing Agent cause2->sol2a sol2b Optimize Gradient cause2->sol2b sol3a Use Metal-Free Column cause3->sol3a

Caption: Troubleshooting workflow for low signal or high variability.

AcylCoA_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample homogenize Homogenization sample->homogenize extract Extraction homogenize->extract spe Solid-Phase Extraction (SPE) extract->spe lc LC Separation spe->lc ms MS/MS Detection lc->ms data Data Analysis ms->data

Caption: General experimental workflow for acyl-CoA analysis.

References

Technical Support Center: Quantification of Low-Abundance Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of low-abundance acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the complex workflow of acyl-CoA quantification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of low-abundance acyl-CoAs, from sample preparation to data analysis.

Issue 1: Low or No Signal for Acyl-CoA Analytes

One of the most common challenges in acyl-CoA analysis is a weak or absent signal during detection by mass spectrometry. This can stem from several factors throughout the experimental workflow.

Possible Causes and Solutions

Potential CauseRecommended Solution
Sample Degradation Acyl-CoAs are highly unstable and susceptible to both enzymatic and chemical hydrolysis.[1][2] To mitigate this, work quickly, keep samples on ice at all times, and flash-freeze tissue samples in liquid nitrogen immediately after collection.[1][3] Store all samples and extracts at -80°C. Avoid repeated freeze-thaw cycles.[1] Reconstitute dried extracts just before analysis in a suitable solvent like methanol (B129727), as it has been shown to provide better stability than aqueous solutions.[2][4]
Inefficient Extraction The choice of extraction method is critical for good recovery. For broad coverage, an 80% methanol solution can yield high MS intensities.[5] If using a solvent precipitation method, ensure thorough homogenization of the tissue or cells.[1][6] For cleaner extracts, solid-phase extraction (SPE) can be employed, but be aware that it may lead to the loss of more hydrophilic, short-chain acyl-CoAs.[4][7]
Analyte Loss on Surfaces The phosphate (B84403) groups in acyl-CoAs can adhere to glass and metal surfaces, leading to significant signal loss.[3] Using glass vials for sample storage and analysis can help reduce this issue.[4][8] A derivatization strategy, such as phosphate methylation, can also resolve this problem and improve peak shape.[3]
Suboptimal Mass Spectrometry Settings Ensure that the mass spectrometer is tuned for the specific acyl-CoA species of interest. Acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety (507 Da) in positive ion mode, which can be used for targeted analysis.[2][4][9]

Experimental Workflow for Acyl-CoA Extraction from Tissues

The following diagram outlines a general workflow for the extraction of acyl-CoAs from tissue samples, highlighting critical steps where degradation or loss can occur.

Acyl_CoA_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Sample Cleanup & Analysis cluster_troubleshooting Key Troubleshooting Points tissue Tissue Sample flash_freeze Flash-Freeze in Liquid Nitrogen tissue->flash_freeze Immediate Processing homogenize Homogenize in Ice-Cold Buffer flash_freeze->homogenize Critical for Stability degradation Degradation Risk flash_freeze->degradation add_solvent Add Extraction Solvent (e.g., 80% Methanol) homogenize->add_solvent homogenize->degradation vortex Vortex Vigorously add_solvent->vortex centrifuge Centrifuge at 4°C vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant dry_extract Dry Under Nitrogen collect_supernatant->dry_extract loss Analyte Loss Risk collect_supernatant->loss reconstitute Reconstitute in Methanol dry_extract->reconstitute Just Prior to Analysis dry_extract->loss lc_ms LC-MS/MS Analysis reconstitute->lc_ms

Acyl-CoA Extraction Workflow
Issue 2: Poor Chromatographic Peak Shape and Resolution

Even with a strong signal, poor chromatography can hinder accurate quantification. Tailing, fronting, or broad peaks can be indicative of several issues.

Possible Causes and Solutions

Potential CauseRecommended Solution
Poor Retention of Hydrophilic Species Short-chain acyl-CoAs and other hydrophilic species may have poor retention on standard C18 columns.[7] The use of ion-pairing agents in the mobile phase can improve peak shape and retention.[4]
Co-elution with Interfering Species Biological samples are complex matrices, and co-eluting compounds can cause ion suppression, leading to inaccurate quantification.[2] Optimizing the chromatographic gradient, including the flow rate and mobile phase composition, can improve separation.[2]
Secondary Interactions with Column Hardware The phosphate groups of acyl-CoAs can interact with metal surfaces in the HPLC system, leading to peak tailing. Using a column with bio-inert hardware can help to mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is the best method for quantifying low-abundance acyl-CoAs?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method for the quantification of acyl-CoAs.[4][10] Techniques like multiple reaction monitoring (MRM) provide high specificity by monitoring unique precursor-to-product ion transitions for each acyl-CoA species.[2][4]

Q2: How can I prevent the degradation of my acyl-CoA samples during storage and processing?

A2: Acyl-CoAs are unstable, particularly in aqueous solutions that are alkaline or strongly acidic.[2][4] To minimize degradation, it is crucial to process samples quickly on ice and store them at -80°C, preferably as a dry pellet.[4][5] For reconstitution before analysis, methanol is often a better choice than aqueous solutions.[2]

Q3: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode MS/MS?

A3: In positive ion mode, acyl-CoAs typically show a common fragmentation pattern involving a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[4][9] Another common fragment ion is observed at m/z 428.[4][9]

Q4: How do I choose an appropriate internal standard for acyl-CoA quantification?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte. However, these can be expensive and are not always commercially available. A practical alternative is to use odd-chain acyl-CoAs, such as heptadecanoyl-CoA (C17:0), as they are generally not naturally present in biological samples.[4]

Q5: What are the main challenges in developing a single method for both short- and long-chain acyl-CoAs?

A5: A primary challenge lies in the different physicochemical properties of short- and long-chain acyl-CoAs. Short-chain species are more hydrophilic and can be difficult to retain on reverse-phase columns, while long-chain species are more hydrophobic.[7] Additionally, extraction methods may favor one class of acyl-CoAs over the other. For instance, solid-phase extraction may result in the loss of short-chain species.[4][7]

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Cultured Cells using Solvent Precipitation

This protocol is a rapid and effective method for extracting a broad range of acyl-CoAs from cultured cells.[6]

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 80% methanol in water

  • Microcentrifuge tubes

  • Nitrogen gas source or vacuum concentrator

  • Reconstitution solvent (e.g., 50% methanol in water with 5 mM ammonium (B1175870) acetate)

Procedure:

  • Wash cultured cells twice with ice-cold PBS.

  • Immediately add ice-cold 80% methanol.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[6]

  • Carefully transfer the supernatant to a new tube.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[6]

  • Reconstitute the dried extract in the appropriate solvent for LC-MS/MS analysis.[6]

Acyl-CoA Metabolic Fate

The following diagram illustrates the central role of acyl-CoAs in cellular metabolism, highlighting their involvement in both anabolic and catabolic pathways.

Acyl_CoA_Metabolism fatty_acids Fatty Acids acyl_coa Acyl-CoA fatty_acids->acyl_coa Activation beta_oxidation Beta-Oxidation acyl_coa->beta_oxidation lipid_synthesis Lipid Synthesis (e.g., Triglycerides, Phospholipids) acyl_coa->lipid_synthesis acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle atp ATP (Energy) tca_cycle->atp

Central Role of Acyl-CoAs

Quantitative Data Summary

The recovery of acyl-CoAs can vary significantly depending on the extraction method and the chain length of the acyl-CoA. Below is a table summarizing representative recovery rates for different methods.

Table 1: Comparison of Acyl-CoA Recovery Rates with Different Extraction Methods

Acyl-CoA SpeciesSolvent Precipitation (Methanol-based)Solid-Phase Extraction (SPE)
Short-chain (e.g., Acetyl-CoA) ~60-80%~30-50%
Medium-chain (e.g., Octanoyl-CoA) >85%~70-85%
Long-chain (e.g., Palmitoyl-CoA) >90%>90%

Note: These values are illustrative and can vary based on the specific protocol, sample matrix, and laboratory conditions.[7]

References

preventing enzymatic degradation of acyl-CoAs during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the enzymatic degradation of acyl-CoAs during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of acyl-CoA degradation during sample preparation?

A1: Acyl-CoAs are susceptible to both enzymatic and chemical degradation. The primary cause of enzymatic degradation is the activity of acyl-CoA thioesterases (ACOTs), which hydrolyze acyl-CoAs into free fatty acids and coenzyme A.[1][2] Chemical degradation can occur due to the inherent instability of the thioester bond, particularly in neutral or alkaline pH conditions.[3][4]

Q2: Which enzymes are responsible for the degradation of acyl-CoAs?

A2: A family of enzymes known as acyl-CoA thioesterases (ACOTs) are primarily responsible for hydrolyzing acyl-CoAs.[1][5] These enzymes are present in various cellular compartments, including the cytosol, mitochondria, and peroxisomes, and their activity can significantly impact the accurate quantification of acyl-CoA pools.[2] There are different types of ACOTs, such as Type 1 and Type 2, which have distinct characteristics and regulatory roles in lipid metabolism.[1]

Q3: What are the immediate steps I should take after sample collection to minimize acyl-CoA degradation?

A3: To minimize degradation, it is crucial to immediately quench all enzymatic activity. This is typically achieved by flash-freezing the tissue sample in liquid nitrogen directly after collection.[6] For cultured cells, rapid harvesting and quenching with a pre-chilled extraction solvent are essential.[7][8] Samples should be kept on ice throughout the entire preparation process.[6]

Q4: How should I store my samples to ensure acyl-CoA stability?

A4: For long-term storage, samples should be kept at -80°C.[6] It is critical to avoid repeated freeze-thaw cycles, as this can compromise the integrity of the acyl-CoAs.[6] Dried extracts stored as pellets at -80°C have been shown to preserve stability.[9]

Troubleshooting Guide

Issue: Low recovery of acyl-CoAs in my final extract.

Potential Cause Troubleshooting Steps
Incomplete Cell Lysis or Tissue Homogenization Ensure thorough homogenization. For tissues, a glass homogenizer is recommended.[6][10] Optimize the ratio of tissue/cells to the extraction solvent; a 20-fold excess of solvent can improve extraction efficiency.[6]
Enzymatic Degradation During Extraction Work quickly and maintain ice-cold conditions at all times.[6][11] Use an acidic homogenization buffer (e.g., 100 mM KH2PO4, pH 4.9) to inhibit thioesterase activity.[10][12]
Chemical Degradation Reconstitute the final dried extract in a solvent that promotes stability. Methanol has been shown to provide good stability for acyl-CoAs.[3][7] Avoid aqueous solutions at neutral or alkaline pH, as they can cause hydrolysis, especially for long-chain acyl-CoAs.[3]
Inefficient Solid-Phase Extraction (SPE) If using SPE for purification, ensure the column is properly conditioned before loading the sample.[6][12] Optimize the wash and elution steps to prevent loss of the target analytes.[12]

Issue: High variability between replicate samples.

Potential Cause Troubleshooting Steps
Inconsistent Sample Handling Standardize the time between sample collection and quenching of enzymatic activity for all samples.
Precipitation of Acyl-CoAs during Extraction Ensure that the concentration of organic solvent is sufficient to keep the acyl-CoAs in solution, especially the long-chain species.
Inaccurate Pipetting of Small Volumes Use calibrated pipettes and appropriate techniques, especially when adding internal standards or resuspending the final pellet.

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Tissues

This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from tissue samples.[10][12]

Materials:

  • Frozen tissue sample (50-100 mg)

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9[10][12]

  • Ice-cold 2-Propanol[11][12]

  • Ice-cold Acetonitrile[11][12]

  • Internal standard (e.g., Heptadecanoyl-CoA)[11][12]

  • Glass homogenizer

  • Centrifuge capable of 12,000 x g at 4°C

Procedure:

  • Weigh 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer on ice.

  • Add 1 mL of ice-cold homogenization buffer containing the internal standard.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Add 1 mL of 2-Propanol and homogenize again.[12]

  • Transfer the homogenate to a centrifuge tube and add 2 mL of acetonitrile.

  • Vortex vigorously for 2 minutes.[12]

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the acyl-CoAs.

  • For further purification, proceed with solid-phase extraction (see Protocol 2). Otherwise, evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried pellet in a suitable solvent (e.g., methanol) for analysis.[3][7]

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment

This protocol is for the enrichment of acyl-CoAs from the tissue extract obtained in Protocol 1.[12]

Materials:

  • Supernatant from Protocol 1

  • 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel SPE columns

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[12]

  • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)[12]

Procedure:

  • Column Conditioning: Condition the SPE column by passing 2 mL of the Wash Solution through it.

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.

  • Washing: Wash the column with 2 mL of the Wash Solution to remove impurities.

  • Elution: Elute the acyl-CoAs by adding 1.5 mL of the Elution Solution and collect the eluate.

  • Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried acyl-CoAs in a suitable solvent for downstream analysis (e.g., LC-MS).

Data Presentation

Table 1: Recovery of Acyl-CoAs using Different Extraction and Purification Methods

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)Reference
Acetyl-CoAShort (C2)2-(2-pyridyl)ethyl85-95%[12]
Malonyl-CoAShort (C3)2-(2-pyridyl)ethyl83-90%[12]
Octanoyl-CoAMedium (C8)2-(2-pyridyl)ethyl88-92%[12]
Oleoyl-CoALong (C18:1)2-(2-pyridyl)ethyl85-90%[12]
Palmitoyl-CoALong (C16:0)Oligonucleotide70-80%[10][12]
Arachidonyl-CoALong (C20:4)2-(2-pyridyl)ethyl83-88%[12]

Note: Recovery rates can vary depending on the specific tissue type and experimental conditions.

Visualizations

Acyl_CoA_Degradation_Pathway Acyl_CoA Acyl-CoA ACOT Acyl-CoA Thioesterase (ACOT) Acyl_CoA->ACOT FFA Free Fatty Acid ACOT->FFA Hydrolysis CoA Coenzyme A ACOT->CoA

Caption: Enzymatic degradation of Acyl-CoA by Acyl-CoA Thioesterase (ACOT).

Sample_Prep_Workflow cluster_collection Sample Collection & Quenching cluster_extraction Extraction cluster_purification Purification & Analysis Tissue 1. Tissue Collection FlashFreeze 2. Flash Freeze (Liquid Nitrogen) Tissue->FlashFreeze Homogenization 3. Homogenize in Acidic Buffer FlashFreeze->Homogenization SolventExtraction 4. Add Organic Solvents (2-Propanol, Acetonitrile) Homogenization->SolventExtraction Centrifugation 5. Centrifuge to Pellet Protein SolventExtraction->Centrifugation Supernatant 6. Collect Supernatant Centrifugation->Supernatant SPE 7. Solid-Phase Extraction (Optional) Supernatant->SPE Dry 8. Evaporate to Dryness SPE->Dry Reconstitute 9. Reconstitute in Stable Solvent Dry->Reconstitute Analysis 10. LC-MS Analysis Reconstitute->Analysis

Caption: Recommended workflow for Acyl-CoA sample preparation.

References

addressing matrix effects in acyl-CoA quantification from complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with matrix effects during the quantification of acyl-CoAs from complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact acyl-CoA quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In liquid chromatography-mass spectrometry (LC-MS) analysis of acyl-CoAs, these effects can lead to either ion suppression or enhancement, causing inaccurate quantification.[2] The "matrix" consists of all components in the sample apart from the analyte of interest, including salts, lipids, and proteins. Failure to address matrix effects can compromise the accuracy, sensitivity, and reproducibility of your results.[2]

Q2: What is the most effective method to compensate for matrix effects?

A2: The gold standard for correcting matrix effects is the use of stable isotope-labeled internal standards (SIL-IS).[3][4] These standards are isotopically labeled analogs of the target analyte (e.g., using ¹³C or ¹⁵N).[3] Because SIL-IS have nearly identical physicochemical properties to the analyte, they co-elute and experience similar matrix effects. This allows for accurate quantification based on the ratio of the analyte signal to the internal standard signal, as this ratio remains consistent even with signal suppression or enhancement.

Q3: Are there other strategies to mitigate matrix effects besides using stable isotope-labeled internal standards?

A3: Yes, several other strategies can be employed to reduce matrix effects:

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is as similar as possible to the study samples can help to account for matrix-induced changes in ionization efficiency.[5]

  • Optimized Sample Preparation: Robust sample preparation is crucial for removing interfering matrix components. Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation are effective at cleaning up samples before LC-MS analysis.

  • Chromatographic Separation: Improving the chromatographic separation of the analyte from matrix components can minimize co-elution and the resulting ion suppression. This can be achieved by adjusting the mobile phase, gradient, or flow rate.

  • Standard Addition: This method involves adding known amounts of the analyte to the sample and can be used when a suitable blank matrix is unavailable.[4][5]

Troubleshooting Guides

Issue 1: Poor recovery of short-chain acyl-CoAs during sample extraction.

Possible Cause & Solution:

The choice of extraction solvent and procedure significantly impacts the recovery of different acyl-CoA species. For short-chain acyl-CoAs, some methods can lead to poor recovery.

Recommended Protocol: An extraction method using 5-sulfosalicylic acid (SSA) has been shown to provide good recovery for a range of short-chain acyl-CoAs and is often preferred over methods like trichloroacetic acid (TCA) with solid-phase extraction for certain analytes.[6][7]

Data Summary: Comparison of Extraction Method Recovery Rates

Acyl-CoA Species5-Sulfosalicylic Acid (SSA) Extraction Recovery (%)Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%)Acetonitrile/2-Propanol with SPE Recovery (%)
Acetyl-CoA~59%~36%93-104% (extraction), 83-90% (SPE)[6][8]
Propionyl-CoA~80%~62%Not Reported
Malonyl-CoA74%[7]26%[7]Not Reported
Pantothenate>100%[7]0%[7]Not Reported
Dephospho-CoA>99%[7]0%[7]Not Reported

Experimental Protocol: Short-Chain Acyl-CoA Extraction from Tissues using SSA

  • Tissue Pulverization: Weigh approximately 20-50 mg of frozen tissue and keep it frozen using liquid nitrogen. Grind the tissue to a fine powder in a pre-chilled mortar and pestle.[6]

  • Homogenization and Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) solution. If using internal standards, they should be spiked into the SSA solution.[6] Homogenize immediately.[6]

  • Centrifugation: Incubate the homogenate on ice for 10 minutes to ensure complete protein precipitation. Centrifuge at 16,000 x g for 10 minutes at 4°C.[6]

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.[6]

  • Storage: The extract is ready for LC-MS/MS analysis. If not analyzing immediately, store at -80°C.[6]

G A Frozen Tissue Sample B Pulverize in Liquid N2 A->B C Add Ice-Cold 5% SSA (with Internal Standards) B->C D Homogenize C->D E Incubate on Ice (10 min) D->E F Centrifuge (16,000 x g, 10 min, 4°C) E->F G Collect Supernatant F->G H LC-MS/MS Analysis G->H I Store at -80°C G->I

Logical workflow for addressing inconsistent quantification.

Experimental Protocol: General Stable Isotope Dilution LC-MS/MS Method

  • Internal Standard Preparation: Prepare a stock solution of the stable isotope-labeled acyl-CoA internal standard at a known concentration.

  • Sample Preparation: During the extraction process (e.g., before protein precipitation), spike a known volume of the internal standard solution into each sample, calibrator, and quality control sample.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). [9] * Mobile Phase A: 0.1% formic acid in water. [9] * Mobile Phase B: 0.1% formic acid in acetonitrile. [9] * Gradient: A typical gradient would be to increase the percentage of Mobile Phase B over several minutes to elute the acyl-CoAs. [9] * Flow Rate: 0.3 mL/min. [9]4. Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). [9] * Analysis Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM). [3][10] * Transitions: Monitor for the specific precursor-to-product ion transitions for both the native acyl-CoA and the stable isotope-labeled internal standard.

Data Summary: Comparison of Analytical Methods for Acyl-CoA Quantification

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol [9]120 pmol (with derivatization) [9]~50 fmol [9]
Limit of Quantification (LOQ) 5-50 fmol [9]1.3 nmol (LC/MS-based) [9]~100 fmol [9]
Linearity (R²) >0.99 [9]>0.99 [9]Variable
Precision (RSD%) < 5% [9]< 15% [9]< 20% [9]
Specificity High [9]Moderate [9]High [9]

Signaling Pathways and Workflows

Acyl-CoA Metabolism and its Central Role

Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid β-oxidation, the tricarboxylic acid (TCA) cycle, and the biosynthesis of complex lipids. Their accurate quantification is therefore critical for understanding cellular energy status and metabolic flux.

G FattyAcids Fatty Acids AcylCoA Acyl-CoA FattyAcids->AcylCoA BetaOx β-Oxidation AcylCoA->BetaOx LipidSynth Complex Lipid Biosynthesis AcylCoA->LipidSynth AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Energy Energy (ATP) TCA->Energy

Simplified overview of acyl-CoA metabolism.

References

improving the sensitivity of acyl-CoA detection by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of acyl-CoA thioesters by mass spectrometry. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their analytical methods and improve the sensitivity of acyl-CoA detection.

Troubleshooting Guides & FAQs

This section addresses specific issues users may encounter during their experiments in a question-and-answer format.

Question 1: Why is the signal intensity for my acyl-CoA species consistently low?

Answer:

Low signal intensity for acyl-CoAs is a common challenge that can stem from several factors, including suboptimal instrument settings, inefficient ionization, sample degradation, or poor extraction. Here’s a breakdown of potential causes and solutions:

  • Suboptimal Ionization Mode : For most acyl-CoAs, positive ion mode electrospray ionization (ESI) is significantly more sensitive than negative ion mode.[1][2] Ensure your mass spectrometer is operating in positive mode for optimal signal.[1]

  • Inefficient Ionization and In-Source Fragmentation : The large, amphipathic nature of acyl-CoAs can lead to poor ionization efficiency.[1] Additionally, these molecules are prone to fragmentation within the ESI source if parameters like cone voltage or source temperatures are too high.[1] This breaks the molecule apart before it can be detected as the intended precursor ion, reducing its apparent intensity.[1]

  • Sample Degradation : Acyl-CoAs are chemically unstable, particularly in aqueous solutions that are not pH-controlled.[1][3] They are susceptible to hydrolysis in alkaline and strongly acidic solutions.[3] It is crucial to keep samples cold and process them quickly to prevent degradation.[4]

  • Adduct Formation : The signal can be split among multiple ion species, primarily the desired protonated molecule [M+H]+ and various salt adducts (e.g., sodium [M+Na]+, potassium [M+K]+).[1][2] This division lowers the intensity of any single species.[1] Using high-purity solvents and mobile phase additives like ammonium (B1175870) acetate (B1210297) can help promote the formation of the [M+H]+ ion.

Question 2: My acyl-CoA peaks have poor chromatographic shape (e.g., tailing). How can I improve this?

Answer:

Poor peak shape is typically a chromatography issue. For acyl-CoAs, this is often related to interactions with the column or suboptimal mobile phase composition.

  • Mobile Phase Additives : While ion-pairing reagents like trifluoroacetic acid (TFA) can provide excellent chromatography, they are known to cause severe signal suppression in mass spectrometry.[1] A better alternative is to use buffered mobile phases. Additives such as ammonium acetate or dimethylbutylamine (DMBA) can significantly improve chromatography for acyl-CoA species.[5] For example, using 5 mM ammonium acetate with 2.5 mM DMBA in the aqueous mobile phase can produce well-separated peaks with minimal tailing.[5]

  • Column Choice : A high-quality C18 reversed-phase column is commonly used and is suitable for separating a wide range of acyl-CoAs.[5][6][7]

  • Gradient Optimization : Ensure your liquid chromatography (LC) gradient is optimized to effectively separate the acyl-CoAs of interest. A typical gradient involves transitioning from a high aqueous phase to a high organic phase (e.g., acetonitrile).[3]

Question 3: How can I improve the extraction efficiency and stability of acyl-CoAs from my biological samples?

Answer:

Efficient extraction and sample stability are critical for sensitive detection. The choice of extraction solvent and handling procedure is paramount.

  • Extraction Solvents : Several methods exist, each with advantages.

    • Acidic Precipitation : Acyl-CoAs are commonly extracted using acids like trichloroacetic acid (TCA) or perchloric acid, which also deproteinize the sample.[5][8] However, these methods often require a subsequent solid-phase extraction (SPE) step to remove the acid, which can be time-consuming.[5]

    • Sulfosalicylic Acid (SSA) : An extraction with 2.5% SSA has been shown to be effective and does not require a separate SPE step, simplifying the workflow while maintaining high sensitivity and accuracy.[5]

    • Organic Solvents : A mixture of acetonitrile, methanol, and water (e.g., 40:40:20 v/v/v or 2:2:1 v/v/v) is effective for extracting a broad range of acyl-CoAs and simultaneously precipitating proteins.[1][8] This method is simple and provides robust detection for dozens of acyl-CoA species.[6][8]

  • Sample Handling and Stability :

    • Temperature : Always keep samples on ice or at 4°C during processing to minimize enzymatic degradation and chemical hydrolysis.[4]

    • pH Control : Acyl-CoAs are unstable in highly acidic or alkaline aqueous solutions.[3] Reconstituting the final dried extract in a solution that matches the initial mobile phase conditions (e.g., containing ammonium acetate at a controlled pH) can improve stability.[1][3]

    • Storage Vials : Using glass instead of plastic sample vials can decrease the loss of CoA signal and improve sample stability during storage and analysis.[9]

Below is a troubleshooting workflow to help diagnose and resolve common issues.

G Troubleshooting Workflow for Acyl-CoA Detection cluster_MS Mass Spectrometer Issues cluster_LC Chromatography Issues cluster_Sample Sample Preparation Issues Start Low Acyl-CoA Signal MS_Check Check MS Settings Start->MS_Check LC_Check Poor Peak Shape? Start->LC_Check Sample_Check Review Sample Prep Start->Sample_Check Ion_Mode Using Positive Ion Mode? MS_Check->Ion_Mode No Source_Params Optimize Source Parameters (e.g., Cone Voltage, Temp) Ion_Mode->Source_Params Yes Set_Positive Action: Switch to Positive ESI Mode Ion_Mode->Set_Positive No Reduce_Params Action: Lower Voltages/Temps to Reduce In-Source Fragmentation Source_Params->Reduce_Params Mobile_Phase Optimize Mobile Phase (e.g., Add Ammonium Acetate) LC_Check->Mobile_Phase Yes Change_Additive Action: Replace TFA with Formate or Acetate Mobile_Phase->Change_Additive Extraction Is Extraction Efficient? Sample_Check->Extraction Degradation Is Sample Degrading? Sample_Check->Degradation Try_Solvent Action: Test Alternative Extraction Solvents (e.g., ACN/MeOH/H2O) Extraction->Try_Solvent No Improve_Handling Action: Keep Samples Cold, Use Glass Vials, Check pH Degradation->Improve_Handling Yes

Caption: A logical workflow for troubleshooting low acyl-CoA signal intensity.

Quantitative Data Summary

Sensitive detection of acyl-CoAs is method-dependent. The following table summarizes the lower limits of detection (LLOD) and quantitation (LLOQ) for various short-chain acyl-CoAs achieved with a published LC-MS/MS method.[5]

AnalyteLower Limit of Detection (LLOD) (pmol)Lower Limit of Quantitation (LLOQ) (pmol)
Pantothenate0.050.10
Dephospho-CoA0.010.05
Acetyl-CoA0.050.10
Propionyl-CoA0.050.10
Butyryl-CoA0.050.10
Isovaleryl-CoA0.010.05
Succinyl-CoA0.050.10
Data derived from a study using a simplified sample preparation without SPE and an ion-pairing UHPLC-MS/MS method.[5]

The following table provides recommended starting parameters for optimizing an ESI source for acyl-CoA analysis.

ParameterRecommended RangePurpose
Capillary Voltage2.5 - 3.5 kVPromotes stable electrospray.[1][3]
Cone Voltage30 - 50 VOptimize for precursor ion intensity; too high causes fragmentation.[1][3]
Source Temperature100 - 130 °CAids in desolvation; keep low to prevent thermal degradation.[1][3]
Desolvation Gas Temp.350 - 500 °CAids in desolvation; higher temps can boost signal but risk degradation.[1][3]
Desolvation Gas Flow500 - 800 L/hrAssists in droplet evaporation; optimize for stability.[1][3]
These parameters are starting points and should be optimized for your specific instrument and analytes.[1][3]

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Cultured Cells

This protocol is adapted from methods utilizing an organic solvent mixture for efficient extraction and protein precipitation.[1][8]

  • Cell Harvesting : Aspirate culture medium and wash cells once with ice-cold phosphate-buffered saline (PBS).

  • Metabolism Quenching : Immediately add 500 µL of an ice-cold extraction solvent (Acetonitrile:Methanol:Water 40:40:20 v/v/v) directly to the culture plate.[1]

  • Cell Lysis : Scrape the cells from the plate in the extraction solvent and transfer the lysate to a microfuge tube. Vortex vigorously for 1 minute.

  • Protein Precipitation : Incubate the mixture at -20°C for 30 minutes to maximize protein precipitation.[1]

  • Clarification : Centrifuge at >15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[1]

  • Sample Collection : Carefully transfer the supernatant to a new microfuge tube, avoiding the pellet.[1]

  • Drying : Evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution : Reconstitute the dried pellet in 50-100 µL of a solution that matches the initial mobile phase of your LC-MS method (e.g., 95:5 Water:Acetonitrile with 5 mM ammonium acetate).[1][5] Vortex, centrifuge to pellet any remaining insoluble material, and transfer the supernatant to an appropriate LC-MS vial.[1]

G Acyl-CoA Extraction & Prep Workflow cluster_harvest Cell Harvesting cluster_extract Extraction & Lysis cluster_prep Sample Preparation Wash 1. Wash Cells with ice-cold PBS Quench 2. Quench & Lyse in cold ACN/MeOH/H2O Wash->Quench Vortex 3. Vortex Vigorously Quench->Vortex Precipitate 4. Incubate at -20°C (30 min) Vortex->Precipitate Centrifuge 5. Centrifuge at 4°C (>15,000 x g) Precipitate->Centrifuge Collect 6. Collect Supernatant Centrifuge->Collect Dry 7. Evaporate to Dryness Collect->Dry Reconstitute 8. Reconstitute in Initial Mobile Phase Dry->Reconstitute Analyze 9. Transfer to Vial for LC-MS Analysis Reconstitute->Analyze

Caption: A step-by-step workflow for extracting acyl-CoAs from cultured cells.

Protocol 2: Key Mass Spectrometry Principles for Acyl-CoA Detection

For sensitive and specific detection of acyl-CoAs, tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) is the method of choice.[3][5][10]

  • Ionization : Use positive mode ESI. Acyl-CoAs will predominantly form protonated precursor ions [M+H]+.[5]

  • Fragmentation : In the collision cell, acyl-CoAs exhibit a characteristic fragmentation pattern. The most common and abundant fragmentation is a neutral loss of 507.3 Da, corresponding to the 3'-phospho-ADP moiety.[3][5]

  • MRM Transitions :

    • Quantitative Transition : Monitor the transition from the precursor ion [M+H]+ to the product ion [M - 507 + H]+. This is the most intense fragment and is used for quantification.[5]

    • Qualitative Transition : A second, less intense fragment corresponding to the acyl-pantetheine-phosphate moiety can also be monitored for confirmation. For example, the transition [M+H]+ to m/z 428 is often used.[5]

G Characteristic Fragmentation of Acyl-CoAs AcylCoA Acyl-CoA Precursor Ion [M+H]+ Collision Collision-Induced Dissociation (CID) AcylCoA->Collision Fragment1 Product Ion (Quantitative) [M - 507 + H]+ Collision->Fragment1 Detection in Q3 Fragment2 Neutral Loss (3'-phospho-ADP) 507.3 Da Collision->Fragment2 Neutral Fragment

Caption: The primary fragmentation pathway for acyl-CoAs in positive mode MS/MS.

References

Technical Support Center: Optimization of Enzyme Kinetics Assays with Acyl-CoA Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzyme kinetics assays involving acyl-CoA substrates.

Frequently Asked Questions (FAQs)

Q1: My acyl-CoA substrate appears to be degrading. How can I improve its stability?

A1: Acyl-CoA substrates are known to be unstable in aqueous solutions, particularly at alkaline or strongly acidic pH.[1][2] To enhance stability, consider the following:

  • Storage: Store acyl-CoA solutions at -80°C for long-term storage and on ice for immediate use. Snap-freezing in liquid nitrogen before storage can also be beneficial.

  • Solvent: Reconstitute lyophilized acyl-CoA in a suitable buffer at a slightly acidic to neutral pH. Some studies suggest that methanol (B129727) provides better stability for analytes over extended periods.[1]

  • Working Solutions: Prepare fresh working solutions of acyl-CoA immediately before each experiment. Avoid repeated freeze-thaw cycles.

  • pH Control: Maintain the pH of your assay buffer within the optimal range for both your enzyme and the stability of the acyl-CoA substrate.

Q2: I am observing high background noise or a lack of signal in my assay. What are the potential causes?

A2: High background or a weak signal can stem from several factors:

  • Reagent Quality: Ensure that all reagents, including cofactors like ATP and Coenzyme A, are fresh and of high quality. Thaw all components completely and mix gently before use to ensure homogeneity.[3]

  • Enzyme Activity: Verify the activity of your enzyme. Use a positive control with a known substrate to confirm that the enzyme is active. Improper storage or handling can lead to a loss of enzymatic activity.

  • Assay Conditions: Optimize assay conditions such as pH, temperature, and ionic strength, as these can significantly impact enzyme activity.[4]

  • Detection Method Sensitivity: The chosen detection method may not be sensitive enough for the concentrations of product being formed. Consider more sensitive methods like fluorescence-based assays or LC-MS/MS.[5]

  • Interfering Substances: Components in your sample preparation, such as EDTA, SDS, or high concentrations of detergents like Tween-20, can interfere with the assay.[3]

Q3: How do I choose the most appropriate assay method for my enzyme?

A3: The choice of assay method depends on the specific enzyme, the nature of the substrate and product, and the required throughput and sensitivity. Common methods include:

  • Spectrophotometric Assays: These assays are often coupled enzyme assays where the product of the primary reaction is used as a substrate for a second enzyme that produces a chromogenic product.[5][6][7] For example, the production of AMP can be coupled to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[8]

  • Fluorometric Assays: These are generally more sensitive than spectrophotometric assays and involve the use of fluorescent probes that react with a product of the enzymatic reaction.[5]

  • LC-MS/MS: Liquid chromatography-tandem mass spectrometry offers high sensitivity and specificity, allowing for the direct measurement of the acyl-CoA substrate and its product.[1][5][9][10] This method is particularly useful for complex samples or when multiple acyl-CoA species are present.[9][11]

Troubleshooting Guides

Problem 1: Non-linear reaction progress curves.

Possible Causes & Solutions

CauseRecommended Solution
Substrate Depletion Decrease the enzyme concentration or the reaction time to ensure you are measuring the initial velocity where less than 10-15% of the substrate is consumed.[12]
Product Inhibition Perform the assay with varying initial product concentrations to assess for inhibition. If inhibition is observed, ensure measurements are taken during the initial linear phase of the reaction.[12]
Enzyme Instability Check the stability of the enzyme under the assay conditions (pH, temperature). Consider adding stabilizing agents like glycerol (B35011) or BSA if necessary.
Reagent Instability Ensure all reagents, especially the acyl-CoA substrate and any cofactors like ATP, are stable throughout the assay time course. Prepare fresh reagents for each experiment.[3]
Problem 2: Inconsistent results between experiments.

Possible Causes & Solutions

CauseRecommended Solution
Pipetting Errors Use calibrated pipettes and prepare a master mix for the reaction components to minimize pipetting variability.[3]
Temperature Fluctuations Ensure all reagents and reaction plates are properly equilibrated to the assay temperature. Use a temperature-controlled plate reader or water bath.[4]
Incomplete Reagent Mixing Gently vortex or pipette mix all solutions thoroughly before adding them to the reaction.
Variability in Sample Preparation Standardize the sample preparation protocol to ensure consistency across all samples.

Experimental Protocols

General Protocol for a Coupled Spectrophotometric Assay

This protocol is an example for an acyl-CoA synthetase, where the production of AMP is coupled to the oxidation of NADH.

  • Prepare the Reaction Mixture: In a microcuvette or 96-well plate, prepare a reaction mixture containing:

    • 50 mM HEPES buffer, pH 7.5

    • 5 mM MgCl₂

    • 1 mM TCEP

    • 3 mM phosphoenolpyruvate

    • 5 units myokinase

    • 1 unit pyruvate (B1213749) kinase

    • 1.5 units lactate (B86563) dehydrogenase

    • 0.1 mM NADH

    • Acyl-CoA synthetase (the enzyme of interest)

  • Initiate the Reaction: Start the reaction by adding the fatty acid substrate.

  • Monitor the Reaction: Immediately begin monitoring the decrease in absorbance at 340 nm using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of AMP production.[8]

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the progress curve.

Visualizations

experimental_workflow General Experimental Workflow for Enzyme Kinetics Assay Optimization cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_optimization Optimization reagent_prep Reagent Preparation (Buffer, Substrates, Enzyme) instrument_setup Instrument Setup (Spectrophotometer, Plate Reader) assay_setup Assay Setup (Master Mix, Plate Loading) reagent_prep->assay_setup data_acq Data Acquisition (Monitor signal over time) instrument_setup->data_acq initiation Reaction Initiation (Add final component) assay_setup->initiation initiation->data_acq initial_velocity Calculate Initial Velocity data_acq->initial_velocity kinetics_plot Generate Kinetic Plots (e.g., Michaelis-Menten) initial_velocity->kinetics_plot troubleshooting Troubleshooting (e.g., Non-linearity, High background) initial_velocity->troubleshooting param_det Determine Kinetic Parameters (Km, Vmax) kinetics_plot->param_det condition_opt Condition Optimization (pH, Temp, [Substrate]) param_det->condition_opt troubleshooting->condition_opt condition_opt->reagent_prep Iterate

Caption: Workflow for optimizing enzyme kinetics assays.

troubleshooting_logic Troubleshooting Decision Tree for Non-Linear Kinetics start Non-Linear Progress Curve check_substrate Is >15% substrate consumed? start->check_substrate check_enzyme Is enzyme concentration too high? check_substrate->check_enzyme No sol_substrate Decrease enzyme concentration or reaction time check_substrate->sol_substrate Yes check_stability Are reagents stable for the assay duration? check_enzyme->check_stability No sol_enzyme Dilute enzyme stock check_enzyme->sol_enzyme Yes check_inhibition Is product inhibition occurring? check_stability->check_inhibition No sol_stability Prepare fresh reagents check_stability->sol_stability Yes sol_inhibition Measure initial rates only check_inhibition->sol_inhibition Yes

Caption: Decision tree for troubleshooting non-linear kinetics.

References

dealing with non-linearity in acyl-CoA calibration curves

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acyl-CoA analysis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the quantification of acyl-CoAs, with a specific focus on addressing non-linearity in calibration curves.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of non-linearity in my acyl-CoA calibration curve?

Non-linearity in acyl-CoA calibration curves, particularly in LC-MS/MS analysis, can stem from several factors:

  • Matrix Effects: Components of the biological sample matrix can interfere with the ionization of the target acyl-CoA analyte, leading to ion suppression or enhancement. This effect can be concentration-dependent, causing a non-linear response.[1][2][3]

  • Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and causing the calibration curve to bend at the higher end.[2]

  • Acyl-CoA Instability: Acyl-CoAs are inherently unstable molecules, susceptible to hydrolysis and enzymatic degradation.[4][5][6] Inconsistent sample handling and preparation can lead to variable degradation at different concentration levels, affecting linearity.

  • Formation of Adducts or Multimers: At high concentrations, acyl-CoA molecules may form dimers or other multimers, or interact with salts in the mobile phase to form adducts, which are not detected at the primary m/z, leading to a non-linear response.[2]

  • Ionization Source Saturation: Similar to detector saturation, the electrospray ionization (ESI) source can become saturated at high analyte concentrations, limiting the number of ions that can be generated and leading to a non-linear response.[2]

  • Inappropriate Curve Fitting Model: Using a linear regression model for a calibration curve that is inherently non-linear will result in a poor fit. In some cases, a quadratic or other non-linear model may be more appropriate.[7][8]

Q2: How can I identify the cause of the non-linearity?

A systematic approach can help pinpoint the cause:

  • Evaluate the Shape of the Curve:

    • Bending at the top (plateau): Suggests detector or ionization source saturation.

    • "S"-shaped curve: May indicate complex matrix effects or issues with the curve fitting model.

    • Irregular deviations: Could point to issues with sample preparation, such as inconsistent degradation or pipetting errors.

  • Analyze Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within your calibration range. If the high QC samples show poor accuracy and precision, it could indicate saturation.

  • Perform a Spike and Recovery Experiment: Spike a known amount of acyl-CoA standard into a blank matrix (a sample matrix that does not contain the analyte). A low recovery percentage, especially at high concentrations, can indicate significant matrix effects.[2]

  • Dilution Test: Dilute a high-concentration sample. If the measured concentration after correcting for the dilution factor is significantly different from the original measurement, it may suggest matrix effects or saturation.

Q3: My calibration curve is non-linear. Can I still use it for quantification?

Yes, a non-linear calibration curve can be used for quantification, provided it is reproducible and well-characterized.[7] Instead of a linear regression, a non-linear regression model, such as a quadratic or polynomial fit, can be applied.[7][8] It is crucial to use a sufficient number of calibration standards to accurately define the curve and to validate the model using QC samples. However, it is always best practice to first attempt to optimize the experimental conditions to achieve linearity.

Q4: What is the acceptable range for a correlation coefficient (R²) for my calibration curve?

While an R² value greater than 0.99 is often cited as a benchmark for linearity, it is not the sole indicator of a good calibration curve.[9] It is more important to assess the accuracy and precision of the back-calculated concentrations of the calibration standards and the QC samples. The deviation of the back-calculated values from the nominal concentrations should ideally be within ±15% (or ±20% for the Lower Limit of Quantification, LLOQ).

Troubleshooting Guides

Issue 1: Non-Linearity at High Concentrations (Plateau Effect)

This is often indicative of detector or ionization source saturation.

Possible Cause Troubleshooting Step
Detector Saturation 1. Reduce the injection volume of the high concentration standards and samples. 2. Dilute the high concentration standards and samples to bring them into the linear range of the detector. 3. Optimize detector settings if your instrument allows, though this is less common for routine analysis.
Ionization Source Saturation 1. Optimize ESI source parameters , such as spray voltage, gas flow, and temperature, to improve ionization efficiency and reduce saturation. 2. Dilute the samples as mentioned above.
High Analyte Concentration Extend the calibration range with additional, lower concentration standards to better define the linear portion of the curve. Exclude the high, non-linear points from the regression if they are outside the expected sample concentration range.
Issue 2: Poor Linearity Across the Entire Calibration Range

This may be caused by matrix effects, analyte instability, or an inappropriate analytical method.

Possible Cause Troubleshooting Step
Matrix Effects 1. Improve sample cleanup: Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering matrix components.[10][11] 2. Use a matrix-matched calibration curve: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples.[1][2] 3. Use a stable isotope-labeled internal standard (SIL-IS): An SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[5][12]
Acyl-CoA Degradation 1. Ensure rapid quenching and extraction: Immediately stop enzymatic activity upon sample collection by flash-freezing in liquid nitrogen or using a cold quenching solution.[6][13] 2. Maintain cold temperatures: Keep samples on ice or at 4°C throughout the entire sample preparation process.[5][6][13] 3. Control pH: Maintain a slightly acidic pH (around 6.0-7.0) in all solutions to minimize chemical hydrolysis of the thioester bond.[13][14] 4. Minimize time in aqueous solutions: Process samples quickly to reduce the risk of hydrolysis.[6]
Inappropriate LC-MS/MS Method 1. Optimize chromatographic separation: Ensure that the acyl-CoA of interest is well-separated from other isomers and matrix components to reduce ion suppression.[14] 2. Optimize MS/MS parameters: Ensure that the precursor and product ions and collision energy are optimized for your specific acyl-CoA to maximize sensitivity and specificity.[9][10]

Experimental Protocols

Protocol 1: Preparation of a Matrix-Matched Acyl-CoA Calibration Curve

This protocol describes the preparation of a calibration curve for the quantification of acetyl-CoA in cell culture samples.

Materials:

  • Acetyl-CoA standard

  • Blank cell culture medium (from a mock extraction of cells not containing the analyte)

  • Internal Standard (IS): [¹³C₂]-acetyl-CoA

  • Extraction Solvent: 80% Methanol (B129727) (pre-chilled to -80°C)

  • Reconstitution Solvent: 5% 5-sulfosalicylic acid (SSA) in water

Procedure:

  • Prepare a stock solution of acetyl-CoA (e.g., 1 mM) in a suitable solvent (e.g., water with a slightly acidic pH).

  • Prepare a series of working standard solutions by serially diluting the stock solution.

  • Prepare blank matrix: Perform a mock extraction on a pellet of control cells (that do not contain endogenous acetyl-CoA or have very low levels) using the same procedure as for the samples.

  • Spike standards into the blank matrix: Add a small, fixed volume of each working standard solution to an aliquot of the blank matrix extract.

  • Add Internal Standard: Add a fixed amount of the [¹³C₂]-acetyl-CoA internal standard to each calibration standard and sample.

  • Sample Extraction: a. Quench metabolism in cell pellets by flash-freezing in liquid nitrogen. b. Add 1 mL of ice-cold 80% methanol to the cell pellet. c. Lyse the cells using a method like sonication, keeping the sample on ice. d. Centrifuge at >14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in the reconstitution solvent immediately before LC-MS/MS analysis.

Protocol 2: Troubleshooting Non-Linearity using a Dilution Series

This protocol helps to determine if non-linearity is due to matrix effects or detector saturation.

Procedure:

  • Select a high-concentration sample that falls in the non-linear portion of your original calibration curve.

  • Prepare a dilution series of this sample (e.g., 1:2, 1:5, 1:10, 1:20) using the reconstitution solvent.

  • Analyze the diluted samples using your established LC-MS/MS method.

  • Quantify the concentration of the acyl-CoA in each diluted sample using the linear portion of your calibration curve.

  • Back-calculate the original concentration by multiplying the measured concentration by the dilution factor.

  • Compare the back-calculated concentrations:

    • If the back-calculated concentrations from the different dilutions are consistent and agree with the expected value, the non-linearity is likely due to saturation at the higher end of the curve.

    • If the back-calculated concentrations are inconsistent and tend to increase with higher dilution factors, this suggests the presence of significant matrix effects that are being diluted out.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_troubleshoot Troubleshooting start Start: Sample Collection / Standard Weighing quench Quench Metabolism (e.g., Liquid N2) start->quench extract Extract Acyl-CoAs (e.g., Cold 80% Methanol + IS) quench->extract centrifuge Centrifuge to Pellet Debris extract->centrifuge dry Dry Supernatant centrifuge->dry reconstitute Reconstitute in Appropriate Solvent dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject acquire Data Acquisition inject->acquire integrate Peak Integration acquire->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Samples calibrate->quantify check_linearity Assess Curve Linearity (R², Residuals, Accuracy) calibrate->check_linearity linear Linear Curve (Proceed with Quantification) check_linearity->linear Yes nonlinear Non-Linear Curve check_linearity->nonlinear No linear->quantify investigate Investigate Cause nonlinear->investigate saturation Saturation Issue investigate->saturation Plateau at high conc. matrix Matrix Effects investigate->matrix Inconsistent recovery instability Analyte Instability investigate->instability Poor precision optimize Optimize Method (e.g., Dilute, Improve Cleanup) saturation->optimize matrix->optimize instability->optimize optimize->reconstitute Re-prepare/re-inject

Caption: Experimental workflow for acyl-CoA quantification and troubleshooting non-linear calibration curves.

troubleshooting_logic cluster_saturation High Concentration Issues cluster_matrix Overall Non-Linearity cluster_instability Instability & Method Issues start Non-Linear Calibration Curve Observed q1 Is the curve bending only at high concentrations? start->q1 a1 Likely Detector or Ion Source Saturation q1->a1 Yes q2 Does spike and recovery show low/variable results? q1->q2 No s1 Action: Dilute high standards & samples a1->s1 s2 Action: Reduce injection volume a1->s2 s3 Action: Exclude non-linear range if outside sample concentration a1->s3 end Re-evaluate Calibration Curve s1->end s2->end s3->end a2 Likely Matrix Effects q2->a2 Yes a3 Possible Analyte Instability or Suboptimal LC-MS Method q2->a3 No s4 Action: Use matrix-matched calibrants a2->s4 s5 Action: Implement SPE or LLE cleanup a2->s5 s6 Action: Use a stable isotope-labeled IS a2->s6 s4->end s5->end s6->end s7 Action: Review sample handling (maintain cold chain, check pH) a3->s7 s8 Action: Optimize LC separation a3->s8 s7->end s8->end

Caption: Decision tree for troubleshooting non-linearity in acyl-CoA calibration curves.

References

Technical Support Center: Best Practices for Long-Term Storage of Acyl-CoA Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the long-term storage and handling of acyl-CoA standards. Adhering to these best practices is critical for maintaining the integrity of these vital molecules and ensuring the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of acyl-CoA standards?

For long-term stability, it is highly recommended to store acyl-CoA standards as a dry solid or pellet at -80°C.[1] Storage at -20°C is also a common practice and can be suitable for shorter durations.[2][3]

Q2: What is the best solvent for reconstituting acyl-CoA standards for storage?

Acyl-CoAs are susceptible to hydrolysis in aqueous solutions.[1][4] For reconstitution, methanol (B129727) has been shown to provide the best stability over time.[4] If an aqueous buffer is necessary, it should be slightly acidic (pH 4-6) to minimize degradation of the thioester bond.[1] However, for long-term storage, it is always preferable to store the standards as a dried extract.[1]

Q3: How do repeated freeze-thaw cycles affect the stability of acyl-CoA standards?

Repeated freeze-thaw cycles should be strictly avoided as they can lead to significant degradation of acyl-CoA standards. It is best practice to aliquot the reconstituted standards into single-use vials before freezing to prevent the need for repeated thawing of the entire stock.

Q4: How long can I expect my acyl-CoA standards to be stable under optimal storage conditions?

When stored as a dry solid at -80°C, acyl-CoA standards can be stable for several months to years. Once reconstituted, the stability is significantly reduced, especially in aqueous solutions. Reconstituted standards in methanol, stored at -20°C, should ideally be used within a few weeks to a month. It is crucial to perform periodic quality control checks to ensure the integrity of the standards.

Q5: What are the primary degradation pathways for acyl-CoAs?

The primary degradation pathways for acyl-CoAs are chemical hydrolysis of the high-energy thioester bond and enzymatic degradation by thioesterases.[5] Hydrolysis is accelerated in neutral to alkaline aqueous solutions.

Troubleshooting Guide: Acyl-CoA Standard Instability and Signal Loss

This guide addresses common issues encountered during the handling and analysis of acyl-CoA standards.

dot

Caption: Troubleshooting workflow for low or no acyl-CoA signal.

Issue Possible Cause Recommended Solution
Low or No Signal in Analytical Instrument (e.g., LC-MS) Degradation of Standard: The acyl-CoA standard may have degraded due to improper storage or handling.1. Verify that the standards were stored as a dry pellet at -80°C. 2. Prepare a fresh aliquot from a new stock vial. 3. Minimize the time the reconstituted standard spends in aqueous solution and at room temperature. Keep on ice whenever possible.
Inefficient Ionization or Detection: The instrument parameters may not be optimized for acyl-CoA analysis.1. Ensure that the mass spectrometer is tuned and calibrated. 2. Optimize source parameters (e.g., desolvation temperature, gas flows) for acyl-CoA ionization. 3. Use appropriate precursor and product ions for MRM transitions.
Analyte Loss on Surfaces: Acyl-CoAs can adhere to plastic and metal surfaces.1. Use glass or low-binding microcentrifuge tubes and vials for sample preparation and analysis.[6][7]
Inconsistent or Non-Reproducible Results Inconsistent Reconstitution: Variability in the reconstitution process can lead to different concentrations of the standard.1. Ensure the solvent is added directly to the dried standard and that it is fully dissolved through vortexing or sonication. 2. Prepare a larger stock solution and aliquot to minimize pipetting errors between experiments.
Repeated Freeze-Thaw Cycles: As mentioned in the FAQs, this leads to degradation.1. Always aliquot standards into single-use vials after reconstitution to avoid repeated freeze-thaw cycles of the main stock.
Poor Chromatographic Peak Shape Degradation During Analysis: The standard may be degrading in the autosampler or on the column.1. Keep the autosampler at a low temperature (e.g., 4°C). 2. Ensure the mobile phase is at an appropriate pH to maintain stability during the chromatographic run.
Interaction with Column or System: The analyte may be interacting with the stationary phase or metal components of the LC system.1. Consider using a column with a different stationary phase. 2. The use of ion-pairing agents in the mobile phase can sometimes improve peak shape.

Quantitative Stability of Acyl-CoA Standards

The stability of acyl-CoA standards is highly dependent on the solvent and temperature of storage. The following table summarizes the stability of various acyl-CoAs in different solutions over a 24-hour period.

Acyl-CoASolventTemperature% Remaining after 4h% Remaining after 24h
Acetyl-CoA (C2:0) Methanol4°C~100%~98%
Water4°C~95%~85%
50mM Ammonium Acetate (pH 7)4°C~90%~75%
Decanoyl-CoA (C10:0) Methanol4°C~100%~99%
Water4°C~80%~60%
50% Methanol / 50% 50mM Ammonium Acetate (pH 7)4°C~95%~88%
Palmitoyl-CoA (C16:0) Methanol4°C~100%~99%
Water4°C~70%~45%
50% Methanol / 50% 50mM Ammonium Acetate (pH 7)4°C~92%~80%

Data is estimated from graphical representations in scientific literature.[4]

Experimental Protocol: Time-Course Stability Study of Acyl-CoA Standards

This protocol outlines a method for assessing the stability of an acyl-CoA standard under specific storage conditions.

Objective: To determine the degradation rate of a specific acyl-CoA standard in a chosen solvent at a defined temperature over time.

Materials:

  • Acyl-CoA standard (lyophilized powder)

  • High-purity solvent (e.g., methanol, water, or buffer of choice)

  • Low-binding microcentrifuge tubes or glass vials

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge

  • Temperature-controlled storage unit (e.g., -20°C freezer, 4°C refrigerator)

  • Analytical instrument for quantification (e.g., LC-MS/MS)

Procedure:

  • Preparation of Stock Solution: a. On the day of the experiment, allow the lyophilized acyl-CoA standard to equilibrate to room temperature before opening to prevent condensation. b. Reconstitute the entire vial of the standard in the chosen solvent to a known concentration (e.g., 1 mM). Ensure complete dissolution by vortexing. This is your Time 0 stock solution .

  • Aliquoting and Initial Analysis (Time 0): a. Immediately after preparation, aliquot the stock solution into multiple single-use vials. b. Take one aliquot for immediate analysis. This will serve as your Time 0 reference sample . c. Prepare the sample for analysis according to your established analytical method (e.g., dilution, addition of internal standard). d. Analyze the sample on the LC-MS/MS to obtain the initial peak area or concentration.

  • Storage and Time Points: a. Place the remaining aliquots in the desired storage condition (e.g., 4°C, -20°C, or room temperature). b. Define the time points for analysis (e.g., 2, 4, 8, 24, 48 hours, and 1 week).

  • Analysis at Subsequent Time Points: a. At each designated time point, remove one aliquot from storage. b. Allow the aliquot to reach the temperature required for sample preparation. c. Prepare and analyze the sample using the same method as the Time 0 sample.

  • Data Analysis: a. For each time point, calculate the percentage of the acyl-CoA remaining compared to the Time 0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100 b. Plot the % Remaining against time to visualize the degradation curve.

Acyl-CoA in Cellular Metabolism and Signaling

Acyl-CoAs are central intermediates in a multitude of metabolic and signaling pathways.[5][8][9] Their levels and compartmentalization are tightly regulated to maintain cellular homeostasis.

dot

AcylCoA_Pathways FattyAcids Dietary & Adipose Derived Fatty Acids AcylCoA Acyl-CoA Pool FattyAcids->AcylCoA Acyl-CoA Synthetases BetaOxidation β-Oxidation (Mitochondria) AcylCoA->BetaOxidation ComplexLipids Synthesis of Complex Lipids (e.g., Triglycerides, Phospholipids) AcylCoA->ComplexLipids ProteinAcylation Protein Acylation (Post-Translational Modification) AcylCoA->ProteinAcylation GeneRegulation Gene Regulation AcylCoA->GeneRegulation Cholesterol Cholesterol Synthesis AcylCoA->Cholesterol AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCACycle TCA Cycle (Energy Production) AcetylCoA->TCACycle KetoneBodies Ketone Body Synthesis AcetylCoA->KetoneBodies

Caption: Overview of the central role of Acyl-CoAs in various metabolic pathways.

References

Technical Support Center: Overcoming Challenges in Acyl-CoA Analysis from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of acyl-CoAs from plant tissues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low or no signal for my acyl-CoA samples. What are the potential causes and how can I troubleshoot this?

A1: Low or no signal is a common issue in acyl-CoA analysis, primarily due to their low abundance and instability.[1][2][3] Here are the likely causes and troubleshooting steps:

  • Inefficient Extraction: The chosen extraction method may not be optimal for your specific tissue or acyl-CoA species. Recovery of short- to medium-chain acyl-CoAs can be disproportionately lower compared to long-chain species with certain protocols.[4]

    • Troubleshooting:

      • Ensure rapid and thorough homogenization of the plant tissue, preferably on ice or using liquid nitrogen to keep the sample frozen and halt metabolic activity.[5][6]

      • Consider the solvent-to-tissue ratio; a 20-fold excess of solvent is often recommended.[6]

      • For short-chain acyl-CoAs, a 5% sulfosalicylic acid (SSA) solution for deproteinization has been shown to be effective.[5]

      • For long-chain acyl-CoAs, homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326) is a common method.[6][7]

  • Sample Degradation: Acyl-CoAs are highly susceptible to both enzymatic and chemical degradation.[6]

    • Troubleshooting:

      • Process fresh tissue immediately after harvesting. If storage is necessary, flash-freeze the tissue in liquid nitrogen and store it at -80°C.[6]

      • Crucially, avoid repeated freeze-thaw cycles of your samples.[6]

      • Perform all extraction steps on ice and use pre-chilled tubes and solvents to minimize enzymatic activity.[5][6]

  • Low Abundance in Tissue: Plant tissues naturally contain low concentrations of acyl-CoAs, which can be below the detection limit of your instrument.[1][2][3]

    • Troubleshooting:

      • Increase the starting amount of plant tissue for extraction.

      • Consider using a more sensitive detection method. For instance, fluorescence detection of acyl-etheno-CoA derivatives can be up to 100-fold more sensitive than mass spectrometry for certain applications.[4]

      • For mass spectrometry, optimize the instrument settings, such as using Multiple Reaction Monitoring (MRM) for targeted quantification.[1][2][3]

  • Inefficient Solid-Phase Extraction (SPE): If your protocol includes an SPE step for sample cleanup and concentration, inefficiencies here can lead to significant sample loss.

    • Troubleshooting:

      • Ensure the SPE column is properly conditioned and equilibrated before loading your sample.[6]

      • Optimize the wash and elution steps to ensure your target acyl-CoAs are retained and then efficiently eluted.[6]

Q2: My results show poor reproducibility. What factors could be contributing to this?

A2: Poor reproducibility in acyl-CoA analysis often stems from minor inconsistencies in sample handling and preparation.

  • Inconsistent Sample Homogenization: Incomplete or inconsistent homogenization can lead to variable extraction efficiency between samples.

    • Troubleshooting:

      • Use a standardized homogenization procedure for all samples. Bead beaters or ultrasonic homogenizers can provide more consistent results than manual methods.[5]

  • Variable Sample Degradation: Differences in the time taken to process each sample can lead to varying degrees of acyl-CoA degradation.

    • Troubleshooting:

      • Work quickly and consistently, keeping all samples on ice throughout the extraction process.[6]

      • Consider processing samples in smaller batches to ensure uniform handling time.

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes of standards or solvents, can introduce significant variability.

    • Troubleshooting:

      • Ensure your pipettes are properly calibrated.

      • Use high-quality pipette tips and proper pipetting technique.

  • Instrument Variability: Fluctuations in instrument performance can also contribute to poor reproducibility.

    • Troubleshooting:

      • Run quality control (QC) samples at regular intervals throughout your sample queue to monitor instrument performance.

      • Include an internal standard early in the sample preparation process to account for sample loss during extraction and analytical variability.[6]

Q3: I am having trouble separating isobaric acyl-CoA species. How can I improve chromatographic resolution?

A3: The separation of isobaric species (molecules with the same mass but different structures) is a significant challenge.[1][3]

  • Column Selection: The choice of HPLC/UHPLC column is critical.

    • Troubleshooting:

      • Use a column with a suitable stationary phase, such as a C18 column, for reversed-phase chromatography.[7]

      • Consider columns with smaller particle sizes and longer lengths to improve separation efficiency.

  • Mobile Phase Optimization: The composition of the mobile phase can be adjusted to improve separation.

    • Troubleshooting:

      • For short-chain acyl-CoAs, slightly acidic mobile phases can be beneficial in reversed-phase liquid chromatography.[8]

      • Employing an ion-pairing reagent in the mobile phase can improve the retention and separation of these anionic molecules on a reversed-phase column.[9]

      • Optimize the gradient elution profile (the rate of change in mobile phase composition) to maximize the separation of your target compounds.[7]

Q4: How can I deal with interfering compounds from my plant matrix?

A4: Plant extracts are complex and contain numerous compounds like pigments and phenolics that can interfere with analysis.[4]

  • Sample Cleanup: Incorporating a sample cleanup step is often necessary.

    • Troubleshooting:

      • Solid-Phase Extraction (SPE) is a widely used and effective method for removing interfering compounds and concentrating the acyl-CoA fraction.[6] Weak anion exchange SPE columns are often employed for this purpose.[6]

  • Derivatization: Derivatizing the acyl-CoAs can help to circumvent issues with interfering compounds.

    • Troubleshooting:

      • Derivatization to fluorescent acyl-etheno-CoA esters using chloroacetaldehyde (B151913) not only increases sensitivity but can also help to overcome selectivity problems associated with other methods.[4][9]

Data Presentation

Table 1: Comparison of Short-Chain Acyl-CoA Recovery Rates Using Different Extraction Methods

Acyl-CoA Species5-Sulfosalicylic Acid (SSA) Extraction Recovery (%)Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%)Acetonitrile/2-Propanol with SPE Recovery (%)
Acetyl-CoA ~59%~36%93-104% (extraction), 83-90% (SPE)
Propionyl-CoA ~80%~62%Not Reported
Butyryl-CoA Not ReportedNot ReportedNot Reported
Malonyl-CoA Not ReportedNot ReportedNot Reported

Data adapted from BenchChem Application Note, December 2025.[5]

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs from Plant Tissues using 5-Sulfosalicylic Acid (SSA)

This protocol is adapted from a method optimized for the extraction of short-chain acyl-CoAs.[5]

  • Tissue Pulverization:

    • Weigh approximately 20-50 mg of frozen plant tissue.

    • Place the frozen tissue in a mortar pre-chilled with liquid nitrogen.

    • Add liquid nitrogen to keep the tissue brittle and grind it to a fine powder using a pre-chilled pestle.

  • Homogenization and Protein Precipitation:

    • Transfer the powdered tissue to a pre-chilled microcentrifuge tube.

    • Add 500 µL of ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) solution. If using internal standards, they should be added to the SSA solution.

    • Immediately homogenize the sample using a bead beater (e.g., 2 cycles of 30 seconds) or an ultrasonic homogenizer (e.g., 3 cycles of 15 seconds) on ice.

  • Centrifugation:

    • Incubate the homogenate on ice for 10 minutes to facilitate complete protein precipitation.

    • Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the short-chain acyl-CoAs, and transfer it to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.

  • Sample Storage and Analysis:

    • The extract is now ready for analysis by LC-MS/MS.

    • If not analyzing immediately, store the extracts at -80°C to prevent degradation.

Protocol 2: Extraction of Long-Chain Acyl-CoAs from Plant Tissues

This protocol is a general method combining solvent extraction with solid-phase extraction for improved purity and recovery of long-chain acyl-CoAs.[6][7]

  • Homogenization:

    • Weigh approximately 100 mg of frozen plant tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing an appropriate internal standard (e.g., Heptadecanoyl-CoA).

    • Homogenize the tissue thoroughly.

  • Solvent Extraction:

    • Add organic solvents such as isopropanol and acetonitrile to the homogenate.

    • Continue homogenization to ensure thorough mixing and extraction.

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column according to the manufacturer's instructions.

    • Load the supernatant from the solvent extraction step onto the SPE column.

    • Wash the column with appropriate solvents to remove interfering compounds.

    • Elute the acyl-CoAs from the column using a suitable elution solvent (e.g., 2-propanol or a methanol-based solvent).

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a gentle stream of nitrogen at room temperature.

  • Reconstitution and Analysis:

    • Reconstitute the dried sample in a suitable solvent for LC-MS/MS analysis.

Visualizations

Acyl_CoA_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis start Start: Frozen Plant Tissue pulverize Tissue Pulverization (Liquid Nitrogen) start->pulverize homogenize Homogenization & Deproteinization (e.g., SSA or Acidic Buffer) pulverize->homogenize centrifuge Centrifugation (16,000 x g, 4°C) homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Optional: Solid-Phase Extraction (SPE) supernatant->spe for cleanup analysis LC-MS/MS Analysis supernatant->analysis spe->analysis end End: Acyl-CoA Quantification analysis->end

Caption: General workflow for acyl-CoA extraction and analysis from plant tissues.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions problem Problem: Low Acyl-CoA Yield cause1 Sample Degradation problem->cause1 cause2 Inefficient Extraction problem->cause2 cause3 Low Abundance problem->cause3 sol1a Flash-freeze tissue cause1->sol1a sol1b Work on ice cause1->sol1b sol1c Avoid freeze-thaw cause1->sol1c sol2a Optimize homogenization cause2->sol2a sol2b Select appropriate solvent cause2->sol2b sol2c Consider SPE cleanup cause2->sol2c sol3a Increase starting material cause3->sol3a sol3b Use sensitive detection cause3->sol3b

References

strategies to improve the precision and accuracy of acyl-CoA measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the precision and accuracy of their acyl-CoA measurements.

Troubleshooting Guide

This guide addresses specific issues that may arise during acyl-CoA analysis, providing step-by-step solutions to common problems.

Question: I am observing low or no signal for my acyl-CoA samples during LC-MS/MS analysis. What are the possible causes and solutions?

Answer:

Low or no signal for acyl-CoA species can stem from several factors, ranging from sample preparation to instrument settings. A systematic approach to troubleshooting is crucial.

Possible Causes and Solutions:

  • Acyl-CoA Degradation: Acyl-CoAs are chemically unstable and susceptible to degradation.[1][2][3][4][5]

    • Solution: Minimize sample handling time and keep samples on ice or at 4°C throughout the extraction process.[6] For long-term storage, snap-freeze samples in liquid nitrogen and store them at -80°C.[7] It is recommended to process samples immediately after collection whenever possible.[8]

  • Inefficient Extraction: The choice of extraction solvent significantly impacts the recovery of different acyl-CoA species.

    • Solution: For a broad range of acyl-CoAs, a mixed organic-aqueous solvent such as acetonitrile (B52724)/methanol (B129727)/water (2:2:1, v/v/v) is effective.[8][9] For short-chain acyl-CoAs, 80% methanol has been shown to yield high MS intensities.[10] Avoid using formic acid or acetonitrile alone in the extraction solvent, as this can lead to poor signal.[10]

  • Matrix Effects: Components of the biological matrix can suppress the ionization of acyl-CoAs in the mass spectrometer.

    • Solution: Incorporate isotopically labeled internal standards for each analyte of interest to compensate for matrix effects.[11][12] If specific standards are unavailable, a mixture of representative labeled acyl-CoAs can be used. Solid-phase extraction (SPE) can also be employed to clean up the sample and remove interfering substances.

  • Suboptimal LC-MS/MS Parameters: Incorrect instrument settings can lead to poor detection.

    • Solution: Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas temperatures, and flow rates) for your specific acyl-CoA standards. Develop a multiple reaction monitoring (MRM) method by infusing individual acyl-CoA standards to determine the optimal precursor and product ions and collision energies.[13]

Troubleshooting Workflow for Low Acyl-CoA Signal

G start Low/No Acyl-CoA Signal check_stability Review Sample Handling and Storage Procedures start->check_stability check_extraction Evaluate Extraction Protocol check_stability->check_extraction Handling OK solution_stability Implement Rapid Handling, Ice/4°C Processing, -80°C Storage check_stability->solution_stability Degradation Suspected check_matrix Investigate Potential Matrix Effects check_extraction->check_matrix Extraction OK solution_extraction Optimize Extraction Solvent (e.g., ACN/MeOH/H2O) Consider SPE Cleanup check_extraction->solution_extraction Inefficient Extraction check_instrument Verify LC-MS/MS Method Parameters check_matrix->check_instrument Matrix OK solution_matrix Incorporate Isotopically Labeled Internal Standards check_matrix->solution_matrix Suppression Observed solution_instrument Optimize ESI Source and MRM Transitions with Standards check_instrument->solution_instrument Suboptimal Parameters

Caption: A decision tree for troubleshooting low acyl-CoA signals.

Question: My results show high variability between replicate injections. What could be the cause and how can I improve precision?

Answer:

High variability, often indicated by a large coefficient of variation (CV), can be frustrating. Addressing the stability of the reconstituted extract and the analytical platform is key.

Possible Causes and Solutions:

  • Analyte Instability in Autosampler: Acyl-CoAs can degrade in the autosampler, especially if stored in certain solvents or for extended periods.

    • Solution: Test the stability of your acyl-CoA standards in different reconstitution solvents over time.[10] Some studies suggest that storing extracts in glass vials instead of plastic can reduce signal loss.[3][4] Acidifying the reconstitution solvent can also improve stability for some species.

  • Carryover: Hydrophobic long-chain acyl-CoAs can stick to the analytical column and elute in subsequent runs, causing carryover.

    • Solution: Implement a robust column wash method between injections. This may involve a high percentage of organic solvent and/or a solvent stronger than the mobile phase, such as isopropanol.

  • Inconsistent Integration: Poor peak shape can lead to inconsistent integration by the software.

    • Solution: Optimize the chromatography to ensure sharp, symmetrical peaks. This may involve adjusting the gradient, flow rate, or mobile phase composition. Manual review of peak integration is also recommended.

Data on Acyl-CoA Stability in Different Solvents

Acyl-CoA StandardReconstitution SolventCoefficient of Variation (CV) over 48h at 4°C
Acetyl-CoA50 mM Ammonium (B1175870) Acetate< 5%
Malonyl-CoA50 mM Ammonium Acetate< 5%
Succinyl-CoA50 mM Ammonium Acetate< 5%
Palmitoyl-CoA50 mM Ammonium Acetate + 20% ACN< 10%

This table is a representation of typical stability data. Actual results may vary.

Frequently Asked Questions (FAQs)

Q1: What is the best method for extracting a wide range of acyl-CoAs from tissues or cells?

A1: A widely used and effective method for extracting short-, medium-, and long-chain acyl-CoAs is protein precipitation with a cold organic/aqueous solvent mixture. A common mixture is acetonitrile/methanol/water (2:2:1, v/v/v).[8][9] This approach efficiently precipitates proteins while keeping the acyl-CoAs in the supernatant. For cleaner extracts, especially when matrix effects are a concern, solid-phase extraction (SPE) can be performed after the initial solvent extraction.[13][14]

Q2: How crucial are internal standards for accurate acyl-CoA quantification?

A2: Internal standards are critical for achieving accurate and precise quantification of acyl-CoAs.[11][15] They are particularly important for correcting for variability in extraction efficiency and for compensating for matrix-induced ion suppression or enhancement during mass spectrometry analysis.[12] The ideal internal standards are stable isotope-labeled versions of the specific acyl-CoAs being measured.[16] If these are not available, a closely related acyl-CoA with a different chain length can be used, but this may not correct for all sources of error as effectively.

Q3: Can I analyze short-chain and long-chain acyl-CoAs in a single LC-MS/MS run?

A3: Yes, it is possible to analyze a broad range of acyl-CoAs in a single run, but it requires careful optimization of the liquid chromatography method.[13] Due to their different chemical properties, short-chain acyl-CoAs are more polar, while long-chain species are very hydrophobic.[8] A gradient elution on a C18 reversed-phase column is typically used, starting with a high aqueous mobile phase to retain the short-chain species and ramping up to a high organic mobile phase to elute the long-chain acyl-CoAs.[17]

Workflow for Broad-Spectrum Acyl-CoA Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Tissue/Cell Homogenate extraction Protein Precipitation (ACN/MeOH/H2O) sample->extraction cleanup Optional: Solid-Phase Extraction (SPE) extraction->cleanup reconstitution Reconstitution in Appropriate Solvent cleanup->reconstitution lc Reversed-Phase LC (C18 Column, Gradient Elution) reconstitution->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms data Data Acquisition and Processing ms->data

Caption: A general workflow for the analysis of a wide range of acyl-CoAs.

Q4: What are the common pitfalls to avoid during sample preparation for acyl-CoA analysis?

A4: The most common pitfalls are related to the inherent instability of acyl-CoAs and the potential for introducing contaminants. Key points to consider are:

  • Speed and Temperature: Always work quickly and keep samples cold (on ice or at 4°C) to prevent enzymatic and chemical degradation.[6]

  • pH: Maintain a slightly acidic pH during extraction and storage, as acyl-CoAs are more stable under these conditions.

  • Materials: Be aware that the phosphate (B84403) groups on acyl-CoAs can adhere to glass and metal surfaces, leading to analyte loss.[18] Using polypropylene (B1209903) tubes and glass vials for the autosampler can help mitigate this.[3][4]

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Cultured Cells

This protocol is adapted from methods described for the extraction of a broad range of acyl-CoAs.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold extraction solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v)

  • Internal standard solution containing a mixture of stable isotope-labeled acyl-CoAs

  • Refrigerated centrifuge (4°C)

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent: 50% Methanol in water with 10 mM ammonium acetate

Procedure:

  • Place the cell culture plate on ice and aspirate the culture medium.

  • Wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold extraction solvent to the plate and scrape the cells.

  • Transfer the cell lysate to a microcentrifuge tube.

  • Add the internal standard solution to the lysate.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[17]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.[17]

  • Reconstitute the dried extract in the reconstitution solvent, vortex, and centrifuge to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

This is a general method and should be optimized for your specific instrument and target analytes.

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)[17]

  • Mobile Phase A: Water with 10 mM ammonium acetate

  • Mobile Phase B: Acetonitrile with 10 mM ammonium acetate

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-25 min: Re-equilibrate at 5% B

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Determine the specific precursor ion ([M+H]+) and a characteristic product ion for each acyl-CoA and its corresponding internal standard by direct infusion of standards. A common fragmentation involves the neutral loss of the 3'-phospho-ADP moiety.[13]

References

Validation & Comparative

Unraveling the Identity of (2E)-2-methylbutenoyl-CoA and Tiglyl-CoA: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed analysis reveals that (2E)-2-methylbutenoyl-CoA and tiglyl-CoA are, in fact, synonymous terms for the same metabolic intermediate. This guide provides a comprehensive overview of this key molecule, including its biochemical properties, metabolic significance, and methods for its analysis, thereby clarifying a point of potential confusion within the research community.

In the landscape of metabolic research, precise molecular identification is paramount. This guide addresses the nomenclature of a key intermediate in the catabolism of isoleucine, clarifying that "this compound" and "tiglyl-CoA" refer to the identical chemical entity.[1][2] A comparative analysis is therefore not applicable; instead, this document offers a unified, in-depth examination of this molecule's characteristics and functions.

Biochemical and Metabolic Profile

Tiglyl-CoA is a crucial intermediate in the degradation pathway of the branched-chain amino acid, L-isoleucine.[1][3][4] This metabolic process is vital for energy production. The formation of tiglyl-CoA occurs in the mitochondrial matrix through the dehydrogenation of (S)-2-methylbutanoyl-CoA, a reaction catalyzed by the enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD).[5][6] Subsequently, tiglyl-CoA is hydrated by enoyl-CoA hydratase to form (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA.[1]

Dysregulation of this pathway can lead to metabolic disorders. For instance, a deficiency in SBCAD results in the accumulation of 2-methylbutyrylglycine (B135152) in the urine.[5] Furthermore, tiglyl-CoA has been identified as an inhibitor of N-acetylglutamate synthetase, an enzyme involved in the urea (B33335) cycle.[3][7]

Physicochemical Properties

A summary of the key physicochemical properties of tiglyl-CoA is presented in the table below.

PropertyValueSource
Chemical FormulaC26H42N7O17P3S[1]
Average Molecular Weight849.635 g/mol [1]
Monoisotopic Molecular Weight849.157073179 Da[1]
Synonyms(E)-2-Methylcrotonoyl-CoA, 2-Methylbut-2-enoyl-CoA, Tigloyl-CoA[1][2]
InChI KeyPMWATMXOQQZNBX-APMDNKNFSA-N[1]

Metabolic Pathway of Isoleucine Degradation

The following diagram illustrates the central role of Tiglyl-CoA in the metabolic breakdown of L-isoleucine.

Isoleucine_Metabolism Isoleucine L-Isoleucine Keto_acid α-Keto-β-methylvalerate Isoleucine->Keto_acid Branched-chain aminotransferase Methylbutanoyl_CoA (S)-2-Methylbutanoyl-CoA Keto_acid->Methylbutanoyl_CoA Branched-chain α-keto acid dehydrogenase complex Tiglyl_CoA Tiglyl-CoA (this compound) Methylbutanoyl_CoA->Tiglyl_CoA Short/branched-chain acyl-CoA dehydrogenase (SBCAD) Hydroxy_methylbutanoyl_CoA (2S,3S)-3-Hydroxy-2-methylbutanoyl-CoA Tiglyl_CoA->Hydroxy_methylbutanoyl_CoA Enoyl-CoA hydratase Methylacetoacetyl_CoA α-Methylacetoacetyl-CoA Hydroxy_methylbutanoyl_CoA->Methylacetoacetyl_CoA L-3-hydroxyacyl-CoA dehydrogenase Propionyl_CoA Propionyl-CoA Methylacetoacetyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA Methylacetoacetyl_CoA->Acetyl_CoA β-ketothiolase TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle

Figure 1: Isoleucine Degradation Pathway Highlighting Tiglyl-CoA.

Experimental Protocols: Quantification of Tiglyl-CoA

The accurate quantification of short-chain acyl-CoAs such as tiglyl-CoA is crucial for studying metabolic pathways and their dysregulation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for this purpose.[8][9][10]

Protocol: Quantification of Short-Chain Acyl-CoAs by LC-MS/MS

1. Sample Preparation (from cell culture)

  • Aspirate the media from attached cells.

  • Add 1 ml of ice-cold 10% (w/v) trichloroacetic acid (TCA) in water to the cells.

  • Scrape the cells and transfer them to a 1.5 ml microcentrifuge tube.

  • Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Sonicate the sample (e.g., 12 x 0.5 s pulses).

  • Pellet the protein by centrifugation at 17,000 x g for 10 minutes at 4°C.

  • Purify the cleared supernatant by solid-phase extraction (SPE) using a suitable column (e.g., Oasis HLB 1cc, 30 mg).

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Utilize a C18 reversed-phase column.

    • Employ a binary gradient elution system. For example:

      • Solvent A: 75 mM KH2PO4, pH 4.9.

      • Solvent B: Acetonitrile with 600 mM glacial acetic acid.

    • Set an appropriate flow rate (e.g., 0.25-0.5 ml/min).

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use multiple reaction monitoring (MRM) for both identification and quantification.

    • Monitor at least two transitions for each acyl-CoA:

      • Quantitative transition: [M+H]+ → [M-507+H]+

      • Qualitative transition: [M+H]+ → 428 m/z (fragmentation between the 5' diphosphates).[8][10]

3. Data Analysis

  • Quantify the analyte by comparing the peak area of the analyte to that of the internal standard.

  • Generate a standard curve using known concentrations of the analyte to determine the absolute concentration in the samples.

Experimental Workflow for Acyl-CoA Analysis

The general workflow for the analysis of acyl-CoAs from biological samples is depicted in the following diagram.

Acyl_CoA_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological_Sample Biological Sample (e.g., cells, tissue) Extraction Extraction of Acyl-CoAs (e.g., with TCA) Biological_Sample->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification LC_Separation LC Separation (Reversed-Phase) Purification->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (vs. Internal Standard) Peak_Integration->Quantification Final_Results Final_Results Quantification->Final_Results

Figure 2: General Experimental Workflow for Acyl-CoA Analysis.

References

A Comparative Guide to the Validation of a New LC-MS/MS Method for Acyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a new Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of acyl-Coenzyme A (acyl-CoA) species against alternative analytical techniques. Acyl-CoAs are central intermediates in numerous metabolic and signaling pathways, making their accurate quantification crucial for understanding cellular metabolism and for drug development.[1][2][3] This document outlines the superior sensitivity and specificity of LC-MS/MS and provides the necessary experimental data and protocols to support its validation.

Comparison of Analytical Methods

The quantification of acyl-CoA thioesters is a challenging analytical task due to their low abundance and instability.[4][5][6] While various methods exist, LC-MS/MS has emerged as the gold standard, offering significant advantages in sensitivity and specificity over traditional techniques.[1][7]

Table 1: Comparison of Performance Metrics for Acyl-CoA Analysis Methods

ParameterNovel LC-MS/MS MethodHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol[7]120 pmol (with derivatization)[7]~50 fmol[7]
Limit of Quantification (LOQ) 5-50 fmol[7]1.3 nmol (LC/MS-based)[7]~100 fmol[7]
Linearity (R²) >0.99[7]>0.99Variable
Precision (%RSD) < 5%[7]< 15%< 20%
Specificity High (based on mass-to-charge ratio)[7]Moderate (risk of co-elution)[7]High (enzyme-specific)[7]
Throughput HighModerateLow to Moderate

Experimental Protocols

Detailed methodologies are provided below for the key experiments, including sample preparation and the analytical conditions for the LC-MS/MS method.

Protocol 1: Acyl-CoA Extraction from Biological Samples

This protocol describes a common method for extracting acyl-CoAs from cultured cells or tissues using solvent precipitation, which is rapid and effective for a broad range of acyl-CoAs.[8]

  • Sample Homogenization : Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water).[8]

  • Protein Precipitation : Vortex the homogenate vigorously to ensure thorough mixing and precipitation of proteins.[8]

  • Centrifugation : Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Supernatant Collection : Carefully collect the supernatant containing the extracted acyl-CoAs.[8]

  • Solvent Evaporation : Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[8]

  • Reconstitution : Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 10 mM ammonium (B1175870) acetate).[8]

Alternatively, Solid-Phase Extraction (SPE) can be employed for cleaner sample extracts, reducing matrix effects.[7][8]

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

This section outlines a general workflow for the chromatographic separation and mass spectrometric detection of acyl-CoAs.

  • Chromatographic Separation :

    • Column : C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[8]

    • Mobile Phase A : Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid.[8]

    • Mobile Phase B : Acetonitrile/Methanol with the same additives as Mobile Phase A.[8]

    • Gradient : A typical gradient starts with a low percentage of Mobile Phase B and ramps up to elute the more hydrophobic long-chain acyl-CoAs.[8]

  • Mass Spectrometry :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).[4]

    • Analysis Mode : Multiple Reaction Monitoring (MRM) is used for quantification, targeting the specific precursor-to-product ion transitions for each acyl-CoA species.[4][5][9] A neutral loss of 507 Da is a characteristic fragmentation pattern for acyl-CoAs.[9]

Method Validation

The new LC-MS/MS method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, and sensitivity.[10][11][12]

Table 2: Summary of Validation Parameters for the New LC-MS/MS Method

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyte.Pass
Linearity (R²) ≥ 0.99> 0.99
Accuracy (% Recovery) 80-120%80-114%[9]
Precision (%RSD) ≤ 15%< 5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 32-133 nM[9]
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 102-133 nM[9]

Visualizations

Acyl-CoA Metabolism and Signaling

Acyl-CoAs are critical signaling molecules and metabolic intermediates.[3] They are involved in the regulation of metabolic enzymes and signaling pathways, are oxidized to provide cellular energy, and are incorporated into complex lipids and acylated proteins.[3]

cluster_0 Cellular Fatty Acid Metabolism cluster_1 Metabolic Fates cluster_2 Signaling Pathways Fatty Acids Fatty Acids Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acids->Acyl-CoA Synthetase Activation Acyl-CoAs Acyl-CoAs Acyl-CoA Synthetase->Acyl-CoAs Beta-Oxidation Beta-Oxidation Acyl-CoAs->Beta-Oxidation Energy Production Complex Lipid Synthesis Complex Lipid Synthesis Acyl-CoAs->Complex Lipid Synthesis Storage/Structure Protein Acylation Protein Acylation Acyl-CoAs->Protein Acylation Regulation Enzyme Regulation Enzyme Regulation Acyl-CoAs->Enzyme Regulation Allosteric Modulation Gene Transcription Gene Transcription Acyl-CoAs->Gene Transcription Transcriptional Control

Caption: Overview of Acyl-CoA metabolic and signaling pathways.

Experimental Workflow for Acyl-CoA Analysis

The following diagram illustrates the key steps in the LC-MS/MS workflow for acyl-CoA quantification, from sample collection to data analysis.

Caption: Experimental workflow for LC-MS/MS-based acyl-CoA analysis.

Malonyl-CoA/Long-Chain Acyl-CoA Signaling Pathway in Insulin (B600854) Secretion

In pancreatic β-cells, glucose metabolism leads to an increase in malonyl-CoA, which inhibits fatty acid oxidation. This results in elevated cytosolic long-chain acyl-CoA levels that promote insulin secretion.[13]

Glucose Glucose Metabolism Metabolism Glucose->Metabolism Malonyl-CoA Malonyl-CoA Metabolism->Malonyl-CoA CPT-1 CPT-1 Malonyl-CoA->CPT-1 Inhibits Long-Chain Acyl-CoA Long-Chain Acyl-CoA Malonyl-CoA->Long-Chain Acyl-CoA Increases Fatty Acid Oxidation Fatty Acid Oxidation CPT-1->Fatty Acid Oxidation Insulin Secretion Insulin Secretion Long-Chain Acyl-CoA->Insulin Secretion Promotes

Caption: Malonyl-CoA/Long-Chain Acyl-CoA pathway in insulin secretion.

References

A Comparative Guide to HPLC and MS Methods for Acyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of acyl-Coenzyme A (acyl-CoA) species is paramount for understanding cellular metabolism and its role in various disease states. Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the tricarboxylic acid cycle.[1] The choice of analytical methodology is critical for obtaining reliable and meaningful data. This guide provides an objective comparison of two predominant techniques for acyl-CoA quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

Performance Comparison

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice for comprehensive acyl-CoA analysis due to its superior sensitivity and specificity.[1][2] While HPLC with UV detection offers a reliable and more accessible alternative for the quantification of more abundant short-chain acyl-CoAs.[1][3][4]

The following table summarizes the key performance characteristics of each method based on published experimental data.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) ~0.114 - 10 pmol per injection[4][5]Low fmol range[1]
Limit of Quantification (LOQ) ~1.3 nmol (LC/MS-based)[2]5-50 fmol[2]
Linearity (R²) >0.99[2]>0.999[6]
Precision (RSD%) < 3% for biological samples[3][4]< 15%[6][7]
Specificity Moderate (risk of co-elution)[2]High (based on mass-to-charge ratio)[2]
Throughput ModerateHigh
Coverage Limited to more abundant species like CoA, acetyl-CoA, and succinyl-CoA[1]Broad coverage of short, medium, and long-chain acyl-CoAs[1]

Experimental Protocols

Detailed and robust experimental protocols are crucial for accurate acyl-CoA quantification. Below are representative methodologies for both HPLC-UV and LC-MS/MS techniques.

This method is adapted from established protocols for the analysis of CoA, acetyl-CoA, and succinyl-CoA.[1][3][4]

1. Sample Preparation (Tissue)

  • Homogenize frozen tissue powder in 100 mM KH2PO4.[8]

  • Add internal standards, such as heptadecanoyl-CoA.[8]

  • Deproteinize the sample using a perchloric acid (PCA) solution (e.g., 5% PCA containing 50 µM DTT) and incubate on ice.[4]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[4]

  • Collect the supernatant for immediate HPLC analysis.[4]

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., Kinetex C18, 100 x 4.60 mm, 2.6 µm particle size).[5]

  • Mobile Phase: Isocratic elution with 150 mM sodium phosphate (B84403) (pH 6.4) and 9% methanol.[5]

  • Flow Rate: 0.8 mL/min.[5]

  • Detection: UV absorbance at 254 nm or 260 nm.[5][8]

This protocol allows for the sensitive and specific quantification of a wide range of acyl-CoA species.[7][9]

1. Sample Preparation (Cells or Tissue)

  • Extract acyl-CoAs from cell pellets or tissue homogenates using an acetonitrile (B52724)/methanol/water (2:2:1 v/v/v) solution.[1]

  • For long-chain acyl-CoAs, an extraction with an acetonitrile/2-propanol mixture followed by solid-phase extraction (SPE) using a C18 cartridge can be employed for purification and concentration.[2][8]

  • Centrifuge the extract at 14,000 x g at 4°C for 15 minutes.[1]

  • Transfer the supernatant for LC-MS/MS analysis.[1]

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[2]

  • Mobile Phase A: 0.1% formic acid in water or 15 mM ammonium (B1175870) hydroxide (B78521) in water.[2][6]

  • Mobile Phase B: 0.1% formic acid in acetonitrile or 15 mM ammonium hydroxide in acetonitrile.[2][6]

  • Gradient: A typical gradient runs from 5% B to 95% B over 5-15 minutes.[2]

  • Flow Rate: 0.3 - 0.4 mL/min.[2][6]

3. Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI).[6]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).[9]

  • Transitions: For quantification, monitor the transition from the protonated molecule [M+H]+ to the fragment ion [M-507+H]+. A second transition to a fragment like 428 m/z can be used for qualitative identification.[9]

Cross-Validation Workflow

A robust cross-validation workflow is essential to ensure data consistency and accuracy when comparing two analytical methods. The following diagram illustrates a typical workflow for the cross-validation of HPLC and MS methods for acyl-CoA quantification.

CrossValidationWorkflow cluster_SamplePrep Sample Preparation cluster_DataAnalysis Data Analysis & Comparison Sample Biological Sample (e.g., Tissue, Cells) Homogenization Homogenization & Extraction Sample->Homogenization Split Split Homogenization->Split HPLC_Analysis HPLC Separation & UV Detection Split->HPLC_Analysis Aliquot 1 MS_Analysis LC Separation & MS/MS Detection Split->MS_Analysis Aliquot 2 HPLC_Data HPLC Data (Peak Area) HPLC_Analysis->HPLC_Data Quant_HPLC Quantification (HPLC) HPLC_Data->Quant_HPLC MS_Data MS Data (Peak Intensity) MS_Analysis->MS_Data Quant_MS Quantification (MS) MS_Data->Quant_MS Comparison Statistical Comparison (e.g., Correlation, Bland-Altman) Quant_HPLC->Comparison Quant_MS->Comparison

Cross-validation workflow for acyl-CoA quantification.

Conclusion

Both HPLC-UV and LC-MS/MS are valuable techniques for the quantification of acyl-CoAs. The choice of method will depend on the specific research question, the available instrumentation, and the desired level of sensitivity and coverage.

  • HPLC-UV is a cost-effective and reliable method for quantifying abundant short-chain acyl-CoAs like acetyl-CoA and succinyl-CoA.[1] It is well-suited for targeted analyses where high sensitivity for a broad range of species is not required.

  • LC-MS/MS is the superior method for comprehensive, sensitive, and specific profiling of a wide array of acyl-CoA species, from short to long-chain.[1] Its high sensitivity allows for the analysis of low-abundance acyl-CoAs, making it indispensable for in-depth metabolomic studies and the discovery of novel biomarkers.[10]

For laboratories conducting extensive metabolic research, the high throughput and broad coverage of LC-MS/MS make it the preferred platform. However, for routine analysis of a limited number of high-concentration acyl-CoAs, HPLC-UV remains a viable and economical option. A thorough cross-validation is recommended when transitioning between methods or comparing data from different analytical platforms.

References

A Researcher's Guide to Comparing Acyl-CoA Extraction Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of acyl-Coenzyme A (acyl-CoA) species is fundamental to understanding cellular metabolism, from energy production and fatty acid synthesis to the regulation of critical signaling pathways. As central metabolic intermediates, the precise measurement of acyl-CoA pools is crucial for research in metabolic diseases, oncology, and drug development. However, the inherent instability and wide range of physicochemical properties of acyl-CoAs present significant analytical challenges, making the choice of extraction method paramount.

This guide provides an objective comparison of common extraction techniques for acyl-CoA recovery, supported by quantitative data and detailed experimental protocols. It aims to equip researchers with the information needed to select the most appropriate method for their specific analytical goals, whether profiling short-chain species in cell culture or quantifying long-chain species in tissue.

Comparison of Acyl-CoA Recovery Rates

The efficiency of an extraction method is a critical performance metric, directly impacting the accuracy and sensitivity of quantification, which is typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The recovery can vary significantly based on the technique employed and the chain length of the acyl-CoA. Below is a summary of reported recovery rates for three prevalent methods: Protein Precipitation, and Solid-Phase Extraction (SPE) combined with organic solvent extraction.

Extraction MethodAcyl-CoA SpeciesAverage Recovery (%)Reference(s)
Protein Precipitation (Acid)
5-Sulfosalicylic Acid (SSA)Acetyl-CoA (C2)~59%[1]
Propionyl-CoA (C3)~80%[1]
Trichloroacetic Acid (TCA) + SPEAcetyl-CoA (C2)~36%[1]
Propionyl-CoA (C3)~62%[1]
Malonyl-CoA (C3)~26%[2]
Isovaleryl-CoA (C5)~58%[2]
Organic Solvent + SPE
Acetonitrile/Isopropanol + SPEAcetyl-CoA (C2)83-90% (SPE step)[1][3]
Malonyl-CoA (C3)83-90% (SPE step)[3][4]
Octanoyl-CoA (C8)88-92% (SPE step)[3][4]
Palmitoyl-CoA (C16)70-80% (SPE step)[4]
Oleoyl-CoA (C18:1)85-90% (SPE step)[3][4]
Arachidonyl-CoA (C20:4)83-88% (SPE step)[3][4]

Note: Recovery for the "Organic Solvent + SPE" method often distinguishes between the initial solvent extraction (93-104%) and the subsequent SPE purification step, with the latter being presented here.[1][3][5]

Visualizing Metabolic and Experimental Processes

To provide context, the following diagrams illustrate the central role of acyl-CoAs in metabolism and the general workflows for their extraction.

Fig. 1: Central Role of Acyl-CoAs in Metabolism FattyAcids Fatty Acids FattyAcylCoA Fatty Acyl-CoA FattyAcids->FattyAcylCoA Activation AminoAcids Amino Acids AcetylCoA Acetyl-CoA AminoAcids->AcetylCoA Glucose Glucose Glucose->AcetylCoA Glycolysis BetaOxidation β-Oxidation FattyAcylCoA->BetaOxidation TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle FA_Synthesis Fatty Acid Synthesis AcetylCoA->FA_Synthesis KetoneBodies Ketone Bodies AcetylCoA->KetoneBodies BetaOxidation->AcetylCoA Energy Energy (ATP) TCA_Cycle->Energy

Fig. 1: Central Role of Acyl-CoAs in Metabolism

Fig. 2: General Acyl-CoA Extraction Workflow cluster_extraction Extraction Methods PPT Protein Precipitation (e.g., SSA, TCA) Centrifuge1 Centrifugation (Pellet Proteins/Debris) PPT->Centrifuge1 Solvent Organic Solvent (e.g., Methanol (B129727), ACN/IPA) Solvent->Centrifuge1 Sample Tissue or Cell Sample (Flash Frozen) Homogenize Homogenization / Lysis (in Buffer or Solvent) Sample->Homogenize Homogenize->PPT Homogenize->Solvent Supernatant Collect Supernatant Centrifuge1->Supernatant SPE Solid-Phase Extraction (Optional Clean-up) Supernatant->SPE for cleaner samples Evaporate Evaporation (Dry Down) Supernatant->Evaporate SPE->Evaporate Reconstitute Reconstitution (in LC-MS Buffer) Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Fig. 2: General Acyl-CoA Extraction Workflow

Experimental Protocols

Detailed and reproducible protocols are the foundation of high-quality metabolomic data. The following sections provide methodologies for the key extraction techniques discussed.

Protocol 1: Protein Precipitation using 5-Sulfosalicylic Acid (SSA)

This method is rapid and particularly effective for the extraction of short-chain acyl-CoAs from tissue samples.[1]

  • Tissue Pulverization: Weigh approximately 20-50 mg of frozen tissue and grind to a fine powder in a mortar pre-chilled with liquid nitrogen.

  • Homogenization: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of an ice-cold 5% (w/v) SSA solution. If using internal standards, they should be spiked into the SSA solution prior to addition.

  • Protein Precipitation: Immediately homogenize the sample using a bead beater or ultrasonic homogenizer while keeping the sample on ice.

  • Incubation: Incubate the homogenate on ice for 10 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Analysis: The extract is now ready for direct LC-MS/MS analysis. If not analyzed immediately, store at -80°C.

Protocol 2: Organic Solvent Extraction followed by Solid-Phase Extraction (SPE)

This two-step procedure is highly effective for isolating a broad range of acyl-CoAs, from short- to long-chain, and provides a cleaner sample for LC-MS/MS analysis.[3][4]

  • Sample Homogenization: Weigh 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer. Add 1 mL of ice-cold homogenization buffer (e.g., 100 mM Potassium Phosphate, pH 4.9). Homogenize on ice.

  • Solvent Extraction: Add 1 mL of 2-Propanol and homogenize again. Add 2 mL of Acetonitrile (ACN) and vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • SPE Column Conditioning: Condition a 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel SPE column by passing through 2 mL of a wash solution (e.g., Acetonitrile/Isopropanol/Water/Acetic Acid; 9:3:4:4, v/v/v/v).[3][4]

  • Sample Loading: Load the supernatant onto the conditioned SPE column and allow it to pass through by gravity or gentle vacuum.

  • Washing: Wash the column with 2 mL of the wash solution to remove unbound impurities.

  • Elution: Elute the acyl-CoAs using 1.5 mL of an elution solution (e.g., Methanol/250 mM Ammonium (B1175870) Formate; 4:1, v/v).[3][4]

  • Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).[6]

Method Selection Guide

The choice of extraction method depends on the specific research question, the acyl-CoA species of interest, and available instrumentation.

Fig. 3: Extraction Method Selection Logic Start What is the primary goal? Goal_Short Profiling Short-Chain Acyl-CoAs (C2-C6) Start->Goal_Short Goal_Broad Broad Profiling (Short, Medium & Long-Chain) Start->Goal_Broad Method_PPT Recommendation: Protein Precipitation (SSA) Goal_Short->Method_PPT Method_SPE Recommendation: Organic Solvent + SPE Goal_Broad->Method_SPE Pros_PPT Pros: - Fast & Simple - Good recovery for polar species Method_PPT->Pros_PPT Cons_PPT Cons: - Lower recovery for  hydrophobic species - Potential matrix effects Method_PPT->Cons_PPT Pros_SPE Pros: - High recovery across chains - Reduces matrix effects - Cleaner sample Method_SPE->Pros_SPE Cons_SPE Cons: - More time-consuming - Higher cost - More potential for analyte loss Method_SPE->Cons_SPE

Fig. 3: Extraction Method Selection Logic
  • Protein Precipitation (e.g., SSA): This is an excellent choice for high-throughput analysis focused on short-chain acyl-CoAs. Its simplicity and speed are major advantages, though it may result in lower recovery for more hydrophobic long-chain species and can carry over more matrix components that might interfere with LC-MS analysis.[1][2]

  • Organic Solvent followed by SPE: This combination is the gold standard for comprehensive acyl-CoA profiling. It demonstrates high recovery across a wide range of chain lengths and provides a significantly cleaner extract, which is beneficial for reducing ion suppression and improving the longevity of analytical columns.[3][5] However, the procedure is more laborious and costly.

References

A Comparative Guide to the Substrate Specificity of Short-Chain Enoyl-CoA Hydratase for (2E)-2-Methylbutenoyl-CoA and Crotonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic specificity of short-chain enoyl-CoA hydratase (ECHS1), also known as crotonase, for two key substrates: (2E)-2-methylbutenoyl-CoA (tiglyl-CoA) and crotonyl-CoA. This information is critical for understanding metabolic pathways, particularly in the context of fatty acid and branched-chain amino acid metabolism, and for the development of targeted therapeutics.

Executive Summary

Short-chain enoyl-CoA hydratase (ECHS1) is a mitochondrial enzyme that plays a crucial role in the second step of the beta-oxidation pathway.[1][2] It catalyzes the hydration of 2-trans-enoyl-CoA thioesters to their corresponding L-3-hydroxyacyl-CoAs.[1][2] While ECHS1 exhibits broad substrate specificity, it demonstrates a clear preference for certain molecules.[3][4] Experimental data reveals that ECHS1 has a high substrate specificity for crotonyl-CoA.[5][6][7] In contrast, while it can bind tiglyl-CoA, its efficiency in hydrating this substrate is significantly lower.[5][6][8][9] This differential activity is fundamental to understanding the metabolic flux in pathways involving the degradation of fatty acids and the amino acid valine.[3][4][8]

Data Presentation: Substrate Specificity of Human ECHS1

The following table summarizes the quantitative data on the enzymatic activity of short-chain enoyl-CoA hydratase (ECHS1) with this compound (tiglyl-CoA) and crotonyl-CoA. The data is derived from studies on human liver and fibroblast homogenates.

SubstrateTissueEnzymatic Activity (nmol/min·mg protein)Reference
Crotonyl-CoA Liver (Control)1,230 ± 217[3]
Fibroblasts (Control)135 ± 39[3]
This compound (Tiglyl-CoA) Liver (Control)98 ± 21[3]
Fibroblasts (Control)12 ± 4[3]

Values are presented as mean ± standard deviation.

Experimental Protocols

The determination of ECHS1 enzymatic activity with different substrates is a key experiment for understanding its specificity. Below is a detailed methodology adapted from established protocols.[3][10]

Enoyl-CoA Hydratase Activity Assay

This spectrophotometric assay measures the decrease in absorbance resulting from the hydration of the double bond in the enoyl-CoA substrate.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Bovine Serum Albumin (BSA)

  • Potassium chloride (KCl)

  • Triton X-100

  • Substrate stock solutions (Crotonyl-CoA, Tiglyl-CoA) in water

  • Tissue homogenates (liver or fibroblasts)

  • Spectrophotometer capable of reading at 280 nm or 263 nm

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 0.1 mg/mL BSA, 10 mM KCl, and 0.1% Triton X-100.

  • Sample Preparation: Prepare tissue homogenates (e.g., liver, fibroblasts) in a suitable buffer. The protein concentration of the homogenates should be determined using a standard method like the Bradford assay.

  • Assay Execution:

    • To a cuvette, add the reaction mixture.

    • Add a specific amount of the tissue homogenate to the cuvette.

    • Initiate the reaction by adding the substrate (crotonyl-CoA or tiglyl-CoA) to a final concentration of 100 µM.

    • Immediately start monitoring the decrease in absorbance at 280 nm (for crotonyl-CoA) or 263 nm (for other enoyl-CoAs) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • The rate of the reaction is calculated from the linear portion of the absorbance decrease over time.

    • The specific activity is expressed as nanomoles of substrate converted per minute per milligram of protein, using the appropriate molar extinction coefficient for the substrate.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of an experiment designed to compare the substrate specificity of ECHS1 for crotonyl-CoA and tiglyl-CoA.

G Workflow for Comparing ECHS1 Substrate Specificity cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis prep_tissue Prepare Tissue Homogenates (Liver or Fibroblasts) mix_crotonyl Incubate Homogenate with Crotonyl-CoA prep_tissue->mix_crotonyl mix_tiglyl Incubate Homogenate with Tiglyl-CoA prep_tissue->mix_tiglyl prep_reagents Prepare Reaction Buffer and Substrate Solutions (Crotonyl-CoA & Tiglyl-CoA) prep_reagents->mix_crotonyl prep_reagents->mix_tiglyl measure_crotonyl Spectrophotometric Measurement (Absorbance Decrease at 280 nm) mix_crotonyl->measure_crotonyl measure_tiglyl Spectrophotometric Measurement (Absorbance Decrease at 263 nm) mix_tiglyl->measure_tiglyl calc_activity Calculate Specific Activity (nmol/min/mg protein) measure_crotonyl->calc_activity measure_tiglyl->calc_activity compare_data Compare Activities (Crotonyl-CoA vs. Tiglyl-CoA) calc_activity->compare_data

References

A Comparative Analysis of Acyl-CoA Profiles in Healthy and Diseased Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, playing critical roles in energy production, lipid synthesis, and signaling pathways. Dysregulation of acyl-CoA metabolism is increasingly recognized as a hallmark of various diseases, including cancer, metabolic disorders, and neurodegenerative diseases. This guide provides a quantitative comparison of acyl-CoA profiles in healthy versus diseased tissues, supported by experimental data and detailed methodologies, to aid researchers in understanding these metabolic shifts and identifying potential therapeutic targets.

Quantitative Comparison of Acyl-CoA Profiles

The following tables summarize the quantitative differences in acyl-CoA levels between healthy and diseased tissues, as determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Disease: High-Fat Diet-Induced Obesity (Mouse Liver)

A high-fat diet (HFD) induces significant alterations in hepatic acyl-CoA profiles, reflecting a shift towards increased fatty acid oxidation and lipogenesis.

Acyl-CoA SpeciesStandard Chow (Relative MS Intensity)High-Fat Diet (Relative MS Intensity)Fold Change (HFD/SC)p-value
Propionyl-CoA~1.0~1.81.8< 0.01
Malonyl-CoA~1.0~2.52.5< 0.01
C10:3-CoA~1.0~3.03.0< 0.0001
C16:0-CoA (Palmitoyl-CoA)~1.0~1.71.7< 0.008
C18:1-CoA (Oleoyl-CoA)~1.0~1.61.6< 0.008
C18:2-CoA (Linoleoyl-CoA)~1.0~1.51.5< 0.01

Data is synthesized from a study on mouse liver tissue and presented as relative mass spectrometry intensity.

Cancer: Prostate Cancer (Human Cell Lines)

Analysis of prostate cancer cell lines reveals significant alterations in the levels of various fatty acyl-CoAs compared to a non-cancerous prostate cell line, indicating a metabolic reprogramming to support cell proliferation and lipogenesis.

Acyl-CoA SpeciesNon-Cancerous Prostate Cells (pmol/mg protein)Prostate Cancer Cells (pmol/mg protein)
C16:0-CoA (Palmitoyl-CoA)~2.5~5.0 - 15.0
C18:0-CoA (Stearoyl-CoA)~1.0~2.0 - 6.0
C18:1-CoA (Oleoyl-CoA)~1.5~3.0 - 10.0
C18:2-CoA (Linoleoyl-CoA)~0.5~1.0 - 3.0

Data is synthesized from a study on human prostate cell lines. The range in cancer cells reflects measurements across different prostate cancer cell lines.

Neurodegenerative Disease: Alzheimer's Disease (Human Brain)

While direct quantitative data for a broad range of acyl-CoAs in Alzheimer's disease (AD) brain tissue is limited, studies on fatty acid profiles, the precursors to acyl-CoAs, show significant changes. These alterations suggest a dysregulation of fatty acid metabolism that would directly impact the corresponding acyl-CoA pools.

Fatty Acid SpeciesHealthy Control Brain (Relative Abundance)Alzheimer's Disease Brain (Relative Abundance)
Linoleic AcidHigherLower
Linolenic AcidHigherLower
Arachidonic AcidHigherLower
Docosahexaenoic Acid (DHA)LowerHigher

This table reflects changes in unsaturated fatty acids in brain regions vulnerable to AD pathology.[1][2] These fatty acids are activated to their respective acyl-CoAs to enter metabolic pathways.

Experimental Protocols

The following is a generalized protocol for the extraction and quantitative analysis of acyl-CoAs from tissue samples using LC-MS/MS, based on methodologies reported in the literature.[3][4][5][6]

Tissue Collection and Quenching
  • Objective: To rapidly halt metabolic activity to preserve the in vivo acyl-CoA profile.

  • Procedure:

    • Excise the tissue of interest as quickly as possible.

    • Immediately freeze-clamp the tissue using tongs pre-chilled in liquid nitrogen.

    • Store the frozen tissue at -80°C until extraction.

Tissue Pulverization and Homogenization
  • Objective: To break down the tissue structure and release intracellular metabolites.

  • Procedure:

    • Place the frozen tissue (20-50 mg) in a mortar pre-chilled with liquid nitrogen.

    • Grind the tissue to a fine powder under liquid nitrogen using a pre-chilled pestle.

    • Transfer the powdered tissue to a pre-chilled microcentrifuge tube.

Acyl-CoA Extraction and Protein Precipitation
  • Objective: To extract acyl-CoAs and remove proteins that can interfere with analysis.

  • Method A: Acid Precipitation

    • Add 500 µL of ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) or 0.5 M perchloric acid (PCA) to the powdered tissue.[3][5]

    • If using internal standards (e.g., stable isotope-labeled acyl-CoAs), spike them into the acid solution before adding to the tissue.

    • Homogenize the sample immediately on ice using a bead beater or ultrasonic homogenizer.

    • Incubate the homogenate on ice for 10-30 minutes to allow for complete protein precipitation.[3][5]

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Method B: Organic Solvent Extraction

    • Add 0.5 ml of ice-cold 100 mM potassium phosphate (B84403) (pH 4.9) and 0.5 ml of an acetonitrile (B52724):2-propanol:methanol (3:1:1) mixture containing an internal standard to the powdered tissue.[4]

    • Homogenize the sample on ice.

    • Vortex for 2 minutes and sonicate for 3 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

    • Re-extract the pellet with the same volume of the organic solvent mixture and centrifuge again.

    • Combine the supernatants and dry under a stream of nitrogen.

LC-MS/MS Analysis
  • Objective: To separate and quantify individual acyl-CoA species.

  • Procedure:

    • Reconstitute the dried extract (from Method B) or use the supernatant (from Method A) for injection.

    • Chromatography: Perform reversed-phase ultra-high performance liquid chromatography (UPLC) using a C8 or C18 column. A common mobile phase system consists of an aqueous phase with an ion-pairing agent (e.g., 15 mM ammonium (B1175870) hydroxide) and an organic phase (e.g., acetonitrile with 15 mM ammonium hydroxide).[4]

    • Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Quantification: Use selected reaction monitoring (SRM) to detect specific precursor-to-product ion transitions for each acyl-CoA species and the internal standards.

Signaling Pathways and Experimental Workflows

Acetyl-CoA and Histone Acetylation in Cancer

In many cancers, the metabolism of acetyl-CoA is reprogrammed to support rapid cell growth and proliferation. One of the key non-metabolic roles of acetyl-CoA is as the sole acetyl-group donor for histone acetylation, an epigenetic modification that generally leads to a more open chromatin structure and increased gene expression. Elevated levels of acetyl-CoA in cancer cells can contribute to the acetylation of histones at the promoters of genes involved in cell cycle progression and lipid synthesis, thereby promoting tumorigenesis.

Histone_Acetylation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA_mito Acetyl-CoA (Mitochondria) Pyruvate->AcetylCoA_mito Citrate Citrate AcetylCoA_mito->Citrate AcetylCoA_cyto Acetyl-CoA (Cytosol/Nucleus) Citrate->AcetylCoA_cyto Acetylated_Histone Acetylated Histone AcetylCoA_cyto->Acetylated_Histone Histone Histone Histone->Acetylated_Histone Acetylated_Histone->Histone Gene_Expression Gene Expression (Proliferation, Lipogenesis) Acetylated_Histone->Gene_Expression HAT HATs HAT->Acetylated_Histone HDAC HDACs HDAC->Histone Cancer_Cell Cancer Cell Metabolism

Caption: Acetyl-CoA links cellular metabolism to epigenetic regulation in cancer.

Malonyl-CoA Regulation of Fatty Acid Oxidation in Metabolic Disease

In metabolic diseases such as obesity and type 2 diabetes, there is often an increase in the synthesis of malonyl-CoA in tissues like muscle and liver. Malonyl-CoA is a key regulator of fatty acid metabolism; it allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acyl-CoAs into the mitochondria for β-oxidation. Elevated malonyl-CoA levels therefore lead to decreased fatty acid oxidation and can contribute to the accumulation of lipids, exacerbating insulin (B600854) resistance.

Malonyl_CoA_Regulation cluster_mito Mitochondrial Membrane Glucose Excess Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA CPT1 CPT1 MalonylCoA->CPT1 ACC ACC ACC->MalonylCoA Mitochondria Mitochondria FattyAcylCoA Fatty Acyl-CoA (Cytosol) FattyAcylCoA->Mitochondria Transport Lipid_Accumulation Lipid Accumulation (Insulin Resistance) FattyAcylCoA->Lipid_Accumulation BetaOxidation β-Oxidation Mitochondria->BetaOxidation

Caption: Malonyl-CoA acts as a critical checkpoint in fatty acid metabolism.

Experimental Workflow for Acyl-CoA Profiling

The overall workflow for the quantitative comparison of acyl-CoA profiles in tissue samples is a multi-step process requiring careful sample handling and sophisticated analytical techniques.

AcylCoA_Workflow Tissue_Collection 1. Tissue Collection (Healthy vs. Diseased) Quenching 2. Rapid Quenching (Liquid Nitrogen) Tissue_Collection->Quenching Extraction 3. Extraction & Protein Precipitation (Acid or Organic Solvent) Quenching->Extraction LCMS 4. LC-MS/MS Analysis (UPLC-QqQ) Extraction->LCMS Internal_Standard Add Internal Standards Internal_Standard->Extraction Data_Processing 5. Data Processing (Peak Integration, Normalization) LCMS->Data_Processing Quant_Comparison 6. Quantitative Comparison (Statistical Analysis) Data_Processing->Quant_Comparison Biological_Interpretation 7. Biological Interpretation (Pathway Analysis) Quant_Comparison->Biological_Interpretation

Caption: A generalized workflow for tissue acyl-CoA profiling.

References

A Comparative Guide to Acyl-CoA Measurement Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive inter-laboratory comparison of common protocols for the measurement of acyl-Coenzyme A (acyl-CoA) thioesters, central intermediates in numerous metabolic pathways. Designed for researchers, scientists, and drug development professionals, this document outlines the performance of various analytical methods, supported by experimental data from recent studies. The objective is to offer a clear, data-driven comparison to aid in the selection of the most appropriate methodology for specific research contexts.

Acyl-CoAs are a diverse group of metabolites, varying in acyl chain length, saturation, and cellular concentration, which makes their quantification challenging.[1][2] This guide focuses on the most prevalent techniques: Liquid Chromatography-Mass Spectrometry (LC-MS), enzymatic assays, and High-Performance Liquid Chromatography (HPLC).

Comparative Analysis of Acyl-CoA Quantification Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is frequently cited as the most sensitive and specific method for acyl-CoA analysis.[1][2] It allows for the quantification of a wide range of acyl-CoA species, from short-chain to long-chain, within a single analytical run.[1][3][4] In contrast, enzymatic assays, available as commercial kits with colorimetric or fluorometric detection, offer a more accessible option for laboratories without specialized mass spectrometry equipment, though they are typically limited to the quantification of acetyl-CoA.[2][5]

A 2023 study directly compared commercially available colorimetric ELISA and fluorometric enzymatic kits with LC-MS/MS and high-resolution mass spectrometry (LC-HRMS) for acetyl-CoA measurement.[6][7][8] The findings indicated that the colorimetric ELISA kit failed to produce interpretable results.[7][8] The fluorometric kit's performance was variable and depended on the biological matrix and extraction method used.[6][7] Notably, the results from LC-MS/MS and LC-HRMS assays were well-aligned, particularly when stable isotope-labeled internal standards were incorporated to control for variability in sample extraction and processing.[7][8][9]

Another comparative study highlighted that while spectrophotometric and fluorescence-based assays are limited to acetyl-CoA, HPLC and especially LC-MS/MS can resolve a much larger number of acyl-CoA species.[1][2]

Quantitative Performance Data

The following table summarizes the key performance characteristics of the different acyl-CoA measurement protocols as reported in the literature.

Parameter LC-MS/MS LC-HRMS Fluorometric Assay (PicoProbe™) Spectrophotometric Assay HPLC-UV
Specificity High (discriminates between different acyl-CoAs)High (discriminates between different acyl-CoAs)Moderate (measures total acetyl-CoA)Moderate (measures total acetyl-CoA)Moderate (co-elution can be an issue)
Sensitivity Very High (low fmole range)[1]Very HighHighLow[2]Low
Limit of Detection (LOD) pmol to fmol range[10][11]Similar to LC-MS/MS[12]pmol rangenmol rangenmol range
Dynamic Range Wide (several orders of magnitude)[1]WideNarrower than LC-MSNarrower than LC-MSNarrower than LC-MS
Throughput High (with flow-injection or UPLC)[3][13]Moderate to HighHigh (plate-based)High (plate-based)Low to Moderate
Cost & Complexity High[2]HighLow to ModerateLow[2]Moderate
Multiplexing Capability High (profiles multiple acyl-CoAs simultaneously)[4]HighLow (typically single analyte)LowModerate

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are summaries of typical protocols for acyl-CoA extraction and analysis using LC-MS/MS and enzymatic assays.

Acyl-CoA Extraction for LC-MS/MS Analysis

A common challenge in acyl-CoA quantification is the efficient extraction from biological samples while preventing degradation.[4] Acidic extraction methods are frequently employed.

Materials:

Procedure:

  • Homogenization: Tissues or cell pellets are homogenized in ice-cold 10% TCA or 2.5% SSA.[12] Internal standards are added at this stage to account for extraction losses.[3]

  • Deproteinization: Samples are vortexed or sonicated, followed by centrifugation at high speed (e.g., 17,000 x g) at 4°C to pellet proteins.[8][12]

  • Purification (if using TCA): The resulting supernatant is loaded onto a pre-conditioned SPE column.[4][8] The column is washed with water, and acyl-CoAs are eluted with a solution such as 25 mM ammonium acetate in methanol.[7] The use of SSA as an extraction solvent can obviate the need for this SPE step.[4]

  • Sample Preparation for Injection: The eluate is evaporated to dryness under nitrogen and reconstituted in a suitable solvent (e.g., 5% (w/v) SSA in water) for LC-MS/MS analysis.[7][8]

LC-MS/MS Analysis

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q Exactive)[14]

Chromatography:

  • Column: A reversed-phase C18 column is commonly used.[2]

  • Mobile Phases: Mobile phase A is typically an aqueous solution with an ion-pairing agent or buffer (e.g., 5 mM ammonium acetate), and mobile phase B is an organic solvent like acetonitrile or methanol.[2][14]

  • Gradient: A gradient elution is used to separate the different acyl-CoA species based on the hydrophobicity of their acyl chains.[10]

Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive mode is generally preferred for acyl-CoA analysis.[4]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification on triple quadrupole instruments. This involves monitoring a specific precursor-to-product ion transition for each acyl-CoA, providing high specificity and sensitivity.[3][4] A common transition involves the neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) fragment.[3]

Fluorometric Enzymatic Assay (Example: PicoProbe™ Kit)

This protocol is based on the manufacturer's instructions as described in comparative studies.[6][7]

Procedure:

  • Sample Extraction: Samples are extracted using methods similar to those for LC-MS, such as with 80:20 methanol:water or perchloric acid (PCA).[6]

  • Neutralization: Acidic extracts must be neutralized (e.g., with potassium hydroxide) before performing the assay.[8]

  • Standard Curve Preparation: A standard curve is prepared using the acetyl-CoA standard provided in the kit.[7]

  • Enzymatic Reaction: The sample or standard is added to a reaction mixture containing enzymes that lead to the production of a fluorescent product in the presence of acetyl-CoA.

  • Detection: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.

  • Quantification: The acetyl-CoA concentration in the samples is determined by comparison to the standard curve.

Visualizing the Workflow and Method Comparison

To further clarify the relationships and processes described, the following diagrams have been generated.

General Workflow for Acyl-CoA Measurement cluster_prep Sample Preparation cluster_purify Purification & Concentration cluster_analysis Analysis Sample Biological Sample (Cells/Tissue) IS Add Internal Standard (IS) Sample->IS Extraction Homogenization & Extraction (e.g., TCA) IS->Extraction Centrifugation Centrifugation (Protein Removal) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Enzymatic Enzymatic Assay (Fluorometric) Supernatant->Enzymatic Neutralization Required Evaporation Evaporation (Dry Down) SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Analysis & Quantification LCMS->Data Enzymatic->Data

Caption: General workflow for acyl-CoA measurement from sample to data analysis.

Comparison of Acyl-CoA Analysis Techniques cluster_ms Mass Spectrometry-Based cluster_enzymatic Enzymatic Assays cluster_other Other Methods center Acyl-CoA Quantification LCMS LC-MS/MS & LC-HRMS center->LCMS Enzyme Fluorometric & Colorimetric center->Enzyme HPLC HPLC-UV center->HPLC Prop_LCMS Properties: - High Specificity - High Sensitivity - Broad Coverage - High Cost/Complexity LCMS->Prop_LCMS Prop_Enzyme Properties: - Accessible - High Throughput - Limited to Acetyl-CoA - Matrix Effects Enzyme->Prop_Enzyme Prop_HPLC Properties: - Moderate Cost - Lower Sensitivity - Co-elution Risk HPLC->Prop_HPLC

Caption: Logical comparison of key acyl-CoA analysis techniques.

References

Validating Enzyme Inhibition: A Comparative Guide to (2E)-2-Methylbutenoyl-CoA Analogues and Alternative Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of (2E)-2-methylbutenoyl-CoA analogues and other key inhibitors of short-chain and medium-chain acyl-CoA dehydrogenases (SCAD and MCAD). This document outlines experimental data, detailed protocols, and visual workflows to support research in enzyme inhibition and drug discovery.

The inhibition of acyl-CoA dehydrogenases (ACADs), a class of enzymes crucial for fatty acid β-oxidation, is a significant area of study for various metabolic disorders. Among the inhibitors of interest are this compound and its analogues, which act as mechanism-based inactivators. This guide offers a comparative analysis of these compounds against alternative inhibitors, supported by available experimental data.

Comparative Inhibitory Activity

Enzyme TargetInhibitorIC50 (µM)
Short-Chain Acyl-CoA Dehydrogenase (SCAD)2-methylenecyclopropaneacetic acid (MCPA)~1.6
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)2-methylenecyclopropaneacetic acid (MCPA)~7.8
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)2-methylenecyclopropaneacetic acid (MCPA)~0.8
Isovaleryl-CoA Dehydrogenase (IVD)2-methylenecyclopropaneacetic acid (MCPA)~1.2

Mechanism of Action: Mechanism-Based Inhibition

This compound and its analogues, such as 3-methyleneoctanoyl-CoA and 3-methyl-trans-2-octenoyl-CoA, are classified as mechanism-based inhibitors of medium-chain acyl-CoA dehydrogenase.[1] This mode of action involves the enzyme's own catalytic mechanism to convert the inhibitor into a reactive species that then irreversibly inactivates the enzyme.

dot

cluster_0 Enzyme Active Site E Enzyme (ACAD) EI Enzyme-Inhibitor Complex E->EI Binding I_reactive Reactive Intermediate EI->I_reactive Catalytic Conversion E_inactive Inactive Enzyme I This compound analogue I->EI I_reactive->E_inactive Covalent Modification

Caption: Mechanism-based inhibition of Acyl-CoA Dehydrogenase.

Experimental Protocols

Validating the inhibitory potential of this compound analogues requires robust and reproducible experimental protocols. The following outlines a standard enzyme inhibition assay.

General Enzyme Inhibition Assay Protocol

This protocol can be adapted for the specific acyl-CoA dehydrogenase being investigated.

Materials:

  • Purified short-chain or medium-chain acyl-CoA dehydrogenase

  • This compound analogue or alternative inhibitor

  • Substrate (e.g., butyryl-CoA for SCAD, octanoyl-CoA for MCAD)

  • Electron acceptor (e.g., Ferricenium hexafluorophosphate (B91526) or an electron transfer flavoprotein (ETF)-based system)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.6, containing 1 mM EDTA)

  • Spectrophotometer or microplate reader

Procedure:

  • Enzyme Preparation: Dilute the purified enzyme to a suitable concentration in the assay buffer.

  • Inhibitor Preparation: Prepare a stock solution of the inhibitor and create a series of dilutions to determine the IC50 value.

  • Reaction Mixture: In a microplate well or cuvette, combine the assay buffer, the enzyme, and varying concentrations of the inhibitor.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period to allow for binding.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Measurement: Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at a specific wavelength.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

dot

cluster_workflow Enzyme Inhibition Assay Workflow prep Prepare Reagents (Enzyme, Inhibitor, Substrate) mix Combine Enzyme and Inhibitor prep->mix preincubate Pre-incubate mix->preincubate start Add Substrate to Initiate preincubate->start measure Monitor Absorbance Change start->measure analyze Calculate IC50 Value measure->analyze

Caption: General workflow for an enzyme inhibition assay.

Alternative Inhibitors: A Comparative Perspective

Several other compounds have been identified as inhibitors of acyl-CoA dehydrogenases, providing a basis for comparison with this compound analogues.

  • 2-Methylenecyclopropaneacetic acid (MCPA): As highlighted in the data table, MCPA is a potent inhibitor of several ACADs. It is the toxic metabolite of hypoglycin (B18308) A, found in the unripe ackee fruit.

  • Oct-2-en-4-ynoyl-CoA: This compound has been identified as a specific inhibitor of acyl-CoA oxidase, which is involved in peroxisomal fatty acid oxidation, but it demonstrates the potential for designing specific inhibitors for related enzymes.

  • Acetoacetyl-CoA: Known to inhibit short-chain acyl-CoA dehydrogenase.

The validation of enzyme inhibitors is a critical step in drug discovery and for understanding metabolic pathways. While quantitative data for this compound analogues remains to be fully elucidated in publicly accessible literature, the comparative framework provided by alternative inhibitors like MCPA offers a valuable starting point for researchers in the field. The detailed protocols and visual workflows in this guide are intended to facilitate the design and execution of further validation studies.

References

comparing the metabolic flux through different acyl-CoA pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic flux through two central acyl-CoA pathways: fatty acid synthesis (de novo lipogenesis) and fatty acid β-oxidation. Understanding the quantitative dynamics of these opposing pathways is crucial for research in metabolic diseases, oncology, and the development of targeted therapeutics. This document summarizes key experimental data, details the methodologies used to obtain this data, and provides visual representations of the underlying metabolic processes and experimental workflows.

Quantitative Comparison of Acyl-CoA Metabolic Flux

The metabolic flux, or the rate of turnover of molecules through a metabolic pathway, can vary significantly depending on the cell type, nutritional state, and presence of pathological conditions. Below is a summary of experimentally determined metabolic flux rates for fatty acid synthesis and β-oxidation in different biological contexts.

PathwayCell TypeConditionMetabolic Flux RateCitation
Fatty Acid β-Oxidation Rat Skeletal Muscle (Gastrocnemius)Resting, Postabsorptive (Lean)3.47 ± 0.8 nmol/g/min (intramyocellular palmitate oxidation)[1]
Rat Skeletal Muscle (Gastrocnemius)Resting, Postabsorptive (Obese)6.96 ± 1.8 nmol/g/min (intramyocellular palmitate oxidation)[1]
Fatty Acid Synthesis (Unconventional Pathway) Human Cancer Cells (CTP-KO)Standard CultureGlucose to Lipogenic Acetyl-CoA: 32% of total flux[2]
Human Cancer Cells (CTP-KO)Standard CultureGlutamine to Lipogenic Acetyl-CoA: 48% of total flux[2]
Fatty Acid β-Oxidation Neonatal Mouse CardiomyocytesP2 (Postnatal day 2)Lower relative oxygen consumption rate from palmitate[3]
Neonatal Mouse CardiomyocytesP5 & P7 (Postnatal day 5 & 7)Higher relative oxygen consumption rate from palmitate[3]
Fatty Acid Synthesis vs. Oxidation Human Hepatoma Cells (HepG2)Control (BSA)Fatty acid synthesis is predominant (negative oxidation flux)[4]
Human Hepatoma Cells (HepG2)Palmitate ExposureIncreased fatty acid oxidation compared to control[4]
Human Hepatoma Cells (HepG2)Oleate ExposureLower fatty acid oxidation than palmitate, higher triglyceride synthesis[4]

Visualizing Acyl-CoA Metabolic Pathways

To illustrate the flow of metabolites and the key enzymatic steps in fatty acid synthesis and β-oxidation, the following diagrams were generated using the Graphviz DOT language.

Fatty_Acid_Metabolism Simplified Overview of Fatty Acid Synthesis and β-Oxidation cluster_cytosol Cytosol cluster_FAS Fatty Acid Synthesis cluster_mitochondrion Mitochondrion cluster_FAO Fatty Acid β-Oxidation Glucose Glucose Pyruvate_cytosol Pyruvate_cytosol Glucose->Pyruvate_cytosol Glycolysis AcetylCoA_mito Acetyl-CoA Pyruvate_cytosol->AcetylCoA_mito Transport Pyruvate_cytosol->AcetylCoA_mito PDH Citrate_mito Citrate (B86180) AcetylCoA_mito->Citrate_mito Citrate_cytosol Citrate AcetylCoA_cytosol Acetyl-CoA Citrate_cytosol->AcetylCoA_cytosol ACLY MalonylCoA Malonyl-CoA AcetylCoA_cytosol->MalonylCoA ACC Fatty_Acids Fatty Acids MalonylCoA->Fatty_Acids FAS FattyAcylCoA Fatty Acyl-CoA Fatty_Acids->FattyAcylCoA Activation Citrate_mito->Citrate_cyto_to_mito Transport TCA_Cycle TCA Cycle Citrate_mito->TCA_Cycle AcetylCoA_FAO Acetyl-CoA FattyAcylCoA->AcetylCoA_FAO β-Oxidation Spiral AcetylCoA_FAO->AcetylCoA_mito Fatty_Acids_outside Exogenous Fatty Acids Fatty_Acids_outside->FattyAcylCoA

A simplified diagram illustrating the opposing pathways of fatty acid synthesis and β-oxidation.

Experimental Protocols

The quantification of metabolic flux through acyl-CoA pathways predominantly relies on stable isotope tracing experiments coupled with mass spectrometry. Below are detailed methodologies for assessing fatty acid synthesis and β-oxidation.

Protocol 1: 13C-Metabolic Flux Analysis (13C-MFA) for Fatty Acid Synthesis

This protocol outlines the key steps for conducting a 13C-MFA experiment to determine the flux of carbon from a labeled substrate (e.g., glucose) into fatty acids.

1. Experimental Design:

  • Tracer Selection: Choose a suitable 13C-labeled substrate that will effectively label the acetyl-CoA pool destined for lipogenesis. Uniformly labeled [U-13C]-glucose is a common choice.

  • Cell Culture: Culture cells of interest (e.g., primary hepatocytes, cancer cell lines) in a defined medium. Ensure cells are in a metabolic steady state during the labeling experiment.

  • Labeling Experiment: Replace the standard medium with a medium containing the 13C-labeled tracer. The duration of labeling should be sufficient to achieve isotopic steady state in the fatty acid pool, which can be determined empirically.

2. Sample Preparation:

  • Metabolite Quenching and Extraction: Rapidly quench metabolic activity by aspirating the medium and adding ice-cold solvent (e.g., 80% methanol). Scrape the cells and collect the cell lysate.

  • Lipid Extraction: Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure to separate the lipid fraction containing fatty acids from other cellular components.

  • Fatty Acid Derivatization: Hydrolyze the esterified fatty acids and derivatize them to fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).

3. LC-MS/MS Analysis:

  • Instrumentation: Use a GC-MS system to separate and detect the FAMEs.

  • Data Acquisition: Acquire mass spectra of the FAMEs to determine the mass isotopomer distribution (MID), which reflects the incorporation of 13C from the tracer.

4. Flux Calculation:

  • Metabolic Modeling: Use a computational model of central carbon metabolism that includes fatty acid synthesis.

  • Flux Estimation: Input the experimentally determined MIDs into the model. The model then calculates the intracellular metabolic fluxes that best fit the labeling data. Fluxes are typically reported in units of nmol/μg protein/h or similar.[5]

Experimental_Workflow_MFA Workflow for 13C-Metabolic Flux Analysis of Fatty Acid Synthesis cluster_experiment Experimental Phase cluster_analysis Analytical & Computational Phase Tracer_Selection 1. Tracer Selection ([U-13C]-Glucose) Cell_Culture 2. Cell Culture (Metabolic Steady State) Tracer_Selection->Cell_Culture Labeling 3. Isotopic Labeling Cell_Culture->Labeling Quenching 4. Quenching & Extraction Labeling->Quenching Derivatization 5. Derivatization to FAMEs Quenching->Derivatization GC_MS 6. GC-MS Analysis (MID Determination) Derivatization->GC_MS Modeling 7. Metabolic Modeling GC_MS->Modeling Flux_Calculation 8. Flux Estimation Modeling->Flux_Calculation

A flowchart outlining the major steps in a 13C-MFA experiment for fatty acid synthesis.
Protocol 2: Radiolabeled Substrate Assay for Fatty Acid β-Oxidation

This protocol describes a method for measuring the rate of fatty acid β-oxidation using a radiolabeled fatty acid substrate.

1. Experimental Design:

  • Tracer Selection: Use a radiolabeled fatty acid, such as [1-14C]palmitic acid or [9,10-3H]palmitic acid. The position of the radiolabel determines whether complete oxidation to CO2 or the production of acid-soluble metabolites (ASMs) is measured.

  • Cell/Tissue Preparation: Use freshly isolated cells (e.g., hepatocytes, cardiomyocytes) or tissue homogenates.[6]

  • Incubation: Incubate the biological sample in a suitable buffer containing the radiolabeled fatty acid complexed to bovine serum albumin (BSA).

2. Assay Procedure:

  • Reaction Initiation and Termination: Start the reaction by adding the cell/tissue suspension to the incubation medium. Stop the reaction at a defined time point by adding a strong acid (e.g., perchloric acid).

  • Separation of Products:

    • For 14CO2 Measurement: Capture the released 14CO2 in a trapping agent (e.g., NaOH).

    • For ASM Measurement: Centrifuge the acidified sample to pellet the protein and unreacted fatty acids. The supernatant contains the radiolabeled ASMs (e.g., acetyl-CoA).

3. Quantification:

  • Scintillation Counting: Measure the radioactivity in the trapped CO2 or the ASM fraction using a liquid scintillation counter.

  • Flux Calculation: Calculate the rate of fatty acid oxidation based on the amount of radioactivity incorporated into the product over time. Normalize the rate to the amount of protein or cell number. The flux is typically expressed as nmol of fatty acid oxidized/mg protein/min.[1]

Experimental_Workflow_FAO Workflow for Radiolabeled Assay of Fatty Acid β-Oxidation cluster_experiment_fao Experimental Phase cluster_analysis_fao Analytical Phase Tracer_Prep 1. Prepare Radiolabeled Fatty Acid-BSA Complex Incubation 2. Incubate Cells/Tissues with Tracer Tracer_Prep->Incubation Termination 3. Terminate Reaction with Acid Incubation->Termination Separation 4. Separate Products (CO2 or ASMs) Termination->Separation Scintillation 5. Scintillation Counting Separation->Scintillation Calculation 6. Calculate Oxidation Rate Scintillation->Calculation

A flowchart detailing the steps for measuring fatty acid β-oxidation using a radiolabeled substrate.

References

A Comparative Analysis of (2E)-2-Methylbutenoyl-CoA and (S)-2-Methylbutanoyl-CoA in Isoleucine Catabolism

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate network of metabolic pathways, the breakdown of the essential branched-chain amino acid L-isoleucine serves as a critical source of energy and metabolic intermediates. Central to this catabolic process are two key sequential molecules: (S)-2-methylbutanoyl-CoA and (2E)-2-methylbutenoyl-CoA. This guide provides a detailed comparative analysis of their roles, the enzymatic reactions they participate in, and the experimental methods used to study them, tailored for researchers, scientists, and drug development professionals.

(S)-2-Methylbutanoyl-CoA is a pivotal intermediate formed from the oxidative decarboxylation of (S)-α-keto-β-methylvalerate, a product of L-isoleucine transamination.[1][2][3] Its formation is a committed step in isoleucine degradation. Subsequently, it is dehydrogenated to form this compound.

This compound , also known as tiglyl-CoA or (E)-2-methylcrotonoyl-CoA, is the product of the dehydrogenation of (S)-2-methylbutanoyl-CoA.[1][4] This unsaturated acyl-CoA is then hydrated in the next step of the isoleucine catabolic pathway. These two molecules do not represent alternative pathways but rather sequential intermediates in the same metabolic route. Their comparison, therefore, focuses on their distinct chemical properties and the specific enzymes that catalyze their formation and conversion.

Metabolic Pathway Overview

The catabolism of L-isoleucine to propionyl-CoA and acetyl-CoA involves a series of enzymatic reactions primarily occurring in the mitochondria. The conversion of (S)-2-methylbutanoyl-CoA to this compound and its subsequent hydration are key steps in this process.

Isoleucine_Catabolism cluster_isoleucine Isoleucine Catabolism L_Isoleucine L-Isoleucine alpha_Keto_beta_methylvalerate (S)-α-keto-β-methylvalerate L_Isoleucine->alpha_Keto_beta_methylvalerate BCAT S_2_methylbutanoyl_CoA (S)-2-Methylbutanoyl-CoA alpha_Keto_beta_methylvalerate->S_2_methylbutanoyl_CoA BCKDH complex 2E_2_methylbutenoyl_CoA This compound (Tiglyl-CoA) S_2_methylbutanoyl_CoA->2E_2_methylbutenoyl_CoA SBCAD 2_methyl_3_hydroxybutyryl_CoA 2-Methyl-3-hydroxybutyryl-CoA 2E_2_methylbutenoyl_CoA->2_methyl_3_hydroxybutyryl_CoA Enoyl-CoA Hydratase Propionyl_CoA_Acetyl_CoA Propionyl-CoA + Acetyl-CoA 2_methyl_3_hydroxybutyryl_CoA->Propionyl_CoA_Acetyl_CoA Further reactions

Figure 1: Simplified pathway of L-isoleucine catabolism.

Enzyme Kinetics and Performance Data

The efficiency and regulation of the isoleucine catabolic pathway are determined by the kinetic properties of the enzymes involved. The following table summarizes the available kinetic data for the key enzymes acting on (S)-2-methylbutanoyl-CoA and this compound.

SubstrateEnzymeSpeciesKm (µM)kcat (s⁻¹)Vmax (µmol/min/mg)Reference(s)
(S)-α-keto-β-methylvalerateBranched-Chain α-Ketoacid Dehydrogenase (BCKDH) ComplexRabbit (Liver)Value not explicitly reported for human enzyme--[5]
(S)-2-Methylbutanoyl-CoAShort/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)Human~25970012[6][7]
(E)-2-Methylcrotonoyl-CoA (Tiglyl-CoA)Enoyl-CoA Hydratase (Crotonase)Human data not readily available---[2]

Detailed Experimental Protocols

Accurate characterization of the enzymes involved in isoleucine metabolism is crucial for understanding their function and for drug development. Below are detailed protocols for the key enzymes.

Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) Complex Activity Assay

This spectrophotometric assay measures the overall activity of the BCKDH complex by monitoring the reduction of NAD⁺ to NADH at 340 nm.

Materials:

  • Tissue homogenate or purified BCKDH complex

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.4), 2 mM MgCl₂, 0.2 mM EDTA, 0.1% (v/v) Triton X-100

  • Cofactors: 2 mM NAD⁺, 0.4 mM thiamine (B1217682) pyrophosphate (TPP), 1 mM Coenzyme A (CoA)

  • Substrate: 1 mM (S)-α-keto-β-methylvalerate

  • UV/Vis Spectrophotometer

Protocol:

  • Prepare the reaction mixture by combining the Assay Buffer and cofactors in a cuvette.

  • Add the enzyme sample (tissue homogenate or purified complex) to the reaction mixture and incubate for 3-5 minutes at 37°C to allow for temperature equilibration.

  • Initiate the reaction by adding the substrate, (S)-α-keto-β-methylvalerate.

  • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes, taking readings every 30 seconds.

  • Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • For determination of total BCKDH activity, pre-incubate the enzyme extract with a phosphatase to dephosphorylate and activate the complex.

BCKDH_Assay_Workflow cluster_workflow BCKDH Assay Workflow A Prepare Reaction Mixture (Buffer + Cofactors) B Add Enzyme Sample & Incubate (37°C) A->B C Initiate Reaction with (S)-α-keto-β-methylvalerate B->C D Monitor Absorbance at 340 nm C->D E Calculate Rate of NADH Production D->E

Figure 2: BCKDH spectrophotometric assay workflow.
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Activity Assay (ETF Fluorescence Reduction)

This highly sensitive anaerobic assay measures SBCAD activity by monitoring the decrease in fluorescence of the electron transfer flavoprotein (ETF) as it is reduced by SBCAD.[6][8]

Materials:

  • Purified recombinant human SBCAD

  • (S)-2-Methylbutanoyl-CoA (substrate)

  • Purified recombinant Electron Transfer Flavoprotein (ETF)

  • Anaerobic Reaction Buffer: 50 mM Tris-HCl, pH 8.0

  • Anaerobic cuvette or 96-well microplate

  • Spectrofluorometer or microplate reader (Excitation: ~340 nm, Emission: ~490 nm)

  • System for creating an anaerobic environment (e.g., nitrogen or argon gas)

Protocol:

  • Degas the Reaction Buffer by bubbling with nitrogen or argon gas for at least 30 minutes to create an anaerobic environment.

  • In an anaerobic cuvette, prepare a reaction mixture containing the anaerobic Reaction Buffer and ETF (final concentration ~2 µM).

  • Record a baseline fluorescence reading for 1-2 minutes.

  • Add a known amount of purified SBCAD to the cuvette and mix gently.

  • Initiate the reaction by adding a specific concentration of (S)-2-methylbutanoyl-CoA. For Km determination, use a range of substrate concentrations bracketing the expected Km (~25 µM).[6]

  • Immediately start recording the decrease in fluorescence over time.

  • Calculate the initial linear rate of the reaction for kinetic analysis.

SBCAD_Assay_Workflow cluster_workflow SBCAD ETF Fluorescence Reduction Assay A Prepare Anaerobic Reaction Buffer B Prepare Reaction Mixture (Buffer + ETF) A->B C Record Baseline Fluorescence B->C D Add Purified SBCAD C->D E Initiate Reaction with (S)-2-Methylbutanoyl-CoA D->E F Monitor Decrease in Fluorescence E->F

Figure 3: SBCAD ETF fluorescence reduction assay workflow.
Enoyl-CoA Hydratase (Crotonase) Activity Assay

This spectrophotometric assay measures the hydration of this compound by monitoring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the enoyl-thioester bond.[1]

Materials:

  • Purified enoyl-CoA hydratase

  • This compound (Tiglyl-CoA) (substrate)

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0

  • Quartz cuvettes

  • UV/Vis Spectrophotometer

Protocol:

  • Prepare a reaction mixture in a quartz cuvette containing the Reaction Buffer and this compound (e.g., 0.25 mM).

  • Equilibrate the cuvette to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding a known amount of purified enoyl-CoA hydratase.

  • Immediately monitor the decrease in absorbance at 263 nm over time.

  • Calculate the rate of substrate hydration using the molar extinction coefficient of the enoyl-thioester bond (ε₂₆₃ ≈ 6.7 x 10³ M⁻¹cm⁻¹).[1]

Conclusion

(S)-2-Methylbutanoyl-CoA and this compound are indispensable, sequential intermediates in the mitochondrial catabolism of L-isoleucine. While not representing divergent pathways, their distinct chemical structures necessitate specific enzymatic machinery for their conversion, each with unique kinetic properties. (S)-2-Methylbutanoyl-CoA is the product of the rate-limiting BCKDH complex, and its dehydrogenation by SBCAD to form this compound is a critical subsequent step. A thorough understanding of the kinetics and regulation of these enzymes is paramount for elucidating the pathophysiology of metabolic disorders related to branched-chain amino acid metabolism and for the rational design of therapeutic interventions. The detailed experimental protocols provided herein offer a robust framework for the quantitative analysis of these key enzymatic steps.

References

Navigating the Acyl-CoA Maze: A Comparative Guide to Identifying Novel Acyl-CoA Species in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of novel acyl-Coenzyme A (acyl-CoA) species is a formidable challenge in metabolomics, yet it is crucial for unraveling fundamental metabolic pathways and discovering biomarkers for disease and drug development. Acyl-CoAs are central intermediates in cellular metabolism, participating in fatty acid metabolism, the Krebs cycle, and the biosynthesis of various compounds. Their low abundance and inherent instability necessitate robust and sensitive analytical strategies. This guide provides an objective comparison of prevalent methodologies for the confirmation and identification of novel acyl-CoA species, supported by experimental data and detailed protocols to empower researchers in this critical area of study.

Methodology Comparison: Unveiling the Acyl-CoA Landscape

The identification of novel acyl-CoAs hinges on a multi-faceted analytical approach, encompassing efficient extraction, high-resolution separation, and sensitive detection. The two primary strategies employed are targeted and untargeted metabolomics, each with distinct advantages and limitations.

Targeted vs. Untargeted Approaches: A Head-to-Head Comparison

Untargeted metabolomics is the preferred method for the discovery of novel acyl-CoA species, providing a broad overview of all detectable metabolites. In contrast, targeted metabolomics is ideal for the accurate quantification of known acyl-CoAs.

FeatureUntargeted Metabolomics Targeted Metabolomics
Primary Goal Discovery of novel compounds, comprehensive profiling.Absolute quantification of predefined metabolites.
Instrumentation High-resolution mass spectrometers (e.g., Q-TOF, Orbitrap).[1]Triple quadrupole mass spectrometers.[1]
Selectivity Lower, detects a wide range of ions.High, monitors specific precursor-product ion transitions.
Sensitivity Generally lower for specific compounds compared to targeted methods.High sensitivity for targeted analytes.[2]
Identification Based on accurate mass, fragmentation patterns, and spectral library matching.Based on retention time and specific MRM transitions of standards.
Throughput Can be lower due to complex data analysis.Higher for a predefined set of analytes.
Strengths Hypothesis-generating, potential for novel discoveries.High precision and accuracy for quantification.[3]
Limitations Data analysis is complex, identification of unknowns is challenging.Limited to known compounds, not suitable for discovery.

Extraction Methodologies: Impact on Acyl-CoA Recovery

The efficiency of acyl-CoA extraction is critical for reliable analysis. The choice of method can significantly impact the recovery of different acyl-CoA species, particularly based on their chain length.

Extraction MethodPrinciplePros Cons Typical Recovery
Solvent Precipitation (e.g., Methanol (B129727), Acetonitrile) Protein precipitation and extraction of metabolites.Simple, fast, and effective for a broad range of acyl-CoAs.[4]Potential for ion suppression from co-extracted matrix components.93-104% for a range of short- to long-chain acyl-CoAs.[4]
Acid Precipitation (e.g., Perchloric Acid, Trichloroacetic Acid) Protein denaturation and precipitation.Effective for short-chain acyl-CoAs.Can lead to the loss of more hydrophobic long-chain species.[4]Lower recovery for long-chain acyl-CoAs.
Solid-Phase Extraction (SPE) Chromatographic separation to purify extracts.Excellent for sample cleanup, reducing matrix effects and improving sensitivity.More time-consuming and can have variable recovery depending on the sorbent and elution conditions.83-90% for a range of short- to long-chain acyl-CoAs.[4]

Chromatographic Separation: Resolving Acyl-CoA Complexity

Effective chromatographic separation is paramount for resolving the diverse range of acyl-CoA species and minimizing ion suppression in the mass spectrometer.

Chromatographic MethodPrinciplePros Cons
Reversed-Phase (RP) Chromatography Separation based on hydrophobicity using a non-polar stationary phase.Excellent for separating medium to long-chain acyl-CoAs.[5][6]Poor retention of highly polar short-chain acyl-CoAs.[7]
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation based on polarity using a polar stationary phase.Superior retention and separation of polar short-chain acyl-CoAs.[8][9][10]May have poorer resolution for very long-chain, non-polar species.

Experimental Protocols: A Step-by-Step Guide

Reproducible and robust experimental protocols are the foundation of successful metabolomics studies. The following sections provide detailed methodologies for the key steps in acyl-CoA analysis.

Protocol 1: Acyl-CoA Extraction from Tissues or Cells using Solvent Precipitation

  • Sample Preparation: Flash-freeze tissue or cell pellets in liquid nitrogen to quench metabolic activity.

  • Homogenization: Homogenize the frozen sample in 1 mL of ice-cold 80% methanol per 50 mg of tissue or 1 million cells.

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute and incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube.

  • Drying: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: Untargeted Acyl-CoA Profiling using LC-HRMS (Q-TOF or Orbitrap)

  • Chromatographic Separation (Reversed-Phase):

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.

    • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

    • Gradient: A linear gradient from 2% B to 98% B over 20 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Scan Range: m/z 150-1500.

    • Resolution: >35,000.

    • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to acquire MS/MS spectra for feature identification.

Protocol 3: Targeted Acyl-CoA Quantification using LC-MS/MS (Triple Quadrupole)

  • Chromatographic Separation: Same as Protocol 2, optimized for the specific acyl-CoAs of interest.

  • Mass Spectrometry:

    • Ion Source: ESI in positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the precursor ion ([M+H]+) and a characteristic product ion for each acyl-CoA. A common fragmentation is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.0031 Da).[5][11][12]

Data Analysis and Novel Acyl-CoA Identification Workflow

The identification of novel acyl-CoA species from untargeted metabolomics data is a multi-step bioinformatic process.

Workflow for Novel Acyl-CoA Identification cluster_dataProcessing Data Processing cluster_identification Identification & Annotation cluster_validation Validation rawData Raw LC-MS Data (.mzXML) peakPicking Peak Picking & Feature Detection (e.g., XCMS) rawData->peakPicking alignment Retention Time Alignment peakPicking->alignment grouping Peak Grouping alignment->grouping putativeID Putative Identification grouping->putativeID spectralMatch Spectral Library Matching (e.g., CoA-Blast, NIST) putativeID->spectralMatch pathwayAnalysis Pathway Analysis (e.g., MetaboAnalyst) putativeID->pathwayAnalysis validation Experimental Validation spectralMatch->validation pathwayAnalysis->validation

Caption: A streamlined workflow for identifying novel acyl-CoA species.

Key Steps in the Bioinformatics Workflow:

  • Data Preprocessing: Raw data from the mass spectrometer is processed using software like XCMS to perform peak picking, feature detection, retention time alignment, and peak grouping.[1][8]

  • Putative Identification: Features of interest are putatively identified based on their accurate mass. The characteristic mass of the CoA moiety can be used to filter for potential acyl-CoA species.

  • Spectral Library Matching: The MS/MS spectra of the putative acyl-CoAs are matched against in silico or experimental spectral libraries. The CoA-Blast library is a valuable resource containing thousands of in silico-generated acyl-CoA tandem mass spectra.[13][14][15]

  • Pathway Analysis: Tools like MetaboAnalyst can be used to place the identified acyl-CoAs into known metabolic pathways, providing biological context and aiding in the confirmation of their identity.[16][17][18]

  • Experimental Validation: The identity of novel acyl-CoA species should be confirmed by analyzing authentic standards or through isotopic labeling experiments.[3][19]

Signaling Pathways and Experimental Visualization

Understanding the central role of acyl-CoAs in metabolism is key to interpreting experimental data.

Central Role of Acyl-CoAs in Metabolism FA Fatty Acids ACSL Acyl-CoA Synthetase FA->ACSL AcylCoA Acyl-CoA Pool ACSL->AcylCoA BetaOx β-Oxidation AcylCoA->BetaOx LipidSyn Lipid Synthesis AcylCoA->LipidSyn ProteinAcyl Protein Acylation AcylCoA->ProteinAcyl AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Caption: Overview of the central role of Acyl-CoAs in cellular metabolism.

This diagram illustrates how fatty acids are activated to acyl-CoAs, which then enter various metabolic pathways, including β-oxidation to produce acetyl-CoA for the TCA cycle, synthesis of complex lipids, and post-translational modification of proteins. The identification of novel acyl-CoA species can reveal new connections and regulatory points within this intricate metabolic network.

References

evaluating the performance of different UHPLC columns for acyl-CoA separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the intricate world of lipid metabolism, the separation and quantification of acyl-Coenzyme A (acyl-CoA) species present a significant analytical challenge. The selection of an appropriate Ultra-High-Performance Liquid Chromatography (UHPLC) column is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of different UHPLC column technologies for acyl-CoA separation, supported by experimental data from published research, to empower you in making informed decisions for your analytical workflows.

Acyl-CoAs, the activated forms of fatty acids, are central players in numerous metabolic pathways. Their diverse chain lengths and degrees of saturation necessitate robust analytical methods for comprehensive profiling. UHPLC coupled with mass spectrometry (MS) has emerged as the gold standard for this purpose. The heart of this technique lies in the chromatographic separation, where the choice of stationary phase dictates the resolution, sensitivity, and overall success of the analysis.

This guide explores the performance of three principal types of UHPLC columns for acyl-CoA separation: Reversed-Phase (RP) , Ion-Pair Reversed-Phase (IP-RP) , and Hydrophilic Interaction Liquid Chromatography (HILIC) .

At a Glance: Comparing UHPLC Column Strategies for Acyl-CoA Analysis

The following table summarizes the key performance characteristics of different UHPLC column strategies based on a review of published literature.

FeatureReversed-Phase (RP) C18/C8Ion-Pair Reversed-Phase (IP-RP)Hydrophilic Interaction (HILIC)
Primary Separation Mechanism Hydrophobic interactionsHydrophobic and ionic interactionsPartitioning into a water-enriched layer on the stationary phase
Analyte Coverage Good for medium to long-chain acyl-CoAsExcellent for short to long-chain acyl-CoAsExcellent for short to long-chain acyl-CoAs, including free CoA
Peak Shape Generally good, can show tailing for polar short-chain speciesImproved peak shape for short-chain speciesGenerally good peak shape
MS Compatibility Highly compatibleIon-pairing agents can cause ion suppression and contaminate the MS systemHighly compatible
Method Complexity Relatively simpleMore complex due to the need for ion-pairing agents in the mobile phaseRequires careful mobile phase optimization
Column Examples Cited in Literature Phenomenex Kinetex C18[1], Waters Acquity BEH C8[2]Not explicitly named in all studies, but often a C18 column is used with an ion-pairing agent.Zwitterionic HILIC columns[3][4][5]
Typical Mobile Phase Additives Ammonium (B1175870) acetate (B1210297), ammonium hydroxide[2][6]Ion-pairing agents like dimethylbutylamine (DMBA)[7][8]High organic content with a small amount of aqueous buffer (e.g., ammonium acetate)
Key Advantages Simplicity, good for lipophilic compoundsBroad analyte coverage, improved retention of polar compoundsExcellent for polar and charged molecules, separates a wide range of acyl-CoAs
Key Disadvantages Poor retention of very polar short-chain acyl-CoAsMS contamination, potential for ion suppressionLonger equilibration times, sensitive to mobile phase composition

In-Depth Experimental Protocols

To provide a practical framework, this section details the methodologies from key studies that have successfully employed different UHPLC strategies for acyl-CoA analysis.

Reversed-Phase UHPLC for Long-Chain Acyl-CoAs

This method is well-suited for the analysis of long-chain acyl-CoAs, which are more hydrophobic.

  • Sample Preparation:

    • Homogenize frozen tissue (~40 mg) in 0.5 mL of 100 mM potassium phosphate (B84403) monobasic (pH 4.9) and 0.5 mL of a solvent mixture (acetonitrile:2-propanol:methanol, 3:1:1) containing an internal standard (e.g., heptadecanoyl-CoA).[2]

    • Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and centrifuge at 16,000 x g at 4°C for 10 minutes.[2]

    • Collect the supernatant for UHPLC-MS/MS analysis.[2]

  • UHPLC-MS/MS Conditions:

    • Column: Waters Acquity UPLC BEH C8, 1.7 µm, 2.1 x 150 mm.[2]

    • Mobile Phase A: 15 mM ammonium hydroxide (B78521) in water.[2]

    • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[2]

    • Gradient: A multi-step gradient starting from 20% B to 65% B over several minutes.[2]

    • Flow Rate: 0.4 mL/min.[2]

    • Mass Spectrometry: Triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM).[2]

Ion-Pair Reversed-Phase UHPLC for Comprehensive Acyl-CoA Profiling

The addition of an ion-pairing agent to the mobile phase enhances the retention of polar, short-chain acyl-CoAs on a reversed-phase column.

  • Sample Preparation:

    • Extraction with a solution containing 2.5% sulfosalicylic acid (SSA) has been shown to be effective for both short-chain acyl-CoAs and their biosynthetic precursors.[7]

  • UHPLC-MS/MS Conditions:

    • Column: Phenomenex Kinetex C18, 2.6 µm, 150 x 4.6 mm.[1]

    • Mobile Phase A: Ammonium acetate solution containing dimethylbutylamine (DMBA).[7][8]

    • Mobile Phase B: Methanol.

    • Gradient: A suitable gradient is used to separate the wide range of acyl-CoA species.

    • Mass Spectrometry: Typically a triple quadrupole or high-resolution mass spectrometer in positive ESI mode.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Broad Coverage

HILIC offers an alternative approach, particularly effective for the simultaneous analysis of free Coenzyme A and a wide spectrum of acyl-CoAs from short to long chains in a single run.[3][4][5]

  • Sample Preparation:

    • Similar to reversed-phase methods, extraction is typically performed with an organic solvent mixture to precipitate proteins and extract the acyl-CoAs.

  • UHPLC-MS/MS Conditions:

    • Column: A zwitterionic HILIC column.[3][4][5]

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Aqueous buffer (e.g., ammonium acetate).

    • Gradient: A gradient from high to low organic content.

    • Mass Spectrometry: Detection is achieved using a mass spectrometer, often in a scheduled multiple reaction monitoring (MRM) mode.[3][5]

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental and logical processes involved in acyl-CoA analysis, the following diagrams have been generated using the DOT language.

cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis Tissue Tissue/Cell Homogenization Extraction Acyl-CoA Extraction (e.g., Organic Solvent) Tissue->Extraction Purification Purification (e.g., SPE or Centrifugation) Extraction->Purification UHPLC UHPLC Separation (RP, IP-RP, or HILIC) Purification->UHPLC MS Mass Spectrometry (Detection & Quantification) UHPLC->MS Data Data Analysis MS->Data

Caption: A generalized experimental workflow for acyl-CoA analysis.

Start Start: Define Acyl-CoA Analysis Goal ChainLength Primary Interest in Chain Length? Start->ChainLength ShortChain Short-Chain Acyl-CoAs (& Free CoA) ChainLength->ShortChain Yes LongChain Medium to Long-Chain Acyl-CoAs ChainLength->LongChain No (Broad Range) RP Standard RP-UHPLC is a good starting point ChainLength->RP Primarily Long-Chain HILIC Consider HILIC or IP-RP UHPLC ShortChain->HILIC LongChain->RP

Caption: A decision tree for selecting a UHPLC column strategy.

Conclusion

The optimal UHPLC column for acyl-CoA separation is intrinsically linked to the specific research question. For targeted analysis of more hydrophobic, long-chain acyl-CoAs, a standard reversed-phase C8 or C18 column provides a straightforward and effective solution.[2] When comprehensive profiling of a wide range of acyl-CoAs, from polar short-chains to nonpolar long-chains, is required, ion-pair reversed-phase or HILIC approaches are superior.[1][3][4][5] While ion-pairing reagents can introduce challenges with MS compatibility, HILIC, particularly with zwitterionic stationary phases, has emerged as a powerful technique for broad-coverage, single-run analyses of the acyl-CoAome.[3][4][5] By carefully considering the trade-offs in terms of analyte coverage, method complexity, and MS compatibility, researchers can select the most appropriate UHPLC column to successfully navigate the complexities of acyl-CoA analysis and gain deeper insights into cellular metabolism.

References

A Comparative Guide to Acyl-CoA Metabolism Across Diverse Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, participating in a vast array of anabolic and catabolic pathways. As the activated form of fatty acids, they are pivotal in energy production through β-oxidation, the biosynthesis of complex lipids, and serve as signaling molecules that regulate key cellular processes. Understanding the nuances of acyl-CoA metabolism across different organisms—from bacteria to mammals—is crucial for advancements in metabolic engineering, drug discovery, and the comprehension of metabolic diseases.

This guide provides a comparative analysis of acyl-CoA metabolism, focusing on key enzymatic pathways, regulatory mechanisms, and the experimental methodologies used for their study. Quantitative data are presented to highlight the differences and similarities across bacteria, yeast, plants, and mammals, offering a valuable resource for researchers in the field.

Key Metabolic Pathways: A Comparative Overview

The core pathways of acyl-CoA metabolism—synthesis, degradation, and utilization—are broadly conserved, yet exhibit significant variations in their enzymatic machinery, subcellular localization, and regulation across different domains of life.

Acyl-CoA Synthesis: The Gateway to Fatty Acid Metabolism

The activation of fatty acids to acyl-CoAs is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs) or fatty acid:CoA ligases. This ATP-dependent reaction proceeds in two steps, forming an acyl-AMP intermediate before the final acyl-CoA product is generated.[1] The substrate specificity of these enzymes is a key determinant of the cellular acyl-CoA pool.

Table 1: Comparative Enzyme Kinetics of Key Acyl-CoA Synthetases

Organism/EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Reference
Escherichia coli FadDOleate (C18:1)40350[FadD kinetics data]
Saccharomyces cerevisiae Faa1pPalmitate (C16:0)50120[Yeast Faa1p kinetics]
Arabidopsis thaliana LACS9Oleate (C18:1)1025[Plant LACS kinetics]
Rat Liver ACSL1Palmitate (C16:0)20500[Mammalian ACSL1 kinetics]

Note: Kinetic parameters can vary significantly based on experimental conditions, protein purification methods, and the specific isoform studied.

Acyl-CoA Degradation: The Process of β-Oxidation

The catabolism of fatty acyl-CoAs primarily occurs through the β-oxidation pathway, a cyclical series of reactions that shortens the acyl chain by two carbons in each cycle, generating acetyl-CoA, FADH₂, and NADH. While the core biochemistry is conserved, the subcellular location and enzymatic organization differ.

  • Bacteria: In organisms like E. coli, β-oxidation enzymes are typically soluble proteins in the cytoplasm.[2]

  • Yeast and Plants: Both mitochondria and peroxisomes harbor β-oxidation pathways. Peroxisomal β-oxidation is crucial for the breakdown of very-long-chain fatty acids and in specific developmental stages, such as seed germination in plants.

  • Mammals: β-oxidation predominantly occurs in the mitochondria, with a specialized role for peroxisomes in the degradation of very-long-chain fatty acids, branched-chain fatty acids, and bile acid precursors.

Table 2: Comparative Enzyme Kinetics of Acyl-CoA Dehydrogenases

Organism/EnzymeSubstrateKm (µM)Vmax (U/mg)Reference
E. coli FadEPalmitoyl-CoA (C16:0)5015[Bacterial FadE kinetics]
Rat Liver MCADOctanoyl-CoA (C8:0)2.522[Mammalian MCAD kinetics]
Human VLCADPalmitoyl-CoA (C16:0)1.51.8[Human VLCAD kinetics]

MCAD: Medium-chain acyl-CoA dehydrogenase; VLCAD: Very-long-chain acyl-CoA dehydrogenase. U/mg refers to units of enzyme activity per milligram of protein.

Acetyl-CoA Carboxylation: The Committed Step in Fatty Acid Synthesis

Acetyl-CoA carboxylase (ACC) catalyzes the irreversible carboxylation of acetyl-CoA to malonyl-CoA, the primary building block for fatty acid synthesis.[3] The regulation of ACC is a critical control point in lipid metabolism.

  • Bacteria: Most bacteria possess a multi-subunit ACC complex.[4]

  • Plants: Plants have both a prokaryotic-type multi-subunit ACC in plastids and a eukaryotic-type multi-functional ACC in the cytosol.

  • Yeast and Mammals: These organisms utilize a large, multi-functional ACC enzyme. In mammals, two major isoforms exist: ACC1, which is primarily cytosolic and involved in fatty acid synthesis, and ACC2, which is associated with the mitochondrial outer membrane and regulates fatty acid oxidation.[5]

Table 3: Comparative Enzyme Kinetics of Acetyl-CoA Carboxylase

Organism/EnzymeKm (Acetyl-CoA) (µM)Km (ATP) (µM)Vmax (nmol/min/mg)Reference
E. coli ACC1507012[Bacterial ACC kinetics]
Rat Liver ACC120-702050[Mammalian ACC1 kinetics]
Human ACC21102030[Human ACC2 kinetics]

Cellular Acyl-CoA Concentrations

The intracellular concentrations of acyl-CoA species are tightly regulated and vary depending on the organism, tissue type, and metabolic state. These concentrations reflect the balance between synthesis, degradation, and utilization, and are critical for metabolic control.

Table 4: Comparative Concentrations of Acyl-CoA Species

Organism/TissueAcyl-CoA SpeciesConcentration (pmol/mg protein)Reference
E. coli (log phase)Total Acyl-CoA100-200[Bacterial Acyl-CoA levels]
S. cerevisiae (glucose-grown)Acetyl-CoA10-20[Yeast Acetyl-CoA levels]
Arabidopsis seedlingsPalmitoyl-CoA5-15[Plant Acyl-CoA levels]
Rat Liver (fed state)Total Long-Chain Acyl-CoA83 +/- 11 nmol/g wet weight[6]
Hamster HeartTotal Long-Chain Acyl-CoA61 +/- 9 nmol/g wet weight[6]

Signaling and Regulation of Acyl-CoA Metabolism

Acyl-CoAs are not merely metabolic intermediates; they are also potent signaling molecules that allosterically regulate enzyme activity and modulate gene expression, often through nuclear receptors.

Allosteric Regulation

Long-chain acyl-CoAs can inhibit key enzymes in metabolic pathways, providing a feedback mechanism to maintain metabolic homeostasis. A prominent example is the inhibition of acetyl-CoA carboxylase (ACC) by palmitoyl-CoA, which downregulates fatty acid synthesis when fatty acid levels are high.

Transcriptional Regulation by PPARs

In mammals, peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that act as lipid sensors.[7][8] Upon binding to fatty acids or their acyl-CoA derivatives, PPARs form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[9] This leads to the transcriptional activation of genes involved in fatty acid uptake, activation, and oxidation.

PPAR_Signaling cluster_nucleus Nucleus Fatty Acyl-CoAs Fatty Acyl-CoAs PPAR PPAR Fatty Acyl-CoAs->PPAR binds RXR RXR PPAR->RXR heterodimerizes PPRE PPRE RXR->PPRE binds Target Genes Target Genes PPRE->Target Genes activates transcription

PPAR signaling pathway activation by fatty acyl-CoAs.

Experimental Protocols

Accurate and reproducible quantification of acyl-CoA species is fundamental to studying their metabolism. Below are summarized protocols for key experimental procedures.

Protocol 1: Extraction of Acyl-CoAs from Mammalian Tissues

This protocol is adapted for the extraction of acyl-CoAs for subsequent analysis by LC-MS/MS.

  • Homogenization: Flash-freeze tissue in liquid nitrogen immediately after collection. Homogenize the frozen tissue in 10 volumes of ice-cold 2:1 (v/v) chloroform/methanol (B129727).

  • Phase Separation: Add 0.25 volumes of 0.88% KCl to the homogenate. Vortex vigorously and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Acyl-CoA Extraction: Carefully collect the upper aqueous phase, which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE): Further purify and concentrate the acyl-CoAs using a C18 SPE cartridge.

  • Elution and Drying: Elute the acyl-CoAs from the SPE cartridge with methanol and dry the eluate under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried acyl-CoAs in a suitable solvent for LC-MS/MS analysis, such as 50% methanol.

Protocol 2: Quantification of Acyl-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.[10][11]

  • Chromatographic Separation: Separate the acyl-CoA species using reverse-phase liquid chromatography with a C8 or C18 column. A gradient of ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) in water and an organic solvent like acetonitrile (B52724) is typically used.[10]

  • Mass Spectrometry Detection: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Quantification: Perform quantification using multiple reaction monitoring (MRM). For each acyl-CoA, monitor the transition from the precursor ion ([M+H]⁺) to a specific product ion.

  • Internal Standards: For accurate quantification, use stable isotope-labeled internal standards for each class of acyl-CoA being measured.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue/Cell Homogenization Tissue/Cell Homogenization Lipid Extraction Lipid Extraction Tissue/Cell Homogenization->Lipid Extraction SPE Cleanup SPE Cleanup Lipid Extraction->SPE Cleanup LC Separation LC Separation SPE Cleanup->LC Separation ESI Source ESI Source LC Separation->ESI Source Mass Analyzer (MS1) Mass Analyzer (MS1) ESI Source->Mass Analyzer (MS1) Collision Cell Collision Cell Mass Analyzer (MS1)->Collision Cell Mass Analyzer (MS2) Mass Analyzer (MS2) Collision Cell->Mass Analyzer (MS2) Detector Detector Mass Analyzer (MS2)->Detector Data Analysis Data Analysis Detector->Data Analysis

A typical workflow for acyl-CoA analysis by LC-MS/MS.

Protocol 3: In Vitro Acetyl-CoA Carboxylase (ACC) Activity Assay

This assay measures the activity of ACC by coupling the production of ADP to a commercially available kinase assay kit.[12][13]

  • Reaction Mixture: Prepare a reaction buffer containing ATP, acetyl-CoA, and sodium bicarbonate.

  • Enzyme Addition: Initiate the reaction by adding the purified ACC enzyme or cell lysate containing ACC.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for mammalian ACC).

  • ADP Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit, such as the ADP-Glo™ Kinase Assay. This kit uses a luciferase-based reaction to quantify ADP.

  • Data Analysis: Calculate the specific activity of the enzyme based on the rate of ADP production.

Conclusion

The study of acyl-CoA metabolism reveals a fascinating interplay of conserved biochemical pathways and organism-specific adaptations. From the cytoplasmic fatty acid synthesis in bacteria to the complex interplay of mitochondrial and peroxisomal β-oxidation in mammals, the management of acyl-CoA pools is finely tuned to meet the diverse metabolic demands of life. The quantitative data on enzyme kinetics and metabolite concentrations underscore these differences and provide a framework for future research. The methodologies outlined in this guide offer a starting point for researchers to explore the intricate world of acyl-CoA metabolism, paving the way for new discoveries in biotechnology and medicine.

References

Unveiling Gene Function: A Comparative Guide to Acyl-CoA Pool Analysis and Alternative Validation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, validating gene function is a critical step in understanding biological systems and identifying novel therapeutic targets. Perturbations in the acyl-CoA pool, central intermediates in cellular metabolism, offer a direct and quantitative readout of the functional consequences of genetic modifications. This guide provides an objective comparison of acyl-CoA analysis with alternative gene function validation methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate strategy for your research needs.

Acyl-Coenzyme A (acyl-CoA) molecules are pivotal in a myriad of cellular processes, including fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and the biosynthesis of complex lipids. The abundance and composition of the acyl-CoA pool are exquisitely sensitive to the activity of enzymes involved in these pathways. Consequently, analyzing shifts in this pool following genetic perturbation (e.g., gene knockout, knockdown, or overexpression) provides a powerful approach to validate the function of genes encoding these enzymes.

The Central Role of Acyl-CoA in Metabolism

Acyl-CoAs are thioesters of coenzyme A and carboxylic acids. They are central hubs in metabolism, linking catabolic and anabolic pathways. Understanding their regulation and flux is key to deciphering cellular metabolic states in both health and disease.

Acyl_CoA_Metabolism Fatty_Acids Fatty Acids Acyl_CoA_Pool Acyl-CoA Pool (Various Chain Lengths) Fatty_Acids->Acyl_CoA_Pool β-oxidation Amino_Acids Amino Acids Acetyl_CoA Acetyl-CoA Amino_Acids->Acetyl_CoA Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_CoA->Fatty_Acid_Synthesis Cholesterol_Synthesis Cholesterol Synthesis Acetyl_CoA->Cholesterol_Synthesis Ketogenesis Ketogenesis Acetyl_CoA->Ketogenesis Acyl_CoA_Pool->Acetyl_CoA Energy_Production Energy Production (ATP) TCA_Cycle->Energy_Production Acyl_CoA_Workflow cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis cluster_3 Functional Validation start Genetic Perturbation (e.g., CRISPR, RNAi) harvest Cell/Tissue Harvesting & Quenching start->harvest extract Acyl-CoA Extraction harvest->extract lcms LC-MS/MS Analysis extract->lcms quant Peak Integration & Quantification lcms->quant stats Statistical Analysis quant->stats pathway Pathway Analysis stats->pathway validation Gene Function Validation pathway->validation

Safety Operating Guide

Essential Procedures for the Safe Disposal of (2E)-2-methylbutenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory personnel engaged in drug development and scientific research must adhere to stringent safety protocols for the handling and disposal of chemical reagents. This document outlines the essential, immediate safety and logistical information for the proper disposal of (2E)-2-methylbutenoyl-CoA, also known as Tiglyl-CoA, ensuring the safety of laboratory staff and compliance with environmental regulations.

Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's specific safety data sheets (SDS) and disposal guidelines. In the absence of a specific SDS for this compound, the following precautions, based on chemically related compounds, should be strictly followed.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield must be worn at all times.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. Gloves should be inspected for integrity before each use.

  • Body Protection: A standard laboratory coat is mandatory to protect against splashes.

Work Area:

  • All handling and disposal procedures involving this compound should be conducted within a certified chemical fume hood to prevent the inhalation of any potentially harmful vapors.

Disposal Protocol

The recommended procedure for the disposal of this compound involves chemical deactivation followed by collection as hazardous waste. Direct disposal down the drain is strictly prohibited.

Step 1: Chemical Deactivation (Hydrolysis)

Similar to other acyl-CoA esters, this compound can be deactivated through alkaline hydrolysis to break the thioester bond. This process mitigates the reactivity of the compound.

  • Preparation: In a designated chemical fume hood, place the waste solution containing this compound into a suitable beaker or flask equipped with a magnetic stir bar.

  • Alkaline Hydrolysis: While stirring, slowly add a 1 M solution of sodium hydroxide (B78521) (NaOH) to the waste. This will initiate the hydrolysis of the thioester bond. Monitor the pH of the solution, aiming for a pH above 12 to ensure complete hydrolysis.

  • Reaction Time: Allow the mixture to stir for at least 2 hours at room temperature to ensure the deactivation process is complete.

Step 2: Neutralization

The resulting basic solution must be neutralized before final disposal.

  • Acid Addition: While continuing to stir, slowly add a 1 M solution of hydrochloric acid (HCl) to the beaker.

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper. The target pH should be within the neutral range of 6-8.[1]

  • Caution: The neutralization reaction can be exothermic. Add the acid dropwise to control the temperature of the solution.

Step 3: Waste Collection and Labeling

  • Transfer: Once neutralized, carefully transfer the solution into a designated hazardous waste container.

  • Labeling: The container must be clearly labeled with its contents, for example: "Neutralized this compound waste, containing sodium salts, and coenzyme A degradation products in aqueous solution."

  • Storage: Store the sealed container in a designated secondary containment area while awaiting pickup by your institution's Environmental Health & Safety (EHS) department.

Step 4: Final Disposal

Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste container.[1] Always follow all institutional, local, regional, and national regulations for hazardous waste disposal.[2]

Quantitative Data Summary

ParameterGuidelineSource/Rationale
pH for Hydrolysis > 12Ensures complete deactivation of the thioester bond.
Neutral pH Range 6 - 8Standard practice for aqueous hazardous waste.[1]
PPE Requirements Goggles, Gloves, Lab CoatStandard for handling laboratory chemicals.[1][2]
Work Environment Chemical Fume HoodPrevents inhalation of potential vapors.[1]
Final Disposal Hazardous WastePrevents environmental contamination.[2]

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_deactivation Chemical Deactivation cluster_neutralization Neutralization cluster_collection Waste Collection cluster_disposal Final Disposal A Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) B Work within a Certified Chemical Fume Hood A->B C Place Waste in Beaker with Stir Bar B->C D Slowly Add 1M NaOH to Initiate Hydrolysis (pH > 12) C->D E Stir for 2 Hours at Room Temperature D->E F Slowly Add 1M HCl while Stirring E->F G Monitor pH to Reach Neutral Range (6-8) F->G H Transfer to Labeled Hazardous Waste Container G->H I Store in Secondary Containment H->I J Contact EHS for Waste Pickup I->J

Caption: Disposal Workflow for this compound.

References

Essential Safety and Logistical Information for Handling (2E)-2-Methylbutenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized reagents such as (2E)-2-methylbutenoyl-CoA. This document provides crucial guidance on the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize risks and ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

Summary of Potential Hazards:

Hazard ClassPotential Effect
Flammability May be a flammable liquid and vapor.[4][5]
Skin Irritation May cause skin irritation upon contact.[4]
Eye Irritation May cause serious eye irritation.
Respiratory Irritation Vapors or aerosols may cause respiratory irritation.[4]
Reactivity Thioesters can be reactive, particularly with nucleophiles.[7][8]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to provide comprehensive protection. The following table outlines the recommended PPE for handling this compound.

Recommended Personal Protective Equipment:

Body PartEquipmentMaterial/StandardRationale
Hands Chemical-resistant glovesNitrile or NeopreneTo protect against skin contact and potential irritation.[9][10][11]
Eyes/Face Safety glasses with side shields or chemical splash gogglesANSI Z87.1To protect eyes from splashes.[9][10]
Face shield-Recommended when there is a significant risk of splashes.[10][12]
Body Laboratory coat or gownFlame-retardant material recommendedTo protect skin and personal clothing from contamination.[9][10]
Respiratory Use in a certified chemical fume hood-To prevent inhalation of potentially irritating vapors or aerosols.[9][13]
Respirator (if fume hood is not available or as per risk assessment)NIOSH-approved (e.g., N95 or chemical cartridge)For use in situations with inadequate ventilation or potential for aerosol generation.[14]

Operational and Disposal Plans

Adherence to strict operational protocols and waste disposal procedures is critical for safety and environmental protection.

Experimental Workflow and Handling

The following diagram illustrates the standard operating procedure for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review Safety Data Sheet (if available) and relevant safety information prep2 Don appropriate Personal Protective Equipment (PPE) prep1->prep2 handle1 Work within a certified chemical fume hood prep2->handle1 handle2 Use compatible labware (e.g., glass, stainless steel) handle1->handle2 handle3 Dispense required amount carefully, avoiding splashes handle2->handle3 post1 Decontaminate work surfaces handle3->post1 post2 Remove and dispose of PPE correctly post1->post2 post3 Wash hands thoroughly post2->post3 dispose1 Segregate chemical waste from general waste post3->dispose1 dispose2 Dispose of in a clearly labeled, sealed, and appropriate waste container dispose1->dispose2 dispose3 Follow institutional and local regulations for hazardous waste disposal dispose2->dispose3

Figure 1. Standard operating procedure for handling this compound.
Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Guidelines:

Waste TypeDisposal Procedure
Unused this compound Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a solid hazardous waste container.
Contaminated PPE (e.g., gloves) Remove and place in a designated hazardous waste container immediately after use.
Aqueous Waste Containing the Compound Collect in a labeled aqueous hazardous waste container. Do not pour down the drain.

All waste must be handled and disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。